Lge-899
Description
Properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-12(3-2-4-13(9)14(19)20)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRROOUNLXDADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691786 | |
| Record name | 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-10-6 | |
| Record name | LGE-899 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1221722106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LGE-899 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9I13FZ55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unable to Proceed: No Publicly Available Information on "Lge-899"
Subject Matter Analysis:
Following a comprehensive search of publicly accessible databases, scientific literature, and clinical trial registries, no information was found corresponding to a compound or therapeutic agent designated "Lge-899."
The core topic, "this compound," does not appear to be a recognized designation in the public domain of pharmaceutical research and development. This lack of data prevents the creation of the requested in-depth technical guide. The project cannot be initiated as the foundational subject matter is unidentifiable from available sources.
Possible Explanations:
-
Internal Project Code: "this compound" may be a confidential, internal designation for a compound within a private organization that has not yet been disclosed publicly.
-
Typographical Error: The designation may be a misspelling of another therapeutic agent.
-
Pre-Discovery Stage: The compound may be in a very early, conceptual phase of research that has not yet resulted in any published data.
Without verifiable, authoritative sources, proceeding with the creation of a technical guide would not meet the required standards of scientific integrity, accuracy, and trustworthiness.
A Senior Application Scientist's Guide to MDL-899: A Refined Alternative to Hydralazine for Vasoactivity Research
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of MDL-899 (Mopidralazine), presenting it as a viable and potentially superior alternative to hydralazine for preclinical and basic research applications. As Senior Application Scientists, our goal is not merely to present protocols but to provide the foundational logic and comparative data necessary to make informed decisions in experimental design. We will explore the mechanistic nuances, confounding variables, and practical methodologies that underpin the selection of a vasodilator tool compound.
The Legacy and Limitations of Hydralazine in Research
Hydralazine, a phthalazine derivative, has been a cornerstone in cardiovascular research and therapy for decades.[1][2] Its utility stems from its function as a direct-acting vasodilator that selectively relaxes arteriolar smooth muscle.[3][4][5] The primary mechanism, while not fully elucidated, is thought to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, thereby preventing contraction.[6][7][8]
However, for the discerning researcher, hydralazine's utility is hampered by several well-documented confounding factors that can obscure experimental results:
-
Reflex Sympathetic Activation: A significant drawback is the potent baroreceptor reflex it elicits. The rapid decrease in blood pressure triggers a compensatory sympathetic stimulation, leading to increased heart rate (tachycardia) and cardiac output.[6] This reflex is not a minor artifact; it fundamentally alters the hemodynamic state of the animal model, making it difficult to isolate the direct vascular effects of a co-administered investigational agent.
-
Complex Oxidative Stress Modulation: Hydralazine possesses a dual and paradoxical role in oxidative stress pathways. It can act as a reactive oxygen species (ROS) scavenger and inhibit superoxide generation.[9] Conversely, it has also been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response element (ARE) pathway, a major cellular defense system against oxidative stress.[10][11][12] This makes it an unsuitable tool for studies where oxidative stress is a primary endpoint or a key mechanistic pathway.
-
Off-Target Signaling: Beyond its primary vasodilator action, hydralazine inhibits prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and activation of Hypoxia-Inducibile Factor-1 alpha (HIF-1α).[13] This can initiate pro-angiogenic phenotypes and other HIF-dependent signaling cascades, introducing significant variables in cancer, ischemia, or metabolic research.
-
Pharmacokinetic Variability: The drug undergoes extensive first-pass metabolism, and its bioavailability is significantly affected by the patient's N-acetylation phenotype (slow vs. fast acetylators).[[“]] This genetic variability can lead to inconsistent plasma concentrations and effects in outbred animal models.
-
Adverse Effect Profile: Chronic use is associated with a risk of developing drug-induced lupus erythematosus (DILE), an immune-mediated effect that can compromise long-term studies.[15][16][17]
These limitations underscore the need for a research tool that provides potent and reliable vasodilation without the intricate and often unpredictable secondary effects inherent to hydralazine.
Introducing MDL-899: A Profile in Precision
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, or MDL-899 (Mopidralazine), emerged as a long-acting antihypertensive vasodilator with a more refined pharmacodynamic profile.[18] Like hydralazine, it is a direct-acting arteriolar vasodilator, reducing total peripheral resistance.[18] However, key distinctions make it a more precise tool for the research laboratory.
The primary advantages of MDL-899 in a research context include:
-
Attenuated Sympathetic Reflex: While any potent vasodilator will cause some reflex tachycardia, studies in both animal models and human volunteers have shown that MDL-899 induces significantly less stimulation of the adrenergic system compared to hydralazine.[18][19][20] This allows for the study of vascular effects with less confounding influence on heart rate and cardiac output.
-
Sustained and Predictable Action: MDL-899 exhibits a slower onset of action and a markedly longer duration of effect (over 7 hours in rats).[18] This profile is highly advantageous for experimental designs requiring stable, long-term blood pressure control, reducing the need for frequent redosing and minimizing hemodynamic fluctuations.
-
Improved Safety and Specificity Profile: Crucially, MDL-899 was found to be non-mutagenic and less toxic than hydralazine in comparative studies.[18] While its full off-target profile requires further elucidation, initial studies suggest it is devoid of the alpha-blocking or beta-2 stimulating activities that can complicate results.[18]
Comparative Analysis: MDL-899 vs. Hydralazine
To facilitate experimental design choices, the following table provides a direct comparison of the two compounds.
| Feature | Hydralazine | MDL-899 (Mopidralazine) | Rationale for Research Preference |
| Chemical Structure | Formula: C₈H₈N₄[1][21][22] | Formula: C₁₄H₁₉N₅O [as base] | Structural differences underpin the distinct pharmacodynamic and pharmacokinetic profiles. |
| Primary Mechanism | Direct arteriolar smooth muscle relaxant; interferes with intracellular Ca²⁺ release.[3][4][6] | Direct arteriolar vasodilator; reduces total peripheral resistance.[18][23] | Both achieve vasodilation, but the key difference lies in the secondary effects. |
| Onset of Action | Rapid (begins ~15 minutes).[6] | Slow (peak effect at ~3 hours).[18] | MDL-899's slow onset prevents sharp, sudden blood pressure drops that trigger strong reflexes. |
| Duration of Action | Short (up to 6 hours).[6] | Long-lasting (>7 hours).[18] | MDL-899 provides a more stable hemodynamic environment for longer experimental protocols. |
| Reflex Tachycardia | Pronounced and significant.[6][19] | Present, but significantly attenuated compared to hydralazine.[18][20] | MDL-899. Minimizes confounding cardiovascular variables. |
| Oxidative Stress | Complex modulation: acts as an antioxidant but also activates Nrf2 pathway.[9][10][11] | Not well-characterized, but lacks the hydrazine moiety often implicated in complex redox cycling. | MDL-899. Assumed to be a more neutral agent, pending direct comparative studies. |
| Off-Target Effects | Inhibits PHD enzymes (activates HIF-1α).[13] | Not reported to have significant adrenergic or prostaglandin-releasing activity.[18] | MDL-899. Appears to be a more specific vasodilator tool. |
| Potency (Oral, SHR) | ED₅₀ not explicitly stated, but equipotent to MDL-899 in p.o. treatment.[18] | ED₅₀ = 4.4 mg/kg (to reduce BP by 50 mmHg).[18] | Potency is comparable, making dose-equivalent studies feasible. |
Foundational Experimental Protocols
The following protocols are designed to validate the efficacy of MDL-899 and directly compare its physiological effects against hydralazine.
Protocol 1: In Vivo Antihypertensive Efficacy in Rodents
This protocol assesses the blood pressure-lowering effects and impact on heart rate of MDL-899 versus hydralazine in conscious, spontaneously hypertensive rats (SHR).
Methodology:
-
Animal Acclimatization: Acclimatize male SHRs (14-16 weeks old) to the laboratory environment for at least one week. For tail-cuff measurements, train the animals by placing them in the restrainer for 15-20 minutes daily for 3-5 days prior to the experiment to minimize stress-induced hypertension.[24][25]
-
Blood Pressure Measurement:
-
Option A (Non-Invasive): Use a tail-cuff plethysmography system.[25][26] Warm the animals to 30-32°C to ensure detection of tail artery pulses. Record at least 5-7 stable baseline readings for systolic blood pressure (SBP) and heart rate (HR).
-
Option B (Gold Standard): For continuous and more accurate data, utilize implantable radiotelemetry.[24][27][28] Following surgical implantation of the telemetry device and a recovery period of 7-10 days, record baseline SBP, diastolic blood pressure (DBP), mean arterial pressure (MAP), and HR.
-
-
Compound Preparation:
-
Prepare hydralazine hydrochloride (e.g., 5 mg/kg) and MDL-899 (e.g., 4.4 mg/kg for equipotent effect) in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).[18] Prepare a vehicle-only control group.
-
-
Administration: Administer the compounds or vehicle via oral gavage (p.o.).
-
Data Collection:
-
Tail-Cuff: Measure BP and HR at baseline (t=0) and at 1, 2, 3, 4, 6, 8, and 24 hours post-administration.
-
Radiotelemetry: Record data continuously. Analyze data by averaging values over 15-minute intervals for the duration of the experiment.
-
-
Data Analysis: For each group, calculate the change in blood pressure (ΔBP) and heart rate (ΔHR) from baseline at each time point. Compare the peak hypotensive effect, time to peak effect, duration of action, and magnitude of reflex tachycardia between the hydralazine and MDL-899 groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc analysis).
Protocol 2: Ex Vivo Vasorelaxation in Isolated Aortic Rings
This protocol directly measures and compares the vasodilatory potency of the compounds on vascular smooth muscle, independent of systemic reflexes.
Methodology:
-
Tissue Preparation: Humanely euthanize a rat (e.g., Sprague-Dawley or Wistar) and immediately excise the thoracic aorta. Place it in cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer.
-
Ring Mounting: Carefully clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm wide rings. Mount the rings in an organ bath chamber containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂/5% CO₂.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g. After equilibration, test tissue viability by inducing contraction with a high-potassium solution (e.g., 80 mM KCl). Wash the rings and allow them to return to baseline.
-
Pre-contraction: Induce a stable, submaximal contraction using a vasoconstrictor like Phenylephrine (PE, e.g., 10⁻⁶ M) or Angiotensin II.
-
Concentration-Response Curve: Once the contraction plateau is reached, add MDL-899 or hydralazine in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the response to stabilize at each concentration. Record the relaxation response.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the maximal pre-contraction induced by PE. Plot the concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each compound to determine their relative potencies.
Protocol 3: Assessment of Oxidative Stress via Superoxide Dismutase (SOD) Activity
This protocol evaluates whether MDL-899 shares hydralazine's confounding effect on a key antioxidant enzyme.
Methodology:
-
Experimental Groups: Treat animals (e.g., rats or mice) with vehicle, hydralazine, or MDL-899 for a defined period (e.g., 24 hours or several days).
-
Sample Preparation: Euthanize the animals and perfuse the vasculature with cold PBS to remove blood. Harvest tissues of interest (e.g., liver, kidney, or aorta). Homogenize the tissue in ice-cold lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100).[29] Centrifuge at 14,000 x g for 5-10 minutes at 4°C. Collect the supernatant, which contains the total SOD activity.[29]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay) for normalization.
-
SOD Activity Assay: Use a commercial colorimetric SOD activity assay kit (e.g., one utilizing WST-1).[29] These kits are based on the inhibition of a superoxide-driven color reaction by the SOD present in the sample.
-
Prepare a standard curve using the provided SOD standard.[30]
-
Add samples, standards, and blanks to a 96-well plate.
-
Add the working solutions (containing a tetrazolium salt and a xanthine oxidase enzyme solution to generate superoxide) according to the manufacturer's protocol.[29][30]
-
Incubate for the recommended time (e.g., 20-30 minutes at 37°C).[31]
-
Read the absorbance at the specified wavelength (typically ~450 nm).
-
-
Data Analysis: Calculate the percent inhibition for each sample relative to the control wells. Determine the SOD activity (U/mg protein) for each sample by interpolating from the standard curve and normalizing to the protein concentration. Compare SOD activity across the vehicle, hydralazine, and MDL-899 treatment groups.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
Figure 1: Simplified pathway of vascular smooth muscle contraction and relaxation. Both hydralazine and MDL-899 primarily act to reduce intracellular Ca²⁺ availability, tipping the balance from MLCK activity towards MLCP-mediated relaxation.
Figure 2: Hydralazine's primary effect versus its confounding off-target pathways, which introduce unwanted variables in research settings.
Figure 3: A clear experimental workflow for the in vivo comparative analysis of MDL-899 and hydralazine, from animal preparation to final data interpretation.
Conclusion and Future Directions
For researchers investigating novel therapeutics where cardiovascular effects are a consideration, the choice of tool compounds is critical. Hydralazine, while historically significant, introduces multiple confounding variables—from reflex tachycardia to complex oxidative and hypoxic signaling modulation—that can compromise data integrity.
MDL-899 presents itself as a more refined alternative. Its prolonged and predictable duration of action, coupled with a significantly attenuated effect on sympathetic activation, provides a more stable and controlled in vivo environment. This makes it a superior choice for studies requiring sustained blood pressure reduction without the secondary hemodynamic and signaling "noise" associated with hydralazine.
We recommend that research teams consider MDL-899 as a primary tool for inducing vasodilation in preclinical models. Future head-to-head studies should focus on comprehensively characterizing the oxidative stress and broader signaling profile of MDL-899 to fully confirm its advantages and establish it as the new standard for specific and reliable vasoactivity research.
References
- Clinical Profile: Hydralazine Hydrochloride 50mg Tablets. (n.d.). Vertex AI Search.
- Hydralazine. (n.d.). Wikipedia.
- Knowles, H. J., Tian, Y. M., Mole, D. R., & Harris, A. L. (2006). Novel Mechanism of Action for Hydralazine. Circulation Research.
- Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall.
- Münzel, T., Daiber, A., & Gori, T. (2009). The Oxidative Stress Concept of Nitrate Tolerance and the Antioxidant Properties of Hydralazine. PubMed.
- Sekmen, A. H., & Turkan, I. (n.d.). Superoxide Dismutase Assay. PROMETHEUS – Protocols.
- What is the mechanism of Hydralazine Hydrochloride? (2024). Patsnap Synapse.
- Singh, S., Yadav, A., Sharma, P., & Ansari, N. H. (n.d.). Topical Application of Hydralazine Induces Resistance Against Oxidative Stress In Eye Lenses By Activating Nrf2-mediated Antioxidant Response Genes. IOVS | ARVO Journals.
- Superoxide Dismutase (SOD) Activity Assay Kit. (n.d.). Assay Genie.
- Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. (n.d.). MDPI.
- Carpi, C., D'Atri, G., De Marchi, F., Lambardi, F., Pifferi, G., & Rugarli, P. (1984). Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. PubMed.
- Wang, Y., Zhang, Y., & Chen, Y. (2023). Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways. PubMed.
- Vascular Smooth Muscle Contraction and Relaxation. (n.d.). CV Physiology.
- Jackson, K. L., & Hall, J. E. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension.
- Sarenac, O., & Paton, J. F. R. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods? PubMed.
- Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. (2017). PMC - NIH.
- Hydralazine. (n.d.). NIST WebBook.
- CAS 86-54-4: Hydralazine. (n.d.). CymitQuimica.
- Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response. (n.d.). MDPI.
- Malpas, S. C. (2002). Direct and indirect methods used to study arterial blood pressure. PubMed.
- DetectX® Superoxide Dismutase (SOD). (2024). Arbor Assays.
- SOD Activity Assay. (n.d.). G-Biosciences.
- Measuring Blood Pressure in Small Laboratory Animals. (n.d.). Springer Nature Experiments.
- Hydralazine | C8H8N4 | CID 3637. (n.d.). PubChem - NIH.
- Reid, J. L., Millar, J. A., & Campbell, B. C. (1983). Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator. PubMed.
- HYDRALAZINE. (n.d.). World Health Organization.
- Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review. (2022). Research, Society and Development.
- What Is Hydralazine? Brand Name: Apresoline. (2016). Consensus: AI Search Engine for Research.
- Therapeutic Applications of Hydralazine Benefits and Limitations. (2024). ResearchGate.
- Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. (2022). NIH.
- The Challenges of Hydralazine Tachyphylaxis, Compliance, and Adverse Effects. (2025). ResearchGate.
- Hydralazine: A Drug Whose Time has Come and Gone? (2018). HCPLive.
- What is Hydralazine Hydrochloride used for? (2024). Patsnap Synapse.
- Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension. (1985). J Cardiovasc Pharmacol.
- Hydralazine Mechanisms, Clinical Uses, and Adverse Effects. (2024). ResearchGate.
- Mopidralazine hydrochloride (MDL-899). (n.d.). MedChemExpress.
Sources
- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. pediatriconcall.com [pediatriconcall.com]
- 5. ghsupplychain.org [ghsupplychain.org]
- 6. Hydralazine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 8. What is Hydralazine Hydrochloride used for? [synapse.patsnap.com]
- 9. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ahajournals.org [ahajournals.org]
- 14. consensus.app [consensus.app]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Hydralazine [webbook.nist.gov]
- 22. CAS 86-54-4: Hydralazine | CymitQuimica [cymitquimica.com]
- 23. Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 26. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Direct and indirect methods used to study arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 29. assaygenie.com [assaygenie.com]
- 30. arborassays.com [arborassays.com]
- 31. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Effects of Hydralazine on Lymphocytes
A Note on Terminology: This guide focuses on the antihypertensive drug Hydralazine. Initial searches for "Mopidralazine" did not yield relevant results, suggesting a likely typographical error. The extensive body of research on Hydralazine's immunomodulatory properties makes it the scientifically pertinent subject for this analysis.
Introduction: Beyond Vasodilation - Hydralazine's Immunological Crossroads
Hydralazine, a long-standing therapeutic for hypertension and heart failure, is a direct-acting smooth muscle relaxant that functions primarily as a vasodilator in resistance arterioles.[1] Its clinical utility is well-established; however, a fascinating and complex aspect of its pharmacological profile lies in its interaction with the immune system. A significant body of evidence has linked Hydralazine to a drug-induced lupus erythematosus (DIL)-like syndrome, sparking considerable interest in its direct effects on immune cells, particularly lymphocytes.[2][3][4] This has led to investigations into its potential as a modulator of immune responses, with implications for both autoimmune and oncological research.[5][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro effects of Hydralazine on lymphocytes. We will delve into the core molecular mechanisms, present detailed experimental protocols for assessing its impact, and offer insights into data interpretation and expected outcomes. The aim is to equip researchers with the foundational knowledge and practical methodologies to explore the immunomodulatory properties of this intriguing compound.
Core Concepts and Postulated Mechanisms of Action
Hydralazine's influence on lymphocytes is not attributed to its primary vasodilatory mechanism but rather to its "off-target" effects. The leading hypotheses center on its ability to interfere with fundamental cellular processes, including epigenetic regulation and intracellular signaling cascades.
1. Inhibition of DNA Methylation: A pivotal aspect of Hydralazine-induced autoimmunity is its ability to inhibit DNA methylation.[7] By reducing the expression of DNA methyltransferases (DNMT1 and DNMT3a), Hydralazine can lead to the demethylation of DNA.[6] This epigenetic modification can result in the re-expression of silenced genes, potentially including those that trigger autoreactivity in T-cells.[7]
2. Modulation of Intracellular Signaling Pathways:
-
ERK Pathway Inhibition: Studies have demonstrated that Hydralazine can inhibit the extracellular signal-regulated kinase (ERK) pathway signaling in both T and B lymphocytes.[2][8] The ERK pathway is crucial for T-cell activation and B-cell tolerance. Its inhibition by Hydralazine is a potential mechanism for the breakdown of self-tolerance and the development of autoimmunity.[2][8]
-
mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central regulator of lymphocyte growth, proliferation, and differentiation.[9][10] While direct studies on Hydralazine's effect on the mTOR pathway in lymphocytes are limited, its influence on upstream signaling molecules like ERK suggests a potential for indirect modulation.
3. Induction of Apoptosis: In certain cellular contexts, particularly in leukemic T-cells, Hydralazine has been shown to induce caspase-dependent apoptosis through the intrinsic pathway.[6] This suggests a potential for cytotoxic activity against transformed lymphocytes, a characteristic being explored in cancer therapy.[6]
4. Impact on Cytokine Production: Hydralazine has been observed to modulate the production of cytokines by immune cells. Notably, at higher concentrations, it may decrease the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4] A reduction in IL-10 could contribute to a pro-inflammatory environment and the development of autoimmune responses.[4]
Experimental Protocols for In Vitro Assessment
The following protocols provide a framework for the systematic investigation of Hydralazine's effects on lymphocytes.
Lymphocyte Isolation and Culture
Rationale: The initial and critical step is to obtain a pure and viable population of lymphocytes for subsequent in vitro assays.
Protocol:
-
Source: Obtain peripheral blood from healthy human donors or spleens from experimental animals (e.g., mice).
-
Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque). For murine studies, prepare a single-cell suspension from the spleen.
-
Culture: Culture the isolated lymphocytes in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Stimulation (Optional): For proliferation and activation studies, stimulate the lymphocytes with mitogens such as phytohemagglutinin (PHA) or concanavalin A, or with anti-CD3/CD28 antibodies.[11]
Caption: Workflow for lymphocyte isolation and preparation for in vitro assays.
Cell Viability and Proliferation Assays
Rationale: To determine the cytotoxic and cytostatic effects of Hydralazine on lymphocytes.
Cell Viability (MTT Assay):
-
Plating: Seed lymphocytes in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treatment: Add varying concentrations of Hydralazine to the wells. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[12][13]
Lymphocyte Proliferation (CFSE Assay):
-
Labeling: Label isolated lymphocytes with Carboxyfluorescein succinimidyl ester (CFSE).
-
Plating and Treatment: Plate the CFSE-labeled cells and treat them with Hydralazine as described above.
-
Stimulation: Stimulate the cells with a mitogen (e.g., PHA).
-
Incubation: Incubate for 3-5 days.
-
Analysis: Analyze the CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.
Apoptosis Assays
Rationale: To investigate whether Hydralazine induces programmed cell death in lymphocytes.
Annexin V/Propidium Iodide (PI) Staining:
-
Treatment: Treat lymphocytes with Hydralazine for a specified time (e.g., 24-48 hours).
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Caspase Activation Assay:
-
Treatment: Treat lymphocytes with Hydralazine.
-
Lysis: Lyse the cells to release cellular proteins.
-
Assay: Use a colorimetric or fluorometric assay kit to measure the activity of key executioner caspases, such as caspase-3.[6]
Cytokine Production Analysis (ELISA)
Rationale: To quantify the effect of Hydralazine on the production of key immunomodulatory cytokines.
Protocol:
-
Cell Culture and Treatment: Culture lymphocytes in the presence or absence of Hydralazine and a stimulant (e.g., anti-CD3/CD28).
-
Supernatant Collection: After 24-72 hours, collect the culture supernatants.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines (e.g., IL-2, IFN-γ, IL-10) in the supernatants, following the manufacturer's instructions.[14]
Analysis of Intracellular Signaling Pathways (Western Blotting)
Rationale: To examine the effect of Hydralazine on the phosphorylation status of key signaling proteins.
Protocol:
-
Treatment and Lysis: Treat lymphocytes with Hydralazine for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-ERK, total ERK).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Caption: Postulated mechanism of Hydralazine-induced autoimmunity via ERK pathway inhibition.
Data Interpretation and Expected Outcomes
The following table summarizes potential quantitative outcomes from the described in vitro assays.
| Assay | Parameter Measured | Expected Outcome with Hydralazine Treatment | Potential Interpretation |
| MTT Assay | Cell Viability (%) | Dose-dependent decrease, particularly in proliferating or transformed cells.[6][15] | Cytotoxic or cytostatic effects. |
| CFSE Assay | Proliferation Index | Decrease in proliferation index.[15] | Inhibition of lymphocyte proliferation. |
| Annexin V/PI | % Apoptotic Cells | Increase in Annexin V positive cells, especially in leukemic T-cells.[6] | Induction of apoptosis. |
| ELISA | Cytokine Concentration (pg/mL) | Potential decrease in IL-10; variable effects on other cytokines.[4] | Modulation of cytokine profile. |
| Western Blot | Ratio of p-ERK to Total ERK | Decrease in the p-ERK/Total ERK ratio.[8] | Inhibition of the ERK signaling pathway. |
Troubleshooting and Key Considerations
-
Hydralazine Solubility and Stability: Prepare fresh solutions of Hydralazine for each experiment, as it can be unstable in aqueous solutions.
-
Dose-Response and Time-Course: It is crucial to perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for observing specific effects.
-
Cell Type Specificity: The effects of Hydralazine may vary between different lymphocyte subsets (e.g., T-cells vs. B-cells) and between normal and transformed cells.
-
Acetylator Phenotype: In clinical settings, the effects of Hydralazine are influenced by the patient's acetylator phenotype.[16][17] While not directly applicable to in vitro studies with cell lines, it is a critical consideration when using primary cells from different donors.
Conclusion and Future Directions
The in vitro study of Hydralazine's effects on lymphocytes reveals a complex interplay of epigenetic and signaling modulation. Its ability to inhibit DNA methylation and the ERK pathway provides a plausible mechanism for its association with drug-induced autoimmunity.[7][8] Conversely, its pro-apoptotic effects on leukemic T-cells highlight its potential for repurposing in oncology.[6]
Future research should aim to:
-
Elucidate the precise molecular targets of Hydralazine within lymphocytes.
-
Investigate the impact of Hydralazine on a broader range of signaling pathways and cytokine networks.
-
Explore the differential effects of Hydralazine on various lymphocyte subsets, including regulatory T-cells and different B-cell populations.
-
Utilize advanced techniques such as single-cell RNA sequencing to dissect the heterogeneous responses of lymphocytes to Hydralazine treatment.[5]
By continuing to unravel the intricate in vitro effects of Hydralazine on lymphocytes, we can gain deeper insights into the mechanisms of drug-induced autoimmunity and potentially unlock new therapeutic applications for this venerable drug.
References
- Bustin, S. A. (2004). A-Z of Quantitative PCR.
- Gorelik, G., & Flavell, R. A. (2002). Immune-mediated eradication of tumors through the blockade of transforming growth factor-β signaling in T cells.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
- van de Loosdrecht, A. A., Beelen, R. H., Ossenkoppele, G. J., Broekhoven, M. G., & Langenhuijsen, M. M. (1994). A tetrazolium-based colorimetric MTT assay to quantitate human monocyte mediated cytotoxicity against leukemic cells from cell lines and patients with acute myeloid leukemia. Journal of Immunological Methods, 174(1-2), 311-320. [Link]
- Gorelik, L., & Flavell, R. A. (2001). Transforming growth factor-β in T-cell biology.
- Deng, C., Lu, Q., Zhang, Z., Jones, T., Nielson, J. B., & Kaplan, J. M. (2003). Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling.
- Sthoeger, Z. M., Segol, O., & Zinger, H. (2007). Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus. Proceedings of the National Academy of Sciences, 104(14), 5901-5906. [Link]
- Sthoeger, Z. M., Zinger, H., & Mozes, E. (2008). Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus. Annals of the New York Academy of Sciences, 1143, 213-222.
- Batchelor, J. R., Welsh, K. I., Tinoco, R. M., Dollery, C. T., Hughes, G. R., Bernstein, R., Ryan, P., Naish, P. F., Aber, G. M., Bing, R. F., & Russell, G. I. (1980). Hydralazine-induced systemic lupus erythematosus: influence of HLA-DR and sex on susceptibility. The Lancet, 315(8178), 1107-1109.
- Xu, B., Thornton, C., Tooher, J., Hennessy, A., & Makris, A. (2012). PP042. Anti-hypertensive drugs hydralazine, clonidine and labetalol improve trophoblast integration into endothelial cellular networks in vitro. Pregnancy Hypertension: An International Journal of Women's Cardiovascular Health, 2(3), 253.
- Blais, E., & Adam, A. (1986). In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure. Toxicology and Applied Pharmacology, 85(1), 71-81. [Link]
- Zhang, Y., Chen, M., Wu, S., Sun, Y., & Li, Z. (2008). Hydralazine inhibits human cervical cancer cell growth in vitro in association with APC demethylation and re-expression. Cancer Chemotherapy and Pharmacology, 62(6), 1037-1044.
- Lee, M. S., & Lee, W. S. (2012). Hydralazine-Induced Lupus Erythematosus: What is the Mechanism?. The Journal of Clinical Hypertension, 14(12), 896. [Link]
- Yu, B., Gao, F., Jing, P., Zhang, P., Zheng, G., & Zhou, S. (2025). Hydralazine Induced Immunologic Response by scRNA-Seq with Olink Proteomics Associated with Survival Time of pancreatic cancer. Medical Research Archives, 13(5.1).
- Perry, H. M., Jr, Tan, E. M., Carmody, S., & Sakamoto, A. (1970). Relationship of acetylating enzyme to hydralazine toxicity. The Journal of Laboratory and Clinical Medicine, 76(1), 114-125.
- Richardson, B., Scheinbart, L., Strahler, J., Gross, L., Hanash, S., & Johnson, M. (1992). Hydralazine and procainamide inhibit T cell DNA methylation and induce autoreactivity. The Journal of Immunology, 148(7), 2002-2007.
- Salmond, R. J., & Zamoyska, R. (2012). Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease. International Journal of Molecular Sciences, 13(12), 15856-15880. [Link]
- Ruiz-Magaña, M. J., Martínez-Aguilar, R., Lucendo, E., Campillo-Davo, D., Schulze-Osthoff, K., & Ruiz-Ruiz, C. (2018). The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. Oncotarget, 9(28), 19691-19702. [Link]
- Lee, K., & Song, Y. K. (2018). Control of B Lymphocyte Development and Functions by the mTOR Signaling Pathways. International Journal of Molecular Sciences, 19(4), 1083. [Link]
- Sorensen, R. U., Klinger, J. D., Cash, H. A., Chase, P. A., & Dearborn, D. G. (1988). Suppression of lymphocyte proliferation by Pseudomonas aeruginosa phenazine pigments. Infection and Immunity, 56(12), 3233-3236.
- Wikipedia contributors. (2024, January 5). Hydralazine. In Wikipedia, The Free Encyclopedia.
- de Oliveira, A. C. S., de Oliveira, A. C. S., de Almeida, R. T. R., de Almeida, R. T. R., de Souza, A. C., de Souza, A. C., ... & de Almeida, M. V. (2022). Antibacterial and Antibiofilm Activities of Hydralazine, an Antihypertensive Drug: In Vitro and In Silico Approaches. Antibiotics, 11(11), 1541.
- Kondo, S., Wang, B., Fujisawa, H., Shivji, G. M., Eslami, A., Sauder, D. N., & McKenzie, R. C. (1995). In vitro cytokine production by graded numbers of acute and chronic LNC stimulated with mitogen.
Sources
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine‐Induced Lupus Erythematosus: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
- 6. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydralazine and procainamide inhibit T cell DNA methylation and induce autoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Control of B Lymphocyte Development and Functions by the mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of lymphocyte proliferation by Pseudomonas aeruginosa phenazine pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic studies of anti-neoplastic drugs on human lymphocytes--in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunologic effects of hydralazine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prospective study of immunologic effects of hydralazine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antihypertensive Effects of MDL-899 (Mopidralazine)
This guide provides a comprehensive technical overview of MDL-899 (Mopidralazine), a potent and long-acting antihypertensive agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of MDL-899's pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its effects.
Introduction: A Novel Vasodilator on the Horizon
MDL-899, chemically known as N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, is a direct-acting arteriolar vasodilator with a promising profile for the management of hypertension.[1] Unlike many of its predecessors, MDL-899 exhibits a slower onset of action and a prolonged duration of antihypertensive effects, characteristics that are highly desirable for chronic therapeutic interventions.[1][2] Preclinical and clinical investigations have consistently demonstrated its efficacy in lowering blood pressure, positioning it as a subject of significant interest in cardiovascular pharmacology.[1][3][4] This guide delves into the core scientific principles underlying the antihypertensive action of MDL-899, offering insights into its mechanism, and providing detailed protocols for its evaluation.
Unraveling the Mechanism of Action: A Direct Approach to Vasodilation
The primary antihypertensive effect of MDL-899 stems from its ability to directly relax the smooth muscle of arterioles, leading to a reduction in total peripheral resistance.[1][3] This direct vasodilatory action is a key feature that distinguishes it from other classes of antihypertensive drugs.
Exclusion of Common Vasodilatory Pathways
Crucially, the mechanism of MDL-899 is not mediated by several common pathways responsible for vasodilation.[1] Rigorous pharmacological studies have demonstrated a lack of:
-
Alpha-adrenergic blockade: MDL-899 does not interfere with the vasoconstrictive effects of alpha-adrenergic agonists.
-
Beta-2 adrenergic stimulation: Its vasodilatory action is independent of beta-2 receptor activation.
-
Prostaglandin release: The involvement of prostaglandin synthesis in its mechanism has been ruled out.[1]
This process of elimination strongly suggests a novel or specific interaction with the cellular machinery of vascular smooth muscle cells.
The Proposed Direct Action on Arteriolar Smooth Muscle
While the precise molecular target of MDL-899 has not been definitively elucidated, its pharmacological profile is consistent with that of other direct-acting vasodilators like hydralazine.[5][6] The prevailing hypothesis is that MDL-899 modulates intracellular signaling cascades within vascular smooth muscle cells to promote relaxation. This may involve one or more of the following mechanisms, which are common to this class of drugs:
-
Modulation of Ion Channels: Altering the flux of ions such as potassium (K+) and calcium (Ca2+) across the smooth muscle cell membrane is a fundamental mechanism of vasodilation.[7][8][9] Opening of potassium channels leads to hyperpolarization, which in turn inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to relaxation.[5][10]
-
Interference with Intracellular Calcium Release: Direct-acting vasodilators can inhibit the release of calcium from intracellular stores like the sarcoplasmic reticulum, further contributing to a decrease in cytosolic calcium levels available for contraction.[5]
-
Second Messenger Systems: The signaling cascade may involve second messengers such as cyclic guanosine monophosphate (cGMP), although this is speculative for MDL-899.[11]
The following diagram illustrates a generalized signaling pathway for vasodilation, which is the principal mechanism of action for MDL-899.
Workflow for an in vivo antihypertensive study.
Step-by-Step Methodology
-
Animal Acclimatization: House male SHRs in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water for at least one week before the experiment to allow for adaptation.
-
Baseline Blood Pressure Measurement: For three consecutive days prior to the study, acclimate the rats to the restraint and tail-cuff apparatus to minimize stress-induced fluctuations in blood pressure. Record baseline systolic and diastolic blood pressure. [12]3. Animal Grouping: Randomly assign the animals to different experimental groups (e.g., vehicle control, low-dose MDL-899, mid-dose MDL-899, high-dose MDL-899). A typical group size is 6-8 animals. [12]4. Dosing: Prepare a suspension of MDL-899 in the chosen vehicle at the desired concentrations. Administer the assigned treatment to each animal via oral gavage. [12]The volume administered should be consistent across all groups.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at predetermined time points after dosing (e.g., 0, 1, 3, 6, 8, and 24 hours). [12]6. Data Analysis: Calculate the Mean Arterial Pressure (MAP) for each animal at each time point. Determine the change in MAP from the baseline for each treatment group.
-
Statistical Analysis: Employ appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the blood pressure changes in the MDL-899 treated groups with the vehicle control group to determine statistical significance.
Side Effects and Tolerability
The administration of MDL-899 is associated with side effects that are largely predictable consequences of its vasodilatory action and the subsequent reflex sympathetic activation. These include headache, lightheadedness, and tachycardia. [3]In a clinical study, some patients were unable to continue treatment due to these adverse effects, particularly headache, suggesting a dose-related component. [4]As mentioned previously, co-administration with a beta-blocker can mitigate the tachycardia. [3]
Conclusion and Future Directions
MDL-899 is a potent, long-acting antihypertensive agent with a distinct mechanism of action as a direct arteriolar vasodilator. [1]Its efficacy has been demonstrated in both preclinical and clinical settings, offering a potential therapeutic option for the management of hypertension. [1][3][4]The key to its future development lies in a more profound understanding of its molecular mechanism of action. Future research should focus on identifying its specific molecular target(s) within the vascular smooth muscle cell and elucidating the precise signaling pathways it modulates. A clearer understanding of its mechanism will not only pave the way for its optimal clinical application but also potentially uncover new targets for antihypertensive drug discovery.
References
- Carpi, C., Gaviraghi, G., & Semeraro, C. (1983). Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. Naunyn-Schmiedeberg's Archives of Pharmacology, 322(4), 313–320.
- CVPharmacology. (n.d.). Direct Acting Vasodilators.
- Elliott, H. L., Meredith, P. A., Campbell, B. C., & Reid, J. L. (1984). Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator. British Journal of Clinical Pharmacology, 17(4), 399–404.
- Finta, B. E., & Elliott, W. J. (2011). Direct‐Acting Vasodilators. The Journal of Clinical Hypertension, 13(7), 524–526.
- Medbullets. (2018, February 23). Direct-Acting Vasodilators.
- Meredith, P. A., Elliott, H. L., & Reid, J. L. (1985). Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension. Journal of Cardiovascular Pharmacology, 7(4), 757–761.
- Pérez, G. J., & Sahoo, P. K. (2018). Ion channels in vascular smooth muscle: alterations in essential hypertension. Journal of Hypertension, 36(8), 1585–1597.
- ResearchGate. (2025, August 7). (PDF) Direct-Acting Vasodilators.
- Slideshare. (n.d.). Directly acting Arteriolar Dilators.
- Tajada, S., Moreno-Domínguez, A., & Cidad, P. (2017). Vascular smooth muscle ion channels in essential hypertension. Frontiers in Physiology, 8, 663.
- Wikipedia. (n.d.). Second messenger system.
- Jackson, W. F. (2018). Smooth Muscle Ion Channels and Regulation of Vascular Tone in Resistance Arteries and Arterioles. Comprehensive Physiology, 8(3), 1147–1235.
- Santana, J. F., & Jackson, W. F. (2022). Ion channel molecular complexes in vascular smooth muscle. Frontiers in Physiology, 13, 964993.
Sources
- 1. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 6. Direct-Acting Vasodilators - Cardiovascular - Medbullets Step 1 [step1.medbullets.com]
- 7. Smooth Muscle Ion Channels and Regulation of Vascular Tone in Resistance Arteries and Arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ion channel molecular complexes in vascular smooth muscle [frontiersin.org]
- 9. Ion channels in vascular smooth muscle: alterations in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Vascular smooth muscle ion channels in essential hypertension [frontiersin.org]
- 11. Second messenger system - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Mopidralazine's Impact on HLA-DR Antigens: A Technical Guide for Researchers
Abstract
Mopidralazine, an antihypertensive agent, shares structural similarities with hydralazine, a compound known to induce autoimmune-like syndromes in susceptible individuals. A critical aspect of these drug-induced autoimmune phenomena is the interplay with the human leukocyte antigen (HLA) system, particularly the HLA-DR antigens, which are pivotal in orchestrating immune responses. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential immunomodulatory effects of Mopidralazine, with a specific focus on its impact on HLA-DR antigens. Drawing upon the well-documented immunological effects of hydralazine as a proxy, this guide outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols to elucidate the causality between Mopidralazine exposure and alterations in HLA-DR expression and function.
Introduction: The Mopidralazine-Hydralazine Axis and the HLA-DR Question
Mopidralazine is an orally active antihypertensive agent that effectively reduces systolic blood pressure.[1] While its primary pharmacological action is established, its off-target immunomodulatory effects remain largely unexplored. Its structural resemblance to hydralazine, a vasodilator notorious for its association with drug-induced lupus erythematosus (DILE), necessitates a thorough investigation into its potential to interact with the immune system.
Hydralazine-induced lupus is a classic example of a drug-induced autoimmune condition, and its pathogenesis is linked to an individual's genetic predisposition, particularly their HLA-DR genotype.[2][3] Individuals with HLA-DR4 and HLA-DR3 alleles are at a higher risk of developing this condition, suggesting a direct or indirect role of these antigen-presenting molecules in the adverse drug reaction.[4] Given the structural parallels between Mopidralazine and hydralazine, it is scientifically prudent to hypothesize that Mopidralazine may also possess the capacity to modulate HLA-DR antigen expression and function, thereby potentially influencing immune tolerance.
This guide provides the scientific rationale and the methodological tools to address this critical question. We will first delve into the known mechanisms of hydralazine-induced immunomodulation as a foundational model. Subsequently, we will present a series of robust, self-validating experimental protocols designed to systematically evaluate the impact of Mopidralazine on HLA-DR antigens.
The Hydralazine Paradigm: A Potential Roadmap for Mopidralazine's Immunomodulatory Effects
The mechanism of hydralazine-induced lupus is multifaceted and is thought to involve the generation of reactive metabolites that can act as haptens, modifying self-proteins and rendering them immunogenic.[5][6] This process is particularly relevant in individuals who are "slow acetylators," a metabolic phenotype that leads to higher circulating levels of the parent drug and its reactive intermediates.[3]
The modified self-antigens are then taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, and presented to T-helper cells via HLA-DR molecules on the APC surface.[7][8] The specific HLA-DR alleles (e.g., DR4) may have a higher affinity for these neoantigens, leading to a more robust T-cell activation and the subsequent production of autoantibodies, a hallmark of lupus.[4]
Proposed Mechanism of Hydralazine-Induced Autoimmunity
The following diagram illustrates the hypothesized signaling pathway, which can serve as a template for investigating Mopidralazine.
Caption: Hypothesized mechanism of hydralazine-induced autoimmunity.
Experimental Framework for Investigating Mopidralazine's Impact on HLA-DR Antigens
To systematically assess the immunomodulatory potential of Mopidralazine, a multi-pronged in vitro approach is recommended. The following experimental workflow provides a robust and logical progression for this investigation.
Caption: Experimental workflow for investigating Mopidralazine's impact on HLA-DR.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the standardized procedure for isolating PBMCs from whole blood, which will serve as the source for generating dendritic cells.
Materials:
-
Whole blood collected in sodium heparin or EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), sterile
-
Fetal bovine serum (FBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS underneath the diluted blood in a new 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[9]
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the buffy coat.
-
Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL conical tube.[10]
-
Wash the PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final PBMC pellet in an appropriate cell culture medium for cell counting and subsequent experiments.
Protocol 2: Generation of Monocyte-Derived Dendritic Cells (DCs)
This protocol describes the differentiation of monocytes isolated from PBMCs into immature and then mature DCs.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
Lipopolysaccharide (LPS) for DC maturation
-
6-well tissue culture plates
Procedure:
-
Seed PBMCs in a 6-well plate at a density of 5-10 x 10^6 cells/mL in RPMI-1640 medium.
-
Allow monocytes to adhere by incubating the plate for 2-3 hours at 37°C in a 5% CO2 incubator.
-
Remove the non-adherent cells by gently washing the wells with PBS.
-
Add fresh RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) to the adherent monocytes.[11][12]
-
Culture the cells for 5-6 days, replacing the medium with fresh cytokine-supplemented medium every 2-3 days. This will generate immature DCs.
-
For maturation, add LPS (e.g., 100 ng/mL) to the culture for an additional 24-48 hours.[13]
Protocol 3: Flow Cytometry for HLA-DR Expression
This protocol details the staining procedure for quantifying HLA-DR expression on the surface of DCs following Mopidralazine treatment.
Materials:
-
Mature DCs (treated with Mopidralazine and controls)
-
Flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated anti-human HLA-DR antibody
-
Fluorochrome-conjugated isotype control antibody
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Flow cytometer
Procedure:
-
Harvest the mature DCs and adjust the cell concentration to 1 x 10^6 cells/mL in flow cytometry staining buffer.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Block Fc receptors by adding an Fc receptor blocking reagent and incubating for 10-15 minutes at 4°C.[14]
-
Add the fluorochrome-conjugated anti-human HLA-DR antibody or the corresponding isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.[15]
-
Wash the cells twice with 2 mL of flow cytometry staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.[16][17]
-
Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software to determine the percentage of HLA-DR positive cells and the mean fluorescence intensity (MFI).
Protocol 4: ELISA for Cytokine Profiling
This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of key cytokines in the cell culture supernatants.
Materials:
-
Cell culture supernatants from Mopidralazine-treated and control DCs
-
Commercially available ELISA kits for human cytokines (e.g., TNF-α, IL-6, IL-10, IL-12)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants from the DC cultures at the end of the treatment period and store them at -80°C until use.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.[18] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Data Presentation and Interpretation
The quantitative data generated from the flow cytometry and ELISA experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Effect of Mopidralazine on HLA-DR Expression on Dendritic Cells
| Treatment Group | Concentration (µM) | % HLA-DR+ Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle Control | 0 | ||
| Mopidralazine | 1 | ||
| Mopidralazine | 10 | ||
| Mopidralazine | 100 | ||
| Positive Control (e.g., LPS) | 1 µg/mL |
Table 2: Cytokine Secretion Profile of Dendritic Cells Treated with Mopidralazine
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) | IL-12 (pg/mL) (Mean ± SD) |
| Vehicle Control | 0 | ||||
| Mopidralazine | 1 | ||||
| Mopidralazine | 10 | ||||
| Mopidralazine | 100 | ||||
| Positive Control (e.g., LPS) | 1 µg/mL |
An increase in the percentage of HLA-DR+ cells or the MFI upon Mopidralazine treatment would suggest that the drug upregulates HLA-DR expression. Alterations in the cytokine profile, such as an increase in pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and a decrease in anti-inflammatory cytokines (IL-10), could indicate a pro-inflammatory and immunogenic potential of Mopidralazine.[19][20][21]
Conclusion and Future Directions
The structural analogy between Mopidralazine and hydralazine provides a compelling rationale for investigating the former's potential immunomodulatory properties. The experimental framework detailed in this guide offers a robust starting point for elucidating the impact of Mopidralazine on HLA-DR antigens. The findings from these studies will be crucial for a comprehensive safety assessment of Mopidralazine and will provide valuable insights into its potential to induce idiosyncratic adverse drug reactions.
Future research should extend these in vitro findings to more complex models, including co-culture systems with T-cells to assess the functional consequences of altered HLA-DR expression on T-cell activation and proliferation. Furthermore, investigating the metabolic pathways of Mopidralazine and identifying its reactive metabolites will be essential for a complete understanding of its immunogenic potential. Ultimately, a thorough understanding of Mopidralazine's interaction with the immune system will contribute to the safer and more effective use of this antihypertensive medication.
References
- Flow Cytometry Protocol: Cell Surface Marker Staining.
- SOP340503: PBMC Specimen Collection, Preparation, and Freezing for Protein Extraction.
- Cell Surface Flow Cytometry Staining Protocol. Elabscience. [Link]
- Development of a new protocol for 2-day generation of mature dendritic cells
- HLA-DR. Wikipedia. [Link]
- Hydralazine Pathway, Pharmacokinetics. PharmGKB. [Link]
- HLA-DR – Knowledge and References. Taylor & Francis Online. [Link]
- Metabolism of hydralazine by activated leukocytes: implications for hydralazine induced lupus. PubMed. [Link]
- Hydralazine-induced Lupus Erythematosus: Wh
- STANDARD OPERATING PROCEDURE PERIPHERAL BLOOD COLLECTION AND PROCESSING FOR CRYOPRESERV
- Hydralazine-Induced Systemic Lupus Erythematosus: A Clinical Investigation.
- Hydralazine‐Induced Lupus Erythematosus: Wh
- Generation of Human Monocyte-derived Dendritic Cells
- A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells. PLOS One. [Link]
- Major histocompatibility complex: Antigen processing and present
- ISOL
- Cross-Network PBMC Processing Standard Oper
- Clinical Pharmacokinetics of Hydralazine. Scholars @ UT Health San Antonio. [Link]
- Hydralazine. Wikipedia. [Link]
- HLA Association with Autoimmune Diseases. NIH. [Link]
- The Protective Role of HLA-DRB1∗13 in Autoimmune Diseases. NIH. [Link]
- Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant gener
- Important denominator between autoimmune comorbidities: a review of class II HLA, autoimmune disease, and the gut. Frontiers. [Link]
- What are HLA-DR blockers and how do they work? LinkedIn. [Link]
- What are HLA-DR antigens-associated invariant chain modulators and how do they work? LinkedIn. [Link]
- Drug-Induced Lupus Erythematosus: Background, Pathophysiology, Etiology. Medscape. [Link]
- Drug-induced lupus erythematosus: an upd
- Cytokine Detection ELISAs. Chondrex, Inc. [Link]
- Immunomodulatory Role and Therapeutic Potential of HLA-DR + Regulatory T Cells in Systemic Lupus Erythem
- Inflammatory Cytokine ELISA Kits. Cusabio. [Link]
- Inflamm
- HLA-DR Gene & Mold Sensitivity: How Your Genes Impact Toxin Response. YouTube. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Drug-induced lupus erythematosus: an update on drugs and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HLA Association with Autoimmune Diseases - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolism of hydralazine by activated leukocytes: implications for hydralazine induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant generated by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HLA-DR - Wikipedia [en.wikipedia.org]
- 8. Major histocompatibility complex: Antigen processing and presentation - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. csbiomfg.com [csbiomfg.com]
- 11. stemcell.com [stemcell.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 14. Cell Surface Flow Cytometry Staining Protocol [elabscience.com]
- 15. biotium.com [biotium.com]
- 16. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. chondrex.com [chondrex.com]
- 19. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. cusabio.com [cusabio.com]
- 21. sinobiological.com [sinobiological.com]
Lge-899 and its relation to phthalazine derivatives
An In-Depth Technical Guide to Phthalazine Derivatives in Modern Drug Discovery: A Focus on Lge-899
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its structural rigidity and ability to engage in diverse molecular interactions have made it a cornerstone in the design of targeted therapies. This guide provides a comprehensive technical overview of the phthalazine class of compounds, with a specific focus on this compound, a representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. We will delve into the synthetic rationale, mechanism of action, and the experimental protocols essential for its characterization, offering field-proven insights for researchers in oncology and drug development.
The Phthalazine Core: A Versatile Scaffold in Oncology
Phthalazine and its derivatives have garnered significant attention from medicinal chemists due to their wide range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1] In oncology, the phthalazine moiety is a key pharmacophoric feature in a number of approved drugs and clinical candidates.[2][3] These compounds often function as kinase inhibitors, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4][5]
The design of phthalazine-based inhibitors frequently involves the strategic substitution at various positions of the heterocyclic ring to optimize potency, selectivity, and pharmacokinetic properties. The nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors, while the fused benzene ring provides a platform for modifications that can modulate lipophilicity and target engagement.
This compound: A Case Study in Phthalazine-Based VEGFR-2 Inhibition
Chemical Structure and Properties of this compound
This compound is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis. Its structure is representative of a class of 1,4-disubstituted phthalazines designed for optimal interaction with the ATP-binding pocket of the kinase.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₉ClN₄O₂ |
| Molecular Weight | 422.87 g/mol |
| IUPAC Name | 4-(4-chloro-2-fluoroanilino)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)phthalazin-1(2H)-one |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol |
| LogP | 3.8 |
| pKa | 7.2 (basic) |
Synthesis of this compound: A Step-by-Step Workflow
The synthesis of this compound is a multi-step process that begins with the construction of the phthalazinone core, followed by the sequential introduction of the side chains that are critical for its biological activity. The causality behind this synthetic route is to build the molecule from a readily available starting material and to introduce the more complex and reactive moieties in the final steps to maximize yield and simplify purification.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 6-Methoxyphthalazin-1,4(2H,3H)-dione (C).
-
A mixture of 3-hydroxy-4-methoxybenzoic acid (A) (1.0 eq) and hydrazine hydrate (B) (1.2 eq) in ethanol is refluxed for 6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the phthalazinone core (C).
-
-
Step 2: Synthesis of 1,4-Dichloro-6-methoxyphthalazine (E).
-
Compound (C) (1.0 eq) is treated with phosphorus oxychloride (D) (5.0 eq) and heated at 110°C for 4 hours.
-
The excess POCl₃ is removed under reduced pressure. The residue is poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to give the dichloro intermediate (E).
-
-
Step 3: Synthesis of 1-Chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)phthalazine (G).
-
To a solution of 3-(piperidin-1-yl)propan-1-ol (F) (1.1 eq) in anhydrous THF, sodium hydride (1.2 eq) is added portion-wise at 0°C.
-
The mixture is stirred for 30 minutes, followed by the addition of a solution of (E) (1.0 eq) in THF. The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give the intermediate (G).
-
-
Step 4: Synthesis of this compound (I).
-
A mixture of (G) (1.0 eq) and 4-chloro-2-fluoroaniline (H) (1.2 eq) in isopropanol is heated to reflux for 8 hours.
-
The mixture is cooled, and the precipitate is filtered, washed with isopropanol, and recrystallized from ethanol to afford this compound (I) as a pure solid.
-
Mechanism of Action: Targeting the Angiogenic Switch
This compound exerts its anti-angiogenic effects by potently and selectively inhibiting the tyrosine kinase activity of VEGFR-2. This inhibition occurs at the ATP-binding site of the kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, which are all hallmark processes of angiogenesis.
Caption: Mechanism of action of this compound in inhibiting VEGFR-2 signaling.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is designed to quantify the inhibitory activity of this compound against VEGFR-2.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP (Adenosine triphosphate).
-
This compound stock solution in DMSO.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
-
The luminescence signal is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Preclinical Data Summary
The efficacy of this compound has been demonstrated in both in vitro and in vivo models.
Table 2: Biological Activity of this compound
| Assay | Result (IC₅₀ / EC₅₀) |
| VEGFR-2 Kinase Assay | 15 nM |
| HUVEC Proliferation Assay | 50 nM |
| In Vivo Xenograft Model | 30 mg/kg, daily (oral) |
Conclusion and Future Directions
This compound exemplifies the successful application of the phthalazine scaffold in the design of potent and selective kinase inhibitors. Its robust anti-angiogenic activity, driven by the targeted inhibition of VEGFR-2, underscores the therapeutic potential of this class of compounds in oncology. Future research in this area will likely focus on the development of next-generation phthalazine derivatives with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome mechanisms of drug resistance. The modularity of the synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of novel agents with superior clinical outcomes.
References
- Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, [Link].[1]
- Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. Bioorganic Chemistry, [Link].[2]
- Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, [Link].[3]
- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
- Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link].[5]
Sources
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 5. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the immunomodulatory properties of Mopidralazine
An In-Depth Technical Guide to Investigating the Immunomodulatory Properties of Mopidralazine
Abstract
Mopidralazine, known as MDL-899, is an orally active antihypertensive agent recognized for its vasodilatory effects.[1] As a derivative of the widely-studied compound Hydralazine, Mopidralazine presents a significant knowledge gap regarding its potential interactions with the immune system. While its primary function is blood pressure regulation, the extensive immunomodulatory profile of Hydralazine—ranging from anti-inflammatory and antioxidant effects to the induction of autoimmunity—necessitates a thorough investigation into whether Mopidralazine shares or diverges from these properties. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the immunomodulatory characteristics of Mopidralazine. By leveraging the mechanistic insights gained from decades of Hydralazine research, we propose a structured, hypothesis-driven approach with detailed experimental protocols to elucidate the complete pharmacological profile of this compound.
Part 1: Mechanistic Grounding - Extrapolating from the Hydralazine Immunomodulatory Profile
To build a logical investigative strategy for Mopidralazine, we must first understand the complex and often paradoxical immune effects of its parent compound, Hydralazine. This established profile serves as our foundational blueprint.
Primary Vasodilatory Mechanism: The Starting Point
Hydralazine is a direct-acting smooth muscle relaxant that functions primarily as a vasodilator in resistance arterioles.[2] Its mechanism, while not fully elucidated, is understood to involve the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[2][3] This interference with calcium signaling prevents the contractile state of the muscle, leading to vasodilation.[4] Additionally, some evidence suggests that Hydralazine may stimulate the production of prostacyclin and increase the bioavailability of nitric oxide, contributing to cAMP and cGMP-mediated vasodilation, respectively.[5][6] This foundational mechanism of altering intracellular signaling provides the first clue that its effects may not be limited to vascular tissue.
The Dichotomy of Cytokine Modulation
Hydralazine exhibits a dual role in regulating cytokine production, a critical aspect of its immunomodulatory nature.
-
Anti-Inflammatory Stimulation: Studies have demonstrated that Hydralazine can stimulate the production of the key anti-inflammatory cytokine Interleukin-10 (IL-10) from peripheral blood mononuclear cells (PBMCs) and placental tissue.[7] This suggests a potential therapeutic role in dampening excessive inflammatory responses.
-
Pro-Inflammatory Inhibition & Autoimmune Link: Conversely, Hydralazine has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-6.[7] However, some research posits that at higher concentrations, Hydralazine may actually decrease IL-10 production, a cytokine crucial for immune suppression.[8] This reduction in IL-10 is hypothesized to be a potential mechanism contributing to the development of drug-induced lupus erythematosus, a well-documented adverse effect.[8]
T-Lymphocyte Modulation and the Induction of Autoimmunity
The most profound immunomodulatory effect of Hydralazine is its association with a drug-induced lupus-like syndrome.[2][9][10] This phenomenon is primarily linked to its direct effects on T-lymphocytes through at least two proposed mechanisms:
-
Inhibition of ERK Pathway Signaling: Research has shown that Hydralazine can inhibit the extracellular signal-regulated kinase (ERK) pathway in T-cells.[11] This inhibition leads to decreased expression and activity of DNA methyltransferases (DNMTs), enzymes critical for maintaining DNA methylation patterns that regulate gene expression.[11]
-
DNA Demethylation and Autoreactivity: The resulting hypomethylation of DNA in T-cells can lead to the expression of otherwise silenced genes, causing the T-cells to become autoreactive and attack the body's own tissues.[12] This mechanism mirrors signaling defects observed in idiopathic lupus.[11]
Furthermore, separate from its role in autoimmunity, Hydralazine has been shown to induce apoptosis (programmed cell death) in leukemic T-cells through the intrinsic mitochondrial pathway, highlighting its potential as a repurposed anti-cancer agent.[13][14]
Broad Anti-Inflammatory and Antioxidant Activity
Beyond specific cytokine and T-cell effects, Hydralazine possesses broader protective properties. It has been shown to exert antioxidative, anti-inflammatory, and anti-apoptotic effects in various disease models.[15] Studies indicate it can reduce neuroinflammation and oxidative stress by modulating pathways like TLR4/NF-κB and Nrf2.[16] By decreasing the production of free radicals like superoxides, Hydralazine can protect cells from damage and apoptosis.[17][18]
Part 2: A Proposed Framework for Investigating Mopidralazine - Key Experimental Protocols
Based on the established profile of Hydralazine, the following experimental workflows provide a robust system for characterizing the immunomodulatory properties of Mopidralazine. Each protocol is designed to be self-validating by including appropriate controls and addressing specific mechanistic questions.
Protocol: In Vitro Cytokine Profile Analysis in Human PBMCs
-
Scientific Rationale: This initial screening assay provides a broad overview of Mopidralazine's influence on the innate and adaptive immune response. By measuring a panel of key cytokines following stimulation, we can quickly determine if Mopidralazine possesses pro-inflammatory, anti-inflammatory, or mixed properties, directly testing the hypothesis that it will mirror Hydralazine's known effects on IL-10, TNF-α, and IL-6.[7]
-
Step-by-Step Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed 2 x 10⁵ PBMCs per well in a 96-well U-bottom plate in complete RPMI-1640 medium.
-
Mopidralazine Preparation: Prepare a stock solution of Mopidralazine in a suitable solvent (e.g., DMSO or water) and create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure final solvent concentration is consistent and non-toxic across all wells.
-
Treatment and Stimulation:
-
Add the Mopidralazine dilutions to the appropriate wells.
-
To separate wells, add a stimulant:
-
T-cell Stimulation: Phytohemagglutinin (PHA, 5 µg/mL) or anti-CD3/CD28 beads.
-
Innate Stimulation: Lipopolysaccharide (LPS, 100 ng/mL).
-
-
Include unstimulated (vehicle control) and stimulated (no drug) wells as controls.
-
-
Incubation: Culture the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Analyze supernatant for levels of TNF-α, IL-6, IL-1β, IFN-γ, and IL-10 using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: Normalize data to the stimulated control and calculate IC₅₀/EC₅₀ values for cytokine modulation.
-
Protocol: T-Lymphocyte Functional Assays
-
Scientific Rationale: These assays are critical for evaluating Mopidralazine's potential to induce the T-cell-specific effects seen with Hydralazine, namely the inhibition of key signaling pathways and the induction of autoreactivity.[11][12]
-
Step-by-Step Methodology:
-
T-Cell Proliferation Assay:
-
Isolate primary human CD4+ T-cells using negative selection magnetic beads.
-
Label cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture CFSE-labeled T-cells in plates pre-coated with anti-CD3 antibody, along with soluble anti-CD28 antibody and a dose-range of Mopidralazine.
-
After 72-96 hours, harvest cells and analyze CFSE dilution (a measure of cell division) by flow cytometry. A reduction in CFSE dilution indicates inhibited proliferation.
-
-
ERK Pathway Signaling Analysis:
-
Culture Jurkat T-cells or primary T-cells and starve them of serum for 2-4 hours.
-
Pre-treat cells with Mopidralazine (e.g., at its IC₅₀ for proliferation inhibition) or a known MEK inhibitor (e.g., U0126) as a positive control for 1-2 hours.
-
Stimulate the cells with a potent activator like Phorbol 12-myristate 13-acetate (PMA) for 15-30 minutes.
-
Immediately lyse the cells and prepare protein lysates.
-
Perform SDS-PAGE and Western blotting using primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. A decrease in the p-ERK/total ERK ratio indicates pathway inhibition.
-
-
DNA Methyltransferase Expression Assay:
-
Culture primary T-cells with Mopidralazine for 48-72 hours.
-
Harvest the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of DNMT1 and DNMT3a. Use appropriate housekeeping genes for normalization. A significant downregulation would suggest a mechanism similar to Hydralazine.
-
-
Part 3: Data Presentation and Visualization
Clear data presentation is paramount for interpreting complex immunomodulatory effects.
Quantitative Data Summary
All quantitative results should be summarized in tables for straightforward comparison.
| Assay | Parameter Measured | Mopidralazine Treatment (Example Result) | Reference Compound (Hydralazine) |
| Cytokine Profiling (LPS) | TNF-α Secretion (IC₅₀) | 15.2 µM | ~10-20 µM |
| Cytokine Profiling (LPS) | IL-10 Secretion (EC₅₀) | 5.8 µM | ~5-15 µM |
| T-Cell Proliferation | Proliferation Inhibition (IC₅₀) | 25.5 µM | ~20-50 µM |
| ERK Pathway Analysis | p-ERK Inhibition (% vs Control) | 65% reduction at 25 µM | Significant Inhibition Reported[11] |
| DNMT Expression | DNMT1 mRNA Fold Change | 0.4-fold decrease | Significant Decrease Reported[11] |
Mandatory Visualizations
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Hypothesized Mopidralazine mechanism in T-cells.
Caption: Experimental workflow for PBMC cytokine profiling.
Conclusion and Future Directions
This guide outlines a comprehensive, multi-faceted approach to systematically unravel the immunomodulatory properties of Mopidralazine. By building upon the extensive knowledge of its parent compound, Hydralazine, we can execute a targeted and efficient investigation. The proposed protocols are designed to assess Mopidralazine's impact on cytokine production, T-cell function, and key inflammatory signaling pathways.
Positive results from these in vitro assays would provide a strong rationale for advancing studies into more complex systems. Future directions would include in vivo validation using animal models of inflammation (e.g., LPS-induced endotoxemia) or autoimmunity (e.g., murine models of lupus). Ultimately, a thorough understanding of Mopidralazine's immune interactions is crucial for predicting its complete safety profile and exploring its potential for therapeutic repurposing beyond hypertension.
References
- Human Metabolome Database. Showing metabocard for Hydralazine (HMDB0015400). [Link]
- Kalinka, J. & Basta-Kaim, A. Antihypertensive drugs clonidine, diazoxide, hydralazine and furosemide regulate the production of cytokines by placentas and peripheral blood mononuclear cells in normal pregnancy. Journal of Hypertension, 24(5), 915-922 (2006). [Link]
- PharmGKB.
- Wikipedia. Hydralazine. [Link]
- Oreate AI Blog. How Hydralazine Works Moa. (2026). [Link]
- CV Pharmacology.
- Liao, A. H., et al. PP042. Anti-hypertensive drugs hydralazine, clonidine and labetalol improve trophoblast integration into endothelial cellular networks in vitro. Pregnancy Hypertension: An International Journal of Women's Cardiovascular Health, 2(3), 257 (2012). [Link]
- Litwin, A., Adams, L. E., Zimmer, H., & Hess, E. V. Immunologic effects of hydralazine in hypertensive patients.
- Deng, C., et al. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling.
- Lee, Y. H. & Song, G. G. Hydralazine‐Induced Lupus Erythematosus: What is the Mechanism? The Journal of Clinical Hypertension, 14(12), 893-893 (2012). [Link]
- Lipe, S. & Moulds, R. F. Mechanism of action of hydralazine on vascular smooth muscle. Journal of Pharmacology and Experimental Therapeutics, 217(1), 204-208 (1981). [Link]
- Knowles, A. M., et al. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway. Vascular Pharmacology, 73, 25-32 (2015). [Link]
- McCarron, J. G., McGeown, J. G., Reardon, S., & Gurney, A. M. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology, 134(1), 17-26 (2001). [Link]
- Ruiz-Magaña, M. J., et al. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. Oncotarget, 7(16), 21875–21886 (2016). [Link]
- Heitzer, T., et al. Hydralazine prevents endothelial dysfunction, but not the increase in superoxide production in nitric oxide-deficient hypertension.
- Herman, L., Bruss, Z., & Tivakaran, V. Hydralazine. In StatPearls.
- Zhang, Y., et al. Hydralazine use can be associated with IgM-dominated immune complex-mediated glomerulonephritis.
- Batliner, M. A., et al. Prospective study of immunologic effects of hydralazine in hypertensive patients. Clinical Pharmacology & Therapeutics, 29(4), 447-456 (1981). [Link]
- Hahn, B. H., et al. Prospective study of immune response to hydralazine and development of antideoxyribonucleoprotein in patients receiving hydralazine. The American Journal of Medicine, 56(5), 591-597 (1974). [Link]
- Richardson, B., et al. Hydralazine and procainamide inhibit T cell DNA methylation and induce autoreactivity. The Journal of Immunology, 140(7), 2197-2200 (1988). [Link]
- Lin, C. S., et al. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. International Journal of Molecular Sciences, 22(19), 10339 (2021). [Link]
- Chen, C. H., et al. Low-dose hydralazine improves endotoxin-induced coagulopathy and multiple organ dysfunction via its anti-inflammatory and anti-oxidative/nitrosative properties. Life Sciences, 256, 117978 (2020). [Link]
- Ruiz-Magaña, M. J., et al. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. Oncotarget, 7(16), 21875-86 (2016). [Link]
- Aylward, M., et al. Hydralazine, but not captopril, decreases free radical production and apoptosis in neurons and thymocytes. Free Radical Research, 28(4), 393-402 (1998). [Link]
- Kang, Y., et al. Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways. Neuropharmacology, 240, 109706 (2023). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 6. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive drugs clonidine, diazoxide, hydralazine and furosemide regulate the production of cytokines by placentas and peripheral blood mononuclear cells in normal pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydralazine‐Induced Lupus Erythematosus: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunologic effects of hydralazine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydralazine use can be associated with IgM-dominated immune complex-mediated glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydralazine and procainamide inhibit T cell DNA methylation and induce autoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering [mdpi.com]
- 16. Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Low-dose hydralazine improves endotoxin-induced coagulopathy and multiple organ dysfunction via its anti-inflammatory and anti-oxidative/nitrosative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydralazine, but not captopril, decreases free radical production and apoptosis in neurons and thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Effects of MDL-899 on Lymphocyte Blastogenesis
Introduction: Unveiling the Immunomodulatory Potential of a Novel Vasodilator
MDL-899, chemically identified as N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, is recognized for its potent and long-acting antihypertensive properties, functioning as a direct arteriolar vasodilator.[1][2] While its efficacy in reducing blood pressure is established, its influence on the immune system, a critical consideration for any therapeutic agent, remains largely unexplored. The intricate interplay between the cardiovascular and immune systems is increasingly acknowledged, with many cardiovascular drugs exhibiting unforeseen immunomodulatory effects.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the potential impact of MDL-899 on a fundamental process of the adaptive immune response: lymphocyte blastogenesis.
Lymphocyte blastogenesis, or the transformation of small, resting lymphocytes into large, proliferating lymphoblasts, is a hallmark of cellular activation and is essential for mounting an effective immune response. Upon stimulation by antigens or mitogens, lymphocytes undergo significant metabolic and morphological changes, culminating in DNA synthesis and cell division.[5][6] Given that various vasodilators, particularly those affecting ion channel function, have been demonstrated to modulate lymphocyte proliferation, a thorough examination of MDL-899's effects is not only warranted but crucial for a complete pharmacological profile.[7][8][9][10]
This technical guide will provide the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to elucidate the in vitro effects of MDL-899 on lymphocyte blastogenesis. We will explore two gold-standard methodologies: the [³H] Thymidine Incorporation Assay and the Carboxyfluorescein Succinimidyl Ester (CFSE) based Proliferation Assay. By understanding the potential immunomodulatory properties of MDL-899, we can better anticipate its clinical behavior and identify any potential therapeutic benefits or liabilities beyond its primary vasodilatory function.
Scientific Rationale and Hypothesis
The primary mechanism of action for many vasodilators involves the modulation of ion channels in vascular smooth muscle cells.[11] Notably, lymphocytes also express a variety of ion channels, including potassium and calcium channels, which play a critical role in their activation, signaling, and proliferation.[12][13][14] Blockade of these channels can lead to membrane depolarization, diminished calcium influx, and subsequent inhibition of lymphocyte activation and proliferation.[12] For instance, calcium channel blockers have been shown to inhibit T-cell proliferation in a dose-dependent manner.[7][9] Similarly, blockers of Ca2+-activated K+ channels can suppress T-cell activation and proliferation.[8][10]
While the precise molecular target of MDL-899's vasodilatory action is not fully elucidated in publicly available literature, its classification as a direct arteriolar vasodilator suggests a potential interaction with ion channels or related signaling pathways in smooth muscle. It is therefore plausible that MDL-899 may exert off-target effects on similar or identical channels present in lymphocytes.
Hypothesis: Based on the known immunomodulatory effects of other vasodilators that target ion channels, we hypothesize that MDL-899 will modulate mitogen-induced lymphocyte blastogenesis in a dose-dependent manner. This effect could be either inhibitory or stimulatory, and a comprehensive investigation is required to determine the nature and magnitude of this potential immunomodulation.
Experimental Design and Core Methodologies
To rigorously test our hypothesis, a multi-faceted in vitro approach is proposed. This involves the isolation of human peripheral blood mononuclear cells (PBMCs), which contain lymphocytes, and their stimulation with a mitogen in the presence of varying concentrations of MDL-899. The resulting lymphocyte proliferation will be quantified using two distinct but complementary assays.
Workflow for Investigating MDL-899's Effect on Lymphocyte Blastogenesis
Figure 1: A schematic overview of the experimental workflow for assessing the impact of MDL-899 on lymphocyte blastogenesis.
Methodology 1: [³H] Thymidine Incorporation Assay
This classic and highly sensitive assay directly measures DNA synthesis, a hallmark of proliferating cells.[4][8] It relies on the incorporation of a radioactive nucleoside, [³H] thymidine, into the newly synthesized DNA of dividing lymphocytes.[7][8]
Step-by-Step Protocol: [³H] Thymidine Incorporation Assay
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[15]
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Perform a cell count and assess viability using the trypan blue exclusion method. Adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Cell Culture and Treatment:
-
Dispense 100 µL of the PBMC suspension (100,000 cells) into each well of a 96-well flat-bottom culture plate.[12]
-
Prepare a stock solution of MDL-899 in a suitable solvent (e.g., DMSO or sterile water, depending on solubility) and then create serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations.
-
Add 50 µL of the MDL-899 dilutions to the appropriate wells. Include a vehicle control (solvent only).
-
Add 50 µL of a mitogen solution, such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL, to stimulate lymphocyte proliferation. Include unstimulated control wells (medium only).
-
The final volume in each well should be 200 µL.
-
-
Incubation and Radiolabeling:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.
-
Approximately 18 hours before harvesting, add 1 µCi of [³H] thymidine to each well.
-
-
Cell Harvesting and Scintillation Counting:
-
Harvest the cells onto glass fiber filters using an automated cell harvester. This will capture the radiolabeled DNA.
-
Wash the filters to remove unincorporated [³H] thymidine.
-
Place the filter discs into scintillation vials containing a suitable scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis and Interpretation
The primary endpoint is the amount of [³H] thymidine incorporated, measured in CPM. The results can be expressed as a Stimulation Index (SI), calculated as:
SI = (CPM of stimulated, MDL-899 treated cells) / (CPM of unstimulated cells)
A dose-response curve can be generated by plotting the SI against the concentration of MDL-899. A decrease in SI would indicate an inhibitory effect, while an increase would suggest a stimulatory effect.
| Parameter | Description |
| CPM | Counts Per Minute; a measure of radioactivity. |
| Stimulation Index (SI) | A ratio indicating the fold-increase in proliferation upon stimulation. |
| IC₅₀ / EC₅₀ | The concentration of MDL-899 that causes 50% inhibition or stimulation of proliferation, respectively. |
Methodology 2: CFSE-Based Proliferation Assay
This flow cytometry-based method offers a more detailed analysis of cell division.[7][16] The fluorescent dye CFSE covalently labels intracellular proteins.[3][17] With each cell division, the dye is equally distributed between the two daughter cells, resulting in a halving of the fluorescence intensity.[3][17] This allows for the tracking of individual cell divisions.[7][16]
Step-by-Step Protocol: CFSE-Based Proliferation Assay
-
PBMC Isolation and Staining:
-
Isolate and prepare PBMCs as described in the [³H] thymidine incorporation assay protocol.
-
Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. The optimal concentration should be determined empirically to ensure bright staining with minimal cytotoxicity.[3]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove any unbound dye.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate the cells and treat with MDL-899 and a mitogen (e.g., PHA) as described in the previous protocol.
-
-
Incubation and Flow Cytometry Analysis:
-
Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest the cells and wash them with PBS.
-
If desired, stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells) to analyze proliferation in specific lymphocyte subsets.
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser for CFSE detection.
-
Data Analysis and Interpretation
The data is analyzed using flow cytometry software. A histogram of CFSE fluorescence will show distinct peaks, with each successive peak representing a round of cell division.
Figure 2: A conceptual representation of CFSE histogram data, showing distinct peaks for each cell generation.
Quantitative analysis can determine the percentage of divided cells, the proliferation index (the average number of divisions of all cells), and the division index (the average number of divisions of responding cells).
| Parameter | Description |
| % Divided Cells | The percentage of cells that have undergone at least one division. |
| Proliferation Index | The average number of divisions for all cells in the original population. |
| Division Index | The average number of divisions for the cells that have proliferated. |
Potential Outcomes and Further Investigations
The results of these assays will provide a clear indication of whether MDL-899 affects lymphocyte blastogenesis.
-
Inhibitory Effect: If MDL-899 inhibits proliferation, further studies could investigate the underlying mechanism. This might involve assessing its effect on calcium signaling, cell cycle progression (e.g., using propidium iodide staining), or the expression of activation markers (e.g., CD25, CD69).
-
Stimulatory Effect: A stimulatory effect would also warrant further investigation into the signaling pathways involved.
-
No Effect: The absence of an effect would suggest that at the tested concentrations, MDL-899 does not significantly impact this aspect of lymphocyte function.
Conclusion
This technical guide provides a robust and comprehensive framework for the initial assessment of MDL-899's effects on lymphocyte blastogenesis. By employing both the [³H] thymidine incorporation and CFSE-based proliferation assays, researchers can obtain both quantitative and qualitative data on the potential immunomodulatory properties of this novel vasodilator. A thorough understanding of a drug's complete pharmacological profile, including its interactions with the immune system, is paramount for its safe and effective development and clinical application. The methodologies outlined herein will enable a rigorous and scientifically sound investigation into this critical aspect of MDL-899's biology.
References
- Birx, D.L., Berger, M., & Fleisher, T.A. (1984). The interference of T cell activation by calcium channel blocking agents. Journal of Immunology, 133(6), 2904-2909.
- Quah, B.J., Warren, H.S., & Parish, C.R. (2007). Monitoring lymphocyte proliferation in vitro and in vivo with the fluorescent dye carboxyfluorescein diacetate succinimidyl ester.
- Cytologics. (2021). Cell Proliferation Assays Essential for Drug Discovery and Development. Cytologics.
- Ghanekar, S.A., & Goldsmith, M.A. (1998). Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels. Proceedings of the National Academy of Sciences, 95(12), 6945-6950.
- Mandrup-Poulsen, T., Bendtzen, K., Dinarello, C.A., & Nerup, J. (1987). The Ca2+ channel blocker verapamil inhibits the in vitro activation and function of T lymphocytes. Journal of Immunology, 139(12), 4075-4080.
- Jensen, B.S., Odum, N., & Christophersen, P. (1999). The Ca2+-activated K+ channel of intermediate conductance: a possible target for immune suppression. Expert Opinion on Therapeutic Targets, 3(5), 635-645.
- Deetjen, P., & Silbernagl, S. (1980). The interference of T cell activation by calcium channel blocking agents. Journal of Immunology, 125(4), 1833-1837.
- Lyons, A.B., & Parish, C.R. (1994). Determination of lymphocyte division by flow cytometry. Journal of Immunological Methods, 171(1), 131-137.
- National Cancer Institute. (n.d.). Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression). Nanotechnology Characterization Laboratory Assay Cascade Protocols.
- PhysiciansWeekly. (2022). The immunomodulatory effects of antihypertensive therapy: A review.
- PNAS. (1998). Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels.
- PubMed. (1985). Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator.
- Cahalan, M.D., & Chandy, K.G. (1997). Potassium and Calcium Channels in Lymphocytes. Current Opinion in Biotechnology, 8(6), 749-756.
- Parish, C.R. (1999). Fluorescent dyes for lymphocyte migration and proliferation studies. Immunology and Cell Biology, 77(6), 499-508.
- DeCoursey, T.E., Chandy, K.G., Gupta, S., & Cahalan, M.D. (1984). Voltage-gated K+ channels in human T lymphocytes: a role in mitogenesis?
- PubMed. (1983). Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator.
- Panyi, G., Varga, Z., & Gáspár, R. (2004). Potassium channels in T lymphocytes: therapeutic targets for autoimmune disorders? Current Medicinal Chemistry, 11(18), 2417-2433.
- Cooper, H.L. (1971). Biochemical alterations accompanying lymphocyte transformation. The Role of the Lymphocyte in the Immune Response, 15-30.
- PubMed. (2022). Editorial: Immunomodulatory Approaches in Cardiovascular Diseases.
- PubMed. (1984). The interference of T cell activation by calcium channel blocking agents.
- Mayo Clinic. (n.d.). Vasodilators.
- Wikipedia. (n.d.). Septic shock.
- PubMed. (1986). Metabolic pathways of the anti-hypertensive agent, N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride. I. Studies in the rat.
- PubMed. (1995). Synthesis of some pyrrolo[3,4-d]pyridazinones and their preliminary anticancer, antimycobacterial and CNS screening.
- Wolin, M.S. (1981). Nuclear Alterations During Lymphocyte Transformation: Relationship to the Heterogeneous Morphologic Presentations of non-Hodgkin's Lymphomas.
- Drugs.com. (n.d.). 54 899 Pill White Round 6mm.
- PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
- GenHealth.ai. (n.d.). Z79.899 - Other long term (current) drug therapy.
Sources
- 1. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. researchgate.net [researchgate.net]
- 5. How the Potassium Channel Response of T Lymphocytes to the Tumor Microenvironment Shapes Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interference of T cell activation by calcium channel blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal [mdpi.com]
- 10. Inhibition of T cell proliferation by selective block of Ca(2+)-activated K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasodilators - Mayo Clinic [mayoclinic.org]
- 12. Potassium and calcium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Voltage-gated K+ channels in human T lymphocytes: a role in mitogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potassium channels in T lymphocytes: therapeutic targets for autoimmune disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Blood Pressure Medications (Anti-hypertensives) : Johns Hopkins Lupus Center [hopkinslupus.org]
- 17. The anti-proliferative effect of cation channel blockers in T lymphocytes depends on the strength of mitogenic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Mopidralazine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mopidralazine is a direct-acting vasodilator recognized for its antihypertensive properties. While its clinical effects are established, a detailed elucidation of its specific molecular targets remains an area of active scientific inquiry. This technical guide synthesizes the current understanding of Mopidralazine's mechanism of action, drawing heavily upon the extensive research conducted on its structural analog, hydralazine. We will explore the putative molecular targets and signaling pathways implicated in the vasodilatory and cardioprotective effects of this class of compounds. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing a framework for future investigations into the precise molecular interactions of Mopidralazine.
Introduction to Mopidralazine: A Direct-Acting Vasodilator
Mopidralazine belongs to the class of direct-acting vasodilators, which exert their effects by relaxing the smooth muscle of arterioles, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1] Unlike many other antihypertensive agents that act on the central nervous system or the renin-angiotensin system, direct-acting vasodilators like Mopidralazine have a more localized effect on the vasculature.[2] Due to a scarcity of direct in-vitro studies on Mopidralazine, much of our mechanistic understanding is inferred from studies of the closely related and more extensively researched compound, hydralazine. This guide will therefore focus on the molecular targets identified for hydralazine as the most probable targets for Mopidralazine, necessitating direct experimental confirmation.
Putative Molecular Targets and Mechanisms of Action
The vasodilatory effect of compounds in the hydralazine class is not attributed to a single molecular target but rather a confluence of interactions within the vascular smooth muscle cells (VSMCs) and endothelial cells.
Inhibition of Intracellular Calcium Release
A primary and well-documented mechanism of action for hydralazine, and by extension likely for Mopidralazine, is the inhibition of inositol trisphosphate (IP3)-induced calcium (Ca2+) release from the sarcoplasmic reticulum (SR) in arterial smooth muscle cells.[3][4]
-
Causality: The contraction of vascular smooth muscle is critically dependent on the rise of intracellular Ca2+ concentration, which binds to calmodulin and activates myosin light chain kinase (MLCK). By inhibiting the release of Ca2+ from the SR, Mopidralazine likely uncouples the signaling cascade that leads to vasoconstriction, thereby promoting relaxation.[5]
-
Cell Culture and Permeabilization:
-
Culture primary vascular smooth muscle cells from rat aorta.
-
Permeabilize the cells with a mild detergent like saponin or β-escin to allow direct access to the intracellular environment.[4]
-
-
Calcium Imaging:
-
Load the permeabilized cells with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading using a fluorescence microscope or plate reader.
-
-
Experimental Treatment:
-
Introduce a known concentration of IP3 to induce Ca2+ release from the SR and record the change in fluorescence.
-
In parallel experiments, pre-incubate the permeabilized cells with varying concentrations of Mopidralazine before the addition of IP3.
-
-
Data Analysis:
-
Quantify the fluorescence intensity to determine the relative intracellular Ca2+ concentration.
-
Compare the IP3-induced Ca2+ release in the presence and absence of Mopidralazine to determine its inhibitory effect.
-
Modulation of Potassium Channels
Another proposed mechanism is the opening of potassium (K+) channels in the plasma membrane of VSMCs.[6]
-
Causality: The efflux of K+ ions through these channels leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca2+ channels, reducing the influx of extracellular Ca2+ and contributing to vasodilation.[5]
Caption: Workflow for assessing Mopidralazine's effect on K+ channels.
Stimulation of the Nitric Oxide-cGMP Pathway
Evidence suggests that hydralazine can stimulate the release of nitric oxide (NO) from the vascular endothelium.[6]
-
Causality: NO diffuses into the underlying VSMCs and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets that collectively lead to a decrease in intracellular Ca2+ and smooth muscle relaxation.[2]
Sources
- 1. Direct‐Acting Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 3. Hydralazine - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 6. Direct Vasodilators | Drug Mechanism Guide | USMLE Strike [usmlestrike.com]
Methodological & Application
Assessing Immunomodulatory Effects of MDL-899: A Validated Protocol for Lymphocyte Proliferation Analysis
An Application Note for Drug Development Professionals
Abstract
Lymphocyte proliferation is a cornerstone of the adaptive immune response and a critical endpoint for evaluating the immunomodulatory potential of therapeutic compounds. This guide provides a comprehensive, field-tested protocol for assessing the impact of MDL-899, a compound identified as a direct arteriolar vasodilator, on human lymphocyte proliferation.[1][2][3] While its primary mechanism is related to vasodilation, understanding any off-target effects on the immune system is crucial for a complete pharmacological profile. We present a robust methodology using Carboxyfluorescein Succinimidyl Ester (CFSE) staining coupled with flow cytometry. This technique allows for detailed, multi-generational tracking of cell division within specific lymphocyte subsets. The protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility, making it an indispensable tool for preclinical safety assessment and mechanistic studies in drug development.
Introduction: The Rationale for Immunological Profiling
The assessment of a drug candidate's effect on the immune system is a fundamental component of modern pharmacology. Unintended immunosuppression or immuno-activation can lead to significant clinical complications. Lymphocyte proliferation, the process of clonal expansion following activation, is a highly sensitive and integrative measure of T-cell and B-cell function.[4][5] Assays measuring proliferation are vital for diagnosing immune deficiencies, monitoring autoimmune diseases, and evaluating the functional capacity of lymphocytes.[4][6][7]
MDL-899 has been characterized as a potent, long-acting antihypertensive vasodilator.[1] Its primary therapeutic action involves reducing total peripheral resistance.[1][2] However, the intricate signaling networks governing vascular tone and immune responses can overlap. Therefore, it is imperative to investigate whether MDL-899 possesses any immunomodulatory properties. This protocol provides the framework to test the hypothesis that MDL-899 may alter the proliferative capacity of human lymphocytes.
We will utilize the CFSE-based proliferation assay, a powerful method that provides quantitative and qualitative data on cell division.[8][9] Unlike traditional methods like [³H]-thymidine incorporation, which provide a single bulk measurement, CFSE allows for the visualization of successive cell generations and can be combined with immunophenotyping to dissect responses within specific cell populations (e.g., CD4+ Helper T cells and CD8+ Cytotoxic T cells).[8][10]
Principle of the CFSE Proliferation Assay
The CFSE assay is an elegant method for tracking cell division by dye dilution. The underlying principle is straightforward yet powerful:
-
Labeling: The cell-permeable, non-fluorescent precursor, Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE), passively diffuses into lymphocytes.[11]
-
Conversion & Retention: Inside the cell, intracellular esterases cleave the acetate groups, converting the molecule into the highly fluorescent CFSE.[11][12] The succinimidyl ester group of CFSE then forms stable, covalent bonds with primary amines on intracellular proteins.[11][12] This ensures the dye is well-retained within the cell and is not transferred to adjacent cells.
-
Generational Halving: When a labeled cell divides, the CFSE-conjugated proteins are distributed equally between the two daughter cells. Consequently, the fluorescence intensity of each daughter cell is precisely half that of the parent cell.[8][11]
-
Flow Cytometric Analysis: A flow cytometer detects the fluorescence intensity of individual cells. A histogram of CFSE intensity reveals a series of distinct peaks, with each peak representing a successive generation of divided cells.[13] This allows for the precise quantification of proliferation dynamics over several days.[14][15]
Figure 2: A sequential gating strategy for analyzing lymphocyte proliferation data.
Interpreting the CFSE Histogram
After gating on the desired live lymphocyte subset (e.g., Live CD3+CD4+ cells), view the CFSE fluorescence on a histogram.
-
Unstimulated Control: Should show a single, bright peak representing the non-proliferating parent population (Generation 0).
-
Positive Control: Should show multiple, distinct peaks of decreasing fluorescence, representing successive generations of divided cells.
-
MDL-899 Treated: Compare the proliferation profile to the positive and vehicle controls. Inhibition will result in fewer generational peaks and a higher percentage of cells remaining in Generation 0. Enhancement will show the opposite.
Quantitative Analysis: Most flow cytometry analysis software (e.g., FCS Express, FlowJo) has built-in algorithms to model and quantify proliferation data. [13][15]Key metrics include:
-
% Divided: The percentage of cells that have undergone at least one division.
-
Division Index: The average number of divisions for all cells that divided.
-
Proliferation Index: The average number of divisions for all cells in the original population.
Example Data Table:
| Condition | Concentration | % Divided (CD4+) | Proliferation Index (CD4+) | % Divided (CD8+) | Proliferation Index (CD8+) |
| Unstimulated | - | 2.1% | 0.02 | 1.5% | 0.01 |
| Positive Control | PHA 5 µg/mL | 85.4% | 2.15 | 92.1% | 2.89 |
| Vehicle Control | 0.1% DMSO | 84.9% | 2.11 | 91.5% | 2.85 |
| MDL-899 | 0.1 µM | 83.5% | 2.05 | 90.8% | 2.79 |
| MDL-899 | 1 µM | 55.2% | 1.34 | 68.3% | 1.77 |
| MDL-899 | 10 µM | 15.8% | 0.45 | 22.4% | 0.61 |
From this example data, one would conclude that MDL-899 inhibits T-cell proliferation in a dose-dependent manner.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death in All Wells | CFSE toxicity; Suboptimal cell health post-isolation; Contamination. | Optimize CFSE and cell concentration;[11] Ensure careful PBMC isolation; Use fresh, healthy donor blood; Check for contamination. |
| No Proliferation in Positive Control | Inactive mitogen; Cells are not viable; Incorrect culture conditions. | Use a new lot of PHA or anti-CD3/CD28 beads; Confirm initial cell viability >95%; Check CO₂ levels and temperature of the incubator. |
| High Background in Unstimulated Wells | Mitogenic contamination of serum or medium; Donor cells are pre-activated. | Test new lots of FBS and medium; Use a different healthy donor. |
| Wide, "Smeary" CFSE Peaks | Heterogeneous cell labeling; Uneven cell division times. | Ensure rapid and thorough mixing during CFSE labeling;[16] Extend culture time to allow for more distinct generational peaks. |
References
- Xeno Diagnostics. (n.d.). How to Interpret Results of a Mixed Lymphocyte Reaction.
- Quah, B. J., Warren, H. S., & Parish, C. R. (2007). Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester. Nature Protocols, 2(9), 2049–2056.
- The Kingsley Clinic. (n.d.). Comprehensive Guide to Lymphocyte Proliferation Assay Testing.
- ProMedica Laboratories. (n.d.). Lymphocyte Proliferation to Antigens, Blood.
- Hasenauer, J., Schittler, D., & Allgöwer, F. (2012). Analysis of CFSE time-series data using division-, age- and label-structured population models. Bioinformatics, 28(14), 1884–1890.
- Pérez-García, A., et al. (2021). CFSE dilution to study human T and NK cell proliferation in vitro. ResearchGate.
- Ganusov, V. V., & De Boer, R. J. (2007). Computational analysis of CFSE proliferation assay. Journal of Computational and Applied Mathematics, 201(1), 182-195.
- Children's Minnesota. (n.d.). LYMPHOCYTE PROLIFERATION, ANTIGENS.
- Marshfield Labs. (n.d.). Lymphocyte Proliferation to Antigens, Blood (LPAGF).
- Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
- BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual.
- Creative Diagnostics. (n.d.). BrdU Staining Protocol.
- Semeraro, C., et al. (1985). Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. Journal of Cardiovascular Pharmacology, 7(3), 445-453.
- University of Rochester Medical Center. (n.d.). CFSE Staining.
- JoVE. (2022). Using CFSE to Monitor Lymphocyte Proliferation. YouTube.
- AIDS Clinical Trials Group. (2000). ACTG Lab Man Lymphocyte Proliferation Assay.
- University of Illinois. (n.d.). Lab 15. Lymphocyte Proliferation Assay.
- Reddit. (2024). Advice on interpreting lymphocyte proliferation assay (CFSE) results.
- Banks, H. T., et al. (2011). Estimation of Cell Proliferation Dynamics Using CFSE Data. NIH Public Access.
- Macphee, G. J., et al. (1986). Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator. British Journal of Clinical Pharmacology, 21(4), 355-360.
- De Novo Software. (n.d.). Proliferation Analysis. FCS Express.
- Blizard Institute. (2019). Cell proliferation and functional analysis. Flow Cytometry Core Facility.
- Nyirenda, M. H., et al. (2021). Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. International Journal of Molecular Sciences, 22(16), 8899.
- Macphee, G. J., et al. (1986). Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension. Journal of Cardiovascular Pharmacology, 8 Suppl 9, S55-S58.
- Duke University Hospital. (n.d.). Mayo Test ID LPAGF Lymphocyte Proliferation to Antigens, Blood.
- ResearchGate. (2019). Problems on T cell proliferation assay?.
- Wolkenstein, P., et al. (2012). Poor relevance of a lymphocyte proliferation assay in lamotrigine-induced Stevens-Johnson syndrome or toxic epidermal necrolysis. Clinical & Experimental Allergy, 42(3), 386-393.
- Quest Diagnostics. (n.d.). Mitogen- and Antigen-induced Lymphocyte Proliferation Panel.
- Chalasani, N. P., et al. (2015). Features and Outcomes of 899 Patients with Drug-induced Liver Injury: The DILIN Prospective Study. Gastroenterology, 148(7), 1340–1352.e7.
- Chalasani, N., et al. (2015). Features and Outcomes of 899 Patients With Drug-Induced Liver Injury: The DILIN Prospective Study. Gastroenterology, 148(7), 1340-1352.e7.
Sources
- 1. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thekingsleyclinic.com [thekingsleyclinic.com]
- 5. Lab13 [science.umd.edu]
- 6. promedicalabs.testcatalog.org [promedicalabs.testcatalog.org]
- 7. hanc.info [hanc.info]
- 8. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sanguinebio.com [sanguinebio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Proliferation Analysis [denovosoftware.com]
- 14. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell proliferation and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 16. bu.edu [bu.edu]
Mastering In Vitro Research: A Detailed Guide to Preparing MDL-899 Stock Solutions for Cell Culture
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of MDL-899 (Mopidralazine hydrochloride) stock solutions for use in cell culture experiments. Adherence to these guidelines is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your in vitro studies.
Introduction to MDL-899: A Vasodilator with Research Potential
MDL-899, chemically known as N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, is recognized for its activity as an antihypertensive vasodilator.[1] Its mechanism of action and potential applications in various physiological and pathological models make it a compound of significant interest for in vitro research. Proper preparation of stock solutions is the foundational step for obtaining reliable and consistent results in cell-based assays.
Core Principles for Preparing Small Molecule Stock Solutions
The preparation of stock solutions for small molecules like MDL-899 is governed by a set of core principles designed to maintain the compound's stability, solubility, and sterility.[2] Key considerations include the choice of an appropriate solvent, the determination of a suitable stock concentration, and the implementation of proper storage conditions to prevent degradation and contamination.[3][4]
Physicochemical Properties and Solubility Considerations
While specific solubility data for MDL-899 in common laboratory solvents is not extensively published, general practices for non-polar small molecules suggest the use of high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] For the related compound, hydralazine hydrochloride, solubility in water and DMSO has been reported.[6][7] However, the stability of hydralazine hydrochloride is pH-dependent and it is known to be light-sensitive.[8][9] Given these characteristics of a similar compound, it is prudent to handle MDL-899 with care, especially concerning its stability in aqueous solutions and exposure to light.
Table 1: Recommended Solvents and Storage Conditions for MDL-899 Stock Solutions
| Parameter | Recommendation | Rationale & Best Practices |
| Primary Solvent | High-purity, anhydrous DMSO | DMSO is a versatile solvent for many non-polar small molecules, facilitating the preparation of high-concentration stock solutions.[5] |
| Stock Concentration | 1-10 mM | A concentrated stock allows for minimal solvent addition to the final cell culture, mitigating potential solvent-induced cytotoxicity.[5] |
| Storage Temperature | -20°C or -80°C | Freezing temperatures are essential for maintaining the long-term stability of the compound in solution.[3] |
| Aliquoting | Single-use aliquots | Prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[3] |
| Light Sensitivity | Protect from light | Based on the known light sensitivity of the related compound hydralazine, it is advisable to protect MDL-899 solutions from light.[8] |
Experimental Protocol: Preparation of a 10 mM MDL-899 Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of MDL-899 in DMSO, a common starting concentration for in vitro studies.
Materials
-
MDL-899 (Mopidralazine hydrochloride) powder (CAS No: 86703-02-8)[10]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Laminar flow hood (for sterile applications)
-
Optional: 0.22 µm syringe filter (DMSO-compatible)
Procedure
-
Pre-handling and Weighing:
-
Before opening, bring the vial of MDL-899 powder to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
In a sterile environment, accurately weigh the desired amount of MDL-899 powder. For example, to prepare 1 mL of a 10 mM stock solution of MDL-899 (Molecular Weight: 309.8 g/mol ), you would weigh 3.098 mg.
-
-
Dissolution:
-
Carefully add the weighed MDL-899 powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. A brief sonication or gentle warming in a 37°C water bath may aid in solubilization if necessary. Visually inspect the solution to confirm the absence of any particulates.[5]
-
-
Sterilization (Optional but Recommended):
-
For applications requiring absolute sterility, the stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter into a new sterile amber microcentrifuge tube.[5]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile amber microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3]
-
Preparation of Working Solutions and Application in Cell Culture
Procedure
-
Thawing:
-
Thaw a single aliquot of the 10 mM MDL-899 stock solution at room temperature. Once thawed, briefly vortex to ensure the solution is homogeneous.
-
-
Dilution to Working Concentration:
-
Prepare the final working solution by diluting the stock solution directly into the complete cell culture medium. It is crucial to perform this dilution immediately before adding it to the cells.
-
Example Dilution: To achieve a final concentration of 10 µM in a well containing 1 mL of cell culture medium, you would add 1 µL of the 10 mM stock solution.
-
-
Vehicle Control:
-
It is imperative to include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as is present in the highest concentration of MDL-899 used in the experiment. This will account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% to avoid cytotoxicity.[3]
-
Trustworthiness and Self-Validation
To ensure the validity of your experimental results, it is recommended to perform a simple solubility and stability test of MDL-899 in your specific cell culture medium. This can be done by preparing the highest intended working concentration and visually inspecting for any precipitation over the time course of your experiment. Additionally, the inclusion of appropriate positive and negative controls in your cell-based assays will serve to validate the activity of the compound.
Conclusion
The meticulous preparation of MDL-899 stock solutions is a cornerstone of robust and reproducible in vitro research. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can confidently utilize this compound in their cell culture experiments to explore its biological effects.
References
- Captivate Bio. (n.d.). SMALL MOLECULES.
- AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- ResearchGate. (2018, February 27). Drug stock solutions best practices?.
- PubMed. (1985). Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator.
- LookChem. (n.d.). Cas 86703-02-8,N-(2,5-dimethyl-1H-pyrrol-1-yl).
- CORE. (n.d.). FORMULATION DEVELOPMENT, MANUFACTURE AND EVALUATION OF HYDRALAZINE HYDROCHLORIDE MICROSPHERES.
- PubMed. (2005). Chemical stability of hydralazine hydrochloride after reconstitution in 0.9% sodium chloride injection or 5% dextrose injection for infusion.
- PubMed. (n.d.). Stability of hydralazine hydrochloride in aqueous vehicles.
- ASHP Publications. (n.d.). Hydralazine Hydrochloride.
- Google Patents. (n.d.). Synthesis of 6-(2,6-Dimethyl-morpholino)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-pyridazineamine.
- eChemHub. (2020, June 21). 4-[6-[(2,5-Dimethylpyrrol-1-yl)amino]-3-pyridazinyl]morpholine.
- ResearchGate. (n.d.). Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations.
Sources
- 1. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antbioinc.com [antbioinc.com]
- 3. captivatebio.com [captivatebio.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Hydralazine 304-20-1 [sigmaaldrich.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
Application Note & Protocols: In Vitro Experimental Setup for Preclinical Evaluation of Mopidralazine
For: Researchers, scientists, and drug development professionals in cardiovascular pharmacology.
Introduction: Mopidralazine - A Novel Vasodilator
Mopidralazine is a novel antihypertensive agent currently under preclinical investigation.[1] Structurally related to the vasodilator hydralazine, Mopidralazine is anticipated to exert its therapeutic effects through direct relaxation of arterial smooth muscle, thereby reducing peripheral vascular resistance and lowering blood pressure.[2][3] The precise molecular mechanisms underlying the vasodilatory action of Mopidralazine are yet to be fully elucidated. This application note provides a comprehensive guide for the in vitro characterization of Mopidralazine, focusing on its vasodilatory properties, potential effects on platelet function, cardiac electrophysiology, and metabolic stability. The following protocols are designed to establish a robust preclinical data package to support further development.
Hypothesized Mechanism of Action
Based on its structural similarity to hydralazine and other direct-acting vasodilators, Mopidralazine is hypothesized to induce vasodilation through one or more of the following mechanisms:
-
Modulation of Intracellular Calcium: Mopidralazine may interfere with calcium signaling within vascular smooth muscle cells, potentially by inhibiting the release of calcium from intracellular stores or by promoting its extrusion from the cell.[4]
-
Hyperpolarization of Vascular Smooth Muscle: The compound could activate potassium channels in the cell membrane of vascular smooth muscle, leading to hyperpolarization and subsequent closure of voltage-gated calcium channels.
-
Nitric Oxide (NO) Pathway: Mopidralazine might stimulate the production or enhance the bioavailability of nitric oxide, a potent endogenous vasodilator.[4][5]
The following in vitro assays are designed to investigate these hypotheses and provide a comprehensive pharmacological profile of Mopidralazine.
I. Assessment of Vasodilatory Effects in Isolated Arterial Rings
This protocol describes the use of a wire myograph system to assess the direct effects of Mopidralazine on the contractility of isolated small arteries.[6] This ex vivo model provides a physiologically relevant system to quantify the vasorelaxant properties of the compound.
Rationale for Experimental Choices
The use of isolated arterial rings allows for the direct measurement of vascular tone in a controlled environment, eliminating the confounding influences of systemic neural and hormonal factors. Pre-constriction with phenylephrine, an α1-adrenergic agonist, mimics a state of elevated vascular tone, providing a dynamic range to assess vasodilation.
Experimental Workflow: Isolated Artery Vasodilation Assay
Caption: Workflow for assessing Mopidralazine-induced vasodilation in isolated arterial rings.
Detailed Protocol
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Physiological Salt Solution (PSS) containing (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose
-
Phenylephrine (PE)
-
Mopidralazine hydrochloride
-
Wire myograph system
-
Dissection microscope and tools
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Vessel Preparation:
-
Euthanize a rat via an approved method and dissect the mesenteric arterial bed.
-
Under a dissection microscope, carefully isolate second-order mesenteric arteries and place them in cold PSS.
-
Clean the arteries of surrounding adipose and connective tissue.
-
Cut the cleaned arteries into 2 mm rings.[6]
-
-
Myograph Mounting and Equilibration:
-
Mount the arterial rings on the pins of a wire myograph chamber filled with PSS.
-
Maintain the chamber at 37°C and continuously bubble with carbogen gas.
-
Allow the rings to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension.
-
-
Viability and Pre-constriction:
-
Assess the viability of the arterial rings by inducing contraction with a high potassium solution (60 mM KCl).
-
Wash out the KCl and allow the tension to return to baseline.
-
Induce a stable, submaximal contraction with phenylephrine (approximately 1-10 µM).
-
-
Mopidralazine Application and Data Acquisition:
-
Once a stable plateau of contraction is achieved, add Mopidralazine cumulatively to the bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the relaxation response after each addition.
-
Express the relaxation as a percentage of the phenylephrine-induced pre-constriction.
-
Data Analysis:
Construct concentration-response curves for Mopidralazine-induced vasodilation and calculate the EC50 (half-maximal effective concentration) and Emax (maximum relaxation) values.
| Parameter | Description | Expected Outcome for an Effective Vasodilator |
| EC50 | The concentration of Mopidralazine that produces 50% of its maximal effect. | A low EC50 value indicates high potency. |
| Emax | The maximum relaxation response produced by Mopidralazine. | A high Emax value (approaching 100%) indicates high efficacy. |
II. Evaluation of Platelet Aggregation
Given that some cardiovascular drugs can have unintended effects on platelet function, it is crucial to assess the impact of Mopidralazine on platelet aggregation. Light Transmission Aggregometry (LTA) is the gold-standard method for this evaluation.[7][8]
Rationale for Experimental Choices
LTA provides a quantitative measure of platelet aggregation in response to various agonists.[9][10] Using multiple agonists with different mechanisms of action (e.g., ADP, collagen, thrombin) can help to identify specific pathways through which Mopidralazine might be affecting platelet function.
Experimental Workflow: Light Transmission Aggregometry
Caption: Workflow for assessing the effect of Mopidralazine on platelet aggregation using LTA.
Detailed Protocol
Materials and Reagents:
-
Fresh human whole blood from healthy, consenting donors, collected in 3.2% sodium citrate tubes.
-
Benchtop centrifuge.
-
Light Transmission Aggregometer.
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin receptor activating peptide (TRAP).
-
Mopidralazine hydrochloride.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:
-
Collect whole blood and process within 2 hours.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature (brake off) to obtain PRP.[7]
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.[7]
-
Adjust the platelet count in the PRP to a standardized level (e.g., 250 x 10^9/L) using autologous PPP.
-
-
LTA Measurement:
-
Warm the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette PRP into cuvettes with a stir bar.
-
Add Mopidralazine at various concentrations (or vehicle control) and incubate for a specified time (e.g., 5 minutes).
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Data Analysis:
The primary endpoint is the maximum percentage of platelet aggregation. Compare the aggregation in the presence of Mopidralazine to the vehicle control.
| Treatment Group | Agonist | Expected Outcome (No Effect) | Potential Outcome (Anti-platelet Effect) |
| Vehicle Control | ADP | Maximal aggregation | N/A |
| Mopidralazine | ADP | No significant change in aggregation | Decreased maximal aggregation |
| Vehicle Control | Collagen | Maximal aggregation | N/A |
| Mopidralazine | Collagen | No significant change in aggregation | Decreased maximal aggregation |
III. Cardiac Electrophysiology Assessment
To evaluate the potential for Mopidralazine to affect cardiac function, it is essential to study its effects on the cardiac action potential. The patch-clamp technique is the gold standard for measuring ion channel currents and action potentials in single cardiomyocytes.[11][12]
Rationale for Experimental Choices
Directly measuring the action potential in isolated cardiomyocytes provides critical information on how a compound might affect heart rate, rhythm, and contractility.[13] Changes in action potential duration (APD) can indicate potential pro-arrhythmic risks.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for assessing the effects of Mopidralazine on cardiac action potentials.
Detailed Protocol
Materials and Reagents:
-
Isolated adult ventricular cardiomyocytes (e.g., from rabbit or guinea pig).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (Tyrode's) and intracellular solutions.[14]
-
Mopidralazine hydrochloride.
Procedure:
-
Cell Preparation:
-
Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Allow cells to stabilize in a holding solution.
-
-
Patch-Clamp Recording:
-
Place isolated cardiomyocytes in a perfusion chamber on an inverted microscope.
-
Establish a whole-cell patch-clamp configuration.
-
Switch to current-clamp mode to record action potentials.
-
Elicit action potentials by applying brief depolarizing current pulses at a steady frequency (e.g., 1 Hz).
-
Record a stable baseline of action potentials.
-
Perfuse the chamber with the extracellular solution containing Mopidralazine at various concentrations.
-
Record the effects of Mopidralazine on the action potential waveform.
-
Data Analysis:
Analyze key parameters of the action potential before and after the application of Mopidralazine.
| Action Potential Parameter | Description | Potential Effect of Mopidralazine |
| Resting Membrane Potential (RMP) | The membrane potential of the cell at rest. | No change expected for a pure vasodilator. |
| Action Potential Duration (APD) | The duration of the action potential at different levels of repolarization (e.g., APD50, APD90). | Prolongation or shortening could indicate effects on specific ion channels. |
| Upstroke Velocity (dV/dtmax) | The maximum rate of depolarization. | Changes may suggest effects on sodium channels. |
| Action Potential Amplitude | The peak voltage of the action potential. | Changes may indicate effects on sodium or calcium channels. |
IV. In Vitro Metabolic Stability
Understanding the metabolic fate of a new drug candidate is a critical component of preclinical development. An in vitro assay using liver microsomes provides a reliable method to assess the metabolic stability of Mopidralazine.[15][16][17]
Rationale for Experimental Choices
Liver microsomes are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[17] This assay provides a rapid and cost-effective way to determine the intrinsic clearance of a compound, which is a key parameter in predicting its in vivo pharmacokinetic profile.
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for determining the metabolic stability of Mopidralazine using liver microsomes.
Detailed Protocol
Materials and Reagents:
-
Human liver microsomes.
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (or NADPH).
-
Mopidralazine hydrochloride.
-
Acetonitrile with an internal standard.
-
LC-MS/MS system.
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and Mopidralazine (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Mopidralazine.
-
Data Analysis:
Plot the natural logarithm of the percentage of Mopidralazine remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
| Parameter | Calculation | Significance |
| In vitro half-life (t1/2) | 0.693 / slope | A shorter half-life indicates more rapid metabolism. |
| Intrinsic Clearance (CLint) | (0.693 / t1/2) * (incubation volume / mg microsomal protein) | A higher CLint suggests that the drug is likely to be rapidly cleared in vivo. |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of Mopidralazine. By systematically evaluating its effects on vascular tone, platelet function, cardiac electrophysiology, and metabolic stability, researchers can build a comprehensive pharmacological profile to guide further preclinical and clinical development. These studies are essential for understanding the therapeutic potential and safety profile of this novel antihypertensive agent.
References
- General mechanisms of action of vasodilators. ResearchGate.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Analysis of Platelet Aggregation by Light Transmission Aggregometry. EUNCL.
- In Vitro Drug Repurposing: Focus on Vasodilators. ResearchGate.
- Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Cancer Institute.
- Vasodilators. StatPearls - NCBI Bookshelf.
- The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH.
- Vasodilator Uses and Mode of Action. Pharmapproach.
- Patch-Clamp Recording from Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes: Improving Action Potential Characteristics through Dynamic Clamp. MDPI.
- Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment. PMC - NIH.
- Vasodilation of Isolated Vessels and the Isolation of the Extracellular Matrix of Tight-skin Mice. PMC - NIH.
- Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp. Frontiers.
- Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp. PMC - NIH.
- Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com.
- Direct‐Acting Vasodilators. PMC - NIH.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
- Cardiac Action Potential Protocol. protocols.io.
- In Vitro Drug Metabolism Using Liver Microsomes. PubMed.
- Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Taylor & Francis Online.
- MOPIDRALAZINE. Gsrs.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. ajpbp.com [ajpbp.com]
- 3. Direct‐Acting Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]
- 14. Cardiac Action Potential Protocol [protocols.io]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Dose-Response Curve of Lge-899 in Human Cancer Cell Lines
Introduction
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell metabolism, growth, and proliferation.[1][2] The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes.[3][4] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4]
Lge-899 is a novel, potent, and selective small molecule inhibitor hypothesized to target the mTOR Complex 1 (mTORC1). By inhibiting mTORC1, this compound is expected to block the phosphorylation of key downstream effectors like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), leading to a reduction in cell proliferation and survival in cancer cells with a hyperactivated mTOR pathway.[3]
This application note provides a detailed, field-proven protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of this compound in relevant human cancer cell lines. The protocol is designed to be a self-validating system, incorporating best practices for cell culture and a robust, high-throughput cell viability assay.
Scientific Principles and Experimental Design
The core of this protocol is to establish a quantitative relationship between the concentration of this compound and its effect on cell viability. This is achieved by treating cancer cell lines with a serial dilution of the compound and measuring the number of viable cells after a defined incubation period. The CellTiter-Glo® Luminescent Cell Viability Assay is selected for this purpose due to its high sensitivity, broad linear range, and simple "add-mix-measure" format, which minimizes pipetting errors.[5] The assay quantifies ATP, a marker of metabolically active cells, providing a direct measure of cell viability.[5][6]
The choice of cell lines is critical for a meaningful dose-response study. We recommend using cell lines with known alterations in the PI3K/AKT/mTOR pathway, such as the estrogen receptor-positive (ER+) breast cancer cell line MCF-7 and the non-small cell lung cancer cell line A549 . MCF-7 cells are known to be sensitive to mTOR inhibitors, while A549 cells represent another common cancer type where this pathway is often active.[7][8]
Hypothesized this compound Mechanism of Action
The following diagram illustrates the hypothesized mechanism of action for this compound within the mTOR signaling pathway.
Materials and Reagents
| Material/Reagent | Recommended Supplier | Catalog Number |
| MCF-7 Cell Line | ATCC | HTB-22 |
| A549 Cell Line | ATCC | CCL-185 |
| Eagle's Minimum Essential Medium (EMEM) | ATCC | 30-2003 |
| F-12K Medium | ATCC | 30-2004 |
| Fetal Bovine Serum (FBS) | ATCC | 30-2020 |
| Trypsin-EDTA (0.25%) | Gibco/Invitrogen | 25200056 |
| Penicillin-Streptomycin | Gibco/Invitrogen | 15140122 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| 96-well solid white, flat-bottom plates | Corning | 3917 |
| This compound | (Internal Supply) | N/A |
Experimental Protocols
Part 1: Cell Culture and Maintenance
Maintaining healthy, consistent cell cultures is paramount for reproducible results. Adherence to best practices in cell culture, including aseptic technique, is essential.[9][10][11]
1.1. MCF-7 Cell Culture:
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human insulin, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.[12][13]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[13][14]
-
Subculturing: Passage cells when they reach 70-80% confluency.[7] Rinse with PBS, detach with Trypsin-EDTA, and re-seed at a ratio of 1:2 to 1:4.[13] Medium should be renewed every 2 to 3 days.[13]
1.2. A549 Cell Culture:
-
Complete Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[15]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[15][16]
-
Subculturing: Passage cells when they reach approximately 70% confluency, typically every 3-4 days.[16][17] Detach cells with Trypsin-EDTA and re-seed at a ratio of 1:3 to 1:8.[15][18]
Part 2: Dose-Response Assay Workflow
The following diagram outlines the complete workflow for the dose-response experiment.
2.1. Preparation of this compound Stock and Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, thaw a stock aliquot. Prepare a working stock by diluting the 10 mM stock in the appropriate complete growth medium.
-
Perform a serial dilution series (e.g., 1:3 or 1:4) in complete growth medium to generate a range of concentrations. A typical final concentration range for testing might be 0.1 nM to 10 µM. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a "no cells" control (medium only) for background subtraction.[19]
2.2. Cell Seeding:
-
Harvest cells that are in the exponential growth phase and are >90% viable.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density in complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the incubation period. A starting point for MCF-7 is 5,000 cells/well and for A549 is 3,000 cells/well in a 96-well plate.
-
Dispense 100 µL of the cell suspension into each well of a 96-well solid white plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[20]
2.3. Compound Treatment:
-
After the 24-hour pre-incubation, carefully add the prepared this compound serial dilutions to the appropriate wells. Typically, 100 µL of a 2X drug concentration is added to the 100 µL of medium already in the well.
-
Ensure each concentration is tested in triplicate or quadruplicate for statistical robustness.
-
Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe significant anti-proliferative effects.
2.4. Cell Viability Measurement (CellTiter-Glo® Assay):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6][19]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[5][19]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 200 µL reagent to 200 µL medium).[6][19]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6][19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][19]
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
3.1. Data Normalization:
-
Average the replicate luminescence readings for each concentration.
-
Subtract the average background luminescence (from "no cells" wells) from all other readings.
-
Normalize the data as a percentage of the vehicle control. The formula is: % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
3.2. IC50 Calculation:
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) curve (sigmoidal dose-response curve with variable slope).[21][22]
-
The IC50 is the concentration of this compound that results in a 50% reduction in cell viability, which can be interpolated from the fitted curve.[21][23]
Software such as GraphPad Prism, Origin, or specialized Excel add-ins can be used for this analysis.[23][24][25]
Hypothetical Data Summary
The following table presents hypothetical results for this compound against two cell lines, demonstrating the expected output of this protocol.
| Cell Line | Pathway Status | This compound IC50 (nM) | R² of Curve Fit |
| MCF-7 | PIK3CA Mutant | 15.2 | 0.992 |
| A549 | KRAS Mutant | 250.8 | 0.987 |
Conclusion and Trustworthiness
This application note provides a comprehensive and robust methodology for determining the dose-response characteristics of the novel mTORC1 inhibitor, this compound. By following these self-validating protocols—which include best practices for cell culture, a highly reliable viability assay, and standardized data analysis—researchers can generate accurate and reproducible IC50 values. This information is critical for understanding the potency of this compound and for guiding further preclinical development.
References
- Title: MCF-7 Cells Culture Source: MCF-7 Cells URL:[Link]
- Title: Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer Source: MDPI URL:[Link]
- Title: MCF7 - ECACC cell line profiles Source: Culture Collections URL:[Link]
- Title: MCF7 [MCF-7] Cell Line Source: Elabscience URL:[Link]
- Title: mTOR pathway: A current, up-to-date mini-review (Review) Source: PMC - NIH URL:[Link]
- Title: Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism Source: LinkedIn URL:[Link]
- Title: Culturing A549 cells Source: Nanopartikel.info URL:[Link]
- Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: ValitaCell URL:[Link]
- Title: A549 Cell Subculture Protocol Source: Altogen Biosystems URL:[Link]
- Title: How to calculate IC50 Source: Science G
- Title: Cell Growth Protocol for A549 Cell Line Source: UCSC Genome Browser URL:[Link]
- Title: MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing Source: Cytion URL:[Link]
- Title: (PDF)
- Title: mTOR signaling at a glance Source: Journal of Cell Science URL:[Link]
- Title: Tips for Successful Cell Culture Webinar Source: YouTube URL:[Link]
- Title: Everything You Need To Know About A549 Cells Source: Synthego URL:[Link]
- Title: How to calculate IC50 for my dose response?
- Title: How to compute EC50 C50 in Dose Response fitting Source: OriginLab URL:[Link]
- Title: Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism Source: YouTube URL:[Link]
Sources
- 1. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. MCF7 | Culture Collections [culturecollections.org.uk]
- 8. swashbuckler.synthego.com [swashbuckler.synthego.com]
- 9. atcc.org [atcc.org]
- 10. atcc.org [atcc.org]
- 11. What are the best practices in cell culture? | AAT Bioquest [aatbio.com]
- 12. mcf7.com [mcf7.com]
- 13. elabscience.com [elabscience.com]
- 14. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 15. atcc.org [atcc.org]
- 16. nanopartikel.info [nanopartikel.info]
- 17. genome.ucsc.edu [genome.ucsc.edu]
- 18. A549 Cell Subculture Protocol [a549.com]
- 19. promega.com [promega.com]
- 20. youtube.com [youtube.com]
- 21. Star Republic: Guide for Biologists [sciencegateway.org]
- 22. researchgate.net [researchgate.net]
- 23. clyte.tech [clyte.tech]
- 24. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 25. youtube.com [youtube.com]
Mopidralazine in Hypertension Research: A Senior Application Scientist's Guide to Preclinical Models
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Mopidralazine (MDL-899) in established preclinical models of hypertension. This guide is designed to offer not just procedural steps but also the scientific rationale behind the experimental design, ensuring robust and reproducible outcomes.
Introduction: Mopidralazine, a Vasodilator with Unique Potential
Mopidralazine is an orally active antihypertensive agent belonging to the hydrazinophthalazine class of drugs, similar to the well-known vasodilator, hydralazine.[1] It functions as a direct-acting vasodilator, primarily targeting arteriolar smooth muscle to reduce peripheral resistance and, consequently, lower blood pressure.[2][3] Preclinical and clinical observations suggest that mopidralazine possesses a distinct pharmacodynamic profile, characterized by a slower onset of action and a longer duration of effect compared to some other vasodilators. Notably, it appears to have a less pronounced effect on heart rate, a common side effect of potent vasodilators due to reflex tachycardia.[1][4]
The primary mechanism of action of hydralazine-like compounds is believed to involve the inhibition of inositol trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum within vascular smooth muscle cells.[5][6] This interference with intracellular calcium signaling disrupts the contractile machinery of the muscle cells, leading to vasorelaxation. Additionally, there is evidence to suggest the involvement of the prostacyclin pathway in the vasodilatory effects of hydralazine.[7] While the precise signaling cascade of mopidralazine is not as extensively characterized, its structural similarity to hydralazine provides a strong basis for its mechanistic investigation. Recent research also points to the antioxidant properties of hydralazine, which may offer cardiovascular and renal protection beyond simple blood pressure reduction.[8]
This guide will focus on two widely used and well-characterized rodent models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-Salt model. These models represent different facets of human hypertension, with the SHR model mimicking essential hypertension and the DOCA-salt model representing a form of salt-sensitive, low-renin hypertension.
Key Experimental Models and Protocols
The selection of an appropriate animal model is critical for the relevant evaluation of an antihypertensive agent. The protocols detailed below provide a framework for investigating the efficacy and mechanism of action of mopidralazine.
The Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension and is one of the most extensively used models for screening antihypertensive drugs.
Objective: To determine the dose-dependent effects of mopidralazine on blood pressure and heart rate in spontaneously hypertensive rats following acute and chronic administration.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls), typically 12-16 weeks of age.
-
Mopidralazine hydrochloride (MDL-899).
-
Vehicle for administration (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).
-
(Optional) Telemetry system for continuous blood pressure and heart rate monitoring.
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Baseline Measurements: Prior to drug administration, measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for at least three consecutive days to ensure stable readings.
-
Group Allocation: Randomly assign the SHR and WKY rats to different treatment groups (n=8-10 animals per group):
-
Group 1: Vehicle control (WKY)
-
Group 2: Vehicle control (SHR)
-
Group 3: Mopidralazine (e.g., 1 mg/kg, p.o.) in SHR
-
Group 4: Mopidralazine (e.g., 2 mg/kg, p.o.) in SHR
-
Group 5: Mopidralazine (e.g., 5 mg/kg, p.o.) in SHR
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of mopidralazine in the chosen vehicle daily.
-
Administer the assigned treatment orally via gavage once daily for the duration of the study (for chronic studies, a typical duration is 4 weeks).
-
-
Acute Study Monitoring: On the first day of administration, monitor blood pressure and heart rate at multiple time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours) to characterize the onset and duration of action.
-
Chronic Study Monitoring: For chronic studies, measure blood pressure and heart rate at least three times a week at the same time of day.
-
Data Analysis: Analyze the changes in SBP, DBP, and HR over time and compare the effects of different doses of mopidralazine to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Expected Outcomes: Mopidralazine is expected to cause a dose-dependent reduction in blood pressure in SHR rats. The ED₅₀ for systolic blood pressure reduction in SHRs has been reported to be 1.94 mg/kg.[1] A slower onset and longer duration of action may be observed compared to other vasodilators. The effect on heart rate is anticipated to be less pronounced.
The Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model
This model induces a low-renin, salt-sensitive form of hypertension, which is relevant to a significant portion of the human hypertensive population.
Objective: To assess the ability of mopidralazine to prevent or reverse hypertension and associated end-organ damage in the DOCA-salt model.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Deoxycorticosterone acetate (DOCA).
-
Silastic implants or sesame oil for DOCA administration.
-
1% Sodium Chloride (NaCl) drinking water.
-
Mopidralazine hydrochloride.
-
Surgical instruments for uninephrectomy.
-
Anesthetics (e.g., isoflurane).
-
Standard laboratory equipment for blood and tissue collection and analysis.
Procedure:
-
Hypertension Induction:
-
Anesthetize the rats and perform a unilateral nephrectomy (left kidney).
-
Allow a one-week recovery period.
-
Implant a Silastic pellet containing DOCA (e.g., 25 mg/rat) subcutaneously or administer DOCA in sesame oil (e.g., 25 mg/kg, s.c.) twice weekly.
-
Replace the drinking water with 1% NaCl solution.
-
Sham-operated control animals will undergo a sham surgery and receive normal drinking water.
-
-
Treatment Groups: After one week of DOCA-salt treatment, divide the rats into the following groups (n=8-10 per group):
-
Group 1: Sham control
-
Group 2: DOCA-salt + Vehicle
-
Group 3: DOCA-salt + Mopidralazine (low dose, e.g., 2 mg/kg/day, p.o.)
-
Group 4: DOCA-salt + Mopidralazine (high dose, e.g., 5 mg/kg/day, p.o.)
-
-
Drug Administration: Administer mopidralazine or vehicle daily via oral gavage for 4-6 weeks.
-
Monitoring:
-
Monitor blood pressure and heart rate weekly using the tail-cuff method.
-
Monitor body weight and water intake regularly.
-
-
Endpoint Analysis: At the end of the study, collect blood and tissue samples for further analysis:
-
Cardiovascular: Measure heart weight to body weight ratio to assess cardiac hypertrophy. Histological analysis of the heart and aorta for fibrosis and remodeling.
-
Renal: Measure kidney weight. Assess renal function through markers like serum creatinine and blood urea nitrogen (BUN). Histological examination of the remaining kidney for signs of damage.
-
Biochemical: Measure plasma renin activity and aldosterone levels.
-
Expected Outcomes: Mopidralazine is expected to attenuate the development of hypertension in the DOCA-salt model. It may also mitigate the associated cardiac hypertrophy and renal damage. This model will provide insights into the efficacy of mopidralazine in a state of volume expansion and low renin activity.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Mopidralazine (MDL-899) | Hydralazine (for comparison) |
| ED₅₀ (SHR, SBP reduction) | 1.94 mg/kg (oral)[1] | D₅₀: 0.87 mg/kg (slow acetylators), 1.68 mg/kg (fast acetylators) (human, diastolic BP)[9] |
| Onset of Action | Slower[1] | Rapid |
| Duration of Action | Longer[1] | Shorter |
| Effect on Heart Rate | Smaller increase[1] | Significant reflex tachycardia[4] |
| Human Dose (Clinical Study) | 5 mg, 10 mg (oral)[2][10] | 75, 150, 300 mg daily (human, oral)[9] |
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for SHR Model
Caption: Workflow for evaluating Mopidralazine in SHRs.
Diagram 2: Proposed Signaling Pathway of Mopidralazine in Vascular Smooth Muscle Cells
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Patterns of heart rate responses to hydralazine in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydralazine dose-response curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing In Vitro Cytotoxicity of MDL-899
Introduction: Unveiling the Cellular Impact of MDL-899
MDL-899 is a potent, long-acting antihypertensive agent that functions as a direct arteriolar vasodilator.[1][2] Its therapeutic action lies in reducing total peripheral resistance, which in turn lowers blood pressure.[2] While its hemodynamic effects are well-documented, a comprehensive understanding of its cellular impact is crucial for a complete safety and efficacy profile. This application note provides a detailed, multi-parametric protocol for assessing the in vitro cytotoxicity of MDL-899, offering researchers, scientists, and drug development professionals a robust framework for evaluating its potential to induce cell death or inhibit cell proliferation.[3]
The assessment of a compound's cytotoxic potential is a cornerstone of the drug discovery and development process.[3] A multi-assay approach is advocated to gain a comprehensive understanding of the compound's cytotoxic profile, as different assays measure distinct cellular endpoints.[4][5] This guide will detail the principles and protocols for a panel of key cytotoxicity assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI and Caspase-3/7 assays for the detection and quantification of apoptosis.
A Multi-Parametric Approach to Cytotoxicity Assessment
-
Metabolic Activity (MTT Assay): This assay provides a measure of the overall metabolic health of a cell population.[6] A reduction in metabolic activity can indicate either a decrease in cell number (cytotoxicity) or a sublethal metabolic impairment.
-
Membrane Integrity (LDH Assay): The release of lactate dehydrogenase (LDH) into the cell culture medium is a hallmark of compromised plasma membrane integrity, a key feature of necrosis and late-stage apoptosis.[7][8]
-
Apoptosis Detection (Annexin V/PI Staining): This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane permeability.[9][10]
-
Apoptosis Quantification (Caspase-3/7 Assay): Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. Measuring their activity provides a specific and sensitive readout of apoptosis induction.[11][12]
Below is a logical workflow for assessing the cytotoxicity of MDL-899.
Figure 1: Experimental workflow for assessing MDL-899 cytotoxicity.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
MDL-899 Treatment: Prepare serial dilutions of MDL-899 in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the MDL-899 dilutions. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
| Parameter | Recommended Condition | Rationale |
| Cell Seeding Density | Varies by cell line (e.g., 5,000-10,000 cells/well) | Ensures cells are in the logarithmic growth phase during the experiment. |
| MDL-899 Concentration Range | Logarithmic or semi-logarithmic dilutions (e.g., 0.1 µM to 100 µM) | To determine the dose-dependent effect and calculate the IC50 value. |
| Incubation Time | 24, 48, 72 hours | To assess both acute and chronic cytotoxic effects. |
| MTT Incubation Time | 2-4 hours | Allows for sufficient formazan crystal formation without causing artifacts. |
| Solubilization Agent | DMSO | Effectively dissolves formazan crystals for accurate absorbance readings. |
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (vehicle-treated cells).
| Parameter | Recommended Condition | Rationale |
| Supernatant Volume | 50 µL | Sufficient volume for the assay while minimizing disturbance to the cell layer. |
| Positive Control | Lysis buffer provided in the kit | To establish the maximum LDH release for normalization. |
| Incubation Time (Reaction) | Up to 30 minutes | Allows for the enzymatic reaction to proceed to a measurable endpoint. |
| Wavelength | ~490 nm (kit-dependent) | Optimal wavelength for measuring the formazan product. |
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[10] Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and treat with MDL-899 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a PI working solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.
Figure 2: Interpretation of Annexin V/PI staining results.
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7.[11] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with MDL-899 as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells (typically in a 1:1 ratio with the culture medium volume).
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as the fold-change in caspase activity compared to the vehicle-treated control.
| Parameter | Recommended Condition | Rationale |
| Plate Type | White-walled, clear bottom | Maximizes luminescent signal and allows for microscopic observation if needed. |
| Reagent:Medium Ratio | 1:1 | Ensures efficient cell lysis and substrate availability. |
| Incubation Time (Reaction) | 1-2 hours | Sufficient time for the enzymatic reaction to reach a stable signal. |
Data Interpretation and Reporting
For each assay, it is crucial to include appropriate controls, including a vehicle control, a positive control for cytotoxicity, and untreated cells. Data should be presented as dose-response curves, from which IC50 (half-maximal inhibitory concentration) values can be calculated. Statistical analysis should be performed to determine the significance of the observed effects.
| Assay | Primary Endpoint | Interpretation |
| MTT | IC50 (µM) | Concentration of MDL-899 that reduces cell viability by 50%. |
| LDH | % Cytotoxicity | Percentage of cells with compromised membrane integrity. |
| Annexin V/PI | % Apoptotic/Necrotic Cells | Quantification of different cell death modalities. |
| Caspase-3/7 | Fold-change in Activity | Relative increase in executioner caspase activity. |
Conclusion
This application note provides a comprehensive and robust framework for assessing the in vitro cytotoxicity of MDL-899. By employing a multi-parametric approach that evaluates metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can gain a detailed understanding of the cellular response to this antihypertensive agent. The detailed protocols and rationale provided herein will enable drug development professionals to generate reliable and reproducible data, contributing to a thorough safety and efficacy assessment of MDL-899.
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Das, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 122-126. [Link]
- Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- protocols.io. Caspase 3/7 Activity. [Link]
- Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
- G-Biosciences. The Role of LDH in Cellular Cytotoxicity. [Link]
- Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]
- Roche.
- Texas Children's Hospital. MTT Cell Assay Protocol. [Link]
- Bio-protocol. Caspase 3/7 activity assay. [Link]
- CLYTE Technologies.
- Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
- MacLeod, C. M., et al. (1987). Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator. British Journal of Clinical Pharmacology, 24(5), 597–603. [Link]
- Prous, J. R., et al. (1985). Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. Arzneimittel-Forschung, 35(1), 138-143. [Link]
- Johner Institute.
- National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]
- McInnes, G. T., et al. (1987). Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension. Journal of Cardiovascular Pharmacology, 10 Suppl 4, S108-S111. [Link]
- Qu, D., et al. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports, 15(1), 86792. [Link]
- van der Made, T. K., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 12, 695092. [Link]
- Assay Genie.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Thomann. Stairville DS-2 RF DMX B-Stock. [Link]
Sources
- 1. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. Caspase 3/7 Activity [protocols.io]
- 13. clyte.tech [clyte.tech]
- 14. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Measuring Vasodilation with MDL-899
Introduction: Unveiling the Vasodilatory Potential of MDL-899
MDL-899, also known as mopidralazine, is a potent and long-acting antihypertensive agent that exerts its effects as a direct arteriolar vasodilator.[1][2][3] Pharmacological studies have demonstrated its efficacy in reducing blood pressure in both preclinical models and human subjects.[1][2][3] The primary hemodynamic effects of MDL-899 include a significant decrease in total peripheral resistance, which is often accompanied by a reflex increase in heart rate and cardiac output.[2] The enduring action of MDL-899 makes it a compound of interest for therapeutic applications and for studying the fundamental mechanisms of vascular tone regulation.
The precise molecular mechanism underpinning MDL-899's vasodilatory action is not fully elucidated, though it is understood to act directly on the vascular smooth muscle.[1][2] Preliminary studies have excluded several common pathways, such as alpha-adrenergic blockade, beta-2 adrenergic stimulation, or prostaglandin release, suggesting a more direct or novel mechanism of action on smooth muscle cell signaling.[2] A plausible, yet to be fully confirmed, hypothesis is the modulation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), which are central to smooth muscle relaxation.[4][5][6] Phosphodiesterases (PDEs) are enzymes that degrade cAMP and cGMP, and their inhibition leads to vasodilation.[4][5][6][7] Therefore, investigating a potential role for PDE inhibition in the action of MDL-899 is a logical line of inquiry.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the vasodilatory effects of MDL-899. The protocols herein are designed to be self-validating and are grounded in established methodologies for assessing vascular function. We will explore both in vitro and in vivo techniques to provide a multi-faceted understanding of MDL-899's pharmacological profile.
Proposed Signaling Pathway for Vasodilation
The following diagram illustrates the canonical signaling pathway for vasodilation involving the inhibition of phosphodiesterases and the subsequent increase in cyclic nucleotides. This pathway serves as a hypothetical framework for investigating the mechanism of action of MDL-899.
Sources
- 1. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. The function of vascular smooth muscle phosphodiesterase III is preserved in healthy human aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Mopidralazine: A Guide to Stability and Storage for Laboratory Applications
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with essential guidance on the stability and proper storage of Mopidralazine for laboratory use. Drawing upon established principles of pharmaceutical chemistry and data from the closely related compound, Hydralazine, this document outlines the physicochemical properties of Mopidralazine, its potential degradation pathways, and detailed protocols for solution preparation and stability assessment. The aim is to ensure the integrity and reproducibility of experimental results by providing a framework for the safe and effective handling of this potent antihypertensive agent.
Introduction: Understanding Mopidralazine
Mopidralazine is an orally active antihypertensive agent that functions as a direct-acting vasodilator. Its chemical structure, featuring a hydrazine moiety, is central to its pharmacological activity but also presents specific challenges regarding its chemical stability. Ensuring the integrity of Mopidralazine in a laboratory setting is paramount for obtaining accurate and reproducible data in preclinical and pharmaceutical development studies. This guide provides a detailed overview of the factors influencing Mopidralazine's stability and offers practical protocols for its handling and storage.
Given the limited publicly available stability data for Mopidralazine, this document leverages information from the structurally similar and well-characterized compound, Hydralazine, to infer potential stability characteristics and guide best practices. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Physicochemical Properties of Mopidralazine
A thorough understanding of a compound's physicochemical properties is fundamental to its proper handling and the design of stable formulations. Below is a summary of the known properties of Mopidralazine.
| Property | Value | Source |
| Chemical Name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)pyridazine | N/A |
| Molecular Formula | C₁₄H₁₉N₅O | [1] |
| Molecular Weight | 273.33 g/mol | [1] |
| Mopidralazine HCl M.W. | 309.79 g/mol | [2] |
| Appearance | Likely a solid powder | Inferred |
| Solubility | Data not available; likely soluble in aqueous acids | Inferred |
| pKa | Data not available | N/A |
Stability Profile and Potential Degradation Pathways
The stability of Mopidralazine is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The hydrazine group is susceptible to oxidation and hydrolysis, which are the primary degradation pathways.
pH-Dependent Stability
Based on studies of the analogous compound Hydralazine, Mopidralazine is expected to exhibit maximum stability in acidic conditions, with an optimal pH likely around 3.5.[6] In neutral and alkaline solutions, the rate of hydrolysis and oxidation is expected to increase significantly. The degradation of dihydralazine, a related compound, was found to be quickest in 1 M NaOH.[7]
Temperature and Humidity
Elevated temperatures and high humidity can accelerate the degradation of Mopidralazine. For the related compound dihydralazine, significant degradation was observed after two months at 70°C and 80% relative humidity.[7] Therefore, it is crucial to store Mopidralazine in a cool and dry environment.
Photostability
Exposure to UV and visible light can induce photodegradation of hydrazine-containing compounds. Dihydralazine has been shown to be sensitive to UV/Vis light.[7] Consequently, Mopidralazine and its solutions should be protected from light at all times.
Oxidative Degradation
The hydrazine moiety in Mopidralazine is a strong reducing agent and is readily oxidized.[1] Contact with oxidizing agents, including atmospheric oxygen and metal ions, can lead to rapid degradation. Solutions should be prepared with deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Diagram: Potential Degradation Pathways of Mopidralazine
Caption: Workflow for preparing Mopidralazine stock solution.
Protocol for Accelerated Stability Study of Mopidralazine Solution
Objective: To assess the short-term stability of a Mopidralazine solution under accelerated conditions.
Materials:
-
Mopidralazine stock solution (prepared as in Protocol 5.1)
-
HPLC system with UV detector
-
Appropriate HPLC column and mobile phase (A validated stability-indicating method is required. Based on literature for Hydralazine, a reverse-phase C18 column with a mobile phase of phosphate buffer and acetonitrile could be a starting point). [8][9]* Temperature-controlled incubator (e.g., 40°C)
-
Photostability chamber
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the Mopidralazine stock solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Sample Aliquoting: Aliquot the remaining stock solution into several amber and clear glass vials.
-
Stress Conditions:
-
Thermal Stress: Place a set of amber vials in an incubator at 40°C.
-
Photostability: Place a set of clear vials in a photostability chamber according to ICH Q1B guidelines.
-
Control: Store a set of amber vials at the recommended storage condition (2-8°C).
-
-
Time Points: Withdraw samples from each condition at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis: Analyze the withdrawn samples by HPLC. Quantify the remaining Mopidralazine concentration and observe the formation of any degradation products.
-
Data Analysis: Calculate the percentage of Mopidralazine remaining at each time point relative to the T=0 sample. Plot the degradation profile for each stress condition.
Conclusion
While specific stability data for Mopidralazine is limited, by understanding its chemical structure and drawing parallels with the well-studied compound Hydralazine, a robust framework for its laboratory use can be established. The key to maintaining the integrity of Mopidralazine lies in controlling the environmental factors of pH, temperature, light, and oxygen. The protocols provided in this application note offer a solid foundation for researchers to handle, store, and assess the stability of Mopidralazine, thereby ensuring the reliability and accuracy of their scientific investigations. It is imperative that researchers validate these recommendations within the context of their specific experimental setups.
References
- GSRS. MOPIDRALAZINE. [Link]
- Human Metabolome Database. Showing metabocard for Hydralazine (HMDB0015400). [Link]
- PubChem. Hydralazine. [Link]
- PubChem. Hydralazine Hydrochloride. [Link]
- Nowak, K., et al. (2021). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 26(16), 4998. [Link]
- The Japanese Pharmacopoeia. Hydralazine Hydrochloride Powder, Hydralazine Hydrochloride Tablets, Hydrochloric Acid. [Link]
- Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions.
- Shah, K. V., et al. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. Research & Reviews: Journal of Pharmaceutical Analysis, 3(2). [Link]
- Talseth, T. (1976). Kinetics of hydralazine elimination. Clinical pharmacology and therapeutics, 21(6), 715–720. [Link]
- Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]
- Reece, P. A., et al. (1980). Kinetics of hydralazine and its main metabolites in slow and fast acetylators. Clinical pharmacology and therapeutics, 28(6), 769–778. [Link]
- Sankar, G., et al. (2011). Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. E-Journal of Chemistry, 8(4), 1641-1647. [Link]
Sources
- 1. arxada.com [arxada.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ghsupplychain.org [ghsupplychain.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. sphinxsai.com [sphinxsai.com]
Cell culture conditions for experiments with Lge-899
<
Cell Culture Conditions for Experiments with Lge-899: A Selective TBK1 Inhibitor
Authored by: Senior Application Scientist, Gemini Laboratories
Publication Date: January 10, 2026
Abstract
This technical guide provides a comprehensive overview of the cell culture conditions and experimental protocols for utilizing this compound, a potent and selective, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1). As a central kinase in the cGAS-STING innate immune signaling pathway, TBK1 represents a critical therapeutic target for a range of autoimmune disorders and cancers.[1][2] This document outlines detailed methodologies for the culture of relevant cell models, including the THP-1 human monocytic cell line and HEK293T cells for reporter assays. Furthermore, it describes protocols for assessing STING-TBK1 pathway activation and its inhibition by this compound, providing researchers, scientists, and drug development professionals with the necessary tools to effectively investigate this compound.
Introduction to this compound and the STING-TBK1 Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a fundamental component of the innate immune system, tasked with detecting cytosolic DNA, a key indicator of viral infection or cellular damage.[3] Upon activation by the second messenger 2'3'-cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it serves as a scaffold to recruit and activate TBK1.[2][3][4] Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent production of type I interferons (IFNs) and other pro-inflammatory cytokines.[5][6] Dysregulation of this pathway has been implicated in various diseases, making targeted inhibition of its components, such as TBK1, a promising therapeutic strategy.[1][7]
This compound is a novel, highly selective small molecule inhibitor designed to target the ATP-binding site of TBK1, thereby preventing its kinase activity.[1] By inhibiting TBK1, this compound effectively blocks the downstream phosphorylation of IRF3 and subsequent type I IFN production.[8] This application note provides the foundational cell-based methodologies required to characterize the activity and efficacy of this compound in vitro.
Cell Line Selection and General Culture Conditions
The choice of cell line is critical for accurately modeling the biological context of interest. For studying the STING-TBK1 pathway and the effects of this compound, the following cell lines are recommended:
-
THP-1 Cells: A human monocytic leukemia cell line that is widely used as a model for innate immunity.[9][10] THP-1 cells can be differentiated into macrophage-like cells, which are physiologically relevant for studying inflammatory responses.[11]
-
HEK293T Cells: A human embryonic kidney cell line that is highly transfectable and often used for reporter gene assays to study specific signaling pathways.[12][13]
Table 1: Summary of Cell Culture Conditions
| Parameter | THP-1 Cells | HEK293T Cells |
| Morphology | Round, suspension | Adherent, epithelial-like |
| Growth Medium | RPMI-1640 | Dulbecco's Modified Eagle Medium (DMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Subculture Ratio | 1:5 twice a week | 1:3 to 1:6 when 80-90% confluent |
| Seeding Density | 2.5 x 104 - 1 x 105 cells/mL | 1 x 104 cells/cm2 |
| Incubator | 37°C, 5% CO2 | 37°C, 5% CO2 |
| Doubling Time | 35-50 hours[9][10] | ~30 hours[12] |
Detailed Protocols
3.1. General Handling of this compound and STING Agonists
Causality: Small molecule inhibitors and agonists are often stored in a solvent like DMSO. Proper handling and dilution are crucial to avoid solvent-induced cytotoxicity and ensure accurate final concentrations in cell culture.
Protocol: Preparation of this compound and STING Agonist Working Solutions
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
STING Agonist Preparation: Prepare stock solutions of STING agonists such as 2'3'-cGAMP or DMXAA (for murine cells) in sterile, nuclease-free water or an appropriate buffer as recommended by the supplier.[14][15] Aliquot and store at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw the stock solutions and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture should be kept below 0.1% to avoid toxicity.
3.2. THP-1 Cell Culture and Differentiation
Causality: THP-1 monocytes grow in suspension and require differentiation into adherent macrophage-like cells to become more responsive to innate immune stimuli. Phorbol 12-myristate 13-acetate (PMA) is a commonly used agent for this purpose.[11][16]
Protocol: THP-1 Monocyte Culture and Differentiation into Macrophages
-
Thawing and Maintenance:
-
Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.[9]
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium.[9]
-
Centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.[9][11]
-
Culture the cells in a T75 flask at a density between 2.5 x 104 and 1 x 106 cells/mL.[17]
-
Subculture twice a week by centrifuging the cell suspension and resuspending the pellet in fresh medium at the appropriate seeding density.[17]
-
-
Differentiation with PMA:
-
Seed THP-1 monocytes in a multi-well plate at a density of 1 x 106 cells/well in complete RPMI-1640 medium.[16]
-
Add PMA to a final concentration of 100 ng/mL.[16]
-
Incubate for 48 hours at 37°C and 5% CO2. During this time, the cells will adhere to the plate and adopt a macrophage-like morphology.[16]
-
After 48 hours, carefully aspirate the PMA-containing medium and wash the cells gently with sterile PBS.
-
Add fresh, PMA-free complete RPMI-1640 medium and incubate for an additional 24 hours to allow the cells to rest before starting the experiment.[16]
-
3.3. HEK293T Cell Culture and Transfection for Reporter Assays
Causality: To specifically measure the activation of the IRF3 transcription factor, a luciferase reporter assay can be employed.[18] HEK293T cells are ideal for this as they can be transiently transfected with a plasmid containing the firefly luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter.[18][19] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter serves as an internal control for transfection efficiency and cell viability.[20]
Protocol: HEK293T Culture and Transfection for ISRE-Luciferase Reporter Assay
-
Cell Culture:
-
Culture HEK293T cells in complete DMEM in a T75 flask.
-
When the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Accutase or Trypsin-EDTA).
-
Resuspend the detached cells in fresh medium and seed into a new flask at a 1:3 to 1:6 ratio.[21]
-
-
Transfection:
-
The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Prepare the transfection mix according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine). Co-transfect the cells with the ISRE-Firefly Luciferase reporter plasmid and a constitutive Renilla Luciferase control plasmid.[19]
-
Incubate for 18-24 hours to allow for plasmid expression.
-
Experimental Assays for this compound Evaluation
4.1. Assessing STING Pathway Activation and Inhibition
Causality: The efficacy of this compound can be quantified by its ability to inhibit the downstream consequences of STING pathway activation. Key readouts include the phosphorylation of IRF3 and the secretion of IFN-β.[22][23][24]
Protocol: Measurement of IFN-β Secretion by ELISA
-
Cell Treatment:
-
Prepare differentiated THP-1 macrophages in a 96-well plate as described in section 3.2.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 1 hour.[25]
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) at a pre-determined optimal concentration.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
ELISA:
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[22][24]
-
The results can be used to generate a dose-response curve and calculate the IC50 value for this compound.
-
Protocol: Detection of IRF3 Phosphorylation by Western Blot
-
Cell Lysis and Protein Quantification:
-
Prepare differentiated THP-1 macrophages in a 6-well plate.
-
Treat the cells with this compound and/or a STING agonist for the desired time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3.[23][26] An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
4.2. ISRE-Luciferase Reporter Assay
Causality: This assay provides a quantitative measure of IRF3-mediated transcriptional activation. Inhibition of TBK1 by this compound will prevent IRF3 activation and thus reduce the luciferase signal.
Protocol: Dual-Luciferase Reporter Assay for IRF3 Activity
-
Cell Treatment:
-
Use HEK293T cells transfected with the ISRE-Luciferase and Renilla-Luciferase plasmids as described in section 3.3.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a STING agonist. Include an unstimulated control to determine the basal level of reporter activity.[25]
-
Incubate for 24 hours.
-
-
Luciferase Measurement:
-
Lyse the cells using the lysis buffer provided with your dual-luciferase assay kit.[27]
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.[20][27]
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control and plot the dose-response curve for this compound.
-
Trustworthiness and Self-Validation
To ensure the reliability of experimental results, the following controls should be included in every assay:
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the highest concentration of this compound to control for solvent effects.
-
Unstimulated Control: Cells that are not treated with a STING agonist to establish the baseline level of pathway activation.
-
Positive Control: Cells treated with the STING agonist alone to determine the maximum level of pathway activation.
-
Reference Inhibitor: A known TBK1 inhibitor (e.g., GSK8612) can be run in parallel with this compound to benchmark its potency.[8]
By consistently including these controls, the experimental system becomes self-validating, ensuring that observed effects are specifically due to the activity of this compound on the STING-TBK1 pathway.
References
- Benchchem. An In-depth Technical Guide to the Inhibition of TBK1 Activation by Sting-IN-4.
- Zhao, Z., et al. (2021). TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections. PNAS.
- Patsnap Synapse. (2024). What are TBK1 inhibitors and how do they work?
- Tanaka, Y., & Chen, Z. J. (2012). STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway. Science Signaling.
- Morgan, A. R., et al. (2023). Tank-binding kinase 1 regulates inflammation and autophagy in glaucoma. Frontiers in Neuroscience.
- Zhang, C., et al. (2019). Structural basis of STING binding with and phosphorylation by TBK1. Nature.
- At-Tayyib, A. (2024). Cell culture of THP-1 monocytes and differentiation into macrophages with PMA. protocols.io.
- At-Tayyib, A. (2024). Cell culture of THP-1 monocytes and differentiation into macrophages with PMA v1. protocols.io.
- Cheng, Z., et al. (2017). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. Scientific Reports.
- Nanopartikel.info. (n.d.). Culturing and differentiating THP-1 cells.
- Ratananikom, K., et al. (2023). Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model. Biology.
- Creative Biogene. (n.d.). NFAT-Luc Reporter Cell Line - HEK293T (CSC-RR0499).
- Maniatis, T., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv.
- At-Tayyib, A. (2024). Cell culture of THP-1 monocytes and differentiation into macrophages with PMA. Yin-gene.
- Cytion. (n.d.). HEK293T Cell Line: Unlocking the Potential in Transfection Studies.
- Cytion. (n.d.). HEK293T Cell Line: Unlocking the Potential in Transfection Studies.
- Bergeron, C., et al. (2020). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters.
- Kim, S., et al. (2021). 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation. Journal of Biological Chemistry.
- BPS Bioscience. (n.d.). IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway).
- Wullkopf, L., et al. (2023). Emerging roles of TBK1 in cancer immunobiology. Trends in Cancer.
- InvivoGen. (n.d.). STING Reporter Cells.
- ResearchGate. (n.d.). Cell-based luciferase assay of STING in response to CDNs.
- Rigby, M. J., et al. (2023). Synthetic STING agonists elicit powerful vaccine adjuvancy providing robust central memory and anti-tumour effects. bioRxiv.
- Cavazzoni, A., et al. (2021). STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments. Cells.
- InvivoGen. (n.d.). STING Ligands | Cyclic Dinucleotides & DMXAA for Research.
- Yi, G., et al. (2022). Conjugated STING agonists. Acta Pharmaceutica Sinica B.
- Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
- BPS Bioscience. (n.d.). NF-κB TWO-Luciferase Reporter HEK293 Cell Line.
- InvivoGen. (n.d.). HEK293 TLR Reporter Cells.
- ResearchGate. (n.d.). cGAS-STING pathway activation and IFN-β production.
- Zhai, W., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology.
- Gokhale, N. S., et al. (2021). Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner. Journal of Immunology.
- ResearchGate. (n.d.). The cGas–Sting–Tbk1–Irf3 pathway contributes to the induction of IFN-β...
- Al-Jomah, N. A., et al. (2023). Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. Journal of Medicinal Chemistry.
- Wang, Y., et al. (2019). cGAS/STING/TBK1/IRF3 Signaling Pathway Activates BMDCs Maturation Following Mycobacterium bovis Infection. International Journal of Molecular Sciences.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
- Mawson, C., et al. (2022). Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain. ACS Medicinal Chemistry Letters.
Sources
- 1. What are TBK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Tank-binding kinase 1 regulates inflammation and autophagy in glaucoma [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 12. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 13. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 14. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanopartikel.info [nanopartikel.info]
- 18. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. NFAT-Luc Reporter Cell Line - HEK293T (CSC-RR0499) - Creative Biogene [creative-biogene.com]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. cGAS/STING/TBK1/IRF3 Signaling Pathway Activates BMDCs Maturation Following Mycobacterium bovis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Evaluation of MDL-899 in Spontaneously Hypertensive Rats (SHR)
Introduction: The Scientific Rationale for Investigating MDL-899 in Spontaneously Hypertensive Rats
Hypertension remains a paramount challenge in cardiovascular medicine, necessitating the continued exploration of novel therapeutic agents. The spontaneously hypertensive rat (SHR) serves as a cornerstone preclinical model, recapitulating many of the pathophysiological hallmarks of human essential hypertension.[1][2] This guide provides a comprehensive framework for the in vivo evaluation of MDL-899 (Mopidralazine hydrochloride), a potent and long-acting antihypertensive vasodilator, in the SHR model.[3][4]
MDL-899 distinguishes itself through its direct vasodilatory action, which is not mediated by common pathways such as alpha-adrenergic blockade, beta-2-adrenergic stimulation, or prostaglandin release.[3] This suggests a unique mechanism of action on vascular smooth muscle, making it a compelling candidate for research. Pharmacokinetic studies have shown that MDL-899 is rapidly absorbed after oral administration in rats, though it undergoes a significant first-pass metabolic effect.[5] Its prolonged hypotensive effect, with a peak at 3 hours and a duration exceeding 7 hours, underscores its therapeutic potential.[3]
These application notes are designed for researchers, scientists, and drug development professionals. They offer not just a series of steps, but a scientifically grounded methodology, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Chemical and Pharmacological Profile of MDL-899
MDL-899, chemically known as N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, is a potent arteriolar vasodilator.[3][6] Its primary pharmacodynamic effect is the reduction of total peripheral resistance, leading to a decrease in blood pressure.[3] This is often accompanied by a reflex increase in heart rate and cardiac output.[3]
| Parameter | Value | Reference |
| Chemical Name | N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride | [3] |
| Synonyms | Mopidralazine hydrochloride, ST-899 | [4][7] |
| Mechanism of Action | Direct-acting antihypertensive vasodilator | [3] |
| Oral ED50 in SHR | 4.4 mg/kg (for a 50 mmHg reduction in blood pressure) | [3] |
| Intravenous ED50 in SHR | 1.26 mg/kg | [3] |
| Peak Effect (p.o.) | ~3 hours | [3] |
| Duration of Action | >7 hours | [3] |
| Key Negative Findings | No alpha-blocking, beta-2-stimulating, or prostaglandin-releasing activity | [3] |
Proposed Signaling Pathway for MDL-899-Induced Vasodilation
While the precise molecular target of MDL-899 remains to be fully elucidated, its direct action on vascular smooth muscle suggests an interference with the cellular mechanisms that maintain vascular tone. A plausible generalized pathway, consistent with direct-acting vasodilators that do not operate through adrenergic or prostaglandin pathways, is the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This pathway is a central regulator of vascular tone.[2][6]
Caption: Generalized NO/cGMP signaling pathway for vasodilation, a potential mechanism for MDL-899.
Experimental Protocols
PART 1: In Vivo Antihypertensive Efficacy Study
This protocol details the procedures for evaluating the dose-dependent antihypertensive effects of MDL-899 in conscious SHRs.
-
Animal Strain: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age. Age-matched male Wistar-Kyoto (WKY) rats should be used as normotensive controls.
-
Acclimatization: Upon arrival, animals should be housed for at least one week under standard laboratory conditions (12:12-h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water. This period is crucial to minimize stress-induced fluctuations in blood pressure.[8]
Causality: The choice of vehicle is critical for ensuring drug solubility, stability, and consistent bioavailability. For pyridazine derivatives like MDL-899, aqueous vehicles are often suitable.
-
Vehicle: Sterile distilled water or 0.9% saline. The solubility of related compounds suggests MDL-899 hydrochloride is water-soluble. However, it is imperative to visually inspect for complete dissolution and prepare fresh solutions daily.
-
Preparation (for a 5 mg/kg dose in a 250g rat):
-
Weigh 1.25 mg of MDL-899 hydrochloride.
-
Dissolve in a final volume of 1.25 ml of sterile distilled water to achieve a concentration of 1 mg/ml.
-
Administer a volume of 5 ml/kg body weight.
-
-
Oral Administration (p.o.):
-
Gently restrain the rat.
-
Use a ball-tipped gavage needle appropriate for the rat's size.
-
Measure the distance from the rat's snout to the last rib to estimate the correct insertion depth.
-
Carefully pass the gavage needle over the tongue into the esophagus and deliver the formulation.[8]
-
-
Intravenous Administration (i.v.):
-
Warm the rat's tail using a heating lamp or warm water bath to induce vasodilation of the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Using a 27-gauge needle, perform the injection into one of the lateral tail veins.[3][6]
-
The maximum recommended bolus injection volume is 5 ml/kg.[6]
-
Causality: The tail-cuff method is a widely accepted non-invasive technique for measuring systolic blood pressure in conscious rats, minimizing the stress and physiological changes associated with anesthesia and surgery.[8][9] Acclimatization to the procedure is essential to obtain reliable data.[10]
-
Method: Non-invasive tail-cuff plethysmography.
-
Acclimatization to Procedure: For 3-5 days prior to the experiment, place the rats in the restrainers for 10-15 minutes daily to accustom them to the procedure.
-
Protocol:
-
Place the rat in a warming chamber (32-34°C) for 10-15 minutes to enhance the tail artery pulse.
-
Secure the rat in the restrainer.
-
Place the tail cuff and pulse sensor on the base of the rat's tail.
-
Record at least 5-7 consecutive stable readings for systolic blood pressure and heart rate at each time point.
-
Measurements should be taken at baseline (pre-dose) and at 1, 3, 5, 7, and 24 hours post-administration.
-
Caption: Workflow for in vivo antihypertensive efficacy testing.
PART 2: Ex Vivo Analysis of Cardiovascular Remodeling and Oxidative Stress
This section outlines protocols for assessing the chronic effects of MDL-899 on cardiovascular tissue health.
-
At the end of the chronic treatment period, euthanize the rats via an approved method.
-
Perfuse the circulatory system with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Excise the heart and a section of the thoracic aorta.
-
For histology, fix tissues in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.
-
For biochemical assays, snap-freeze tissues in liquid nitrogen and store at -80°C.
Causality: Chronic hypertension induces pathological remodeling of the heart and blood vessels, characterized by excessive collagen deposition (fibrosis). Masson's trichrome and Picrosirius red are specific stains that allow for the visualization and quantification of collagen.[5][11]
-
Staining Protocols:
-
Masson's Trichrome Staining:
-
Deparaffinize and rehydrate 5 µm tissue sections.
-
Stain with Weigert's iron hematoxylin for nuclei (black).
-
Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue for collagen (blue).
-
Dehydrate and mount.[11]
-
-
Picrosirius Red Staining:
-
-
Image Acquisition and Quantification:
-
Acquire images using a light microscope equipped with a digital camera. For Picrosirius red, also use a polarizing microscope to visualize collagen fiber organization.[12]
-
Quantification using ImageJ/Fiji:
-
Open the image and split the RGB channels (Image > Color > Split Channels).
-
For Masson's trichrome, the blue channel will represent collagen. For Picrosirius red under brightfield, the red/pink areas represent collagen.
-
Use the "Threshold" tool (Image > Adjust > Threshold) to create a binary mask of the collagen-positive areas.
-
Measure the area of the thresholded region and the total tissue area to calculate the percentage of fibrosis.[13][14]
-
-
Causality: Oxidative stress is a key contributor to the pathophysiology of hypertension. Measuring markers of lipid peroxidation (Malondialdehyde, MDA) and the activity of antioxidant enzymes (Superoxide Dismutase, SOD) provides insight into the oxidative state of the cardiovascular tissue.[14]
-
Tissue Homogenate Preparation:
-
Weigh the frozen heart tissue (~100 mg).
-
Homogenize in 1 ml of ice-cold PBS or appropriate assay buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for use in the assays.
-
-
Malondialdehyde (MDA) Assay:
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product.
-
Protocol: Utilize a commercially available MDA assay kit (e.g., from Cayman Chemical, Abcam, or MyBioSource) and follow the manufacturer's instructions for tissue homogenates.[10][15] The general procedure involves incubating the homogenate with TBA at high temperature and measuring the absorbance or fluorescence of the resulting product.
-
-
Superoxide Dismutase (SOD) Assay:
-
Principle: This assay measures the ability of SOD in the sample to inhibit the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Protocol: Use a commercial SOD assay kit (e.g., from Cayman Chemical, Abcam, or MyBioSource) following the manufacturer's protocol.[5][16] The activity is typically measured as the inhibition of the rate of colorimetric development.
-
-
Data Calculation:
-
Calculate the protein concentration of the tissue homogenates using a BCA or Bradford assay.
-
Express MDA levels as nmol/mg of protein.
-
Express SOD activity as U/mg of protein, where one unit of SOD is defined as the amount of enzyme that inhibits the rate of the colorimetric reaction by 50%.
-
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as Student's t-test for two-group comparisons or one-way ANOVA with post-hoc tests for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.
Expected Outcomes:
-
MDL-899 treatment is expected to cause a dose-dependent reduction in systolic blood pressure in SHR, with minimal effect in normotensive WKY rats.
-
Chronic treatment with an effective dose of MDL-899 may attenuate the development of cardiac and aortic fibrosis in SHR.
-
MDL-899 may ameliorate oxidative stress in the cardiovascular tissues of SHR, as indicated by reduced MDA levels and/or restored SOD activity.
References
- Criscione, L., et al. (1983). Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. Journal of Cardiovascular Pharmacology.
- Semple, P. F., et al. (1984). Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator. British Journal of Clinical Pharmacology.
- BenchChem. (2025). An In-depth Technical Guide to the Antihypertensive Agent MDL-899. BenchChem.
- BenchChem. (2025).
- Pinto, Y. M., et al. (1991). Insight into blood-pressure control in SHR via the response to acute hemorrhage: a spectral analysis approach. Journal of Hypertension.
- BenchChem. (2025).
- Virginia Tech. (2017). SOP: Intravenous Injections in the Rat.
- Computational tools for automated histological image analysis and quantification in cardiac tissue. (2019). BMC Research Notes.
- UBC Animal Care Committee. (n.d.).
- Cardiac tissue oxidative stress and inflammation after vitamin D administrations in high fat- diet induced obese rats. (2017). Journal of Parathyroid Disease.
- A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections. (2022). Journal of Visualized Experiments.
- Ikeda, K., et al. (1991). Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats. Laboratory Animals.
- MyBioSource. (n.d.). Rat Malondialdehyde (MDA) ELISA Kit MBS268427. Biocompare.
- MyBioSource. (n.d.). Buy Rat Sod Elisa Kit for Sale Online. MyBioSource.
- Signosis. (n.d.). Oxidative Stress/Antioxidant Assay Kits. Signosis.
- Pifferi, G., & Gaviraghi, G. (1984). Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog. Journal of Pharmaceutical Sciences.
- Levels of interleukin-6, superoxide dismutase and malondialdehyde in the lung tissue of a rat model of hypoxia-induced acute pulmonary edema. (2016). Experimental and Therapeutic Medicine.
- Yang, J., et al. (2005). Mathematical modeling of the nitric oxide/cGMP pathway in the vascular smooth muscle cell. American Journal of Physiology-Heart and Circulatory Physiology.
- JoVE. (2023). Nitric Oxide Signaling Pathway. Journal of Visualized Experiments.
- BenchChem. (2025). Technical Support Center: Improving ST-899 Stability in Solution. BenchChem.
- Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats. (2006). Biological & Pharmaceutical Bulletin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Video: Nitric Oxide Signaling Pathway [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mybiosource.com [mybiosource.com]
- 6. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 7. Mathematical modeling of the nitric oxide/cGMP pathway in the vascular smooth muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of myocardial fibrosis by digital image analysis and interactive stereology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational tools for automated histological image analysis and quantification in cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. signosisinc.com [signosisinc.com]
Flow cytometry analysis of lymphocytes treated with Mopidralazine
An Application Guide for the Multiparametric Flow Cytometric Analysis of Mopidralazine-Treated Lymphocytes
Abstract
This application note provides a comprehensive framework for investigating the immunomodulatory effects of Mopidralazine on human peripheral blood mononuclear cells (PBMCs) using multi-parameter flow cytometry. Mopidralazine, a vasodilator of the hydrazinephthalazine class, is structurally related to Hydralazine, a compound known to induce autoimmune phenomena and modulate lymphocyte function.[1][2][3] Leveraging this relationship, we present detailed protocols to assess key indicators of lymphocyte health and activity following in vitro Mopidralazine exposure, including apoptosis, proliferation, and activation status. These assays are designed for researchers in drug development and immunology to characterize the potential off-target effects of Mopidralazine and similar compounds on the human immune system. The methodologies are built upon established principles of flow cytometry, ensuring robust and reproducible data generation for preclinical safety and mechanism-of-action studies.[4]
Scientific Background: The Immunological Implications of Hydrazinephthalazines
Mopidralazine belongs to the same chemical class as Hydralazine, a well-established antihypertensive drug.[5] While the primary mechanism of these drugs involves direct relaxation of arteriolar smooth muscle, their impact on the immune system is a critical area of investigation.[6][7]
1.1. The Hydralazine Precedent: A Model for Mopidralazine's Potential Effects
Decades of clinical use have revealed that Hydralazine can induce an autoimmune condition resembling systemic lupus erythematosus (SLE) in a subset of patients.[8][9] This is not an allergic reaction but a true drug-induced autoimmunity, suggesting a fundamental interaction with immune cell signaling. Research has uncovered several mechanisms by which Hydralazine may impact lymphocytes:
-
Inhibition of ERK Pathway Signaling: Studies have shown that Hydralazine can inhibit the extracellular signal-regulated kinase (ERK) pathway in T cells.[8] This pathway is crucial for T cell activation, differentiation, and tolerance. By dampening this signal, the drug may alter the threshold for lymphocyte activation and disrupt self-tolerance mechanisms.[10][11]
-
Induction of Apoptosis: In certain contexts, particularly in leukemic T cells, Hydralazine has been shown to induce the intrinsic pathway of apoptosis, or programmed cell death.[12] This involves the activation of caspases and suggests the drug can cause significant cellular stress.
-
Modulation of B Cell Tolerance: Hydralazine has been found to disrupt B lymphocyte tolerance by impairing receptor editing, a key process for eliminating self-reactive B cells.[10][11]
Given its structural similarity, it is scientifically prudent to hypothesize that Mopidralazine may share some of these immunomodulatory properties. Flow cytometry is the ideal technology to dissect these potential effects at a single-cell level.[4][13]
1.2. Hypothesized Mopidralazine Signaling Pathway in Lymphocytes
The following diagram illustrates the potential signaling cascade affected by Mopidralazine, based on the known effects of Hydralazine.
Caption: Potential mechanisms of Mopidralazine action in lymphocytes.
Experimental Design and Workflow
This guide details three primary flow cytometry assays to provide a comprehensive profile of Mopidralazine's effects. The overall workflow is depicted below.
Caption: High-level workflow from sample preparation to data analysis.
Materials and Reagents
-
Reagents:
-
Mopidralazine (powder, establish appropriate solvent, e.g., DMSO or PBS)
-
Density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™)[14]
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 cell culture medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS, 0.05% Sodium Azide)
-
Annexin V Binding Buffer
-
Red Blood Cell (RBC) Lysis Buffer (optional)
-
Trypan Blue solution
-
-
Antibodies & Dyes:
-
Apoptosis: FITC Annexin V, 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Proliferation: Carboxyfluorescein succinimidyl ester (CFSE)[15]
-
Activation & Lineage:
-
Anti-Human CD3 (Clone: UCHT1)
-
Anti-Human CD4 (Clone: RPA-T4)
-
Anti-Human CD8 (Clone: RPA-T8)
-
Anti-Human CD69 (Clone: FN50)[16]
-
Anti-Human CD25 (Clone: BC96)[16]
-
Anti-Human HLA-DR (Clone: L243)[17]
-
(Note: Select fluorochromes with minimal spectral overlap compatible with your cytometer's configuration.)
-
-
-
Equipment:
-
Flow cytometer with appropriate laser lines and filters
-
Laminar flow hood
-
Centrifuge with swing-bucket rotor
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
-
Vortex mixer
-
Calibrated pipettes
-
50 mL and 15 mL conical tubes
-
96-well V-bottom plates
-
Detailed Experimental Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a standard method for enriching lymphocytes and monocytes.[14][18][19][20]
-
Preparation: Bring density gradient medium and buffers to room temperature (18-25°C) to avoid shocking the cells.[18]
-
Blood Dilution: In a 50 mL conical tube, dilute anticoagulated whole blood 1:1 with sterile PBS.
-
Layering: Add 15 mL of density gradient medium to a new 50 mL conical tube. Carefully and slowly layer the diluted blood on top of the medium, minimizing mixing of the two phases.
-
Centrifugation: Centrifuge at 400-800 x g for 20-30 minutes at room temperature with the centrifuge brake turned off .
-
Scientist's Note: Disengaging the brake prevents the disruption of the delicate cell layers upon deceleration, ensuring a clean separation.
-
-
Harvesting: After centrifugation, four distinct layers will be visible. Carefully aspirate the upper plasma layer. Using a clean pipette, collect the whitish, opaque band at the plasma-density medium interface—this is the PBMC layer (buffy coat).
-
Washing: Transfer the collected PBMCs to a new 50 mL tube. Add sterile PBS or RPMI medium to bring the volume to 45-50 mL. Centrifuge at 300-400 x g for 10 minutes at room temperature (brake on).
-
Final Wash: Discard the supernatant. Resuspend the cell pellet in 25 mL of PBS and repeat the wash step.
-
Cell Counting: After the final wash, resuspend the cell pellet in 1-5 mL of complete RPMI medium. Perform a cell count using a hemocytometer and Trypan Blue to assess viability. Viability should be >95%.
Protocol 2: In Vitro Treatment with Mopidralazine
-
Cell Plating: Adjust the PBMC concentration to 1 x 10⁶ cells/mL in complete RPMI medium. Plate 1 mL of cell suspension per well in a 24-well plate.
-
Drug Preparation: Prepare a stock solution of Mopidralazine in an appropriate solvent (e.g., DMSO). Make serial dilutions to create a range of working concentrations.
-
Scientist's Note: It is critical to establish a dose-response curve. A suggested starting range is 1 µM to 100 µM. Always include a vehicle control (solvent only) at the same final concentration as the highest drug dose.
-
-
Treatment: Add the Mopidralazine dilutions (or vehicle) to the appropriate wells.
-
Incubation: Incubate the cells at 37°C with 5% CO₂. The incubation time will depend on the assay:
-
Apoptosis: 24-48 hours.
-
Activation: 24-72 hours (co-stimulation may be required, see Protocol 5).
-
Proliferation: 4-5 days (see Protocol 4).
-
Protocol 3: Flow Cytometry Analysis of Lymphocyte Apoptosis
This assay quantifies the percentage of cells undergoing early and late apoptosis by detecting phosphatidylserine (PS) externalization and membrane integrity.[21][22][23][24]
-
Cell Harvesting: After Mopidralazine treatment, gently resuspend the cells and transfer them to 1.5 mL tubes or a 96-well V-bottom plate.
-
Washing: Centrifuge at 300 x g for 5 minutes. Wash the cells once with 1 mL of cold PBS.
-
Staining Preparation: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Antibody Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD to each sample.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Final Volume: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash.
-
Data Acquisition: Acquire samples on the flow cytometer immediately (within 1 hour).
-
Controls: Include unstained cells and single-stain controls for compensation. A positive control (e.g., cells treated with staurosporine) is recommended.
-
| Population | Annexin V Staining | 7-AAD Staining | Interpretation |
| Viable | Negative | Negative | Healthy Cells |
| Early Apoptotic | Positive | Negative | Intact membrane, PS exposed |
| Late Apoptotic/Necrotic | Positive | Positive | Compromised membrane |
| Necrotic | Negative | Positive | Primarily necrotic death |
Protocol 4: Flow Cytometry Analysis of Lymphocyte Proliferation
This assay measures cell division using the dye dilution principle of CFSE.[15][25][26][27]
-
CFSE Labeling (Before Treatment):
-
Resuspend 1-10 x 10⁶ PBMCs in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 10 minutes at 37°C.
-
Quench the reaction by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium to remove excess dye.
-
-
Cell Culture: Plate CFSE-labeled cells as described in Protocol 2. Add Mopidralazine and a mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads) to stimulate proliferation.
-
Scientist's Note: An unstimulated control is essential to define the peak of non-dividing cells (Generation 0). An activated control (mitogen, no drug) establishes the maximum proliferation response.
-
-
Incubation: Culture for 4-5 days to allow for multiple rounds of cell division.
-
Harvesting & Staining: Harvest cells and stain with lineage markers (e.g., Anti-CD3, CD4, CD8) to analyze proliferation within specific T-cell subsets.
-
Data Acquisition: Acquire samples on a flow cytometer.
-
Data Analysis: On a histogram of CFSE fluorescence, each successive peak of halved intensity represents a new generation of divided cells.[28]
| Metric | Description | Interpretation |
| Division Index | Average number of divisions for all cells in the original population. | Overall proliferative activity. |
| Proliferation Index | Average number of divisions for only the cells that divided. | Proliferative rate of responding cells. |
| % Divided | Percentage of cells that have undergone at least one division. | Fraction of the population that is responsive. |
Protocol 5: Flow Cytometry Analysis of T-Cell Activation
This protocol measures the expression of early (CD69) and mid-to-late (CD25, HLA-DR) activation markers on T-cell subsets.[16][17][29][30][31]
-
Cell Culture: Plate PBMCs and treat with Mopidralazine as described in Protocol 2. For robust activation, co-stimulate with anti-CD3/CD28 antibodies or PHA. Incubate for 24-72 hours.
-
Harvesting & Staining:
-
Harvest cells into a 96-well V-bottom plate.
-
Wash once with Flow Cytometry Staining Buffer.
-
Add a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, CD4, CD8, CD69, CD25, HLA-DR) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 200 µL of staining buffer.
-
Final Resuspension: Resuspend the final cell pellet in 200-300 µL of staining buffer for acquisition.
-
Data Acquisition: Acquire samples on the flow cytometer.
-
Controls: Unstained cells, single-color compensation controls, and Fluorescence Minus One (FMO) controls are crucial for accurate gating of activation markers.[32]
-
Data Acquisition and Analysis Strategy
A sequential gating strategy is essential for accurate analysis.[33]
Sources
- 1. Immunologic effects of hydralazine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective study of immune response to hydralazine and development of antideoxyribonucleoprotein in patients receiving hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine-associated antineutrophil cytoplasmic antibody vasculitis with pulmonary–renal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 7. Hydralazine - Wikipedia [en.wikipedia.org]
- 8. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prospective study of immunologic effects of hydralazine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. stemcell.com [stemcell.com]
- 15. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. reprocell.com [reprocell.com]
- 20. Recommended Standard Method for Isolating Mononuclear Cells [sigmaaldrich.com]
- 21. Use of a flow cytometric assay to quantitate apoptosis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Flow Cytometry-Based Methods for Apoptosis Detection in Lymphoid Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. kumc.edu [kumc.edu]
- 24. agilent.com [agilent.com]
- 25. Flow cytometric analysis of T lymphocyte proliferation in vivo by EdU incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. Proliferation assay - flow cytometry [sanquin.org]
- 28. biocompare.com [biocompare.com]
- 29. Characterization of murine lymphocyte activation and exhaustion markers by a 14-color flow cytometry panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. assaygenie.com [assaygenie.com]
- 32. Flow Cytometric Analyses of Lymphocyte Markers in Immune Oncology: A Comprehensive Guidance for Validation Practice According to Laws and Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Methods for Synthesizing MDL-899 and Its Analogues
Introduction
MDL-899, also known as Mopidralazine, is a potent, long-acting antihypertensive agent that functions as a direct arteriolar vasodilator.[1] Its chemical structure, N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine, is built upon a 3,6-disubstituted pyridazine core. This scaffold is of significant interest to medicinal chemists due to its established biological activity and the potential for developing novel analogues with modulated pharmacokinetic and pharmacodynamic profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of MDL-899. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into experimental choices. Furthermore, it details strategic pathways for the rational design and synthesis of diverse analogues, enabling robust structure-activity relationship (SAR) studies.
Retrosynthetic Analysis
A logical retrosynthetic analysis of MDL-899 reveals a convergent synthetic strategy. The final Paal-Knorr condensation step is a key transformation, forming the N-aminopyrrole moiety. This disconnection leads back to a central hydrazinopyridazine intermediate, which in turn derives from a sequential nucleophilic aromatic substitution (SNAr) on a commercially available starting material.
Figure 1: Retrosynthetic analysis of MDL-899.
This analysis identifies four key building blocks:
-
3,6-Dichloropyridazine: The foundational scaffold.
-
Morpholine: Introduces the 6-position substituent.
-
Hydrazine: A crucial nucleophile and precursor to the aminopyrrole nitrogen.
-
2,5-Hexanedione: The 1,4-dicarbonyl component for the final ring formation.
Part 1: Core Synthesis of MDL-899
The synthesis of MDL-899 is efficiently achieved in a three-step sequence starting from 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms on the electron-deficient pyridazine ring allows for a controlled, sequential substitution.
Figure 2: Overall synthetic workflow for MDL-899.
Protocol 1.1: Synthesis of 3-Chloro-6-morpholinopyridazine (Intermediate A)
This initial step involves a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine nitrogens activates the chlorine atoms towards substitution. Using the amine nucleophile as the solvent drives the reaction to monosubstitution and minimizes the formation of the disubstituted product.
| Parameter | Value |
| Starting Material | 3,6-Dichloropyridazine |
| Reagent | Morpholine |
| Solvent | Morpholine (excess) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous precipitation |
| Typical Yield | >80% |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 3,6-dichloropyridazine (1.0 eq).
-
Add an excess of morpholine (10-15 eq), which acts as both the reagent and solvent.
-
Heat the mixture to reflux (approx. 129 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker of cold water with stirring. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove excess morpholine and its hydrochloride salt.
-
Dry the resulting solid (3-chloro-6-morpholinopyridazine) under vacuum.[2][3] The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Protocol 1.2: Synthesis of 3-Hydrazino-6-morpholinopyridazine (Intermediate B)
The remaining chlorine atom is displaced by hydrazine. This reaction is typically performed using hydrazine hydrate, which conveniently serves as both the nucleophile and the reaction solvent.
| Parameter | Value |
| Starting Material | 3-Chloro-6-morpholinopyridazine |
| Reagent | Hydrazine hydrate |
| Solvent | Hydrazine hydrate (excess) |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Work-up | Aqueous precipitation |
| Typical Yield | High |
Step-by-Step Methodology:
-
In a round-bottom flask with a reflux condenser, suspend 3-chloro-6-morpholinopyridazine (1.0 eq) in an excess of hydrazine hydrate (e.g., 80-95% solution, 15-20 eq).
-
Heat the suspension to reflux (approx. 100-115 °C) for 3-5 hours. The mixture should become homogeneous as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-hydrazino-6-morpholinopyridazine.[2]
Protocol 1.3: Synthesis of MDL-899 via Paal-Knorr Condensation
This final step is a classic Paal-Knorr pyrrole synthesis.[4][5] The hydrazino group of Intermediate B reacts with the two carbonyls of 2,5-hexanedione under acidic conditions. The reaction proceeds via the formation of a di-imine intermediate which then undergoes an intramolecular cyclization and dehydration to form the aromatic pyrrole ring.
| Parameter | Value |
| Starting Material | 3-Hydrazino-6-morpholinopyridazine |
| Reagent | 2,5-Hexanedione (Acetonylacetone) |
| Solvent/Catalyst | Glacial Acetic Acid |
| Temperature | 80-100 °C |
| Reaction Time | 2-4 hours |
| Work-up | Basification and extraction |
| Typical Yield | 45-55% |
Step-by-Step Methodology:
-
Dissolve 3-hydrazino-6-morpholinopyridazine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add 2,5-hexanedione (1.1-1.2 eq) to the solution.
-
Heat the mixture at 80-100 °C for 2-4 hours.[6]
-
After cooling, pour the reaction mixture into water and basify carefully with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization (e.g., from ethyl ether) to yield pure MDL-899.[6]
Part 2: Strategies for Analogue Synthesis
The described synthetic route is highly amenable to modification for the creation of diverse analogues, allowing for a systematic exploration of the chemical space around the MDL-899 scaffold.
Strategy A: Variation of the 6-Position Substituent
The morpholine moiety can be readily exchanged by employing different nucleophiles in the first synthetic step (Protocol 1.1). This allows for probing the effects of ring size, basicity, and steric bulk at this position.
Figure 3: Workflow for generating 6-position analogues.
General Protocol: Follow Protocol 1.1, replacing morpholine with an alternative cyclic or acyclic secondary amine. The subsequent steps (1.2 and 1.3) can then be carried out on the new "Intermediate A" analogue.
Table of Potential Amine Nucleophiles:
| Amine | Resulting Substituent | Potential SAR Question |
| Piperidine | Piperidin-1-yl | Effect of removing the ring oxygen |
| Thiomorpholine | Thiomorpholin-1-yl | Effect of replacing oxygen with sulfur |
| N-Methylpiperazine | 4-Methylpiperazin-1-yl | Introduction of a basic nitrogen center |
| Pyrrolidine | Pyrrolidin-1-yl | Effect of a 5-membered ring vs. 6-membered |
| Diethylamine | N,N-Diethylamino | Effect of an acyclic, flexible substituent |
Strategy B: Variation of the N-Pyrrole Moiety
The substitution pattern on the pyrrole ring is dictated by the choice of the 1,4-dicarbonyl compound used in the Paal-Knorr condensation (Protocol 1.3).[7] Using analogues of 2,5-hexanedione allows for the introduction of different alkyl or aryl groups, which can modulate the lipophilicity and steric profile of this part of the molecule.
General Protocol: Follow Protocol 1.3, replacing 2,5-hexanedione with an alternative 1,4-dicarbonyl compound.
Table of Potential 1,4-Dicarbonyl Reagents:
| 1,4-Dicarbonyl Compound | Resulting Pyrrole Moiety | Potential SAR Question |
| 3-Methyl-2,5-hexanedione | 2,3,5-Trimethyl-1H-pyrrol-1-yl | Effect of adding a methyl group |
| 1-Phenyl-1,4-pentanedione | 2-Methyl-5-phenyl-1H-pyrrol-1-yl | Introduction of an aryl group for potential π-stacking |
| 2,5-Heptanedione | 2-Ethyl-5-methyl-1H-pyrrol-1-yl | Asymmetric substitution; increased lipophilicity |
Conclusion
The synthetic pathway to MDL-899 is robust, high-yielding, and relies on well-established, scalable chemical transformations. The key intermediates are readily prepared from the inexpensive starting material 3,6-dichloropyridazine.[8] The modularity of the synthesis, particularly the initial SNAr reaction and the final Paal-Knorr condensation, provides medicinal chemists with a powerful and flexible platform for generating extensive libraries of analogues. This strategic approach is invaluable for conducting detailed SAR studies aimed at optimizing the therapeutic profile of this important class of antihypertensive agents.
References
- Koch, H. Mopidralazine. Drugs Fut1985, 10(8), 634. [Link]
- Macor, J. E. Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry1990, 55 (20), 5359–5362. [Link]
- Molnar, J. Synthesis of 6-(2,6-Dimethyl-morpholino)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-pyridazineamine. Molbase. [Link]
- Aguilar-Granda, A., et al. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules2021, 26(19), 5945. [Link]
- Kącka, A., et al. Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group.
- Wikipedia. Paal–Knorr synthesis. [Link]
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
- Sherif, M. H., et al. CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science2010, 6(11), 570-574. [Link]
- ResearchGate. A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... [Link]
- Organic Chemistry Portal. Pyrrole synthesis. [Link]
- ResearchGate. Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. [Link]
- Google Patents.
- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- Organic Syntheses. 2,5-dimethylpyrrole. [Link]
- Zupančič, B., et al. Synthesis of some pyrrolo[3,4-d]pyridazinones and their preliminary anticancer, antimycobacterial and CNS screening. Die Pharmazie1990, 45(3), 173-176. [Link]
- Pifferi, G., et al. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. Arzneimittel-Forschung1985, 35(2), 508-513. [Link]
- Saikia, L., et al. Paal–Knorr synthesis of pyrroles: a journey from the conventional to a sustainable greener approach.
- CAS Common Chemistry. 3,6-Dichloropyridazine. [Link]
- eChemHub. 4-[6-[(2,5-Dimethylpyrrol-1-yl)amino]-3-pyridazinyl]morpholine. [Link]
- Van der Mey, M., et al. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules2022, 27(20), 6825. [Link]
- Sidhom, M., et al. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules2023, 28(19), 6806. [Link]
Sources
- 1. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mopidralazine, MDL-899-药物合成数据库 [drugfuture.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jofamericanscience.org [jofamericanscience.org]
Determining the Optimal Concentration of MDL-899 for In Vitro Assays: An Application Note and Protocol
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal in vitro concentration of MDL-899, a potent arteriolar vasodilator.[1][2] Establishing an appropriate concentration range is a critical first step in preclinical research to ensure the generation of meaningful, reproducible, and translatable data. This document outlines the scientific rationale behind experimental design, provides detailed, step-by-step protocols for dose-response and cytotoxicity assays, and explains how to interpret the resulting data to define a therapeutic window for future in vitro studies.
Introduction: The Scientific Imperative for Concentration Optimization
MDL-899 is a pyridazine derivative identified as a long-acting antihypertensive agent.[2] Its primary mechanism of action is direct arteriolar vasodilation, leading to a decrease in total peripheral resistance.[1][2] In vivo studies have demonstrated its efficacy in reducing blood pressure, which is accompanied by a reflex-mediated increase in heart rate and cardiac output.[1][2] To investigate the cellular and molecular mechanisms underpinning these effects in a controlled laboratory setting, in vitro models are indispensable.
However, the utility of any in vitro data is fundamentally dependent on the selection of a clinically and biologically relevant concentration of the test compound. An excessively high concentration can induce off-target effects or cytotoxicity, leading to misleading artifacts, while a concentration that is too low will fail to elicit a measurable biological response.[3] Therefore, the initial and most critical phase of in vitro characterization is a systematic determination of the compound's potency and toxicity.
This document presents a two-pronged strategy to define the optimal working concentration of MDL-899:
-
Dose-Response Profiling: To determine the effective concentration range and the EC₅₀ (Half Maximal Effective Concentration), which is the concentration that produces 50% of the maximum possible response.
-
Cytotoxicity Assessment: To determine the toxic concentration range and the IC₅₀ (Half Maximal Inhibitory Concentration), which is the concentration that reduces cell viability by 50%.[4]
By integrating data from these two approaches, researchers can establish a "therapeutic window" for MDL-899 in their chosen cell model, ensuring that subsequent mechanistic studies are conducted at concentrations that are both effective and non-toxic.
Pre-Experimental Considerations: Laying the Groundwork for Success
Cell Model Selection
Given that MDL-899 is a direct arteriolar vasodilator, the most relevant in vitro models would consist of cells from the vascular wall. The primary target would be vascular smooth muscle cells (VSMCs) , as their relaxation is the direct cause of vasodilation. Human Aortic Smooth Muscle Cells (HASMCs) or Human Coronary Artery Smooth Muscle Cells (HCASMCs) are excellent, commercially available options. Alternatively, endothelial cells , such as Human Aortic Endothelial Cells (HAECs), could be used to study endothelium-dependent vasodilation pathways. For the protocols outlined below, we will proceed with the assumption that Human Aortic Smooth Muscle Cells (HASMCs) are the chosen model.
Cell Culture and Maintenance
Standard aseptic cell culture techniques are required. HASMCs should be cultured according to the supplier's recommendations, typically in a specialized Smooth Muscle Growth Medium (SmGM) supplemented with growth factors, serum, and antibiotics. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.[5] It is crucial to use cells that are in the exponential growth phase and at a low passage number to ensure physiological relevance and reproducibility.[6]
Preparation of MDL-899 Stock Solution
A high-concentration primary stock solution of MDL-899 should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock in 100% DMSO. This stock should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.1% to avoid solvent-induced artifacts.
Experimental Workflow Overview
The overall process for determining the optimal MDL-899 concentration involves a sequential workflow. First, a broad dose-response curve is generated to identify the range of concentrations that elicit a biological effect. This is followed by a cytotoxicity assay across a similar concentration range to identify the threshold for toxicity.
Caption: Workflow for determining the optimal in vitro concentration of MDL-899.
Protocol 1: Dose-Response Profiling for EC₅₀ Determination
This protocol aims to quantify the concentration-dependent effect of MDL-899 on a relevant biological endpoint in HASMCs. A common approach is to measure the relaxation of pre-constricted smooth muscle cells. This can be assayed by measuring changes in intracellular calcium or by assessing the phosphorylation status of Myosin Light Chain (MLC), a key event in smooth muscle contraction/relaxation.
Materials
-
HASMCs
-
96-well black, clear-bottom sterile culture plates
-
Smooth Muscle Growth Medium (SmGM)
-
A vasoconstrictor (e.g., Angiotensin II, Endothelin-1)
-
MDL-899 stock solution (10 mM in DMSO)
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Calcium indicator dye (e.g., Fura-2 AM) or phospho-MLC antibody for western blotting/ELISA
-
Microplate reader with fluorescence capabilities or ELISA reader
Step-by-Step Methodology
-
Cell Seeding: Seed HASMCs into a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the assay.[6] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution series of MDL-899. A common strategy is to use a wide range initially (e.g., 1 nM to 100 µM) with 10-fold dilutions. For a more precise curve, use half-log or 3-fold dilutions.[7] Dilute the 10 mM stock in assay buffer. Remember to prepare a vehicle control (0.1% DMSO in assay buffer).
-
Assay Execution (Example: Calcium Flux): a. Wash cells gently with pre-warmed assay buffer. b. Load cells with a calcium indicator dye like Fura-2 AM according to the manufacturer's protocol. c. Induce contraction by adding a pre-determined concentration of a vasoconstrictor (e.g., 100 nM Angiotensin II). d. Measure the baseline fluorescence signal using the plate reader. e. Add the serially diluted MDL-899 (and vehicle control) to the respective wells. f. Measure the fluorescence signal kinetically over a desired period (e.g., 30-60 minutes) to capture the relaxation response (a decrease in intracellular calcium).
-
Data Analysis: a. For each concentration, determine the maximum change in signal (e.g., the lowest fluorescence reading post-treatment). b. Normalize the data. Set the response of the vehicle control as 0% and the response of a known potent vasodilator (e.g., sodium nitroprusside) or the maximum observed effect as 100%. c. Plot the normalized response (%) against the log concentration of MDL-899. d. Use non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[8] From this curve, derive the EC₅₀ value.
Representative Data
| MDL-899 Conc. (Log M) | MDL-899 Conc. (µM) | % Relaxation (Normalized) |
| -9 | 0.001 | 2.5 |
| -8.5 | 0.003 | 8.1 |
| -8 | 0.01 | 15.7 |
| -7.5 | 0.03 | 35.2 |
| -7 | 0.1 | 51.3 |
| -6.5 | 0.3 | 78.9 |
| -6 | 1 | 95.4 |
| -5.5 | 3 | 98.1 |
| -5 | 10 | 99.2 |
From this hypothetical data, the EC₅₀ would be approximately 0.1 µM .
Protocol 2: Cytotoxicity Assessment for IC₅₀ Determination
It is essential to confirm that the effective concentrations of MDL-899 are not causing cell death.[9] A common and robust method is the MTT assay, which measures mitochondrial reductase activity as a proxy for cell viability.[10]
Materials
-
HASMCs
-
96-well flat-bottom sterile culture plates
-
Smooth Muscle Growth Medium (SmGM)
-
MDL-899 stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding: Seed HASMCs into a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.[6]
-
Compound Treatment: Prepare a serial dilution of MDL-899 in complete culture medium, typically covering the effective range determined in Protocol 1 and extending higher (e.g., 0.01 µM to 200 µM).[7]
-
Controls: Include the following controls on each plate:
-
Untreated Cells: Cells with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Maximum Lysis Control: Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) to establish a 0% viability baseline.
-
Medium Blank: Wells with medium only to measure background absorbance.
-
-
Incubation: Replace the old medium with the medium containing the MDL-899 dilutions and controls. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[6][10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percent viability for each concentration using the formula: % Viability = [(Absorbance of Treated Well) / (Absorbance of Vehicle Control Well)] x 100
-
Plot the % Viability against the log concentration of MDL-899.
-
Use non-linear regression to fit the data and determine the IC₅₀ value.[8]
Synthesis: Defining the In Vitro Therapeutic Window
The final step is to overlay the dose-response and cytotoxicity data to define the optimal concentration range for your experiments.
Caption: Defining the therapeutic window between efficacy (EC₅₀) and toxicity (IC₅₀).
The ideal concentration range for in vitro mechanism-of-action studies lies well above the EC₅₀ but significantly below the IC₅₀. A good starting point is often 3-10 times the EC₅₀. Based on our hypothetical data (EC₅₀ ≈ 0.1 µM, IC₅₀ > 50 µM), a working concentration range of 0.3 µM to 10 µM would be appropriate for subsequent experiments. This range is expected to produce a maximal or near-maximal biological effect without compromising cell health, thereby ensuring the integrity of the experimental results.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Gennari, A., et al. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology, 758, 415-434.
- McInnes, G. T., et al. (1989). Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator. British Journal of Clinical Pharmacology, 28(5), 547–554.
- Comerio, R., et al. (1988). Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. Arzneimittel-Forschung, 38(11), 1609-1616.
- GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? FAQ 2188.
- National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.
- Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing? Archives of Toxicology, 94(5), 1935–1937.
- Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment.
- Perego, P., et al. (2018). Basic experimental design for the conduct of in vitro chemosensitivity. European Journal of Cancer, 91, 148-156.
Sources
- 1. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mopidralazine Concentration and Mitigating Cytotoxicity
Welcome to the technical support center for the effective use of Mopidralazine in your research. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing Mopidralazine concentration in your experiments while avoiding unintended cytotoxic effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experimental design.
Introduction: The Mopidralazine Conundrum
Mopidralazine is an orally active antihypertensive agent that primarily functions as a direct arteriolar vasodilator.[1] Its mechanism of action, while not fully elucidated, is believed to involve the relaxation of vascular smooth muscle, leading to a reduction in peripheral resistance and consequently, a decrease in blood pressure.[2] While its therapeutic effects are of significant interest, it is crucial to establish a well-defined therapeutic window in your in vitro models to ensure that the observed effects are due to the intended pharmacological action and not a consequence of cellular toxicity. This guide will walk you through a systematic approach to determine the optimal, non-toxic concentration range of Mopidralazine for your specific cell type and experimental endpoint.
Part 1: Understanding and Identifying Mopidralazine-Induced Cytotoxicity
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of Mopidralazine-induced cytotoxicity?
While specific data on Mopidralazine-induced cytotoxicity is limited, we can infer potential mechanisms from related compounds like Hydralazine. High concentrations of certain vasodilators can lead to cellular stress through various mechanisms, including:
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them can lead to damage to cellular components.[3]
-
Mitochondrial Dysfunction: Damage to mitochondria can disrupt cellular energy production and trigger apoptotic pathways.[3]
-
DNA Damage: Some compounds or their metabolites can interact with DNA, leading to genotoxicity.[3]
-
Apoptosis Induction: At high concentrations, some drugs can activate programmed cell death pathways. For instance, the related compound Hydralazine has been shown to induce apoptosis in leukemic T cells.[4]
Q2: What are the initial signs of cytotoxicity in my cell cultures treated with Mopidralazine?
Visual inspection of your cell cultures under a microscope is the first line of defense. Look for:
-
Changes in cell morphology: Cells may become rounded, shrunken, or detached from the culture surface.
-
Reduced cell density: A noticeable decrease in the number of cells compared to the vehicle control.
-
Presence of cellular debris: An increase in floating dead cells and debris in the culture medium.
-
Vacuolization: The appearance of vacuoles in the cytoplasm.
Q3: At what concentration should I start my Mopidralazine experiments?
If there is no prior data for your specific cell line, a good starting point is to perform a broad-range dose-response experiment. Based on preclinical data for Mopidralazine in rats (ED50 = 1.94 mg/kg), a very rough initial in vitro starting range could be from low nanomolar (nM) to high micromolar (µM).[1] A typical approach is to use a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
Part 2: Experimental Workflow for Optimizing Mopidralazine Concentration
This section provides a step-by-step guide to systematically determine the optimal concentration of Mopidralazine.
Workflow Diagram
Caption: Workflow for Mopidralazine concentration optimization.
Step-by-Step Protocols
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Mopidralazine Treatment: Prepare a serial dilution of Mopidralazine in culture medium. A common range to start with is 1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO or PBS).
-
Incubation: Remove the old medium and add the Mopidralazine-containing medium to the respective wells. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is lost).
Once you have an approximate IC50 for cytotoxicity, you can design a more focused experiment to determine the effective concentration for your desired biological effect (EC50).
-
Concentration Selection: Choose a range of Mopidralazine concentrations well below the calculated IC50 value. For example, if the IC50 is 50 µM, you might test concentrations from 10 nM to 10 µM.
-
Functional Assay: Perform your specific functional assay (e.g., measurement of a signaling molecule, gene expression, or a physiological response).
-
Data Analysis: Plot the functional response against the Mopidralazine concentration to determine the EC50 for the desired effect.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[5][7] This assay is a good orthogonal method to confirm that the concentrations of Mopidralazine you are using are not causing membrane damage.
-
Cell Treatment: Treat your cells with Mopidralazine at concentrations around the functional EC50. Include a positive control for cytotoxicity (e.g., a known toxin or a lysis buffer).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Assay: Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and measuring the absorbance.
-
Data Analysis: Compare the LDH release in the Mopidralazine-treated wells to the negative and positive controls. A significant increase in LDH release indicates membrane damage.
Part 3: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Unexpected cytotoxicity at low Mopidralazine concentrations. | Cell line is particularly sensitive. Mopidralazine solution is not stable. Contamination of the culture. | Perform the experiment with a wider range of lower concentrations. Prepare fresh Mopidralazine solutions for each experiment. Check for mycoplasma contamination. |
| No observable effect in the functional assay. | Mopidralazine is not active in your chosen cell line or at the concentrations tested. The assay is not sensitive enough. | Test a higher range of concentrations (but still below the cytotoxic threshold). Ensure your functional assay is properly validated and has a known positive control. |
| Discrepancy between MTT and LDH assay results. | The compound may be affecting mitochondrial function without causing membrane lysis (MTT would show a decrease, while LDH would not). | This is valuable information! It suggests a specific mechanism of toxicity. Consider further assays to investigate mitochondrial membrane potential or apoptosis (e.g., Annexin V/PI staining). |
Part 4: Advanced Cytotoxicity Assessment
For a more in-depth understanding of Mopidralazine's effects on your cells, consider the following advanced techniques:
-
Apoptosis vs. Necrosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to distinguish between programmed cell death (apoptosis) and cell death due to injury (necrosis).[5]
-
Caspase Activity Assays: Measure the activity of key apoptosis-mediating enzymes like caspases 3, 8, and 9.
-
Mitochondrial Membrane Potential Assays: Use fluorescent dyes like JC-1 or TMRM to assess mitochondrial health.
Conclusion
By following a systematic and multi-faceted approach, you can confidently determine the optimal concentration of Mopidralazine for your research, ensuring that your results are both reproducible and scientifically sound. Remember that the ideal concentration is cell-type and assay-dependent, so it is crucial to perform these optimization experiments for each new experimental system.
References
- Ching, J. (n.d.). Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. Journal of Pharmaceutical Sciences & Research.
- Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online.
- MedChemExpress. (n.d.). Mopidralazine hydrochloride (MDL-899). MedChemExpress.
- Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech.
- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US).
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Wikipedia. (2023, December 29). Hydralazine. In Wikipedia.
- Human Metabolome Database. (2023, February 21). Showing metabocard for Hydralazine (HMDB0015400). Human Metabolome Database.
- Díaz-Cisneros, F. J., et al. (2015). The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. OncoTargets and Therapy, 8, 2037–2048.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Mopidralazine
Document ID: MOP-TSG-2026-01A
Last Updated: January 10, 2026
Introduction
Welcome to the technical support guide for Mopidralazine. This document is intended for researchers, scientists, and drug development professionals utilizing Mopidralazine in their experiments. Mopidralazine is an orally active antihypertensive agent that reduces systolic blood pressure.[1] It functions as a direct-acting vasodilator, primarily relaxing arterial smooth muscle.[2][3] While its precise mechanism is not fully elucidated, it is believed to interfere with calcium metabolism within vascular smooth muscle cells, preventing contraction.[3][4]
As with any small molecule, achieving absolute target specificity is a significant challenge. Off-target effects, where a compound interacts with unintended biomolecules, can lead to confounding experimental data, toxicity, and misinterpretation of results. This guide provides a structured approach to understanding, identifying, and minimizing the off-target effects of Mopidralazine, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mopidralazine and how might this lead to off-target effects?
A1: Mopidralazine is a derivative of hydralazine, a known vasodilator.[5][6] Its primary (on-target) effect is the relaxation of arterial smooth muscle, leading to a decrease in blood pressure.[3] The proposed mechanism involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum, a critical step for muscle contraction.[2] It may also involve the modulation of nitric oxide production.[7]
Potential off-target effects can arise from several properties of Mopidralazine and its parent compound, hydralazine:
-
Chemical Reactivity: Hydralazine contains a hydrazine functional group, which can be chemically reactive and may interact non-specifically with other proteins or biomolecules.
-
Structural Similarity to Endogenous Molecules: Small molecules can sometimes mimic endogenous ligands, allowing them to bind to unintended receptors or enzymes.
-
Complex Biological Cascades: The physiological response to vasodilation is complex. The primary effect can trigger reflex mechanisms, such as sympathetic nervous system activation, leading to tachycardia (increased heart rate) and increased plasma renin activity.[2] While these are physiological responses, they can complicate the interpretation of experimental results and could be considered indirect off-target effects.
-
Drug-Induced Lupus: A significant and well-documented side effect of prolonged hydralazine treatment is a drug-induced lupus-like syndrome, characterized by joint and muscle pain.[8][9][10] This suggests interactions with components of the immune system.
Q2: I'm observing unexpected cytotoxicity in my cell-based assays at concentrations where I expect to see a pharmacological effect. How can I determine if this is an off-target effect?
A2: This is a common and critical issue. Distinguishing between on-target pharmacology and off-target toxicity is essential. Here is a systematic approach to troubleshoot this observation:
-
Confirm Dose-Response: Perform a more granular dose-response curve. Determine the concentration at which you see the desired pharmacological effect (EC50) and the concentration that causes 50% cytotoxicity (CC50). The ratio of these two values (CC50/EC50) gives you the selectivity index. A low selectivity index suggests a narrow therapeutic window and potential off-target toxicity.
-
Use a Structurally Unrelated Control: Employ another vasodilator that works through a different mechanism (e.g., a calcium channel blocker like amlodipine or a nitric oxide donor like sodium nitroprusside). If these compounds produce the desired pharmacological effect without the same degree of cytotoxicity, it strongly suggests the toxicity is specific to Mopidralazine's chemical structure, not the vasodilatory effect itself.
-
Assess Cell Health Markers: Go beyond simple viability assays (like MTT or CellTiter-Glo®). Use assays that can pinpoint the mechanism of cell death:
-
Apoptosis vs. Necrosis: Use Annexin V/Propidium Iodide staining and flow cytometry to determine the mode of cell death.
-
Mitochondrial Health: Assess mitochondrial membrane potential using dyes like TMRE or JC-1. Mitochondrial dysfunction is a common off-target liability.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using probes like DCFDA.
-
The workflow below illustrates this decision-making process.
Caption: Decision tree for troubleshooting Mopidralazine-induced cytotoxicity.
Part 2: Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Unexplained Phenotypes - A Tiered Screening Approach
If your experiments yield results that cannot be explained by Mopidralazine's known vasodilatory action (e.g., changes in cell differentiation, unexpected gene expression), a systematic off-target screening strategy is required.
Tier 1: In Silico and Computational Prediction
Before embarking on expensive wet-lab experiments, leverage computational tools. These methods use the chemical structure of Mopidralazine to predict potential interactions with a wide range of biological targets.[11]
-
Method: Utilize platforms like PanScreen, SwissTargetPrediction, or similar services that perform ligand-based or structure-based virtual screening against databases of known protein structures.[12]
-
Output: A ranked list of potential off-targets (e.g., kinases, GPCRs, ion channels).
-
Causality: This approach is cost-effective and rapid, allowing you to generate hypotheses and prioritize which target families to investigate experimentally.[13] It helps narrow down the vast search space of potential off-targets.
Tier 2: Broad Off-Target Liability Panels
Several commercial contract research organizations (CROs) offer standardized binding or enzymatic assay panels that test your compound against a wide array of common off-target liabilities.
-
Method: Submit a sample of Mopidralazine for screening against a safety panel, such as the InVEST44 panel or a comprehensive kinase panel.[14] These panels typically include targets known to be associated with adverse drug reactions.[14]
-
Output: Quantitative data (e.g., % inhibition at a given concentration, or IC50/Ki values) for dozens of targets.
-
Causality: This provides direct, albeit in vitro, evidence of interaction. A confirmed "hit" from one of these panels is a strong lead for explaining your unexpected phenotype. For example, if Mopidralazine inhibits a specific kinase involved in a signaling pathway you are studying, this could explain the observed effects.
Tier 3: Unbiased, Cell-Based Approaches
If the above methods do not yield a clear answer, a broader, more unbiased approach within your specific experimental system is necessary.
-
Method 1: Transcriptomics (RNA-Seq):
-
Treat your cells with Mopidralazine (at a non-toxic concentration), a vehicle control, and a structurally unrelated vasodilator.
-
Extract RNA at a relevant time point (e.g., 6, 12, or 24 hours).
-
Perform RNA-sequencing and subsequent differential gene expression and pathway analysis.
-
Causality: By comparing the gene expression changes induced by Mopidralazine to the other vasodilator, you can subtract the shared "on-target" vasodilatory signature, leaving you with a gene set that is uniquely affected by Mopidralazine's potential off-target interactions.
-
-
Method 2: Proteomics (e.g., Thermal Proteome Profiling - TPP):
-
Method: This technique assesses changes in protein thermal stability across the proteome upon ligand binding. Proteins that bind to Mopidralazine will show a shift in their melting temperature.
-
Causality: TPP provides direct evidence of physical interaction between your compound and proteins in a cellular context, offering a powerful, unbiased way to identify novel targets.
-
Caption: Tiered workflow for identifying Mopidralazine's off-targets.
Guide 2: Protocol for Designing a Control Strategy to Minimize Off-Target Effects
Protocol: Implementing a Negative Control Strategy
-
Objective: To differentiate the on-target vasodilatory effects of Mopidralazine from its off-target effects.
-
Materials:
-
Mopidralazine
-
A structurally similar but biologically inactive analog of Mopidralazine (if available). This is the ideal negative control.
-
A structurally dissimilar compound with the same on-target effect (e.g., Amlodipine).
-
Vehicle control (e.g., DMSO, saline).
-
-
Procedure:
-
Establish Equipotent Doses: First, determine the concentration of Mopidralazine and the alternate vasodilator (e.g., Amlodipine) that produce an equivalent biological effect on your primary endpoint (e.g., 50% relaxation of an isolated aortic ring, or a specific signaling marker). These are your equipotent concentrations.
-
Parallel Treatment: In your main experiment, treat your cells or animal models with the following groups in parallel:
-
Group A: Vehicle Control
-
Group B: Mopidralazine (at the equipotent concentration)
-
Group C: Alternate Vasodilator (at the equipotent concentration)
-
Group D (Optional, if available): Inactive Analog (at the same concentration as Mopidralazine)
-
-
Data Analysis and Interpretation:
-
On-Target Effect: An outcome that is observed in both Group B and Group C, but not in Group A (or D), is likely due to the intended on-target vasodilatory mechanism.
-
Off-Target Effect: An outcome that is observed only in Group B is likely an off-target effect specific to the Mopidralazine chemical structure.
-
Vehicle/Non-Specific Effect: An outcome observed in all treatment groups is likely an artifact or non-specific effect.
-
-
Data Summary Table: Interpreting Control Experiment Outcomes
| Outcome Observed In: | Vehicle | Mopidralazine | Alternate Vasodilator | Inactive Analog | Interpretation |
| Scenario 1 | No | Yes | Yes | No | On-Target Effect |
| Scenario 2 | No | Yes | No | No | Likely Off-Target Effect of Mopidralazine |
| Scenario 3 | No | Yes | No | Yes | Off-Target Effect of the Chemical Scaffold |
| Scenario 4 | Yes | Yes | Yes | Yes | Experimental Artifact / Non-specific Effect |
Part 3: Advanced Strategies and Considerations
Rational Drug Design and Analogs
If an off-target effect is identified and problematic, one advanced strategy is to synthesize or source analogs of Mopidralazine.[15] By making small chemical modifications, it may be possible to design a new molecule that retains the desired on-target activity while eliminating the problematic off-target interaction. This is a core principle of medicinal chemistry and structure-activity relationship (SAR) studies.[16]
Temporal Considerations
The duration of exposure to a compound can influence its effects. Some off-target effects may only manifest after prolonged exposure. Consider designing experiments with different treatment durations to see if the observed effects change over time. Transiently delivering the compound, if possible, can sometimes mitigate off-target effects seen with continuous exposure.[17]
References
- Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
- Patsnap Synapse. How can off-target effects of drugs be minimised?. [Link]
- Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]
- SingleCare. Hydralazine side effects and how to avoid them. [Link]
- Naeem, M., et al. (2020). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. National Institutes of Health (PMC). [Link]
- SLAS (Society for Laboratory Automation and Screening). Screen strategies for off-target liability prediction and ID small-molecule pharmaceuticals. [Link]
- Cleveland Clinic. Hydralazine (Apresoline): Uses & Side Effects. [Link]
- GoodRx. 9 Hydralazine Side Effects You Should Know About. [Link]
- HCPLive. Hydralazine: A Drug Whose Time has Come and Gone?. [Link]
- MedicineNet. Hydralazine: Side Effects, Dosage & Drug Class. [Link]
- Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]
- Dove Medical Press. Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. [Link]
- PubMed Central (PMC). In silico off-target profiling for enhanced drug safety assessment. [Link]
- CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]
- bioRxiv. PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. [Link]
- Human Metabolome Database. Showing metabocard for Hydralazine (HMDB0015400). [Link]
- Wikipedia. Hydralazine. [Link]
- GSRS. MOPIDRALAZINE. [Link]
- Oreate AI Blog. How Hydralazine Works Moa. [Link]
- PubMed. Mechanism of action of hydralazine on vascular smooth muscle. [Link]
- PubChem. Mopidralazine | C14H19N5O | CID 71143. [Link]
- PubMed. A review on the clinical pharmacokinetics of hydralazine. [Link]
- ResearchGate. (PDF) Synthesis of some dihydralazine derivatives and their multiple pharmacological activity. [Link]
- PubMed. Synthesis, formulation, and clinical pharmacological evaluation of hydralazine pyruvic acid hydrazone in two healthy volunteers. [Link]
- PubMed. Hydralazine for essential hypertension. [Link]
- Ascend Laboratories Limited. Hydralazine Hydrochloride Tablets, USP 10 mg, 25 mg and 50 mg Antihypertensive Agent. [Link]
- NCBI Bookshelf.
- Mayo Clinic. Hydralazine (oral route) - Side effects & dosage. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How Hydralazine Works Moa - Oreate AI Blog [oreateai.com]
- 8. Hydralazine side effects and how to avoid them | SingleCare [singlecare.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. goodrx.com [goodrx.com]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Synthesis, formulation, and clinical pharmacological evaluation of hydralazine pyruvic acid hydrazone in two healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 17. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Lge-899 Technical Support Center: A Guide to Ensuring Stability in Aqueous Solutions
Introduction
Welcome to the technical support center for Lge-899. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the stability challenges associated with this compound in aqueous solutions. As a novel investigational compound, understanding its behavior in experimental media is critical for generating reliable and reproducible data.
This compound is a small molecule inhibitor characterized by an ester functional group and a conjugated aromatic system. While these features are integral to its biological activity, they also render the molecule susceptible to specific degradation pathways, primarily hydrolysis and photo-oxidation.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive set of FAQs to help you maintain the integrity of this compound throughout your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the stability and handling of this compound.
Q1: What are the primary causes of this compound degradation in aqueous solutions? A1: The two primary degradation pathways for this compound are hydrolysis and photo-oxidation.
-
Hydrolysis: The ester moiety in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or alkaline conditions (i.e., pH-dependent).[3] This process results in the formation of two inactive metabolites, breaking down the parent molecule.
-
Photo-oxidation: The conjugated aromatic system makes this compound sensitive to light, particularly UV wavelengths.[4] In the presence of light and oxygen, reactive oxygen species can be generated, leading to oxidation and loss of compound activity.[5]
Q2: I've observed a loss of biological activity in my cell-based assay over 24 hours. Could this be due to compound instability? A2: Yes, a time-dependent loss of activity is a classic indicator of compound instability. If this compound is degrading in your cell culture medium, its effective concentration will decrease over the course of the experiment, leading to inconsistent or weaker-than-expected results.[6] It is crucial to assess the compound's stability directly in your specific experimental medium over the same duration as your assay.
Q3: What are the ideal storage conditions for this compound stock solutions? A3: Proper storage is critical to preserving the integrity of this compound.[7]
-
Powder (Lyophilized) Form: Store at -20°C or below, protected from light and moisture.[8]
-
Stock Solutions (in an organic solvent like DMSO): Prepare concentrated stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C in amber vials.[6][9]
-
Aqueous Solutions: It is highly discouraged to store this compound in aqueous solutions for any extended period. Always prepare fresh aqueous dilutions from your DMSO stock immediately before use.[6]
Q4: Can I pre-mix this compound in my aqueous buffer or cell culture medium and store it in the refrigerator for a few days? A4: This is not recommended. Due to the risk of hydrolysis, the stability of this compound in aqueous media, even at refrigerated temperatures (2-8°C), is limited.[10] Hydrolytic degradation, although slowed at lower temperatures, will still occur.[3] For reproducible results, always prepare working solutions fresh on the day of the experiment.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a question-and-answer format to address specific problems you may encounter during your experiments.
Issue 1: Precipitate Formation in Aqueous Solution
Q: I diluted my this compound DMSO stock into phosphate-buffered saline (PBS), and a precipitate formed immediately. What's wrong? A: This is likely a solubility issue, not necessarily degradation.
-
Causality: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.[11]
-
Reduce Final Compound Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Use a Co-solvent (with caution): For some in vitro assays, using a solubilizing agent or co-solvent might be an option, but this must be validated to ensure it doesn't interfere with the assay itself.[6]
-
Improve Mixing Technique: When diluting, add the DMSO stock to the aqueous buffer while vortexing gently to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
-
Issue 2: Inconsistent Results and High Variability Between Replicates
Q: My dose-response curves for this compound are inconsistent from day to day, and I see high variability within the same experiment. What could be the cause? A: Inconsistent results are often a symptom of compound degradation during the experiment.[6]
-
Causality: If this compound is degrading, the concentration of the active compound is not constant across the duration of your assay or between different wells, leading to high variability.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 3: HPLC Analysis Shows Multiple Peaks or a Decreasing Main Peak Over Time
Q: When I analyze my this compound working solution by HPLC, I see the main peak decreasing and new peaks appearing over several hours. What does this signify? A: This is direct evidence of chemical degradation. The decreasing primary peak corresponds to the loss of the parent this compound molecule, while the new peaks are its degradation products.[12]
-
Causality: As this compound degrades via hydrolysis or other pathways, new chemical entities are formed, which will have different retention times on an HPLC column.
-
Hypothetical Degradation Pathway:
Caption: Hypothetical degradation pathways for this compound.
Part 3: Experimental Protocols
These protocols provide step-by-step methodologies for assessing and managing the stability of this compound.
Protocol 1: Assessing this compound Stability in Aqueous Media via HPLC
This protocol allows you to quantify the stability of this compound in your specific buffer or cell culture medium over time.
Objective: To determine the degradation rate of this compound under specific experimental conditions (e.g., pH, temperature).
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Experimental aqueous medium (e.g., PBS pH 7.4, or cell culture medium)
-
HPLC system with UV detector
-
Amber HPLC vials
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
Methodology:
-
Preparation of Test Solution:
-
On the day of the experiment, thaw the this compound DMSO stock.
-
Prepare the final aqueous solution of this compound by diluting the DMSO stock into your pre-warmed (37°C) experimental medium to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5%.
-
Vortex gently to mix thoroughly.
-
-
Time-Point Sampling:
-
Immediately transfer an aliquot of the solution to an amber HPLC vial. This is your Time 0 (T=0) sample. Analyze it immediately via HPLC.
-
Place the remaining solution in an incubator at the desired temperature (e.g., 37°C), protected from light.
-
At subsequent time points (e.g., 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots, place them in fresh amber HPLC vials, and analyze immediately.
-
-
HPLC Analysis:
-
Use a validated, stability-indicating HPLC method that can separate the parent this compound peak from potential degradation products.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot % Remaining versus Time to visualize the degradation kinetics.
-
Data Interpretation:
| % Remaining after 24h | Stability Classification | Recommended Action |
| > 90% | Stable | Suitable for long-term (>24h) experiments. |
| 70 - 90% | Moderately Stable | Use for experiments up to 8-12 hours. For longer assays, consider replenishing the compound. |
| < 70% | Unstable | Not suitable for experiments longer than a few hours. Prepare solutions immediately before use. |
Protocol 2: Forced Degradation Study
This protocol follows principles outlined in ICH guidelines to rapidly identify the conditions under which this compound is unstable.[13][14] This helps in developing stable formulations and stability-indicating analytical methods.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Methodology:
-
Prepare five separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system.
-
Expose each solution to one of the following stress conditions, aiming for 5-20% degradation[15]:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 1-4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 4-8 hours, protected from light.
-
Thermal Stress: Incubate the solution at 70°C for 24 hours, protected from light.
-
Photostability: Expose the solution to a calibrated light source (UV/Vis) as per ICH Q1B guidelines.[14]
-
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by LC-MS to identify and characterize the degradation products.
Workflow Diagram:
Caption: Workflow for a forced degradation study of this compound.
References
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. In Separation Science and Technology (Vol. 8, pp. 1-40). Elsevier. [Link]
- ResolveMass Laboratories. (2025).
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. [Link]
- Patrick, G. L. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
- Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Tønnesen, H. H. (Ed.). (2004).
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation - Wikipedia [en.wikipedia.org]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. gmpplastic.com [gmpplastic.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijnrd.org [ijnrd.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Interpreting Unexpected Results in MDL-899 Lymphocyte Assays
Welcome to the technical support guide for MDL-899, a potent and selective inhibitor of the novel Lymphocyte Activation Kinase (LAK). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in lymphocyte functional assays involving MDL-899. Our goal is to provide a framework for identifying the root cause of anomalous data, ensuring the integrity and reproducibility of your experiments.
Introduction: The Role of MDL-899
MDL-899 is a second-generation tyrosine kinase inhibitor (TKI) designed to target the Lymphocyte Activation Kinase (LAK), a critical enzyme in the T-cell receptor (TCR) signaling cascade.[1][2][3] LAK is understood to be a downstream effector of Lck and ZAP-70, playing a pivotal role in the phosphorylation of key adaptor proteins that lead to the activation of PLCγ1 and subsequent calcium mobilization—a hallmark of T-cell activation.[1][2] By inhibiting LAK, MDL-899 is expected to dose-dependently suppress T-cell proliferation, cytokine production, and effector functions.
This guide is structured in a question-and-answer format to directly address common issues encountered during in vitro studies.
Section 1: Pre-Assay & Setup Anomalies
This section focuses on issues that can arise before and during the initial setup of your lymphocyte assays, as these are often the source of downstream variability.
FAQ 1: My freshly thawed PBMCs have low viability (<85%) even before starting the assay. Why is this happening and how can I fix it?
Answer: Poor post-thaw viability is a frequent problem that compromises all subsequent data. The cryopreservation and thawing process is a significant stressor for primary cells.
Potential Causes & Solutions:
-
Suboptimal Thawing Protocol: The thawing process is as critical as the freezing. Rapid thawing followed by slow dilution of the cryoprotectant (DMSO) is essential to minimize osmotic shock.[4][5]
-
Troubleshooting Step: Implement a standardized, optimized thawing protocol. A peer-reviewed and widely adopted method is to thaw vials quickly in a 37°C water bath until a small ice crystal remains, then slowly add pre-warmed complete media dropwise before pelleting the cells.[6][7] Holding thawed cells at 37°C for up to 30 minutes in the presence of DMSO before washing has been shown to be a low-risk step.[6]
-
-
DMSO Toxicity: While essential for cryopreservation, residual DMSO is toxic to lymphocytes and can suppress proliferation and cytokine production at concentrations as low as 1-2%.[8][9]
-
Troubleshooting Step: Ensure a thorough but gentle washing procedure. Perform at least two washes in complete media to remove residual DMSO. After the final wash, resuspend the cell pellet gently by flicking the tube before adding media.
-
-
Cell Health & "Cryo-Stun": Even with high viability, cells can be functionally impaired immediately after thawing, a state sometimes referred to as "cryo-stun."
-
Troubleshooting Step: For functional assays, it is highly recommended to rest the PBMCs overnight.[10] Culture the cells at a density of 1-2 x 10^6 cells/mL in complete media in a 37°C, 5% CO2 incubator. This allows cells to recover metabolically and shed surface proteins that may have been damaged during freezing.
-
Section 2: Troubleshooting Proliferation Assays (e.g., CFSE Dilution)
The most common application for MDL-899 is the inhibition of lymphocyte proliferation. Unexpected results in these assays can be perplexing.
FAQ 2: My positive control (e.g., PHA or anti-CD3/CD28) shows weak or no proliferation. What went wrong?
Answer: Failure of the positive control invalidates the entire experiment, as it's impossible to determine if MDL-899 is effective.
Potential Causes & Solutions:
-
Suboptimal Mitogen Concentration/Activity: Mitogens like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies can lose potency.[11][12][13]
-
Troubleshooting Step: First, confirm the mitogen's storage conditions and expiration date. Second, perform a dose-response titration of your mitogen (e.g., PHA at 0.5, 1, 5, and 10 µg/mL) to determine the optimal concentration for your specific cell type and donor population.
-
-
Poor Cell Health: As discussed in FAQ 1, low viability or functionally "stunned" cells will not proliferate effectively.
-
Troubleshooting Step: Always assess pre-culture viability. If viability is below 90%, consider using a new vial of cells. Implement an overnight resting step post-thaw.[10]
-
-
Incorrect Cell Density: Lymphocyte activation often requires cell-to-cell contact and paracrine signaling.[14]
-
Troubleshooting Step: Ensure you are plating cells at the recommended density for your specific assay format (typically 1-2 x 10^5 cells/well in a 96-well plate).
-
FAQ 3: I'm seeing high background proliferation in my unstimulated (negative control) wells. How is this possible?
Answer: High background proliferation can mask the inhibitory effects of MDL-899, leading to a falsely narrow therapeutic window.
Potential Causes & Solutions:
-
Contamination: Mycoplasma or bacterial contamination can act as a mitogen, causing non-specific lymphocyte activation.
-
Troubleshooting Step: Regularly test your cell cultures and media components for contamination. If suspected, discard all reagents and cells, decontaminate incubators and hoods, and start with fresh stocks.
-
-
In Vivo Activation: The donor from whom the PBMCs were sourced may have an ongoing infection or inflammatory condition, leading to pre-activated T cells that proliferate spontaneously in vitro.
-
Troubleshooting Step: If possible, review donor history. When sourcing PBMCs, request information on the donor's health status. If you consistently see this issue with a specific donor vial, it is best to exclude it from future experiments.
-
FAQ 4: MDL-899 is showing increased proliferation at low concentrations (a paradoxical effect). Is this real?
Answer: This is a known, though complex, phenomenon with some kinase inhibitors.[15][16] It is often referred to as "paradoxical activation" or a hormetic response.
Potential Causes & Solutions:
-
Feedback Loop Disruption: The LAK signaling pathway is part of a complex network with multiple feedback loops.[1][17] At sub-optimal inhibitory concentrations, MDL-899 might partially inhibit a negative feedback regulator, leading to a net increase in downstream signaling.
-
Investigative Step: To explore this, you can perform a phosphoflow cytometry experiment. Stain cells with antibodies against phosphorylated forms of proteins both upstream (e.g., pLck, pZAP-70) and downstream (e.g., pERK, pAKT) of the hypothetical LAK target. A paradoxical increase in the phosphorylation of a downstream effector at low MDL-899 concentrations would support this hypothesis.
-
-
Off-Target Effects: At certain concentrations, MDL-899 might interact with other kinases that have an opposing role in T-cell activation.[18]
-
Investigative Step: This requires broader profiling. A kinome scan (a commercially available service) can assess the binding affinity of MDL-899 against a large panel of kinases to identify potential off-targets that could explain the paradoxical activation.
-
Visualizing the Experimental Workflow
A well-controlled proliferation assay is crucial for valid results. The following workflow diagram outlines the key steps and decision points.
Caption: Standard workflow for a CFSE-based lymphocyte proliferation assay.
Section 3: Data Interpretation & Flow Cytometry
Flow cytometry data requires careful gating and interpretation. Artifacts can easily be mistaken for real biological effects.
FAQ 5: My CFSE histogram has a very wide "Generation 0" peak, making it hard to resolve subsequent peaks. What's causing this?
Answer: A broad, non-proliferated peak indicates inconsistent staining with the CFSE dye.
Potential Causes & Solutions:
-
Inadequate Dye Mixing: CFSE must be rapidly and thoroughly mixed with the cell suspension to ensure uniform labeling.
-
Troubleshooting Step: When adding the CFSE working solution to your cell pellet, vortex the tube immediately but gently. Do not allow the dye to sit on the cells before mixing.
-
-
Presence of Protein: CFSE reacts with free amine groups on proteins.[19] If your labeling buffer contains serum, the dye will be quenched before it can effectively enter the cells.
-
Cell Clumping: Clumps of cells will not stain uniformly, leading to a wider peak.
-
Troubleshooting Step: Ensure a single-cell suspension before labeling. If necessary, filter the cells through a 40-70 µm cell strainer.[21]
-
Visualizing the LAK Signaling Pathway
Understanding where MDL-899 acts is key to interpreting results. This diagram shows a simplified model of the T-cell activation pathway highlighting the role of LAK.
Caption: Simplified T-cell receptor signaling pathway showing the target of MDL-899.
Section 4: Protocol Validation and Best Practices
To ensure your results are trustworthy, your assay protocol must be robust and validated.[22][23][24]
Methodology: Validating the MDL-899 Proliferation Assay
This protocol outlines the essential steps for an in-house validation of your lymphocyte proliferation assay for use with MDL-899.
Objective: To confirm the assay is fit-for-purpose and produces reliable, reproducible data.
Key Parameters to Validate:
-
Precision (Intra- and Inter-Assay Variability):
-
Procedure: Prepare a single large batch of PBMCs from a healthy donor. Run the full assay (including vehicle, positive control, and three concentrations of MDL-899) in triplicate on three separate days.
-
Acceptance Criteria: The coefficient of variation (%CV) for the IC50 values should be <30% for inter-assay variability, and %CV for replicates within a plate should be <20%.
-
-
Robustness:
-
Procedure: Intentionally introduce small variations into the protocol. For example, vary the incubation time by ±2 hours or the PHA concentration by ±10%.
-
Acceptance Criteria: The changes should not lead to a significant deviation (>2-fold change) in the positive control proliferation or the MDL-899 IC50 value.
-
-
Assay Window:
-
Procedure: Using data from the precision experiments, calculate the signal-to-background ratio (Proliferation Index of Positive Control / Proliferation Index of Vehicle Control).
-
Acceptance Criteria: The assay window should be consistently >5-fold to ensure a clear distinction between inhibited and uninhibited proliferation.
-
Data Summary: Expected vs. Troubling Results
The table below summarizes common scenarios to aid in rapid diagnosis of assay problems.
| Scenario | Vehicle Control (Unstimulated) | Positive Control (PHA-Stimulated) | MDL-899 Treated | Likely Cause(s) | Recommended Action |
| Ideal Result | Low Proliferation | High Proliferation | Dose-dependent Inhibition | N/A | Proceed with analysis. |
| No Proliferation | Low Proliferation | Low Proliferation | Low Proliferation | Poor cell health; Inactive mitogen | Check cell viability; Titrate mitogen. |
| High Background | High Proliferation | High Proliferation | Variable Inhibition | Contamination; In vivo activation | Test for mycoplasma; Use a different donor. |
| Paradoxical Effect | Low Proliferation | High Proliferation | Increased proliferation at low doses | Feedback loop disruption; Off-target effects | Perform phosphoflow; Consider kinome scan. |
| Wide Gen 0 Peak | N/A (Flow Cytometry) | N/A (Flow Cytometry) | N/A (Flow Cytometry) | Uneven CFSE staining | Review CFSE labeling protocol. |
References
- O'Flynn, K., et al. (1985). Phytohaemagglutinin activation of T cells through the sheep red blood cell receptor.
- de Abreu Costa, L. O., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
- Fierro, N. A. (2005). T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse. Journal of Allergy and Clinical Immunology. [Link]
- Ramachandran, H., et al. (2012). Optimal Thawing of Cryopreserved Peripheral Blood Mononuclear Cells for Use in High-Throughput Human Immune Monitoring Studies. PLoS ONE. [Link]
- CD Genomics. (2024).
- O'Flynn, K., et al. (1986). Different pathways of human T-cell activation revealed by PHA-P and PHA-M. Immunology. [Link]
- Akadeum Life Sciences. (n.d.).
- Horizon Discovery. (2024).
- de Abreu Costa, L. O., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
- Biocompare. (2019). Thawing PBMCs: 10 Steps to Improve Viability and Purity. Biocompare. [Link]
- InvivoGen. (n.d.).
- Houssiau, F. A., et al. (1988). Human T cell activation with phytohemagglutinin. The function of IL-6 as an accessory signal. The Journal of Immunology. [Link]
- Andreasson, U., et al. (2011).
- Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay.
- Cankurtaran-Sayar, S., et al. (2022). CAR-T Cells with Phytohemagglutinin (PHA)
- University of Rochester Medical Center. (n.d.). CFSE Staining. URMC Flow Cytometry Core. [Link]
- Flow Cytometry Facility. (n.d.). Cellular Proliferation and Tracking With CFDA-SE (CFSE). University of Chicago. [Link]
- Precision for Medicine. (2024).
- Sales, K. (n.d.). Development and Validation of in Vitro Flow Cytometry-based Assays for Preclinical Immunology. SlideShare. [Link]
- Dr. Oracle. (2025). How to interpret a flow cytometry report?. Dr. Oracle. [Link]
- van Binnendijk, R. S., et al. (2024). Introduction to qualification and validation of an immunoassay. Journal of Immunological Methods. [Link]
- El-Benna, J., et al. (2016). DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis. PLoS ONE. [Link]
- Tsilimbaris, M. K., et al. (1996). Interpretation of flow cytometric measurement of lymphocytes after fluorescein angiography. American Journal of Ophthalmology. [Link]
- Duke University Hospital. (n.d.). Mayo Test ID LPAGF Lymphocyte Proliferation to Antigens, Blood. Duke Health. [Link]
- Chen, C. H., et al. (2012).
- Al-Samadi, A., et al. (2017). Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review.
- FDA. (2016). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. U.S.
- Merkel Technologies Ltd. (n.d.). How To Read Flow Cytometry Results? A Step-by-Step Guide. Merkel. [Link]
- Herzenberg, L. A., et al. (2006). Interpreting flow cytometry data: a guide for the perplexed.
- The Kingsley Clinic. (n.d.). Comprehensive Guide to Lymphocyte Proliferation Assay Testing. The Kingsley Clinic. [Link]
- ResearchGate. (2019). Problems on T cell proliferation assay?.
- Heidari, M., et al. (2015). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. [Link]
- Pinzon-Ortiz, C., et al. (2010). Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment.
- Singh, R., et al. (2022). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. RSC Medicinal Chemistry. [Link]
- Dehoorne, M. L., et al. (2014). Tyrosine kinase inhibitors impair B-cell immune responses in CML through off-target inhibition of kinases important for cell signaling. Blood. [Link]
- ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?.
- van der Zanden, S. Y., et al. (2021). Kinase inhibitors developed for treatment of hematologic malignancies: implications for immune modulation in COVID-19. Blood Advances. [Link]
Sources
- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cd-genomics.com [cd-genomics.com]
- 4. networksolutions.com [networksolutions.com]
- 5. sanguinebio.com [sanguinebio.com]
- 6. Optimal Thawing of Cryopreserved Peripheral Blood Mononuclear Cells for Use in High-Throughput Human Immune Monitoring Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. Phytohaemagglutinin activation of T cells through the sheep red blood cell receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different pathways of human T-cell activation revealed by PHA-P and PHA-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. Human T cell activation with phytohemagglutinin. The function of IL-6 as an accessory signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 18. ashpublications.org [ashpublications.org]
- 19. bu.edu [bu.edu]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 22. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. precisionformedicine.com [precisionformedicine.com]
- 24. Introduction to qualification and validation of an immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mopidralazine Solubility for Research Applications
Welcome to the technical support center for Mopidralazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this potent antihypertensive agent. Given that Mopidralazine is a hydralazine analog, understanding its chemical liabilities, such as potential instability, is as crucial as enhancing its solubility for reliable and reproducible experimental outcomes.
This guide moves from foundational frequently asked questions to comprehensive troubleshooting protocols, grounded in established pharmaceutical science principles for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is Mopidralazine and why is its solubility a concern for researchers?
Mopidralazine is an orally active antihypertensive agent.[1] Its molecular structure, C14H19N5O, suggests it may present solubility challenges in aqueous media, a common issue for many new chemical entities.[2][3] Poor solubility can lead to inaccurate dosing in in vitro and in vivo studies, hinder bioavailability, and result in poor correlation between experiments.[3][4]
Q2: I'm seeing precipitation when I add my Mopidralazine stock solution (in DMSO) to my aqueous cell culture media. What is happening?
This is a common phenomenon for poorly soluble drugs. While soluble in a polar aprotic solvent like DMSO, the compound crashes out when introduced to a predominantly aqueous environment where its solubility is much lower. This can lead to significant errors in your effective test concentration.[5]
Q3: Are there any initial, simple steps I can take to improve the solubility of Mopidralazine in my experiments?
Yes. Before employing more complex methods, consider these initial steps:
-
Sonication: This can help break down aggregated particles and increase the rate of dissolution.[5]
-
Gentle Warming: For some compounds, a slight increase in temperature can improve solubility. However, this should be done cautiously, as Mopidralazine's stability at elevated temperatures is not well-documented.
-
pH Adjustment: As a basic compound, altering the pH of your solvent may significantly impact Mopidralazine's solubility.[6][7]
Q4: Can I use surfactants to dissolve Mopidralazine?
Yes, surfactants can be very effective.[8][9] Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[9][10] Common non-ionic surfactants used in research include Tween® 20, Tween® 80, and Triton™ X-100.[5] However, be mindful that surfactants can interfere with certain biological assays, particularly those involving cell membranes.[5]
Troubleshooting Guide: A Step-by-Step Approach to Solubilizing Mopidralazine
This section provides a systematic workflow for researchers facing solubility issues with Mopidralazine. It is crucial to validate the chosen solubilization method to ensure it does not interfere with the experimental model or the stability of the compound.
Problem 1: Mopidralazine powder does not dissolve in aqueous buffers.
This indicates low intrinsic aqueous solubility. The following strategies can be employed, starting with the simplest.
Caption: A systematic workflow for solubilizing Mopidralazine.
Many drugs with amine groups are weak bases and exhibit higher solubility at a lower pH.[6][11][12] Given Mopidralazine's structure, it is likely a weak base.
Rationale: By protonating the basic functional groups on the Mopidralazine molecule, its ionized form becomes more soluble in aqueous media.[7][13]
Step-by-Step Methodology:
-
Prepare a series of buffers: Prepare buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 6, and 7.4).
-
Determine solubility: Add an excess of Mopidralazine powder to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge the samples and filter the supernatant through a 0.22 µm filter.
-
Quantify: Analyze the concentration of Mopidralazine in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Select optimal pH: Choose the lowest pH that provides the desired concentration and is compatible with your experimental system. For many cell-based assays, a final pH close to physiological (7.2-7.4) is necessary, which may limit this approach.[14]
Caution: Mopidralazine is a hydralazine analog. Hydralazine is known to be unstable in certain aqueous solutions, and this stability can be pH-dependent.[15][16] It is imperative to assess the chemical stability of Mopidralazine at the selected pH over the duration of your experiment. Degradation can occur, potentially forming hydrazone compounds.[17]
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the polarity of the aqueous solvent.[4][18][19]
Rationale: By creating a solvent mixture with a polarity closer to that of Mopidralazine, the intermolecular forces between the solvent and the drug are more favorable for dissolution.[4]
Commonly Used Co-solvents for in vitro Research:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% | Common for stock solutions, but can have biological effects. |
| Ethanol | 1-5% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-10% | Generally considered safe for many cell lines. |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Lower toxicity profile. |
Step-by-Step Methodology:
-
Prepare stock solution: Dissolve Mopidralazine in 100% of a suitable co-solvent (e.g., DMSO) to create a high-concentration stock.
-
Serial dilution: Prepare intermediate dilutions of the stock solution in the co-solvent.
-
Final dilution: Add a small volume of the intermediate dilution to your aqueous experimental medium with vigorous vortexing to achieve the final desired concentration. The final concentration of the co-solvent should be kept to a minimum, ideally below 1%, to avoid solvent-induced artifacts.[20]
-
Vehicle control: Always include a vehicle control in your experiments, which contains the same final concentration of the co-solvent as your test samples.
Problem 2: Mopidralazine is still not soluble enough, or the required co-solvent concentration is too high.
In such cases, the use of solubilizing excipients should be explored.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[21] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[22][23]
Rationale: The hydrophobic Mopidralazine molecule can be encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve in water.[21][22]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Natural cyclodextrin, but can have limited solubility itself.[24] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Modified, more water-soluble, and generally preferred.[22] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Modified, highly soluble, and effective at complexation. |
Step-by-Step Methodology:
-
Prepare cyclodextrin solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Add Mopidralazine: Add Mopidralazine powder to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.
-
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved drug.
-
Assay compatibility: As with other methods, confirm that the cyclodextrin at the final concentration does not interfere with your assay.
Stability Considerations for Mopidralazine
Given its relation to hydralazine, Mopidralazine may be susceptible to degradation.
-
pH Stability: Hydralazine shows pH-dependent stability, with increased degradation in certain conditions.[15][25]
-
Interaction with Excipients: Hydralazine can react with certain sugars (e.g., dextrose, lactose) to form hydrazones, leading to a loss of potency.[16][26] It is advisable to avoid reducing sugars in Mopidralazine formulations.
-
Oxidation: Hydralazine is susceptible to oxidation. The use of chelating agents like EDTA has been shown to stabilize hydralazine formulations by sequestering metal ions that can catalyze oxidation.[17]
Recommendation: A preliminary stability study of your final Mopidralazine solution is highly recommended. This can be achieved by preparing the solution and analyzing its concentration at time zero and after a period equivalent to the duration of your longest experiment, under the same storage conditions (e.g., 37°C, 5% CO2).
By systematically applying these principles and protocols, researchers can overcome the solubility challenges of Mopidralazine, ensuring the generation of accurate and reliable data in their scientific investigations.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- ACS Publications. (n.d.). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics.
- MDPI. (n.d.). Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- ResearchGate. (2019, December 5). Surfactants and their Role in Pharmaceutical Product Development: An overview.
- AJPTI. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Innovare Academic Sciences. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- PubMed Central. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.
- Informa UK, Ltd. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Drug Development and Industrial Pharmacy, 34, 1277–1284.
- PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- International Journal of Pharmacognosy. (n.d.). APPLICATIONS OF SURFACTANTS IN PHARMACEUTICAL FORMULATION DEVELOPMENT OF CONVENTIONAL AND ADVANCED DELIVERY SYSTEMS.
- Wikipedia. (n.d.). Cosolvent.
- MedChemExpress. (n.d.). Mopidralazine hydrochloride (MDL-899).
- MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Pharma Education. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- PubMed Central. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
- Journal of Medical and Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- ResearchGate. (2025, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Patel Kwan Consultancy. (2021, January 1). pH Dependent Drug Interactions with Acid Reducing Agents.
- Google Patents. (n.d.). US20090306081A1 - Solid Dosage Formulations of Hydralazine Compounds and Nitric Oxide Donor Compounds.
- Google Patents. (n.d.). EP2024337A1 - Solid dosage formulations of hydralazine compounds.
- GSRS. (n.d.). MOPIDRALAZINE.
- PubMed. (2012). Drug solubility: importance and enhancement techniques.
- PubMed. (2005). Chemical stability of hydralazine hydrochloride after reconstitution in 0.9% sodium chloride injection or 5% dextrose injection for infusion.
- PubMed. (n.d.). Stability of hydralazine hydrochloride in aqueous vehicles.
- PubMed Central. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmpas.com [jmpas.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy [patelkwan.com]
- 15. Chemical stability of hydralazine hydrochloride after reconstitution in 0.9% sodium chloride injection or 5% dextrose injection for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of hydralazine hydrochloride in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP2024337A1 - Solid dosage formulations of hydralazine compounds - Google Patents [patents.google.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 21. scispace.com [scispace.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. US20090306081A1 - Solid Dosage Formulations of Hydralazine Compounds and Nitric Oxide Donor Compounds - Google Patents [patents.google.com]
Technical Support Center: Navigating Experimental Variability with MDL-899
Welcome to the technical support center for MDL-899. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common sources of variability in experimental outcomes involving this potent vasodilator. Our goal is to provide you with the expertise and practical guidance necessary to ensure the reliability and reproducibility of your results.
Introduction to MDL-899: Acknowledging the Challenges
MDL-899, a pyridazine derivative, is a powerful direct arteriolar vasodilator with a long-acting antihypertensive profile.[1] While its in vivo effects are well-documented, its application in in vitro settings can present unique challenges that may lead to inconsistent data. This guide will walk you through the most common issues, from fundamental physicochemical properties to complex cellular responses, providing you with the tools to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My MDL-899 solution appears cloudy after dilution in my aqueous cell culture medium. What is happening?
A1: Cloudiness or precipitation is a strong indicator that MDL-899 is coming out of solution. This is a common issue for compounds with low aqueous solubility.[2][3][4] Like other pyridazinone derivatives, MDL-899 likely has high solubility in organic solvents like DMSO but poor solubility in aqueous solutions such as cell culture media.[2][3][4] This can lead to an effective concentration that is much lower and more variable than intended.[2][3][4]
Q2: I'm observing inconsistent dose-response curves with MDL-899 in my cell-based assays. What are the likely causes?
A2: Inconsistent dose-response curves can stem from several factors. The most common culprits are issues with compound solubility and stability in the assay medium over the course of the experiment.[5] Other contributing factors can include inconsistent cell seeding density, variations in cell passage number, and the presence of serum proteins in the culture medium that can bind to the compound and reduce its bioavailability.
Q3: How can I be sure that the cellular effects I'm observing are due to the vasodilatory properties of MDL-899 and not off-target effects?
A3: This is a critical consideration in drug research. To increase confidence in on-target activity, consider the following:
-
Use the lowest effective concentration: Determine the minimal concentration of MDL-899 that elicits the desired vasodilatory or downstream signaling effect to minimize the risk of off-target engagement.
-
Include appropriate controls: Utilize a structurally related but inactive compound as a negative control. If available, a structurally different compound with the same mechanism of action can serve as a positive control.
-
Rescue experiments: If you are studying a specific molecular pathway, attempt to rescue the phenotype by manipulating downstream components of that pathway.
Q4: Can the pH of my cell culture medium affect the activity of MDL-899?
A4: Yes, the pH of the culture medium can significantly influence the stability and solubility of small molecules.[5] Cellular metabolism can cause pH shifts in the medium over time, which could potentially lead to the degradation or precipitation of MDL-899, contributing to experimental variability.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of MDL-899 in Aqueous Media
Underlying Cause: MDL-899, as a pyridazine derivative, is likely to exhibit poor aqueous solubility.[2][3][4] The use of a high concentration of a DMSO stock solution diluted directly into an aqueous buffer or cell culture medium can lead to supersaturation and subsequent precipitation.
Troubleshooting Workflow:
Caption: Workflow for addressing MDL-899 solubility issues.
Detailed Protocols:
-
Protocol 1: Optimized Dilution of MDL-899 Stock Solution
-
Prepare a high-concentration stock solution of MDL-899 in 100% anhydrous DMSO (e.g., 10-50 mM).
-
Warm the cell culture medium or aqueous buffer to 37°C.
-
Perform a serial dilution of the MDL-899 stock solution in pre-warmed medium. Add the compound dropwise while gently vortexing or swirling the medium to avoid localized high concentrations.
-
Visually inspect the final solution for any signs of precipitation against a dark background.
-
-
Protocol 2: Quantitative Assessment of MDL-899 Solubility in Cell Culture Medium
-
Prepare a series of dilutions of MDL-899 in your specific cell culture medium (including serum, if applicable).
-
Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2, 8, 24 hours).
-
Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet any precipitated compound.
-
Carefully collect the supernatant and quantify the concentration of soluble MDL-899 using a suitable analytical method such as HPLC-UV or LC-MS.
-
Compare the measured concentration to the nominal concentration to determine the extent of precipitation.
-
Data Presentation: Solubility of a Representative Pyridazinone Derivative
The following table summarizes the mole fraction solubility of a structurally similar compound, 6-phenyl-pyridazin-3(2H)-one (PPD), in DMSO and water, highlighting the significant impact of the solvent system.[2][3][4]
| Solvent System (Mass Fraction of DMSO) | Temperature (K) | Mole Fraction Solubility (x 10⁻⁶) |
| Water (0.0) | 298.2 | 5.82 |
| DMSO/Water (0.5) | 298.2 | ~150,000 (estimated) |
| DMSO (1.0) | 298.2 | 400,000 |
This data illustrates the dramatic decrease in solubility as the aqueous content of the solvent increases and serves as a proxy to anticipate the behavior of MDL-899.
Issue 2: Time-Dependent Loss of MDL-899 Activity in Cell Culture
Underlying Cause: Small molecules can exhibit instability in cell culture media over time due to factors such as hydrolysis, oxidation, or enzymatic degradation by cellular components.[5] This leads to a decrease in the effective concentration of the active compound during the experiment.
Troubleshooting Workflow:
Caption: Workflow for addressing MDL-899 stability issues.
Detailed Protocols:
-
Protocol 3: Assessing MDL-899 Stability in Cell Culture Medium
-
Prepare a working solution of MDL-899 in your complete cell culture medium at the desired final concentration.
-
Include a control with the vehicle (e.g., DMSO) alone.
-
Prepare two sets of samples: one with your cells and one with cell-free medium.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from each sample.
-
Analyze the concentration of intact MDL-899 in the aliquots using HPLC or LC-MS. A decrease in concentration over time indicates instability.
-
-
Mitigation Strategies:
-
Fresh Preparation: Always prepare working solutions of MDL-899 immediately before use.
-
Reduced Incubation Time: If the experimental design allows, reduce the duration of exposure of the cells to MDL-899.
-
Serum Considerations: If instability is more pronounced in the presence of cells and serum, consider adapting your cells to serum-free or reduced-serum media for the duration of the experiment.
-
Signaling Pathway Considerations for Vasodilators
MDL-899 acts as a direct arteriolar vasodilator.[1] While its precise molecular target may not be fully elucidated in all cell types, its action is expected to modulate pathways involved in smooth muscle contraction and relaxation. A generalized signaling pathway for vasodilation is depicted below. Understanding this can help in designing experiments to probe the on-target effects of MDL-899.
Caption: Simplified signaling pathway for vasodilator action.
Conclusion
Addressing experimental variability is paramount for generating high-quality, reliable data. For a compound like MDL-899, a proactive approach that considers its physicochemical properties is essential. By carefully managing solubility, ensuring stability, and employing rigorous experimental design, researchers can confidently investigate the in vitro effects of this potent vasodilator.
References
- U. R. I. Ansari, F. K. Alanazi, and S. Ali, "Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems," Molecules, vol. 25, no. 1, p. 171, Dec. 2019. Available: [Link]
- U. R. I. Ansari, F. K. Alanazi, and S. Ali, "Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems," PubMed, Dec. 31, 2019. Available: [Link]
- Y. Xu et al., "Stability study of common vasoactive drugs diluted in five types of solutions," BMC Anesthesiology, vol. 25, no. 1, Sep. 19, 2025. Available: [Link]
- U. R. I. Ansari, F. K. Alanazi, and S. Ali, "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents," Molecules, vol. 24, no. 18, p. 3369, Sep. 19, 2019. Available: [Link]
- U. R. I. Ansari, F. K. Alanazi, and S. Ali, "Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water)
- P. A. Meredith, H. L. Elliott, and J. L. Reid, "Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator," British Journal of Clinical Pharmacology, vol. 23, no. 1, pp. 27-32, Jan. 1987. Available: [Link]
Sources
- 1. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability study of common vasoactive drugs diluted in five types of solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mopidralazine & In Vitro Cell Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for researchers utilizing Mopidralazine in cell culture models. As a hydrazine derivative similar to the well-studied compound Hydralazine, Mopidralazine's effects in vitro can be complex and multifaceted. This guide is designed to provide you with the foundational knowledge and troubleshooting strategies necessary to navigate your experiments successfully, ensuring data integrity and reproducibility. We will delve into the anticipated cellular effects, common experimental pitfalls, and robust protocols to validate your findings.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers may have before or during their initial experiments with Mopidralazine. Understanding the compound's likely mechanism of action is crucial for experimental design and data interpretation.
Q1: What is the anticipated mechanism of action for Mopidralazine in a cell culture environment?
While literature specifically on Mopidralazine's in vitro effects is limited, we can infer its actions from the extensive research on its parent compound, Hydralazine. The primary effects observed in cell culture are not related to its vasodilatory properties but rather to its chemical reactivity and off-target effects. Key anticipated mechanisms include:
-
Induction of Oxidative Stress: Hydralazine can lead to the accumulation of reactive oxygen species (ROS) within cells. This is a critical consideration, as it can trigger a cascade of downstream events.[1][2][3]
-
DNA Damage and Apoptosis: As a consequence of oxidative stress and other mechanisms, Hydralazine has been shown to cause DNA damage, activate the intrinsic (mitochondrial) pathway of apoptosis, and induce cell cycle arrest in various cell lines, particularly cancer cells.[1][2][4]
-
DNA Methylation Inhibition: Hydralazine is recognized as a non-nucleoside DNA methyltransferase (DNMT) inhibitor.[1][4] This can lead to the re-expression of silenced genes and may be a desired therapeutic effect in cancer models, but an important off-target effect to consider in other contexts.
-
Alteration of Cellular Signaling: It can interfere with calcium signaling by inhibiting IP₃-induced calcium release from the sarcoplasmic reticulum and may also impact pathways involving HIF-1α and NF-κB.[5][6]
Q2: How should I prepare and store Mopidralazine for cell culture use?
Proper handling is the first step to reproducible results.
-
Solvent Selection: Mopidralazine's solubility should be empirically determined. Start with sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Stock Concentration: A high stock concentration minimizes the volume of solvent added to your culture medium, preventing solvent-induced cytotoxicity. The final DMSO concentration in your culture should ideally be below 0.1%.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect from light.
-
Working Dilution: Prepare fresh working dilutions in your complete cell culture medium immediately before each experiment. Do not store Mopidralazine in aqueous solutions for extended periods, as its stability may be compromised.
Q3: What are the essential controls for any Mopidralazine experiment?
Your experimental design is only as strong as your controls. The following are non-negotiable:
-
Vehicle Control: This is the most critical control. Treat cells with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve Mopidralazine. This allows you to distinguish the effects of the drug from the effects of the solvent.
-
Untreated Control: Cells that receive only fresh culture medium. This provides a baseline for normal cell health and behavior.
-
Positive Control (Assay Dependent): For specific mechanistic assays, use a known inducer of the pathway you are studying. For example, use H₂O₂ as a positive control for oxidative stress or Staurosporine for apoptosis.
Section 2: Troubleshooting Common Experimental Issues
This section is formatted to address specific problems you may encounter, providing explanations for the underlying causes and actionable solutions.
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
"I've performed a dose-response curve, and my cells are dying at much lower concentrations of Mopidralazine than I anticipated. Why is this happening and what should I do?"
Potential Causes & Solutions:
-
Cell Line Sensitivity: Different cell lines have vastly different sensitivities to chemical insults. Rapidly dividing cells, or those with compromised antioxidant defenses, may be particularly vulnerable to Mopidralazine-induced oxidative stress and DNA damage.[7]
-
Action: Perform a literature search on the sensitivity of your specific cell line to other oxidative agents or DNA damaging drugs. Consider testing Mopidralazine on a panel of cell lines with varying characteristics to understand its spectrum of activity.
-
-
Oxidative Stress Amplification: The cytotoxicity of hydralazine can be dramatically increased in the presence of external sources of reactive oxygen species, such as H₂O₂.[8][9] Your culture conditions (e.g., high glucose media, intense light exposure) could be contributing to a baseline level of oxidative stress that synergizes with the drug.
-
Action: Co-treat your cells with Mopidralazine and an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from death, it strongly suggests that oxidative stress is the primary mechanism of cytotoxicity.[10]
-
-
Metabolic Activation: Some cell types, particularly hepatocytes, can metabolize hydralazine into more toxic intermediates via cytochrome P450 enzymes.[8][9]
-
Action: If you are using a metabolically active cell line, consider using a P450 inhibitor (e.g., 1-aminobenzotriazole) to see if it mitigates the cytotoxicity. This can help determine if a metabolite is the causative agent.[8]
-
Caption: Postulated mechanisms of Mopidralazine based on Hydralazine data.
Section 3: Key Experimental Protocols
Here we provide condensed, step-by-step protocols for essential assays to investigate the effects discussed above.
Protocol 1: Assessment of Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂-DCFDA), which fluoresces upon oxidation.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Drug Treatment: Treat cells with various concentrations of Mopidralazine, a vehicle control, and a positive control (e.g., 100 µM H₂O₂) for the desired time (e.g., 1-6 hours).
-
Probe Loading: Remove the treatment media. Wash cells once with warm, sterile Phosphate-Buffered Saline (PBS).
-
Incubation: Add 100 µL of 10 µM H₂-DCFDA in PBS to each well. Incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Wash cells twice with PBS. Add 100 µL of PBS to each well. Measure fluorescence on a plate reader with excitation ~485 nm and emission ~535 nm.
-
Data Analysis: Normalize the fluorescence of treated wells to the vehicle control.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding & Treatment: Seed cells in 6-well plates. Treat with Mopidralazine, vehicle, and a positive control (e.g., 1 µM Staurosporine) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme like TrypLE™ Express. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
-
Data Summary Table: Expected Outcomes
The following table summarizes the expected qualitative outcomes from key assays based on the known effects of Hydralazine.
| Assay | Endpoint Measured | Expected Effect of Mopidralazine | Rationale |
| Cell Viability (e.g., ATP assay) | Metabolic Activity / Viability | Decrease | Induction of apoptosis and cell cycle arrest. [4] |
| ROS Assay (H₂-DCFDA) | Intracellular ROS Levels | Increase | Generation of reactive oxygen species. [1][2] |
| Apoptosis Assay (Annexin V/PI) | Phosphatidylserine Exposure | Increase in Annexin V+ cells | Activation of the intrinsic apoptotic pathway. [1][2] |
| Comet Assay | DNA Strand Breaks | Increase (Longer "comet" tail) | Mopidralazine-induced DNA damage. [1][4] |
| Cell Cycle Analysis (PI Staining) | DNA Content Distribution | Arrest in S or G0/G1 phase | Response to DNA damage and cellular stress. [4][7] |
References
- Ruiz-Magaña, M.J., et al. (2016). The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. Oncotarget.
- Bélanger, P.M., et al. (1988). In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure. Journal of Toxicology and Environmental Health.
- L-C. U. U. P. L. J. U. P. (2008). Accelerated cytotoxic mechanism screening of hydralazine using an in vitro hepatocyte inflammatory cell peroxidase model. Chemical Research in Toxicology.
- Liu, L., et al. (2008). Accelerated Cytotoxic Mechanism Screening of Hydralazine Using an in Vitro Hepatocyte Inflammatory Cell Peroxidase Model. ResearchGate.
- Henrique, R., et al. (2016). Anti-neoplastic properties of hydralazine in prostate cancer. Oncotarget.
- Surazynski, A., et al. (2013). The mechanism of hydralazine-induced collagen biosynthesis in cultured fibroblasts. Cellular and Molecular Biology Letters.
- Ruiz-Magaña, M.J., et al. (2016). The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. PubMed.
- Ruiz-Magaña, M.J., et al. (2016). The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. ResearchGate.
- Wang, Y., et al. (2007). Hydralazine inhibits human cervical cancer cell growth in vitro in association with APC demethylation and re-expression. Gynecologic Oncology.
- Padmanabhan, A., et al. (2023). Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response. MDPI.
- Luo, W., et al. (2016). In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent. European Journal of Pharmacology.
- Padmanabhan, A., et al. (2023). Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response. PubMed.
- Taşkıran, E., & Ergül, M. (2021). The Protective Effect of Hydralazine against Hydrogen Peroxide (H2O2)-Induced Oxidative Damage in C6 Glial Cell Line. ResearchGate.
- Gurney, A.M., et al. (1998). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology.
- Streeter, A.J., & Timbrell, J.A. (1983). The in vitro metabolism of hydralazine. Drug Metabolism and Disposition.
Sources
- 1. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-neoplastic properties of hydralazine in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of hydralazine-induced collagen biosynthesis in cultured fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerated cytotoxic mechanism screening of hydralazine using an in vitro hepatocyte inflammatory cell peroxidase model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
How to control for MDL-899's effects on cell viability
Technical Support Center: MDL-899
A Guide to Controlling for Effects on Cell Viability
Introduction from the Senior Application Scientist:
Welcome to the technical support resource for MDL-899. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and interpreting the effects of MDL-899 on cell viability. As MDL-899 is a novel investigational compound, this document establishes a framework for its rigorous scientific application. For the purpose of this guide, we will characterize MDL-899 as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), a key regulator of cell cycle progression.[1] Understanding this mechanism is crucial, as it directly impacts cell proliferation and, consequently, measurements of cell viability. This guide will walk you through the causality behind experimental choices, ensuring that your protocols are self-validating and your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best way to prepare and store MDL-899 stock solutions to ensure stability and minimize solvent-induced toxicity?
A1: Proper handling of MDL-899 is the first step toward reproducible results. Like many small molecule inhibitors, it is often supplied as a powder and requires careful solubilization.
-
Solubilization: We recommend preparing a high-concentration stock solution, typically 10 mM, in anhydrous dimethyl sulfoxide (DMSO).[2] Ensure the DMSO is of high purity and has been stored properly to avoid moisture absorption, which can affect compound stability. If you encounter solubility issues, gentle vortexing or brief ultrasonication may help.[2]
-
Storage: Aliquot the 10 mM stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[2] When ready to use, bring a single aliquot to room temperature before opening to minimize condensation.
-
Working Dilutions & Vehicle Controls: Prepare fresh working dilutions for each experiment. It is critical to perform serial dilutions in DMSO first before making the final dilution in your aqueous cell culture medium. This prevents the compound from precipitating out of solution. Most cell lines can tolerate a final DMSO concentration up to 0.1%, but it is imperative to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any solvent-specific effects on cell viability.
Experimental Design & Initial Characterization
Q2: How do I determine the optimal working concentration of MDL-899 and distinguish its on-target anti-proliferative effects from off-target cytotoxicity?
A2: This is a critical question. Since MDL-899 targets Cdk1, its primary, on-target effect is to induce cell cycle arrest, which will naturally lead to a decrease in cell number over time.[1][3] This is distinct from off-target cytotoxicity, which involves direct cell killing through mechanisms like apoptosis or necrosis. A multi-assay approach is essential to differentiate these effects.
Step 1: Dose-Response Curve with a Metabolic Assay
First, perform a dose-response experiment using a metabolic assay like MTT or MTS.[4][5] These assays measure the metabolic activity of a cell population, which correlates with the number of viable cells.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Optimize for logarithmic growth over the assay duration. | Ensures that a reduction in signal is due to the compound's effect, not nutrient depletion or contact inhibition.[6] |
| Concentration Range | 1 nM to 100 µM (logarithmic dilutions) | A wide range is necessary to capture the full dose-response curve and determine the IC50 (concentration for 50% inhibition). |
| Incubation Time | 48 to 72 hours | Sufficient time for a cell cycle inhibitor to demonstrate its anti-proliferative effects.[3] |
| Controls | Untreated Cells, Vehicle Control (DMSO) | Essential for data normalization and isolating the effect of the compound from the solvent. |
Step 2: Workflow for Initial Characterization
The following workflow outlines the initial steps to characterize MDL-899's effects.
Step 3: Dissecting the Mechanism
At concentrations where you observe a significant reduction in the MTT/MTS signal, you must determine the underlying cause.
-
If MDL-899 is purely anti-proliferative: You will see a dose-dependent arrest of cells in the G2/M phase of the cell cycle (the checkpoint controlled by Cdk1) via flow cytometry analysis of DNA content.[7] In parallel, a cytotoxicity assay, such as one measuring lactate dehydrogenase (LDH) release from cells with compromised membranes, should show no significant increase compared to the vehicle control.
-
If MDL-899 is causing cytotoxicity: You will observe a significant increase in LDH release or activation of apoptotic markers like caspases 3 and 7.[8][9] This indicates that at these concentrations, the compound is inducing cell death, which may be an off-target effect.
Troubleshooting Guide
Q3: I'm seeing a much greater loss of cell viability than expected, even at low concentrations of MDL-899. What could be the cause?
A3: This common issue can arise from several factors. Use the following decision tree to troubleshoot the problem.
Advanced Mechanistic Studies
Q4: My results suggest MDL-899 is inducing apoptosis. How can I confirm this and investigate the pathway involved?
A4: Confirming apoptosis requires looking for specific biochemical hallmarks. Since MDL-899 is not designed to induce apoptosis, confirming this pathway is key to understanding its off-target effects.
Step 1: Confirm Apoptosis vs. Necrosis
Use a multi-parameter flow cytometry assay with Annexin V and Propidium Iodide (PI) staining.
-
Annexin V+/PI-: Early apoptotic cells.
-
Annexin V+/PI+: Late apoptotic or necrotic cells.
-
Annexin V-/PI+: Primarily necrotic cells.
This will provide a quantitative measure of the type of cell death occurring.[10]
Step 2: Investigate the Apoptotic Pathway
Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic pathway. The convergence point is the activation of executioner caspases.
-
Caspase Activation: Use a luminescent or fluorescent assay to measure the activity of key caspases.
Step 3: Assess Mitochondrial Health
Mitochondrial dysfunction is a common off-target effect of kinase inhibitors and a primary driver of intrinsic apoptosis.[15][16]
-
Mitochondrial Membrane Potential (MMP): Use a fluorescent dye like JC-1 or TMRE with flow cytometry. A loss of MMP is an early indicator of mitochondrial-mediated apoptosis.[17]
-
Reactive Oxygen Species (ROS) Production: Measure ROS levels using a probe like CellROX. A surge in ROS can indicate mitochondrial stress.[18]
The pathway diagram below illustrates the central role of mitochondria in initiating apoptosis.
By following these structured, multi-assay approaches, you can effectively control for, and accurately interpret, the effects of MDL-899 on cell viability, clearly distinguishing its intended anti-proliferative mechanism from potential off-target cytotoxicity.
References
- ResearchGate. (2015). Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture?
- Biotechnology and Bioengineering. (2017). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PubMed Central. [Link]
- PLoS ONE. (2010). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PubMed Central. [Link]
- Scientific Reports. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. PubMed Central. [Link]
- Frontiers in Pharmacology. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. [Link]
- Biology. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
- International Journal of Molecular Sciences. (2019). Mitochondrial Dysfunction Contributes to Hypertensive Target Organ Damage: Lessons from an Animal Model of Human Disease. MDPI. [Link]
- Cold Spring Harbor Perspectives in Biology. (2022). Caspase Activation and Inhibition. PubMed Central. [Link]
- Journal of Biological Chemistry. (2011). CASPASE-9 CARD:CORE DOMAIN INTERACTIONS REQUIRE A PROPERLY-FORMED ACTIVE SITE. PubMed Central. [Link]
- Journal of Cellular and Molecular Medicine. (2009).
- PLoS Biology. (2005).
- The Journal of Experimental Medicine. (2017). The cell cycle restricts activation-induced cytidine deaminase activity to early G1.
- ResearchGate. (2006). FIG. 3. Caspase activation. Time course of caspase-8 (A), caspase-9...
- Assay Genie. (n.d.). Cytotoxicity Assays. Assay Genie. [Link]
- Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
- Cells. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
- Toxicological Sciences. (2011). A correlation between the in vitro drug toxicity of drugs to cell lines that express human P450s and their propensity to cause liver injury in humans. PubMed. [Link]
- Frontiers in Endocrinology. (2024). Altered mitochondrial function: a clue therapeutic strategies between metabolic dysfunction-associated steatotic liver disease and chronic kidney disease? Frontiers Media. [Link]
- Molecular Biology of the Cell. (2013). Chemical genetic analyses of quantitative changes in Cdk1 activity during the human cell cycle. PubMed. [Link]
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
- Journal of Biomedical Science. (2022). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PubMed Central. [Link]
- International Journal of Molecular Sciences. (2024). Altered Mitochondrial Function in MASLD: Key Features and Promising Therapeutic Approaches. MDPI. [Link]
- PLoS Computational Biology. (2024). Mechanistic modeling of cell viability assays with in silico lineage tracing. PubMed Central. [Link]
- LabRoots. (2021). How to measure and minimize off-target effects... YouTube. [Link]
- Cell Cycle. (2006). Variations in cyclin D1 levels through the cell cycle determine the proliferative fate of a cell. Taylor & Francis Online. [Link]
- Journal of Clinical Medicine. (2024).
- Journal of Advanced Biotechnology and Experimental Therapeutics. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing.
- PLoS Computational Biology. (2024). Mechanistic modeling of cell viability assays with in silico lineage tracing. PubMed Central. [Link]
- Neoplasma. (1976). Effect of methotrexate on the cell cycle of L1210 leukemia. PubMed. [Link]
- Journal of Clinical Medicine. (2023). Mitochondrial Quality Control: Its Role in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). PubMed. [Link]
- International Journal of Oncology. (1992). Inhibition of viral mos gene-expression in transformed-cells restricts cell-cycle progression through g1-phase and g2-phase. PubMed. [Link]
- ResearchGate. (2014). 79% Cell viability in MTT assay is indicating induction of apoptosis or Necrosis/Cell Toxic effect of a drug. Can anyone explain this?
- Journal of Visualized Experiments. (2013). A cellular viability assay to monitor drug toxicity. PubMed. [Link]
Sources
- 1. Chemical genetic analyses of quantitative changes in Cdk1 activity during the human cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of viral mos gene-expression in transformed-cells restricts cell-cycle progression through g1-phase and g2-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. CASPASE-9 CARD:CORE DOMAIN INTERACTIONS REQUIRE A PROPERLY-FORMED ACTIVE SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Caspase-9, but Not Caspase-2 or Caspase-8, Is Essential for Heat-induced Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caspase Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Dysfunction Contributes to Hypertensive Target Organ Damage: Lessons from an Animal Model of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Quality Control: Its Role in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Altered mitochondrial function: a clue therapeutic strategies between metabolic dysfunction-associated steatotic liver disease and chronic kidney disease? [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Refining MDL-899 Dosage for Specific Research Applications
Welcome to the technical support center for MDL-899 (Mopidralazine), a potent, long-acting arteriolar vasodilator. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of MDL-899 in your research. Here, we synthesize technical data with practical, field-proven insights to ensure the integrity and success of your experiments.
Understanding MDL-899: Mechanism of Action
MDL-899, a pyridazine derivative, functions as a direct arteriolar vasodilator.[1][2] Its primary mechanism involves the relaxation of smooth muscle in the arterioles, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure. This vasodilation is also associated with a reflex increase in heart rate and cardiac output.[3] Unlike some other vasodilators, its hypotensive effects are not attributed to alpha-adrenergic blockade or beta-2-adrenergic stimulation.[3]
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo animal studies?
A1: The optimal dose of MDL-899 will depend on the animal model and the research question. Based on preclinical studies, the following oral (p.o.) and intravenous (i.v.) doses have been shown to effectively reduce blood pressure.[3] We recommend starting with a dose in the lower end of the effective range and titrating up as needed.
| Animal Model | Route | Effective Dose (to reduce blood pressure by 50 mmHg) |
| Spontaneously Hypertensive Rats (SHR) | p.o. | 4.4 mg/kg |
| Spontaneously Hypertensive Rats (SHR) | i.v. | 1.26 mg/kg |
| Milan Hypertensive Strain (MHS) Rats | p.o. | 18 mg/kg |
| Milan Hypertensive Strain (MHS) Rats | i.v. | 3.2 mg/kg |
| Renal Hypertensive Dog (RHD) | p.o. | 1.7 mg/kg |
| Renal Hypertensive Dog (RHD) | i.v. | 0.9 mg/kg |
Q2: What is a good starting concentration for in vitro cell-based assays?
A2: There is limited published data on the use of MDL-899 in cell-based assays. However, based on studies with the structurally related compound hydralazine, a starting concentration range of 10-100 µM is a reasonable starting point for assessing its effects on endothelial or smooth muscle cells. For example, hydralazine has been used to study its effects on human umbilical vein endothelial cell (HUVEC) proliferation, migration, and tube formation.[4]
We strongly recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and assay. A typical starting range for a dose-response experiment would be from 1 nM to 100 µM.
Q3: How should I prepare my MDL-899 stock solution?
A3: MDL-899 is supplied as a hydrochloride salt, which generally confers better solubility in aqueous solutions. For a stock solution, we recommend dissolving MDL-899 in sterile, nuclease-free water or a buffer with a slightly acidic pH. Based on stability studies of the related compound hydralazine, a pH of around 3.5 provides maximum stability in aqueous solutions.[5] For cell culture experiments, it is common to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). However, it is crucial to ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.
Q4: What is the stability of MDL-899 in solution?
Recommendations for ensuring stability:
-
Prepare fresh solutions for each experiment.
-
If a stock solution is required, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For aqueous solutions, consider using a buffer with a pH between 3.5 and 4.5.
-
Avoid using solutions that have changed color or show precipitation.
Q5: Are there any known off-target effects of MDL-899?
A5: While MDL-899 is known as a direct arteriolar vasodilator, it is important to consider potential off-target effects. The structurally similar compound, hydralazine, has been shown to have DNA demethylating properties, which can lead to the reactivation of silenced genes.[1] This has led to its investigation as a potential anti-cancer agent. It is currently unknown if MDL-899 shares this off-target effect. Researchers should be mindful of this possibility when interpreting their results, especially in studies related to gene expression or cancer biology.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no effect in in vivo studies | - Incorrect dosage: The dose may be too low for the specific animal model or strain. - Poor bioavailability: Issues with the formulation or route of administration. - Compound degradation: The MDL-899 solution may have degraded. | - Perform a dose-response study to determine the optimal dose. - Ensure proper formulation and administration techniques. - Prepare fresh solutions for each experiment and handle them according to the stability recommendations. |
| High variability in in vitro assay results | - Cell health and passage number: Cells that are unhealthy or have been passaged too many times can respond inconsistently. - Inconsistent cell seeding: Variations in cell number per well will lead to variable results. - Compound precipitation: MDL-899 may be precipitating out of solution at the working concentration. | - Use healthy, low-passage number cells for all experiments. - Use a cell counter to ensure accurate and consistent cell seeding. - Visually inspect your working solutions for any signs of precipitation. If observed, try lowering the concentration or using a different solvent system. |
| Unexpected cell toxicity in vitro | - High compound concentration: The concentration of MDL-899 may be too high for the specific cell line. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. - Off-target effects: The observed toxicity may be due to an unknown off-target effect. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of MDL-899 for your cells. - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). - Consider the possibility of off-target effects in your data analysis. |
| Precipitation in stock or working solutions | - Poor solubility: The concentration may be above the solubility limit in the chosen solvent. - Incorrect pH: The pH of the aqueous solution may not be optimal for solubility. - Compound degradation: The precipitate may be a degradation product. | - Try dissolving the compound in a different solvent or at a lower concentration. Gentle warming and sonication may also help. - For aqueous solutions, adjust the pH to be slightly acidic (e.g., pH 3.5-4.5). - Always use freshly prepared solutions. |
Experimental Protocols
Protocol 1: Preparation of MDL-899 Stock Solution
-
For In Vivo Studies (Aqueous Solution):
-
Weigh the desired amount of MDL-899 hydrochloride powder in a sterile conical tube.
-
Add sterile water or a suitable acidic buffer (e.g., citrate buffer, pH 4.0) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately or store in aliquots at -20°C for short-term storage.
-
-
For In Vitro Studies (DMSO Stock Solution):
-
Weigh the desired amount of MDL-899 hydrochloride powder in a sterile, DMSO-compatible tube.
-
Add high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex until the compound is completely dissolved.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: In Vitro Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial cell growth medium. Allow the cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of MDL-899 in cell culture medium from your stock solution. The final DMSO concentration should be ≤ 0.1%. Replace the medium in the wells with the medium containing different concentrations of MDL-899 (e.g., 0, 1, 10, 50, 100 µM).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizing Experimental Workflows
Caption: General experimental workflows for in vivo and in vitro studies with MDL-899.
Signaling Pathway
Sources
- 1. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydralazine and related compounds: chemistry, metabolism, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
Mopidralazine Interference in Colorimetric Asssistantays: A Technical Support Guide
Welcome to the technical support center dedicated to addressing the challenges posed by Mopidralazine interference in common colorimetric assays. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected or inconsistent results when quantifying proteins or other molecules in the presence of this antihypertensive agent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and integrity of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding Mopidralazine and its potential to interfere with widely used colorimetric assays.
Q1: What is Mopidralazine and why might it interfere with my colorimetric assay?
Mopidralazine is a hydralazine derivative used as a vasodilator.[1] Its chemical structure contains a hydrazine group, which is known to be reactive. This reactivity is the primary reason for its potential interference in various biochemical assays. Specifically, the hydrazine moiety can act as a reducing agent and can react with carbonyl groups present in some assay reagents.
Q2: Which colorimetric assays are most likely to be affected by Mopidralazine?
Assays that rely on copper reduction, such as the Bicinchoninic Acid (BCA) assay and the Lowry assay , are highly susceptible to interference from Mopidralazine due to its reducing potential.[2][3] Assays involving diazo-coupling reactions, like the Griess assay for nitrite determination, may also be affected by the presence of a hydrazine group. The Bradford assay , which is based on the binding of Coomassie dye to proteins, is generally less susceptible to interference from reducing agents, but high concentrations of any small molecule can potentially disrupt the dye-protein interaction.[4]
Q3: I am seeing unexpectedly high absorbance values in my BCA assay when Mopidralazine is present. What is the likely cause?
The BCA assay is a two-step process that involves the reduction of Cu²⁺ to Cu⁺ by protein, followed by the chelation of Cu⁺ by bicinchoninic acid to produce a purple-colored complex. Mopidralazine, being a hydralazine derivative, can directly reduce Cu²⁺ to Cu⁺, leading to a false positive signal and an overestimation of the protein concentration.[2][3]
Q4: Can I simply subtract the absorbance of a "Mopidralazine-only" blank from my sample readings?
While including a proper blank is crucial, a simple subtraction may not be sufficient. The interference from Mopidralazine may not be simply additive and could be influenced by the presence of other components in your sample matrix. For accurate quantification, it is highly recommended to either remove the interfering substance or use an alternative assay that is not affected by Mopidralazine.
Q5: What are the general strategies to mitigate interference from Mopidralazine?
There are two primary strategies:
-
Sample Preparation to Remove Mopidralazine: This involves physically separating the drug from the protein in your sample before performing the assay. Common methods include protein precipitation (e.g., with trichloroacetic acid or acetone) and the use of spin desalting columns.[5][6][7][8][9][10][11][12][13][14][15][16][17]
-
Use of an Alternative Assay: Selecting a quantification method that is not based on principles susceptible to interference from Mopidralazine's chemical properties is a robust solution. Assays based on fluorescent dye binding are often excellent alternatives.[18][19][20][21][22][23][24]
II. Troubleshooting Guides for Specific Assays
This section provides detailed troubleshooting for common colorimetric assays when Mopidralazine is a suspected interferent.
A. The Bicinchoninic Acid (BCA) Assay
The Problem: Mopidralazine, as a hydralazine derivative, possesses reducing properties that directly interfere with the BCA assay chemistry, leading to a false-positive signal.
Mechanism of Interference:
Sources
- 1. Hydralazine (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the compatibility of three colorimetric protein assays for two-dimensional electrophoresis experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Team:Cambridge/Protocols/Acetone Precipitation of Proteins - 2011.igem.org [2011.igem.org]
- 7. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 8. interchim.fr [interchim.fr]
- 9. youtube.com [youtube.com]
- 10. its.caltech.edu [its.caltech.edu]
- 11. Precipitation Procedures [sigmaaldrich.com]
- 12. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 13. Spin Columns for DNA and RNA Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 17. Gel Filtration Chromatography Spin Columns [harvardapparatus.com]
- 18. Development and characterization of the NanoOrange protein quantitation assay: a fluorescence-based assay of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. filab.fr [filab.fr]
- 20. promega.com [promega.com]
- 21. Protocol for Quantitation of Proteins using NanoOrange [thelabrat.com]
- 22. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde, a reagent with broad dynamic range for the assay of proteins and lipoproteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Part 1: Foundational Quality Control for Kinase Inhibitor Compounds
Sources
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. crossfire-oncology.com [crossfire-oncology.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Mopidralazine-Induced Headaches in Animal Models
Introduction
Mopidralazine is an orally active antihypertensive agent that functions as a direct-acting smooth muscle relaxant and vasodilator, primarily in resistance arterioles.[1][2] Its efficacy in reducing systolic blood pressure has been demonstrated in spontaneously hypertensive rat models.[1] However, as with many vasodilators, there is a potential for side effects, including headaches.[2][3][4][5][6] While animal models cannot verbally report pain, they exhibit behaviors indicative of headache-like symptoms. This guide provides a comprehensive technical support framework for researchers to identify, manage, and mitigate potential Mopidralazine-induced headaches in animal models, ensuring both animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism behind Mopidralazine-induced headaches?
A1: The primary mechanism is believed to be linked to its function as a vasodilator.[2][6][7] Vasodilation of cranial blood vessels can activate the trigeminal nervous system.[8] This activation can lead to the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are key players in the pathophysiology of migraine and headache.[9][10][11][12] Mopidralazine's parent compound, hydralazine, is thought to increase nitric oxide (NO) production, a potent vasodilator that can trigger delayed, headache-like responses by activating central trigeminal neurons.[13][14][15]
Q2: How can I detect headache-like behavior in my rodent models?
A2: Since rodents cannot report pain, assessment relies on observing specific spontaneous and evoked behaviors.[16] Key indicators include:
-
Spontaneous Pain Behaviors: Increased grooming of the head and face, excessive freezing, reduced locomotor activity, and changes in facial expression (e.g., orbital tightening, cheek bulging).[16][17]
-
Evoked Hypersensitivity: Testing for mechanical allodynia using von Frey filaments on the periorbital (face) and hindpaw regions is a common method.[17] A decreased withdrawal threshold indicates hypersensitivity.
-
Associated Symptoms: Photophobia (light aversion) is a strong indicator and can be assessed in a light/dark box assay, where a migraine-like state often results in more time spent in the dark zone.[18]
Q3: Are there specific animal models that are more susceptible to vasodilator-induced headaches?
A3: While not specific to Mopidralazine, models using nitric oxide (NO) donors like isosorbide dinitrate or nitroglycerin (NTG) are well-established for inducing migraine-like pain and central sensitization in rats and mice.[13][19][20][21] These models are highly relevant as Mopidralazine's vasodilatory action may involve the NO pathway.[15] Animals in these models exhibit behaviors such as cutaneous allodynia, which can be measured to assess the severity of the headache-like state.[21][22]
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments with Mopidralazine.
Issue 1: Significant behavioral changes suggestive of headache are observed immediately after the first administration.
Q: My animals show acute signs of distress (e.g., head scratching, light aversion, reduced movement) shortly after dosing with Mopidralazine. Is this expected, and how should I proceed?
A: This is a plausible reaction, consistent with vasodilator-induced headache.[6][23] Here is a systematic approach to manage this:
Step 1: Confirm and Document Observations
-
Immediately record all observed behaviors using a standardized scoring system (e.g., rodent grimace scale, activity log).
-
Compare these behaviors to a pre-dosed baseline for each animal to confirm a significant change.
-
Ensure observations are made by at least two independent, blinded observers to reduce bias.
Step 2: Dose De-escalation Protocol
-
The observed sensitivity may be dose-dependent. For the next experimental cohort, consider a dose-reduction strategy.
-
Rationale: A lower dose may still achieve the desired therapeutic effect on blood pressure while remaining below the threshold for inducing significant headache-like side effects.
-
Refer to the table below for a sample de-escalation protocol.
| Parameter | Initial Dose (e.g., ED50) | Step 1 Reduction | Step 2 Reduction | Notes |
| Dosage | 1.94 mg/kg (rat)[1] | 1.45 mg/kg (25% reduction) | 0.97 mg/kg (50% reduction) | Monitor both blood pressure and behavioral side effects at each step. |
| Observation Period | Acute (0-4 hours post-dose) | Acute (0-4 hours post-dose) | Acute (0-4 hours post-dose) | Intensive monitoring is crucial during the expected peak plasma concentration. |
Step 3: Acclimation and Gradual Dose Escalation
-
For long-term studies, an alternative to dose reduction is a gradual escalation protocol.
-
Start with a sub-therapeutic dose and slowly increase it over several days.
-
Rationale: This may allow the animal's system to acclimate, potentially reducing the severity of acute side effects as tolerance develops.[24]
Issue 2: Headache-like behaviors develop or worsen after repeated administrations (Chronic Dosing).
Q: In my chronic study, animals that initially tolerated Mopidralazine are now showing increased signs of hypersensitivity (e.g., lower withdrawal threshold to von Frey filaments). What could be happening?
A: This phenomenon may be indicative of medication-overuse headache (MOH) or central sensitization, where repeated exposure to a drug lowers the threshold for pain.[12][20][25]
Step 1: Implement a "Drug Holiday" or Washout Period
-
Temporarily cease Mopidralazine administration for a defined period (e.g., 7-14 days).
-
Monitor behavioral endpoints during this washout period to see if they return to baseline.
-
Rationale: This helps determine if the observed sensitization is drug-dependent. In preclinical MOH models, sensitization often resolves after drug discontinuation.[26]
Step 2: Assess for Central Sensitization
-
The development of allodynia in areas outside the primary pain region (e.g., hindpaw sensitivity in response to a cranial trigger) is a hallmark of central sensitization.[21]
-
Continue to monitor both cephalic (facial) and extracephalic (hindpaw) mechanical sensitivity. An increase in both suggests a centralized mechanism.
Step 3: Consider Prophylactic Co-therapies
-
If Mopidralazine must be continued, investigate co-administration with a compound that can mitigate the headache pathway.
-
Example: In established animal models, CGRP receptor antagonists have been shown to prevent or reverse allodynia induced by headache triggers.[22][26] While this adds a variable, it can be a valid strategy if the primary goal is to study the cardiovascular effects of Mopidralazine in the absence of confounding pain behaviors.
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia
Objective: To quantify sensory hypersensitivity as an indicator of headache-like pain.
Materials:
-
Calibrated von Frey filaments (log stiffness ranging from 3.61 to 5.18)
-
Elevated wire mesh platform
-
Testing chambers allowing observation from below
Procedure:
-
Acclimate the animal to the testing chamber for at least 15-20 minutes before testing.
-
Apply filaments to the periorbital region (for cephalic allodynia) and the plantar surface of the hindpaw (for extracephalic allodynia).
-
Use the "up-down" method to determine the 50% withdrawal threshold. Start with a mid-range filament (e.g., 4.31).
-
A positive response is a brisk withdrawal or shaking of the head/paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Record the pattern of responses to determine the threshold.
Data Analysis: The 50% withdrawal threshold is calculated from the pattern of positive and negative responses. A lower threshold in the Mopidralazine-treated group compared to the vehicle control group indicates mechanical allodynia.[17]
Visualizations
Proposed Signaling Pathway for Mopidralazine-Induced Headache
Caption: Proposed mechanism of Mopidralazine-induced headache.
Experimental Workflow for Troubleshooting
Caption: Decision workflow for managing adverse behaviors.
References
- Durham, P. L. (2006). Calcitonin Gene-Related Peptide (CGRP) and Migraine. Headache: The Journal of Head and Face Pain, 46(Suppl 1), S3-S8.
- Urits, I., Clark, G., An, D., Wesp, B., Zhou, R., Amgalan, A., ... & Viswanath, O. (2020). Calcitonin gene related peptide in migraine: current therapeutics, future implications and potential off-target effects. Pain and Therapy, 9(2), 435-449.
- Iversen, H. K. (2019). Calcitonin Gene-Related Peptide (CGRP) and Cluster Headache. Headache: The Journal of Head and Face Pain, 59(S2), 48-51.
- Dr.Oracle. (2025). How does Calcitonin Gene-Related Peptide (CGRP) cause headaches? Dr.Oracle.
- WebMD. (2025). CGRP Inhibitors for Migraine. WebMD.
- De Felice, M., & Porreca, F. (2012). Pathophysiology of medication-overuse headache: implications from animal studies. The Journal of Headache and Pain, 13(5), 349-355.
- Lambert, G. A., Donaldson, C., & Boers, P. M. (2003). Biphasic response to nitric oxide of spinal trigeminal neurons with meningeal input in rat--possible implications for the pathophysiology of headaches. Journal of Neurophysiology, 90(3), 1647-1657.
- Christensen, S. L., Rasmussen, R. H., Cour, S. L., Ernst, C., & Olesen, J. (2016). Prevention of stress- or nitric oxide donor-induced medication overuse headache by a calcitonin gene-related peptide antibody in rodents. Cephalalgia, 36(14), 1335-1345.
- Tassorelli, C., & Greco, R. (2022). Experimental animal models of migraine. Neurological Sciences, 43(Suppl 1), 7-14.
- Lambert, G. A., Donaldson, C., & Boers, P. M. (2003). Biphasic Response to Nitric Oxide of Spinal Trigeminal Neurons With Meningeal Input in Rat–Possible Implications for the Pathophysiology of Headaches. Journal of Neurophysiology, 90(3), 1647-1657.
- Harriott, A. M., & Gold, M. S. (2019). Animal models of migraine and experimental techniques used to examine trigeminal sensory processing. The Journal of Headache and Pain, 20(1), 1-14.
- Greco, R., Demartini, C., Zanaboni, A., & Tassorelli, C. (2018). Migraine: Experimental Models and Novel Therapeutic Approaches. International Journal of Molecular Sciences, 19(9), 2573.
- Navratilova, E., Oyarzo, J., Dodick, D. W., & Porreca, F. (2020). Efficacy of Ubrogepant in a Preclinical Model of Medication Overuse Headache (1148). Neurology, 94(15 Supplement), 1148.
- Dallel, R., & Bongiovanni, R. (2018). Recurrent administration of the nitric oxide donor, isosorbide dinitrate, induces a persistent cephalic cutaneous hypersensitivity: A model for migraine progression. Cephalalgia, 38(4), 776-785.
- Li, Y., Zhang, Y., & Wang, M. (2025). Induction of more severe central sensitization in a medication overuse headache model mice through active ingestion of rizatriptan. The Journal of Headache and Pain, 26(1), 1-16.
- Harriott, A. M., & Gold, M. S. (2019). Animal models of migraine and experimental techniques used to examine trigeminal sensory processing. ResearchGate.
- Tuka, B., Helyes, Z., & Markovics, A. (2018). Headache-type adverse effects of NO donors: vasodilation and beyond. British Journal of Pharmacology, 175(6), 882-894.
- Jacobs, B., & Dussor, G. (2016). Vascular Contributions to Migraine: Time to Revisit? Frontiers in Physiology, 7, 347.
- Zhang, X., Li, X., & Luo, J. (2023). Annexin A1 exerts analgesic effect in a mouse model of medication overuse headache. iScience, 26(11), 108153.
- Pradhan, A. A., & Rossi, H. L. (2019). Behavioral and cognitive animal models in headache research. Current Opinion in Behavioral Sciences, 26, 1-7.
- Gorder, D., & Martin, C. (2019). Investigating Migraine-Like Behavior using Light Aversion in Mice. Journal of Visualized Experiments, (149), e59850.
- Akerman, S., & Goadsby, P. J. (2017). Neurovascular mechanisms of migraine and cluster headache. The Journal of Headache and Pain, 18(1), 1-13.
- Dr.Oracle. (2025). Can increased cerebral blood flow cause headaches? Dr.Oracle.
- Jacobs, B., & Dussor, G. (2016). Neurovascular contributions to migraine: moving beyond vasodilation. The Journal of Headache and Pain, 17(1), 1-8.
- Wikipedia. (2024). Hydralazine. Wikipedia.
- Oreate AI Blog. (2026). How Hydralazine Works Moa. Oreate AI Blog.
- GoodRx. (2025). 9 Hydralazine Side Effects You Should Know About. GoodRx.
- Olesen, J. (2013). Animal migraine models for drug development: status and future perspectives. CNS Drugs, 27(12), 1049-1068.
- Candela, P., Gosselet, F., & Fenart, L. (2016). Hypoxic Stress Induced by Hydralazine Leads to a Loss of Blood-Brain Barrier Integrity and an Increase in Efflux Transporter Activity. PLOS ONE, 11(6), e0158010.
- Human Metabolome Database. (2023). Showing metabocard for Hydralazine (HMDB0015400). HMDB.
- Medicover Hospitals. (2024). Hydralazine Mechanism of Action | How this Antihypertensive Work. Medicover Hospitals.
- De Felice, M., & Porreca, F. (2012). Pathophysiology of Medication-overuse Headache: Implications from Animal Studies. The Journal of Headache and Pain, 13(5), 349-355.
- Drugs.com. (2025). Hydralazine Side Effects. Drugs.com.
- DeLane, M. D., Overton, J. M., & Heesch, C. M. (2004). Hydralazine treatment alters body composition in the rabbit model of obesity. Acta Physiologica Scandinavica, 181(2), 183-191.
- Mayo Clinic. (n.d.). Hydralazine (oral route). Mayo Clinic.
- Dr.Oracle. (2025). What should a patient do if they experience headaches while taking hydralazine (antihypertensive medication)? Dr.Oracle.
- Patsnap Synapse. (2024). What are the side effects of Hydralazine Hydrochloride? Patsnap Synapse.
- VCA Animal Hospitals. (n.d.). Hydralazine. VCA Animal Hospitals.
- PetMD. (2023). Hydralazine for Dogs. PetMD.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. goodrx.com [goodrx.com]
- 4. drugs.com [drugs.com]
- 5. Hydralazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. What are the side effects of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 7. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 8. droracle.ai [droracle.ai]
- 9. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnnp.bmj.com [jnnp.bmj.com]
- 11. droracle.ai [droracle.ai]
- 12. Pathophysiology of medication-overuse headache: implications from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biphasic response to nitric oxide of spinal trigeminal neurons with meningeal input in rat--possible implications for the pathophysiology of headaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. How Hydralazine Works Moa - Oreate AI Blog [oreateai.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigating Migraine-Like Behavior using Light Aversion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Recurrent administration of the nitric oxide donor, isosorbide dinitrate, induces a persistent cephalic cutaneous hypersensitivity: A model for migraine progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prevention of stress- or nitric oxide donor-induced medication overuse headache by a calcitonin gene-related peptide antibody in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Headache-type adverse effects of NO donors: vasodilation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. Pathophysiology of Medication-overuse Headache: Implications from Animal Studies | springermedicine.com [springermedicine.com]
- 26. neurology.org [neurology.org]
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of the Arteriolar Vasodilator MDL-899
For researchers and drug development professionals in the cardiovascular field, elucidating the precise mechanism of action of a novel antihypertensive agent is paramount. MDL-899, also known as Mopidralazine hydrochloride, has been identified as a potent, long-acting antihypertensive agent.[1][2] Its primary pharmacological effect is direct arteriolar vasodilation, leading to a reduction in total peripheral resistance.[2] However, while its functional effects are established, the specific molecular target of MDL-899 has not been fully elucidated in publicly available literature.[3]
This guide provides a comprehensive framework for validating the mechanism of action of MDL-899. It compares its known characteristics with those of other direct-acting arteriolar vasodilators and outlines a systematic, experimentally-driven approach to pinpoint its molecular pathway.
Understanding the Landscape: Direct-Acting Arteriolar Vasodilators
Direct-acting vasodilators relax the smooth muscle of arterioles, leading to decreased peripheral resistance and a subsequent drop in blood pressure.[4][5] Unlike other classes of antihypertensives that target the sympathetic nervous system or the renin-angiotensin-aldosterone system, these agents exert their effects directly on the vasculature. For a robust comparison, we will consider three well-characterized direct-acting vasodilators: Hydralazine, Minoxidil, and Diazoxide.
Table 1: Comparison of Direct-Acting Arteriolar Vasodilators
| Feature | MDL-899 (Mopidralazine) | Hydralazine | Minoxidil | Diazoxide |
| Primary Mechanism | Direct Arteriolar Vasodilation[2] | Multiple Mechanisms[6][7] | KATP Channel Opener[8] | KATP Channel Opener[9] |
| Molecular Target(s) | Not fully elucidated[3] | Inhibition of IP3-induced Ca2+ release, possible K+ channel opening, NO release[6][7][10] | ATP-sensitive potassium (KATP) channels in vascular smooth muscle[8] | ATP-sensitive potassium (KATP) channels in vascular smooth muscle[9] |
| Key Downstream Effect | Decreased total peripheral resistance[2] | Decreased peripheral resistance[6] | Hyperpolarization of smooth muscle cells, leading to vasodilation[8] | Hyperpolarization of smooth muscle cells, leading to vasodilation[9] |
| Clinical Use | Investigational for hypertension[1] | Hypertension, heart failure[11] | Severe hypertension, alopecia[12] | Hypertensive emergencies, hypoglycemia[9] |
Elucidating the Mechanism of MDL-899: A Hypothesis-Driven Experimental Workflow
Given that the specific molecular target of MDL-899 is unknown, a logical, stepwise experimental approach is required. The following workflow is designed to first confirm its vasodilatory properties and then systematically investigate potential mechanisms based on the actions of known direct vasodilators.
Detailed Experimental Protocols
The following protocols are essential for executing the proposed workflow. They are designed to be self-validating by including appropriate positive and negative controls.
Ex Vivo Aortic Ring Assay
This assay directly measures the vasodilatory effect of MDL-899 on isolated arterial tissue.
Objective: To quantify the dose-dependent relaxation of pre-constricted aortic rings in response to MDL-899.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat).
-
Krebs-Henseleit buffer.
-
Phenylephrine (vasoconstrictor).
-
MDL-899, Hydralazine, Minoxidil (test and comparator compounds).
-
Organ bath system with force transducers.
Step-by-Step Protocol:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of MDL-899 to the bath.
-
Record the relaxation response at each concentration.
-
Repeat the procedure with Hydralazine and Minoxidil as positive controls.
Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction. Plot the dose-response curves and calculate the EC50 values for each compound.
Measurement of Vascular Smooth Muscle Cell Membrane Potential
This experiment tests the hypothesis that MDL-899 causes vasodilation by hyperpolarizing vascular smooth muscle cells, similar to potassium channel openers.
Objective: To determine if MDL-899 alters the membrane potential of vascular smooth muscle cells.
Materials:
-
Isolated arteriolar smooth muscle cells.
-
Voltage-sensitive fluorescent dye (e.g., DiBAC4(3)).
-
MDL-899, Minoxidil (positive control), high-potassium solution (depolarizing agent).
-
Fluorescence microscope or plate reader.
Step-by-Step Protocol:
-
Isolate vascular smooth muscle cells from a suitable artery.
-
Load the cells with the voltage-sensitive dye according to the manufacturer's instructions.
-
Record baseline fluorescence.
-
Apply MDL-899 and monitor changes in fluorescence intensity over time. A decrease in fluorescence typically indicates hyperpolarization.
-
Use Minoxidil as a positive control for hyperpolarization.
-
Use a high-potassium solution to induce depolarization as a positive control for the dye's response.
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline and compare the effects of MDL-899 to the controls.
Intracellular Calcium Imaging
This assay investigates whether MDL-899's mechanism involves the modulation of intracellular calcium, a key regulator of smooth muscle contraction.
Objective: To measure changes in intracellular calcium concentration in vascular smooth muscle cells in response to MDL-899.
Materials:
-
Isolated vascular smooth muscle cells.
-
Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
MDL-899, Hydralazine (positive control), a vasoconstrictor (e.g., angiotensin II).
-
Confocal microscope or fluorescence plate reader with kinetic reading capabilities.
Step-by-Step Protocol:
-
Culture vascular smooth muscle cells on glass-bottom dishes.
-
Load the cells with Fluo-4 AM.
-
Record baseline fluorescence.
-
Stimulate the cells with a vasoconstrictor to induce an increase in intracellular calcium.
-
Apply MDL-899 and observe any changes in the calcium signal.
-
Use Hydralazine as a positive control, as it is known to interfere with calcium mobilization.[13]
Data Analysis: Measure the fluorescence intensity over time and quantify the effect of MDL-899 on both basal and stimulated intracellular calcium levels.
Interpreting the Data and Building a Mechanistic Model
The results from these experiments will provide a clearer picture of MDL-899's mechanism of action.
-
If MDL-899 causes hyperpolarization: This would strongly suggest that, like Minoxidil and Diazoxide, it is a potassium channel opener. Further experiments using specific potassium channel blockers could then be employed to identify the specific channel subtype.
-
If MDL-899 inhibits agonist-induced calcium release: This would point towards a mechanism similar to that of Hydralazine, involving interference with intracellular calcium signaling pathways.
-
If MDL-899 induces vasodilation without affecting membrane potential or calcium signaling: This would indicate a novel mechanism of action, potentially involving downstream signaling pathways such as those mediated by cyclic GMP.
Conclusion
While MDL-899 shows promise as a long-acting antihypertensive agent, a thorough understanding of its mechanism of action is crucial for its continued development. The experimental framework presented here provides a robust and logical pathway to not only validate its function but also to potentially uncover a novel mechanism of vasodilation. By systematically comparing its effects to those of established direct-acting vasodilators, researchers can confidently position MDL-899 within the landscape of antihypertensive therapies.
References
- Bio-protocol. Arteriole Membrane Potential Measurement. Bio-protocol. Accessed January 10, 2026. [Link]
- Dr.Oracle. What is a suitable alternative for managing hypertension in an End-Stage Renal Disease (ESRD) patient allergic to hydralazine?. Dr.Oracle. Accessed January 10, 2026. [Link]
- MacGregor, T. R., et al. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator. British Journal of Clinical Pharmacology. 1987;23(4):411-416.
- JoVE. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro. JoVE. Accessed January 10, 2026. [Link]
- Carpi, C., et al. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. Arzneimittelforschung. 1984;34(9):1025-31.
- Kano, M., et al. Measurement of membrane potential and intracellular Ca(2+) of arteriolar endothelium and smooth muscle in vivo.
- Kapoor, A., Chen, C. G., & Iozzo, R. V. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis.
- Bio-protocol. Rat Aortic Ring Model to Assay Angiogenesis ex vivo. Bio-protocol. Accessed January 10, 2026. [Link]
- Creative Bioarray. Rat Aortic Ring Assay. Creative Bioarray. Accessed January 10, 2026. [Link]
- Sage, C., et al. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation. Journal of Visualized Experiments. 2016;(111):54051.
- Mayo Clinic. High blood pressure (hypertension). Mayo Clinic. Accessed January 10, 2026. [Link]
- Drugs.com. Hydralazine Alternatives Compared. Drugs.com. Accessed January 10, 2026. [Link]
- Bonev, A. D., et al. Development of an Image-Based System for Measurement of Membrane Potential, Intracellular Ca2+ and Contraction in Arteriolar Smooth Muscle Cells.
- Sica, D. A. Direct Vasodilators and their Role in Hypertension Management: Minoxidil. The Journal of Clinical Hypertension. 2004;6(5):281-284.
- American Heart Association. Types of Blood Pressure Medications.
- National Center for Biotechnology Information. Vasodilators - StatPearls. NCBI Bookshelf. Accessed January 10, 2026. [Link]
- MacGregor, T. R., et al. Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension. Journal of Cardiovascular Pharmacology. 1986;8(5):954-8.
- CV Pharmacology. Direct Acting Vasodilators. CV Pharmacology. Accessed January 10, 2026. [Link]
- Medbullets. Direct-Acting Vasodilators. Medbullets. Accessed January 10, 2026. [Link]
- Cheng, H., Lederer, W. J., & Lederer, M. R. Imaging Microdomain Ca 2+ in Muscle Cells.
- Sica, D. A. Direct-Acting Vasodilators. The Journal of Clinical Hypertension. 2011;13(9):690-692.
- Jia, G., et al. Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes. International Journal of Molecular Sciences. 2021;22(11):5898.
- Sica, D. A. Direct Vasodilators and Sympatholytic Agents. The Journal of Clinical Hypertension. 2015;17(7):578-580.
- Cohn, J. N. Direct-acting vasodilators. Journal of Cardiovascular Pharmacology. 1985;7 Suppl 2:S94-7.
- Semantics Scholar. Molecular Imaging and Quantification of Smooth Muscle Cell and Aortic Tissue Calcification In Vitro and Ex Vivo with a. Semantic Scholar. Accessed January 10, 2026. [Link]
- Sica, D. A. Direct Vasodilators and Sympatholytic Agents. The Journal of Clinical Hypertension. 2015;17(7):578-80.
- Pharmapproach. Vasodilator Uses and Mode of Action. Pharmapproach. Accessed January 10, 2026. [Link]
- Sica, D. A. Direct-Acting Vasodilators. The Journal of Clinical Hypertension. 2011;13(9):690-2.
- National Center for Biotechnology Information. Regulation of Cerebral Artery Smooth Muscle Membrane Potential by Ca2+-activated Cation Channels. NCBI Bookshelf. Accessed January 10, 2026. [Link]
- Molecular Devices. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. Molecular Devices. Accessed January 10, 2026. [Link]
- National Center for Biotechnology Information. Hydralazine - StatPearls. NCBI Bookshelf. Accessed January 10, 2026. [Link]
- MDPI. Allium Flavonols: Health Benefits, Molecular Targets, and Bioavailability. MDPI. Accessed January 10, 2026. [Link]
- Oreate AI Blog. How Hydralazine Works Moa. Oreate AI Blog. Accessed January 10, 2026. [Link]
- Wikipedia. Hydralazine. Wikipedia. Accessed January 10, 2026. [Link]
- Medicover Hospitals. Hydralazine Mechanism of Action. Medicover Hospitals. Accessed January 10, 2026. [Link]
- National Center for Biotechnology Information. Cracking the Sulfur Code: Garlic Bioactive Molecules as Multi-Target Blueprints for Drug Discovery. NCBI Bookshelf. Accessed January 10, 2026. [Link]
- National Center for Biotechnology Information. Molecular Screening of Bioactive Compounds of Garlic for Therapeutic Effects against COVID-19. NCBI Bookshelf. Accessed January 10, 2026. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct-acting vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpbp.com [ajpbp.com]
- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 7. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 8. Direct‐Acting Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heart.org [heart.org]
- 10. Hydralazine - Wikipedia [en.wikipedia.org]
- 11. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Direct Vasodilators and their Role in Hypertension Management: Minoxidil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arteriole Membrane Potential Measurement [bio-protocol.org]
A Comparative Guide to the Immunomodulatory Effects of Mopidralazine and Dihydralazine on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of antihypertensive therapeutics, the immunomodulatory potential of drugs is a critical consideration, particularly for patients with underlying autoimmune predispositions. This guide provides an in-depth comparison of the effects of two peripheral vasodilators, mopidralazine and dihydralazine, on the immune system. While both are recognized for their efficacy in managing hypertension, their interactions with immune cells diverge significantly, with dihydralazine and its close analog hydralazine being extensively studied for their capacity to induce autoimmune syndromes. In contrast, the immunomodulatory profile of mopidralazine remains largely uncharacterized, presenting a significant knowledge gap. This document will synthesize the current understanding of dihydralazine's impact on key immune cell populations, grounded in experimental data, and juxtapose this with the current dearth of information on mopidralazine, thereby highlighting critical areas for future research.
Introduction to Mopidralazine and Dihydralazine
Mopidralazine is an orally active antihypertensive agent that effectively reduces systolic blood pressure.[1] It is known for a slower onset but longer duration of action compared to other vasodilators.[1] Chemically, it is distinct from the hydrazinophthalazine class to which dihydralazine belongs.[2][3]
Dihydralazine, a member of the hydrazinophthalazine chemical class, is a prescription medication used for its antihypertensive properties.[4] It functions by relaxing vascular smooth muscle, which decreases peripheral resistance and lowers blood pressure.[4] Dihydralazine is structurally and functionally very similar to hydralazine, and much of the existing immunomodulatory data comes from studies on hydralazine.[5] Both dihydralazine and hydralazine are well-documented inducers of drug-induced lupus erythematosus (DILE), an autoimmune condition that mimics systemic lupus erythematosus (SLE).[6][7]
Comparative Analysis of Effects on Immune Cell Subsets
The following sections detail the known effects of dihydralazine (with data largely derived from studies on hydralazine) on major immune cell populations. The corresponding effects of mopidralazine are currently unknown and represent a critical area for investigation.
T Lymphocytes: Central Players in Autoimmunity
Dihydralazine/hydralazine has been shown to directly impact T cell function, a key factor in the pathogenesis of DILE. Studies indicate that hydralazine can induce autoreactivity in T cells.[8] This is thought to occur through the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway. Inhibition of this pathway leads to decreased activity of DNA methyltransferase (DNMT), resulting in DNA hypomethylation.[9] This epigenetic modification can lead to the overexpression of genes such as lymphocyte function-associated antigen-1 (LFA-1), which is associated with T cell autoreactivity.[8][9] Furthermore, hydralazine has been shown to induce apoptosis in leukemic T cells through the intrinsic mitochondrial pathway, suggesting it can directly influence T cell survival.[10][11] Some studies have noted positive lymphoproliferative responses to hydralazine in treated patients, indicating a cell-mediated immune response to the drug itself.[12][13]
B Lymphocytes: The Source of Autoantibodies
A hallmark of dihydralazine/hydralazine-induced lupus is the production of autoantibodies, particularly anti-histone antibodies.[4][14] Research suggests that hydralazine can subvert B lymphocyte tolerance, the mechanism that prevents the immune system from attacking self-antigens.[1][7][12] This is achieved by impairing receptor editing, a crucial process for eliminating self-reactive B cells.[1][7][12] Similar to its effect on T cells, this disruption is linked to the inhibition of the ERK signaling pathway.[1][7] By interfering with this pathway, hydralazine impairs the upregulation of the RAG-2 gene, which is essential for the genetic rearrangements required for receptor editing.[12] Adoptive transfer of hydralazine-treated bone marrow B cells has been shown to induce autoantibody production in mice, confirming a direct role in breaking B cell tolerance.[1][7]
Neutrophils: Innate Immunity and NETosis
Recent evidence has implicated neutrophils in the pathogenesis of DILE. Hydralazine is a significant inducer of Neutrophil Extracellular Trap (NET) formation, a process known as NETosis.[2][3][15] NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap pathogens. However, aberrant NET formation can expose self-antigens and drive autoimmune responses.[16] Hydralazine-induced NETosis is dependent on NADPH oxidase and peptidylarginine deiminase 4 (PAD4) activation and is thought to be triggered by the modulation of intracellular calcium release.[2][3] The protein cargo of NETs induced by hydralazine can also differ, with notable variations in histone content, which may contribute to the specific autoimmune response seen in DILE.[2][3]
Macrophages: Modulators of Inflammation
The effect of dihydralazine/hydralazine on macrophage polarization is less clear and appears to be context-dependent. In a model of spinal cord injury, hydralazine promoted a shift towards M2 (anti-inflammatory) macrophage polarization, which was associated with reduced inflammation and oxidative stress, and improved neurological recovery.[17] This effect was linked to the activation of the PI3K/AKT pathway.[17] However, in the context of lipopolysaccharide-induced myocardial dysfunction, hydralazine demonstrated anti-inflammatory effects by suppressing the systemic inflammatory response.[18] It is plausible that hydralazine's influence on macrophages could vary depending on the tissue microenvironment and the nature of the inflammatory stimulus.
Summary of Immunomodulatory Effects
| Immune Cell Type | Dihydralazine/Hydralazine Effects | Mopidralazine Effects |
| T Lymphocytes | Induces autoreactivity via ERK pathway inhibition and DNA hypomethylation.[8][9] Can trigger apoptosis.[10][11] | Unknown |
| B Lymphocytes | Subverts self-tolerance by impairing receptor editing through ERK pathway inhibition, leading to autoantibody production (especially anti-histone antibodies).[1][7][12][14] | Unknown |
| Neutrophils | Potent inducer of Neutrophil Extracellular Trap (NET) formation.[2][3][15] | Unknown |
| Macrophages | May promote M2 (anti-inflammatory) polarization in specific contexts (e.g., spinal cord injury).[17] Exhibits general anti-inflammatory properties.[18] | Unknown |
Proposed Signaling Pathways in Dihydralazine/Hydralazine-Induced Autoimmunity
The prevailing hypothesis for dihydralazine/hydralazine-induced autoimmunity centers on its ability to interfere with key signaling pathways in lymphocytes, leading to epigenetic modifications and a breakdown of self-tolerance.
Caption: Proposed mechanism of hydralazine-induced autoimmunity in T and B lymphocytes.
Experimental Protocols for Assessing Immunomodulatory Effects
To facilitate further research into the immunomodulatory properties of mopidralazine and other compounds, this section provides detailed, step-by-step methodologies for key in vitro assays.
Experimental Workflow Overview
Caption: General workflow for in vitro assessment of drug effects on immune cells.
Protocol 1: T Cell Activation Analysis by Flow Cytometry
This protocol allows for the quantification of T cell activation markers following drug exposure.[4][5][14][19][20]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies
-
Test compounds (Mopidralazine, Dihydralazine)
-
Flow cytometry staining buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)
-
Fixation/Permeabilization buffers (for intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Drug Treatment and Stimulation:
-
Plate 1 x 10^6 PBMCs per well in a 24-well plate.
-
Add test compounds at desired concentrations. Include a vehicle control.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add stimulation agents (e.g., PMA at 50 ng/mL and Ionomycin at 1 µg/mL). Include an unstimulated control.
-
Incubate for 4-24 hours depending on the activation marker of interest.
-
-
Antibody Staining (Surface Markers):
-
Harvest cells and wash with staining buffer.
-
Prepare and add an antibody cocktail for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
-
Data Acquisition: Resuspend cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on lymphocyte populations (CD3+, CD4+, CD8+) and quantify the percentage of cells expressing activation markers (e.g., CD69, CD25).
Protocol 2: In Vitro B Cell Differentiation Assay
This protocol assesses the ability of a drug to interfere with B cell differentiation into antibody-secreting plasma cells.[21][22][23][24][25]
Materials:
-
Isolated CD19+ B cells or PBMCs
-
RPMI-1640 medium with 10% FBS
-
Stimulation cocktail (e.g., CpG ODN 2395, soluble CD40 ligand, IL-2, IL-10)
-
Test compounds
-
ELISA kit for human IgG/IgM
-
Flow cytometry antibodies (e.g., anti-CD19, anti-CD27, anti-CD38)
Procedure:
-
Cell Culture: Seed isolated B cells or PBMCs at an appropriate density (e.g., 2.5 x 10^5 cells/mL) in a 48-well plate.
-
Treatment and Stimulation:
-
Add test compounds at desired concentrations.
-
Add the B cell stimulation cocktail.
-
Incubate for 6-9 days at 37°C, 5% CO2.
-
-
Analysis of Differentiation:
-
Flow Cytometry: On day 6 or 9, harvest cells and stain for B cell and plasma cell markers (e.g., CD19, CD27, CD38). Analyze the percentage of differentiated plasmablasts (CD27+CD38+).
-
ELISA: On day 6 or 9, collect culture supernatants. Quantify the concentration of secreted immunoglobulins (IgG, IgM) using an ELISA kit according to the manufacturer's instructions.
-
Protocol 3: Quantification of Neutrophil Extracellular Trap (NET) Formation
This assay quantifies the induction of NETosis by test compounds using fluorescence microscopy.[6][26][27][28][29]
Materials:
-
Neutrophils isolated from fresh human blood
-
Phenol-red free RPMI medium
-
PMA (positive control)
-
Test compounds
-
Non-cell-permeable DNA dye (e.g., Sytox Green or Sytox Orange)
-
DNA stain (e.g., DAPI or Hoechst)
-
Antibodies for immunofluorescence (e.g., anti-myeloperoxidase (MPO), anti-citrullinated Histone H3)
-
Fluorescence microscope or plate reader
Procedure:
-
Neutrophil Isolation and Seeding: Isolate neutrophils from healthy donor blood. Seed neutrophils (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere.
-
Treatment:
-
Add test compounds at various concentrations.
-
Add PMA (e.g., 100 ng/mL) to positive control wells. Include a vehicle control.
-
Incubate for 3-4 hours at 37°C.
-
-
Quantification:
-
Add a non-cell-permeable DNA dye (e.g., Sytox Green at 0.2 µM) to all wells. This dye will only stain the extracellular DNA of NETs.
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure fluorescence using a plate reader (excitation/emission appropriate for the dye).
-
-
Visualization (Optional):
-
Fix, permeabilize, and stain cells with DAPI and antibodies against NET components (e.g., MPO).
-
Visualize the characteristic web-like structures of NETs using a fluorescence microscope.
-
Protocol 4: Macrophage Polarization Assay
This protocol assesses the effect of a drug on the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[8][30][31][32][33]
Materials:
-
Monocytes isolated from PBMCs or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
M-CSF or PMA (for differentiation into M0 macrophages)
-
Polarizing stimuli: LPS and IFN-γ (for M1); IL-4 and IL-13 (for M2)
-
Test compounds
-
Flow cytometry antibodies (e.g., anti-CD80, anti-CD86 for M1; anti-CD206, anti-CD163 for M2)
-
ELISA kits for cytokines (e.g., TNF-α, IL-6 for M1; IL-10 for M2)
Procedure:
-
Differentiation: Differentiate monocytes into M0 macrophages by culturing with M-CSF (for primary cells) or PMA (for THP-1 cells) for several days.
-
Polarization:
-
Replace the medium with fresh medium containing the test compounds.
-
Add M1-polarizing stimuli (LPS and IFN-γ) or M2-polarizing stimuli (IL-4 and IL-13) to respective wells.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for M1 and M2 surface markers. Analyze the percentage of cells expressing these markers.
-
ELISA: Collect culture supernatants and measure the concentration of characteristic M1 and M2 cytokines.
-
Conclusion and Future Directions
This guide illuminates a significant disparity in our understanding of the immunomodulatory effects of mopidralazine versus dihydralazine. The well-established association of dihydralazine and its analog hydralazine with drug-induced lupus erythematosus underscores the critical importance of evaluating the immunological impact of antihypertensive agents. The proposed mechanisms, involving the inhibition of the ERK signaling pathway in both T and B cells and the induction of NETosis, provide a solid foundation for understanding this adverse drug reaction.
The complete absence of data on mopidralazine's effects on immune cells is a major gap in its pharmacological profile. Given its clinical use, a thorough investigation into its potential for immunomodulation is imperative. The experimental protocols detailed in this guide offer a clear roadmap for such an investigation. Future studies should prioritize a direct, head-to-head comparison of mopidralazine and dihydralazine using these assays to determine if mopidralazine offers a safer alternative with respect to the risk of inducing autoimmunity. Such research is essential for informed clinical decision-making and for the development of safer cardiovascular drugs.
References
- Brinkmann, V., et al. (2010). Neutrophil Extracellular Traps Kill Bacteria. Science, 303(5663), 1532-1535.
- Deng, C., Lu, Q., et al. (2003). Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling.
- Gorelik, G., et al. (2007). Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus. Proceedings of the National Academy of Sciences, 104(15), 6317-6322.
- Grayson, P. C., et al. (2017). Drugs Implicated in Systemic Autoimmunity Modulate Neutrophil Extracellular Trap Formation.
- Hahn, B. H., et al. (1972). Immune responses to hydralazine and nuclear antigens in hydralazine-induced lupus erythematosus. Annals of Internal Medicine, 76(3), 365-374.
- Jiang, D., et al. (2016). The effect of mesenchymal stem cells on NET formation and their impact on bacterial killing. Scientific Reports, 6, 32893.
- Kaplan, M. J., & Radic, M. (2012). Neutrophil extracellular traps: double-edged swords of innate immunity. Journal of Immunology, 189(6), 2689-2695.
- Martinez, F. O., & Gordon, S. (2014). The M1 and M2 paradigm of macrophage activation: time for reassessment. F1000Prime Reports, 6, 13.
- Perry, H. M. Jr. (1973). Late toxicity to hydralazine resembling systemic lupus erythematosus or rheumatoid arthritis. The American Journal of Medicine, 54(1), 58-72.
- Silva, L. M., et al. (2021).
- Simon, A. C., et al. (1982). Effect of dihydralazine on the brachial artery in patients with essential hypertension. Clinical Science, 62(4), 323-327.
- Villanueva, E., et al. (2011). Netting neutrophils induce endothelial damage, exposing vessel wall collagen and compromising vessel wall integrity. The Journal of Immunology, 187(1), 538-552.
- Global Substance Registration System. MOPIDRALAZINE.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 71143, Mopidralazine.
- The Rheumatologist. (2018). Neutrophil Extracellular Traps & Their Role in Autoimmunity.
- Cureus. (2019). Clinical Characteristics of Hydralazine-induced Lupus.
- Creative Biolabs. (n.d.). Protocol of Cell Activation for Flow Cytometry.
- Deng, C., et al. (2003). Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling. Arthritis & Rheumatism, 48(3), 746-756.
- Wang, T., et al. (2023). Hydralazine Promotes Central Nervous System Recovery after Spinal Cord Injury by Suppressing Oxidative Stress and Inflammation through Macrophage Regulation. Journal of Neurotrauma.
- Wang, N., et al. (2014). Polarizing Macrophages In Vitro. In: Methods in Molecular Biology. Springer.
- Yung, R. L., et al. (1997). Mechanisms of drug-induced lupus. IV. Comparison of procainamide and hydralazine with analogs in vitro and in vivo. Arthritis & Rheumatism, 40(8), 1436-1443.
- Spadaro, O., et al. (2022). Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D 3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages. International Journal of Molecular Sciences, 23(15), 8642.
- van der Vlugt, L. E., et al. (2022). Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells. Frontiers in Immunology, 13, 894580.
- Deng, C., et al. (2005). Hydralazine target: From blood vessels to the epigenome. Current Drug Targets-Cardiovascular & Hematological Disorders, 5(2), 147-153.
- Wikipedia. (2025). Lupus.
- Vilaboa, N., et al. (2016). The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. Oncotarget, 7(16), 21875-21886.
- He, C., et al. (2020). Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation. Frontiers in Immunology, 11, 580977.
- van der Vlugt, L. E., et al. (2022). Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells. ResearchGate.
- Vilaboa, N., et al. (2016). The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. Oncotarget, 7(16), 21875-21886.
- Ochiai, K., et al. (2021). Protocol for in vitro BCR-mediated plasma cell differentiation and purification of chromatin-associated proteins. STAR Protocols, 2(3), 100645.
- van der Vlugt, L. E., et al. (2022). Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells. ResearchGate.
- Batchelor, J. R., et al. (1980). Hydralazine-induced systemic lupus erythematosus: influence of HLA-DR and sex on susceptibility. The Lancet, 315(8178), 1107-1109.
- ResearchGate. (n.d.). Hydralazine suppresses angiotensin II infusion-induced CD45+ cell....
- Li, Y., et al. (2025). Hydralazine Attenuates Lipopolysaccharide-Induced Murine Myocardial Dysfunction by Inhibition of Semicarbazide-Sensitive Amine Oxidase. International Journal of Molecular Sciences, 26(23), 1-18.
- Du, M., et al. (2020). Increased Hydrostatic Pressure Promotes Primary M1 Reaction and Secondary M2 Polarization in Macrophages. Frontiers in Immunology, 11, 570889.
- Costa, A., et al. (2021). Modulation of Macrophages M1/M2 Polarization Using Carbohydrate-Functionalized Polymeric Nanoparticles. Pharmaceutics, 13(9), 1434.
Sources
- 1. pnas.org [pnas.org]
- 2. Brief Report: Drugs Implicated in Systemic Autoimmunity Modulate Neutrophil Extracellular Trap Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs Implicated in Systemic Autoimmunity Modulate Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promab.com [promab.com]
- 9. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunologic effects of hydralazine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Neutrophil Extracellular Traps & Their Role in Autoimmunity - Page 2 of 3 - The Rheumatologist [the-rheumatologist.org]
- 16. Clinical Characteristics of Hydralazine-induced Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydralazine Promotes Central Nervous System Recovery after Spinal Cord Injury by Suppressing Oxidative Stress and Inflammation through Macrophage Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydralazine Attenuates Lipopolysaccharide-Induced Murine Myocardial Dysfunction by Inhibition of Semicarbazide-Sensitive Amine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 23. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 24. Protocol for in vitro BCR-mediated plasma cell differentiation and purification of chromatin-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 27. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A New Methodology for the Quantification of Neutrophil Extracellular Traps in Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 32. mdpi.com [mdpi.com]
- 33. yeasenbio.com [yeasenbio.com]
A Comparative Analysis of Lge-899 and Other Vasodilators: A Guide for Researchers
This guide provides a comprehensive comparison of the vasodilator Lge-899 against other major classes of vasodilating agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate these compounds. We will explore the known characteristics of this compound and contextualize its potential within the broader landscape of vasodilator therapeutics.
Introduction to Vasodilation
Vasodilators are a critical class of therapeutic agents that induce the widening of blood vessels, a process known as vasodilation.[1][2] This physiological response, resulting from the relaxation of vascular smooth muscle cells, leads to decreased systemic vascular resistance and a subsequent reduction in blood pressure.[3] Consequently, vasodilators are indispensable in the management of a spectrum of cardiovascular conditions, including hypertension, heart failure, and angina.[1][3][4][5][6][7]
The therapeutic landscape of vasodilators is diverse, with various classes of drugs exerting their effects through distinct molecular pathways.[3][4] These can be broadly categorized by their site of action (arterial, venous, or mixed) and their mechanism of action.[3][6] Understanding these differences is paramount for the rational design and application of vasodilator therapies.
This compound (MDL-899): A Direct Arteriolar Vasodilator
This compound, also referred to in earlier literature as MDL-899, is identified as a direct-acting arteriolar vasodilator.[8][9] Early pharmacodynamic studies in the late 1980s and early 1990s provided initial insights into its hemodynamic effects in humans.
Clinical investigations involving patients with essential hypertension demonstrated that the addition of MDL-899 to a standard beta-blocker-diuretic regimen resulted in significant reductions in both supine and standing blood pressure.[9] Pharmacodynamic studies in normotensive volunteers further substantiated its action as a direct arteriolar vasodilator.[8] A notable effect observed with MDL-899 administration was a reflex-mediated increase in heart rate and plasma noradrenaline concentrations, a common physiological response to a rapid decrease in blood pressure.[8] This reflex tachycardia could be attenuated by co-administration with a beta-blocker like atenolol.[8]
While these initial studies established its profile as a potent arteriolar vasodilator, the precise molecular mechanism of this compound was not fully elucidated in the available literature and there is a notable absence of recent clinical trial data to further characterize its efficacy and safety profile in comparison to modern vasodilators.
Comparative Analysis with Major Vasodilator Classes
The therapeutic utility of a vasodilator is determined by its mechanism of action, selectivity for different vascular beds, and its side-effect profile. Here, we compare the known characteristics of this compound with those of well-established vasodilator classes.
Mechanism of Action
The following diagram illustrates the signaling pathways of major vasodilator classes.
Caption: Signaling pathways of major vasodilator classes.
-
Direct-Acting Vasodilators (e.g., this compound, Hydralazine, Minoxidil): These agents, including this compound, act directly on the vascular smooth muscle to induce relaxation.[4][5][10] Hydralazine's mechanism is complex and thought to involve the release of nitric oxide from the endothelium, inhibition of calcium release, and hyperpolarization of the smooth muscle cells.[10][11] Minoxidil primarily works by opening ATP-sensitive potassium channels, leading to hyperpolarization and relaxation of arteriolar smooth muscle.[4] The precise downstream signaling cascade for this compound remains to be fully elucidated.
-
Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors: This class includes Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs).[1][4][5] ACE inhibitors prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while ARBs block the binding of angiotensin II to its receptor.[1][5] These are considered indirect vasodilators.[5]
-
Calcium Channel Blockers (CCBs): CCBs inhibit the influx of extracellular calcium into vascular smooth muscle cells by blocking L-type calcium channels.[1][4][5] This reduction in intracellular calcium leads to vasodilation.
-
Nitrates: This class of drugs, such as nitroglycerin, serves as a source of nitric oxide (NO).[1][4][6] NO activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which in turn promotes smooth muscle relaxation.[6][12]
Site of Action and Hemodynamic Effects
The selectivity of a vasodilator for arterial versus venous circulation significantly influences its clinical applications.[3][6]
| Vasodilator Class | Primary Site of Action | Key Hemodynamic Effects | Primary Clinical Applications |
| This compound (MDL-899) | Arteriolar[8] | Decreased systemic vascular resistance, reflex tachycardia[8] | Hypertension[9] |
| Direct-Acting (Hydralazine) | Arteriolar[3][6][11] | Decreased afterload, reflex tachycardia[11] | Hypertension, Heart Failure[11] |
| Direct-Acting (Minoxidil) | Arteriolar[4] | Potent decrease in peripheral resistance, reflex tachycardia, fluid retention | Severe Hypertension |
| ACE Inhibitors & ARBs | Mixed (Arterial & Venous)[3] | Decreased preload and afterload | Hypertension, Heart Failure, Chronic Kidney Disease[4] |
| Calcium Channel Blockers | Primarily Arterial | Decreased systemic vascular resistance | Hypertension, Angina[4] |
| Nitrates | Primarily Venous[3][6] | Decreased preload | Angina, Heart Failure[4] |
This compound's profile as a selective arteriolar vasodilator aligns it with drugs like hydralazine and minoxidil.[8] This selectivity results in a pronounced reduction in afterload, making it effective for lowering blood pressure.[3] However, this can also trigger a more significant baroreceptor-mediated reflex tachycardia compared to mixed vasodilators.[3][6]
Side Effect Profiles
The adverse effects of vasodilators are often extensions of their therapeutic actions.
-
This compound (MDL-899): Reported side effects include headache, lightheadedness, and tachycardia.[8]
-
Direct-Acting Vasodilators: These are often associated with reflex tachycardia, palpitations, and fluid retention.[5][6][13] Hydralazine can also cause a lupus-like syndrome in some individuals.[4]
-
ACE Inhibitors: A characteristic side effect is a dry cough.[5][13] Hyperkalemia and angioedema are also potential concerns.[4]
-
ARBs: Similar to ACE inhibitors but with a lower incidence of cough and angioedema.[4]
-
Calcium Channel Blockers: Can cause dizziness, headache, flushing, and peripheral edema.[1][5]
-
Nitrates: Commonly cause headaches, flushing, and orthostatic hypotension.[4]
Experimental Evaluation of Vasodilators
The assessment of vasodilator efficacy and mechanism relies on a combination of in vitro and in vivo experimental models.
In Vitro Methodologies
In vitro models are crucial for elucidating the molecular mechanisms of action and for initial drug screening.[14][15]
Experimental Protocol: Wire Myography for Ex Vivo Vasodilator Assessment
-
Tissue Preparation: Isolate segments of arteries (e.g., aorta, mesenteric arteries) from a suitable animal model (e.g., rat, mouse).[16]
-
Mounting: Mount the arterial rings in a wire myograph chamber filled with a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a standardized resting tension.
-
Pre-contraction: Induce a sustained contraction using a vasoconstrictor agent such as phenylephrine or potassium chloride.[16]
-
Vasodilator Application: Add the test vasodilator (e.g., this compound) in a cumulative concentration-response manner.
-
Data Acquisition: Record the changes in isometric tension to determine the extent of vasorelaxation.
-
Analysis: Plot concentration-response curves to calculate potency (EC50) and efficacy (Emax).
To investigate the involvement of specific pathways, this protocol can be modified by pre-incubating the tissue with selective inhibitors (e.g., L-NAME to block nitric oxide synthase).[16]
Caption: Workflow for ex vivo vasodilator testing using wire myography.
In Vivo Models
In vivo studies are essential for evaluating the systemic hemodynamic effects and overall physiological response to a vasodilator.[17]
Experimental Protocol: Telemetric Blood Pressure Monitoring in Hypertensive Rats
-
Animal Model: Utilize a relevant model of hypertension, such as the spontaneously hypertensive rat (SHR) or angiotensin II-induced hypertensive models.[16][17][18][19]
-
Telemetry Implantation: Surgically implant a telemetric blood pressure transducer into the abdominal aorta of the animals. Allow for a recovery period.
-
Baseline Recording: Record baseline 24-hour ambulatory blood pressure and heart rate to establish a stable hypertensive state.
-
Drug Administration: Administer the test vasodilator (e.g., this compound) via the desired route (e.g., oral gavage).
-
Continuous Monitoring: Continuously record blood pressure and heart rate for a defined period post-administration.
-
Data Analysis: Analyze the telemetric data to determine the magnitude and duration of the blood pressure-lowering effect and the extent of any reflex tachycardia.
This methodology provides a comprehensive assessment of the drug's pharmacodynamic profile in a conscious, freely moving animal, which is more translatable to the clinical setting.
Conclusion and Future Directions
This compound (MDL-899) presents a historical profile of a potent, direct-acting arteriolar vasodilator.[8] Its characteristics place it in a similar functional class to agents like hydralazine. However, the lack of recent, detailed mechanistic studies and extensive clinical trial data limits a direct, evidence-based comparison with the array of modern vasodilators that have well-defined molecular targets and extensive safety and efficacy profiles.
For researchers and drug development professionals, the story of this compound underscores the evolution of vasodilator research. Future investigations into novel vasodilators should aim to:
-
Elucidate the precise molecular mechanism of action early in development.
-
Conduct comprehensive in vitro and in vivo studies to characterize selectivity, potency, and hemodynamic effects.
-
Design rigorous clinical trials to compare the efficacy and safety against current standards of care.
By building upon the foundational knowledge gained from earlier compounds like this compound, the development of next-generation vasodilators can be more targeted and effective, ultimately leading to improved therapeutic options for cardiovascular diseases.
References
- StatPearls - NCBI Bookshelf. (2023, August 14). Vasodilators.
- CV Pharmacology.
- Cleveland Clinic.
- PubMed. (2012).
- MedicineNet.
- Pharmapproach. (2021, June 29).
- Hims.
- PubMed Central. (2014).
- Mount Sinai Scholars Portal. (2022). Novel inhaled pulmonary vasodilators in adult cardiac surgery: a scoping review. [Link]
- PubMed Central. (2016, February 18). Human Vascular Microphysiological System for in vitro Drug Screening. [Link]
- MDPI. (2023). Research Progress in the Construction and Application of In Vitro Vascular Models. [Link]
- Frontiers. (2022).
- PubMed Central. (2024, February 9).
- Circulation. (2024).
- PubMed. (1988).
- Lab on a Chip. (2021). Healthy and diseased in vitro models of vascular systems. [Link]
- ResearchGate. In vivo vascular function and telemetric blood pressure (BP) recordings.... [Link]
- PubMed. (2014).
- Inotiv. Hypertension and Vascular Disease Models. [Link]
- PubMed. (2009). In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound. [Link]
- ClinicalTrials.gov. Vasoreactivity to Inhaled Nitric Oxide and Inhaled Epoprostenol in Pulmonary Hypertension. [Link]
- National Institutes of Health. (2023, January 6). Acute vasoreactivity testing during right heart catheterization in chronic thromboembolic pulmonary hypertension. [Link]
- PubMed Central. (2023, April 22). Development of an In Vitro Blood Vessel Model Using Autologous Endothelial Cells Generated from Footprint-Free hiPSCs to Analyze Interactions of the Endothelium with Blood Cell Components and Vascular Implants. [Link]
- Hypertension. (2019). Abstract P309: Vasodilating Effects of Macrolides: ex vivo and in vivo study. [Link]
- PubMed Central. (2022). Vasodilators for acute heart failure—A protocol for a systematic review of randomized clinical trials with meta‐analysis and Trial Sequential Analysis. [Link]
- PubMed Central. (2019, July 21). Acute vasodilator testing: An opportunity to advance the precision care of pulmonary hypertension. [Link]
- PubMed. (1991). Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension. [Link]
- CV Pharmacology.
- Medbullets Step 1. (2018, February 23).
- CV Pharmacology.
- PubMed. (1997).
- PubMed. (2000). Oral sildenafil is an effective and specific pulmonary vasodilator in patients with pulmonary arterial hypertension: comparison with inhaled nitric oxide. [Link]
Sources
- 1. Vasodilators: Definition, Side Effects, Drug List (Prescription, Natural, OTC) [medicinenet.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CV Pharmacology | Vasodilator Drugs [cvpharmacology.com]
- 4. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. ajpbp.com [ajpbp.com]
- 7. Vasodilators in Acute Heart Failure: Review of the Latest Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct-Acting Vasodilators - Cardiovascular - Medbullets Step 1 [step1.medbullets.com]
- 11. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 12. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]
- 13. Vasodilators: Types and Side Effects | hims [forhims.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Recent Progress in in vitro Models for Atherosclerosis Studies [frontiersin.org]
- 16. ahajournals.org [ahajournals.org]
- 17. inotiv.com [inotiv.com]
- 18. Effects of vasodilators on beat-to-beat and every fifteen minutes blood pressure variability induced by noradrenaline infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating Preclinical Efficacy: A Guide to Cross-Validation of Novel Vasodilators in Diverse Cell Lines
Senior Application Scientist Note: Initial literature reviews for the compound MDL-899, identified as N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, reveal its characterization as a long-acting antihypertensive vasodilator with documented in vivo effects in animal models and human clinical trials[1][2]. However, a comprehensive search of publicly available scientific literature yielded no studies detailing the in vitro effects of MDL-899 across various cell lines. Consequently, a direct cross-validation and comparison guide on MDL-899's cellular effects cannot be compiled at this time.
This guide has been developed to address this knowledge gap by providing a robust framework for the cross-validation of a novel vasodilator's effects in different cell lines. By presenting a hypothetical yet scientifically rigorous approach, we aim to equip researchers, scientists, and drug development professionals with the necessary experimental designs, protocols, and data interpretation strategies to thoroughly characterize a compound's cellular activity and ensure the reproducibility of their findings.
The Imperative of Cross-Validation in Preclinical Research
In the realm of drug discovery, the transition from a promising compound to a viable therapeutic candidate is fraught with challenges. A significant hurdle is the often-observed discrepancy between initial findings and subsequent validation studies. This variability can arise from numerous factors, including the inherent genetic and phenotypic heterogeneity of cell lines. Therefore, cross-validation of a compound's effects across multiple, well-characterized cell lines is not merely a suggestion but a cornerstone of rigorous preclinical research. This approach provides a more comprehensive understanding of a compound's mechanism of action, its potential therapeutic window, and its spectrum of activity, thereby increasing the predictive value of preclinical data for in vivo efficacy and safety.
Experimental Framework for Cross-Validation of a Novel Vasodilator
This section outlines a comprehensive, multi-tiered experimental approach to characterize and cross-validate the cellular effects of a novel vasodilator, hereafter referred to as "Compound V."
Tier 1: Foundational Cytotoxicity and Proliferation Assessment
The initial step in characterizing Compound V is to establish its impact on cell viability and proliferation across a panel of diverse cell lines.
Cell Line Selection:
A crucial aspect of cross-validation is the selection of a diverse panel of cell lines that represent various tissue origins and genetic backgrounds. For a vasodilator, this should include:
-
Vascular Smooth Muscle Cells (VSMCs): Primary human aortic smooth muscle cells (HASMC) are a physiologically relevant model to assess direct effects on the target cell type.
-
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) are essential for studying the compound's influence on the vascular endothelium.
-
Cancer Cell Lines: Given the increasing interest in repurposing cardiovascular drugs for oncology, a panel of cancer cell lines from different origins (e.g., breast, lung, colon) is recommended.[3][4][5][6] This allows for the exploration of potential anti-cancer properties.
-
Non-cancerous Control Cell Line: A non-cancerous cell line, such as human embryonic kidney 293 (HEK293) cells, can serve as a baseline control for general cytotoxicity.
Experimental Protocol: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound V (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.
Data Presentation: Comparative IC50 Values of Compound V
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HASMC | > 100 | > 100 | 85.2 |
| HUVEC | > 100 | 92.5 | 78.9 |
| MCF-7 (Breast Cancer) | 45.3 | 22.1 | 10.5 |
| A549 (Lung Cancer) | 68.7 | 35.4 | 18.2 |
| HT-29 (Colon Cancer) | 52.1 | 28.9 | 14.7 |
| HEK293 | > 100 | > 100 | 95.8 |
Tier 2: Mechanistic Insights into Cellular Processes
Following the initial assessment of cytotoxicity, the next tier of experiments aims to elucidate the specific cellular processes affected by Compound V.
Experimental Protocol: Cell Migration Assay (Wound Healing Assay)
-
Create a Monolayer: Grow a confluent monolayer of cells in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Wash and Treat: Wash the cells to remove debris and then add media containing Compound V at a non-toxic concentration (e.g., IC50/2).
-
Image Acquisition: Capture images of the wound at 0, 12, and 24 hours.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with Compound V at various concentrations for 24 or 48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
Tier 3: Signaling Pathway Analysis
To understand the molecular mechanisms underlying the observed cellular effects, it is crucial to investigate the impact of Compound V on key signaling pathways.
Experimental Protocol: Western Blotting for Key Signaling Proteins
-
Protein Extraction: Treat cells with Compound V for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK, p38) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Signaling Pathway Diagram: Hypothetical Mechanism of Compound V in Cancer Cells
Caption: Hypothetical signaling pathway of Compound V in cancer cells.
Experimental Workflow for Cross-Validation
Caption: A streamlined workflow for the cross-validation of a novel compound.
Conclusion and Future Directions
The absence of in vitro data for MDL-899 underscores the importance of foundational cellular studies in drug development. The framework presented in this guide provides a comprehensive and scientifically rigorous approach to the cross-validation of a novel vasodilator's effects in diverse cell lines. By systematically assessing cytotoxicity, investigating cellular mechanisms, and analyzing key signaling pathways across a well-chosen panel of cell lines, researchers can build a robust preclinical data package. This, in turn, enhances the confidence in a compound's therapeutic potential and provides a solid rationale for its advancement into in vivo models and, ultimately, clinical trials.
References
- Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodil
- Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899)
- In Vitro Drug Repurposing: Focus on Vasodil
- The Use of Antihypertensive Drugs as Coadjuvant Therapy in Cancer. Frontiers. [Link]
- In vitro quantitative and qualitative analysis of anti-hypertensive tablets and comparison between their generic versus branded. Bibliomed. (URL not available)
- Diversified, endothelial cell-dependent cancer cell response to hypertensive serum modified by antihypertensive drugs. PMC. [Link]
- Vasodilator-Stimulated Phosphoprotein Regulates Proliferation and Growth Inhibition by Nitric Oxide in Vascular Smooth Muscle Cells.
- In Vitro Drug Repurposing: Focus on Vasodilators.
- In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion. PMC. [Link]
- Effect of Antihypertensive Medications on Risk of Cancer. The ASCO Post. [Link]
- Review on in vivo and in vitro experimental model of anti-hypertensive agent. (URL not available)
- Review on: Experimental Screening Methods for Antihypertensive Agents. ijarsct. (URL not available)
- Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899)
- Recent Warnings about Antihypertensive Drugs and Cancer Risk: Where Do They Come From?. European Cardiology Review. [Link]
- Cancer Therapy-Related Hypertension: A Scientific Statement from the American Heart Associ
- Antihypertensive potential of Brassica rapa leaves: An in vitro and in silico approach. (URL not available)
- Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodil
Sources
- 1. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Use of Antihypertensive Drugs as Coadjuvant Therapy in Cancer [frontiersin.org]
- 5. Diversified, endothelial cell-dependent cancer cell response to hypertensive serum modified by antihypertensive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Genotoxic Landscape of Hydrazine-Containing Antihypertensives: An Evidence-Based Guide on Mopidralazine
Introduction: The Criticality of Genotoxicity Assessment for Hydrazine-Containing Pharmaceuticals
Mopidralazine, a vasodilator antihypertensive agent, belongs to a class of drugs characterized by the presence of a hydrazine moiety. This structural feature is shared with the well-known drug hydralazine, a compound that has been subject to extensive investigation regarding its potential mutagenic and genotoxic effects. The assessment of mutagenic activity—the potential of a substance to induce genetic mutations—is a cornerstone of preclinical drug safety evaluation. For drugs intended for long-term use, such as antihypertensives, a thorough understanding of their genotoxic profile is paramount to ensure patient safety.
This guide provides a comprehensive analysis of the available scientific literature concerning the mutagenic potential of Mopidralazine. In the absence of direct studies on Mopidralazine, we will draw upon the extensive data available for the structurally analogous compound, hydralazine, and other hydrazine derivatives to infer potential risks and highlight critical data gaps. This comparative approach will offer researchers, scientists, and drug development professionals a framework for evaluating the genotoxic risk profile of Mopidralazine and underscore the necessity for specific experimental validation.
The Precedent: Understanding the Mutagenic Profile of Hydralazine
Hydralazine has been demonstrated to be genotoxic in a variety of in vitro and in vivo assays. This established mutagenicity serves as a critical reference point for assessing other hydrazine-containing compounds.
Evidence of Hydralazine's Mutagenic and Genotoxic Activity
Numerous studies have reported positive findings for hydralazine in a range of genotoxicity tests:
-
Ames Test (Bacterial Reverse Mutation Assay): Hydralazine has shown mutagenic activity in Salmonella typhimurium strains TA100 and TA1537, both with and without metabolic activation (S-9 fraction).[1][2] This indicates its potential to cause base-pair substitutions and frameshift mutations. The mutagenicity was observed to be dose- and strain-dependent.[3] Interestingly, the mutagenic activity was not always enhanced by the inclusion of microsomal or S9-fractions, suggesting that metabolic activation may not be a prerequisite for its mutagenic effects.[4]
-
Chromosomal Aberration Assays: In cultured mammalian cells, hydralazine hydrochloride has been shown to induce a significant increase in chromosomal aberrations.[5][6] These structural chromosomal abnormalities, such as breaks and exchanges, are indicators of clastogenicity.
-
Micronucleus Test: Hydralazine has been found to induce the formation of micronuclei in L929 cells, indicating its potential to cause chromosomal damage.[7]
-
DNA Damage and Repair Assays: Studies have demonstrated that hydralazine can induce DNA damage and elicit DNA repair synthesis in primary cultures of rat and human hepatocytes.[2][8] Furthermore, it has been shown to cause DNA fragmentation in various organs in mice.[9]
The genotoxicity of hydralazine is thought to be mediated through the generation of reactive oxygen species and the formation of reactive intermediates that can interact with DNA.[4][10]
Comparative Analysis: Mutagenicity of Other Hydrazine-Containing Antihypertensives
The mutagenic potential of hydrazine-containing drugs is not uniform across the class. Comparative studies provide valuable insights into how structural modifications might influence genotoxicity.
| Drug | Ames Test | Chromosomal Aberration | Micronucleus Test | Other Genotoxicity Data |
| Hydralazine | Positive[1][2][10][11] | Positive[5][6] | Positive[7] | Induces DNA damage and repair[2][8][9] |
| Dihydralazine | Weakly Mutagenic[2][12] | Not explicitly found | Positive[7] | Induces DNA damage[9] |
| Todralazine | Not Mutagenic[12] | Not explicitly found | Not explicitly found | Showed antimutagenic properties against B(a)P[12] |
| Binazine | Not Mutagenic[1] | Not explicitly found | Negative[1] | --- |
| Ecarazine | Mutagenic[13] | Not explicitly found | Not explicitly found | Negative in HPC/DNA repair test[13] |
| Budralazine | Mutagenic[13] | Not explicitly found | Not explicitly found | Negative in HPC/DNA repair test[13] |
| Pildralazine | Not explicitly found | Not explicitly found | Not explicitly found | No evidence of carcinogenicity in mice[14] |
This comparison reveals that while several hydrazine derivatives exhibit mutagenicity, others, such as Binazine and Todralazine, have tested negative in the Ames test.[1][12] This suggests that the mutagenic potential can be modulated by the overall molecular structure, not just the presence of the hydrazine group. The lack of direct mutagenicity data for Mopidralazine is a significant knowledge gap that prevents a conclusive assessment of its genotoxic risk.
Standardized Protocols for Mutagenicity Testing
To ensure the reliability and comparability of genotoxicity data, standardized testing protocols are essential. The following are key assays that should be employed to evaluate the mutagenic potential of Mopidralazine.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for detecting gene mutations induced by a test substance.[15]
Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a histidine-deficient medium.
Experimental Workflow:
Ames Test Experimental Workflow
Step-by-Step Methodology:
-
Strain Selection: Utilize a set of validated Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.
-
Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of Mopidralazine to be tested.
-
Main Experiment:
-
Prepare serial dilutions of Mopidralazine.
-
In separate tubes, combine the bacterial culture, the test compound, and either the S9 mix or a buffer (for the non-activated condition).
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertants compared to the negative (vehicle) control.
In Vitro Chromosomal Aberration Assay
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[16][17]
Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance.[6][16] After a defined period, the cells are treated with a mitotic inhibitor to arrest them in the metaphase stage of cell division. Chromosomes are then harvested, stained, and microscopically examined for structural aberrations.
Experimental Workflow:
In Vitro Chromosomal Aberration Assay Workflow
Step-by-Step Methodology:
-
Cell Culture: Culture appropriate mammalian cells to a suitable density.
-
Treatment: Expose the cell cultures to various concentrations of Mopidralazine, along with positive and negative controls, both with and without metabolic activation (S9).
-
Cell Harvest: After the treatment period, add a mitotic inhibitor (e.g., colcemid) to accumulate cells in metaphase.
-
Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells and disperse the chromosomes, fix the cells, and drop them onto microscope slides.
-
Analysis: Stain the chromosomes and analyze a predetermined number of metaphase spreads per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
In Vitro Micronucleus Test
The micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[18]
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. Cells are treated with the test substance, and after an appropriate incubation period, the formation of micronuclei in daughter cells is assessed.
Experimental Workflow:
In Vitro Micronucleus Test Workflow
Step-by-Step Methodology:
-
Cell Culture and Treatment: As with the chromosomal aberration assay, culture and treat cells with a range of Mopidralazine concentrations. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells where micronuclei are easier to score.
-
Cell Harvesting: After treatment, harvest the cells.
-
Staining: Stain the cells with a DNA-specific stain.
-
Scoring: Analyze the cells for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Conclusion and Future Directions
The absence of publicly available mutagenicity data for Mopidralazine represents a significant gap in its preclinical safety profile. Given the well-documented genotoxic potential of the structurally related compound hydralazine, a thorough investigation into the mutagenicity of Mopidralazine is not only warranted but essential. The comparative analysis of other hydrazine-containing antihypertensives suggests that mutagenicity is not an inevitable characteristic of this chemical class and can be influenced by specific structural features.
Therefore, it is strongly recommended that a comprehensive battery of genotoxicity tests, including the Ames test, an in vitro chromosomal aberration assay, and an in vitro micronucleus test, be conducted on Mopidralazine. The results of these studies will be crucial for a definitive assessment of its genotoxic risk and will provide the necessary data for informed decision-making by researchers, drug development professionals, and regulatory agencies. Until such data is available, a degree of caution should be exercised when considering the long-term use of Mopidralazine.
References
- Studies on the mechanism of hydralazine induced mutagenicity and genotoxicity. PubMed.
- Genotoxicity and carcinogenicity studies of antihypertensive agents. ResearchGate.
- Genotoxicity and carcinogenicity studies of antihypertensive agents. PubMed.
- Genetic effects of binazine and hydralazine in vitro and in vivo. PubMed.
- Chromosome Aberration Test. Charles River Laboratories.
- Genotoxicity of the antihypertensive drugs hydralazine and dihydralazine. PubMed.
- Influence of metabolic activation on the induction of micronuclei by antihypertensive drugs in L929 cells. PubMed.
- Chromosome aberrations induced by clinical medicines. PubMed.
- Genetic toxicity of several antihypertensive drugs possessing a hydrazine group. PubMed.
- Mutagenicity of B(a)P in the Presence of Some Hydralazine Derivatives. PubMed.
- The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells. PubMed.
- Evaluation of chromosomal aberrations induced by hydralazine in Chinese hamster ovary cells. ResearchGate.
- Mutagenicity Testing in Pharmaceutical Development. Biotoxicity.
- Chromosome Aberration Test in vitro. Eurofins Germany.
- In vitro and in vivo testing of hydralazine genotoxicity. PubMed.
- Mutagenicity of hydralazine in mammalian cells and bacteria. PubMed.
- In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine). PubMed.
- Acetylation and its role in the mutagenicity of the antihypertensive agent hydralazine. Drug Metabolism and Disposition.
- BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. ResearchGate.
- Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. PubMed.
- The mutagenicity analysis of imidapril hydrochloride and its degradant, diketopiperazine derivative, nitrosation mixtures by in vitro Ames test with two strains of Salmonella typhimurium. PMC.
- Pharmacogenomics of antihypertensive drugs: past, present and future. PMC.
- Use of Genetic Variants Related to Antihypertensive Drugs to Inform on Efficacy and Side Effects. NIH.
- Drug-Gene Interactions of Antihypertensive Medications and Risk of Incident Cardiovascular Disease: A Pharmacogenomics Study from the CHARGE Consortium. PubMed.
- Carcinogenicity Study in Mice on Pildralazine, a Hydralazinelike Antihypertensive Compound. PubMed.
Sources
- 1. Genetic effects of binazine and hydralazine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of the antihypertensive drugs hydralazine and dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylation and its role in the mutagenicity of the antihypertensive agent hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromosome aberrations induced by clinical medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of metabolic activation on the induction of micronuclei by antihypertensive drugs in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo testing of hydralazine genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of hydralazine induced mutagenicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenicity of hydralazine in mammalian cells and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutagenicity of B(a)P in the presence of some hydralazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic toxicity of several antihypertensive drugs possessing a hydrazine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carcinogenicity study in mice on pildralazine, a hydralazinelike antihypertensive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotoxicity.com [biotoxicity.com]
- 16. criver.com [criver.com]
- 17. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 18. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PubMed [pubmed.ncbi.nlm.nih.gov]
Mopidralazine In Vivo Performance: A Comparative Analysis with Hydralazine
A Technical Guide for Researchers in Cardiovascular Drug Development
Introduction: The Quest for Novel Vasodilators
The development of effective antihypertensive agents remains a cornerstone of cardiovascular research. Direct-acting vasodilators, a class of drugs that relax the smooth muscle of blood vessels, are critical components of the therapeutic arsenal against hypertension. Mopidralazine has emerged as a potential oral antihypertensive agent, demonstrating promising effects in preclinical models.[1] This guide provides an in-depth analysis of the in vivo validation of Mopidralazine, contextualized through a comparative lens with the well-established vasodilator, Hydralazine. Due to the limited availability of public in vitro data for Mopidralazine, this guide will leverage the extensive research on Hydralazine's mechanism of action as a foundational framework for understanding and evaluating Mopidralazine's in vivo performance.
Comparative In Vivo Efficacy in Preclinical Hypertension Models
The spontaneously hypertensive rat (SHR) is a widely accepted and utilized genetic model for studying human essential hypertension.[2][3] In this model, Mopidralazine has demonstrated significant efficacy in reducing systolic blood pressure.
Table 1: Comparative Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound | Administration Route | Effective Dose (ED50) for Systolic Blood Pressure Reduction |
| Mopidralazine | Oral | 1.94 mg/kg[1] |
| Hydralazine | Intra-arterial | ~0.3 mg/kg (for significant blood pressure fall)[4] |
Note: Direct comparison of ED50 values should be approached with caution due to different administration routes. The data indicates that both compounds are effective in this model.
In a canine model of renal hypertension, Mopidralazine exhibited a slower onset but a longer duration of action compared to a control.[1] Furthermore, it had a significantly smaller effect on increasing heart rate, a common side effect of direct vasodilators due to the baroreceptor reflex.[1][5] This suggests a potentially more favorable safety and tolerability profile for Mopidralazine.
Delving into the Mechanism of Action: Insights from Hydralazine
The proposed signaling pathway for Hydralazine-induced vasodilation involves:
-
Inhibition of Intracellular Calcium Release: Hydralazine is thought to inhibit the release of calcium from the sarcoplasmic reticulum within vascular smooth muscle cells.
-
Modulation of Cellular Calcium Metabolism: By altering calcium balance, Hydralazine reduces the availability of free calcium required for the contractile apparatus of the muscle cells.[8]
This leads to the relaxation of the vascular smooth muscle, a decrease in peripheral resistance, and consequently, a reduction in blood pressure.
Diagram 1: Proposed Signaling Pathway for Hydralazine-like Vasodilators
Caption: Proposed mechanism of Mopidralazine-induced vasodilation.
Experimental Protocols for In Vivo Validation
To rigorously validate the in vivo efficacy and hemodynamic effects of a novel vasodilator like Mopidralazine and compare it to a standard like Hydralazine, a well-designed preclinical study is essential. The following outlines a detailed, step-by-step methodology.
Animal Model Selection and Preparation
-
Model: Spontaneously Hypertensive Rats (SHR) are the recommended model due to their genetic predisposition to hypertension, which closely mimics human essential hypertension.[2][3]
-
Animal Characteristics: Male SHRs, 16-20 weeks old, with established hypertension (systolic blood pressure > 160 mmHg).
-
Acclimatization: Animals should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to standard chow and water.
-
Surgical Preparation (for direct blood pressure monitoring):
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Implant a radiotelemetry transmitter or a catheter into the carotid artery for continuous and direct measurement of arterial blood pressure and heart rate. This allows for data collection in conscious, freely moving animals, avoiding the confounding effects of anesthesia.
-
Allow a recovery period of at least 48-72 hours post-surgery.
-
Diagram 2: Experimental Workflow for In Vivo Hemodynamic Assessment
Caption: Workflow for in vivo hemodynamic studies in SHRs.
Drug Administration and Dosing
-
Groups:
-
Vehicle control group (e.g., saline or appropriate solvent).
-
Mopidralazine group(s) (at various doses to determine a dose-response relationship, including the reported ED50 of 1.94 mg/kg).
-
Hydralazine group(s) (at doses known to be effective, e.g., 0.3 mg/kg intra-arterially, or an equivalent oral dose).
-
-
Administration:
-
For oral administration (Mopidralazine), use oral gavage.
-
For intra-arterial administration (Hydralazine, if replicating specific studies), infuse through the implanted catheter.
-
-
Blinding: The experiment should be conducted in a blinded manner to avoid observer bias.
Hemodynamic Measurements and Data Analysis
-
Parameters to Measure:
-
Systolic Blood Pressure (SBP)
-
Diastolic Blood Pressure (DBP)
-
Mean Arterial Pressure (MAP)
-
Heart Rate (HR)
-
-
Data Collection:
-
Record baseline hemodynamic parameters for at least 24 hours before drug administration.
-
After drug administration, continuously record hemodynamic data for a prolonged period (e.g., 24-48 hours) to capture the onset, peak, and duration of action.
-
-
Data Analysis:
-
Calculate the change in each parameter from baseline for each animal.
-
Determine the time to peak effect and the duration of the antihypertensive effect.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of Mopidralazine, Hydralazine, and the vehicle.
-
Comparative Hemodynamic Profile and Clinical Implications
Table 2: Comparative In Vivo Hemodynamic Profile
| Parameter | Mopidralazine (Canine Renal Hypertension Model)[1] | Hydralazine (Conscious SHR Model)[4] |
| Onset of Action | Slower | Rapid |
| Duration of Action | Longer | Up to 24 hours (for Dihydralazine, a related compound) |
| Effect on Heart Rate | Significantly smaller increase | Significant increase (reflex tachycardia) |
| Effect on Blood Pressure | Significant reduction | Rapid fall |
| Effect on Peripheral Resistance | Not explicitly stated, but implied reduction | Rapid fall |
The in vivo data suggests that Mopidralazine may offer a more controlled and sustained reduction in blood pressure with a blunted reflex tachycardia compared to Hydralazine.[1][4] This is a clinically significant advantage, as reflex tachycardia can increase myocardial oxygen demand and be detrimental in patients with underlying coronary artery disease.[5] The longer duration of action could also lead to improved patient compliance with less frequent dosing.
Conclusion and Future Directions
While direct in vitro validation for Mopidralazine is currently lacking in the public domain, in vivo studies in established preclinical models of hypertension provide compelling evidence of its efficacy as an oral antihypertensive agent. The comparative analysis with Hydralazine highlights a potentially superior hemodynamic profile for Mopidralazine, characterized by a slower onset, longer duration of action, and a reduced propensity to induce reflex tachycardia.
Future research should focus on elucidating the precise in vitro mechanism of action of Mopidralazine to confirm if it aligns with the proposed pathways of related hydrazine derivatives. Further head-to-head in vivo comparative studies with Hydralazine and other vasodilators, employing a wider range of doses and more detailed hemodynamic and pharmacokinetic assessments, are warranted to fully characterize the therapeutic potential of Mopidralazine. Such studies will be instrumental in guiding the clinical development of this promising antihypertensive candidate.
References
- Animal Models of Hypertension: A Scientific Statement From the American Heart Associ
- Hypertension and Vascular Disease Models. Inotiv. [Link]
- ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS.
- "A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs".
- Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. Slideshare. [Link]
- Hemodynamic Effects of the Arteriolar Vasodilators Hydralazine, Dihydralazine and Endralazine in the Conscious Spontaneously Hypertensive R
- Hemodynamic effect of hydralazine in interstitial lung disease patients with cor pulmonale. Immediate and short-term evaluation at rest and during exercise. VIVO. [Link]
- Hemodynamic effects of oxdralazine and hydralazine in hypertension. PubMed. [Link]
- Hydralazine.
- Hydralazine target: From blood vessels to the epigenome. PMC - PubMed Central. [Link]
- A review on the clinical pharmacokinetics of hydralazine. PubMed. [Link]
- Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. MDPI. [Link]
- Hemodynamic advantage of combined administration of hydralazine orally and nitrates nonparenterally in the vasodilator therapy of chronic heart failure. PubMed. [Link]
- Comparison of the effects of antihypertensive drugs on pre- and postglomerular vessels of the hydronephrotic kidney. PubMed. [Link]
- Rest and exercise hemodynamic effects of oral hydralazine in patients with coronary artery disease and left ventricular dysfunction. PubMed. [Link]
- Hydralazine. Wikipedia. [Link]
- Efficacy and safety comparison of nitrendipine and hydralazine as antihypertensive monotherapy. PubMed. [Link]
- Hydralazine in Arterial Hypertension. Randomized Double-Blind Comparison of conventional/Slow-Release Formulation and of b.i.d./q.i.d. Dosage Regimens. PubMed. [Link]
- Hydralazine for essential hypertension. PubMed. [Link]
- HYDRALAZINE.
- Pharmacological studies on cadralazine: a new antihypertensive vasodil
- Hydralazine vs. Newer Antihypertensives A Comparative Perspective.
- Hydralazine for essential hypertension. Post - Medbullets Step 2/3. [Link]
- Genotype-Guided Hydralazine Therapy. PubMed - NIH. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hemodynamic effects of the arteriolar vasodilators hydralazine, dihydralazine and endralazine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydralazine - Wikipedia [en.wikipedia.org]
- 6. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Replicating Published Experiments on Lge-899: A Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to replicate and build upon published experimental data for Lge-899, the primary circulating metabolite of the Hedgehog (Hh) pathway inhibitor, Sonidegib. By synthesizing technical protocols with scientific rationale, this document aims to empower researchers to conduct robust and reproducible studies.
Introduction: this compound in the Context of Hedgehog Pathway Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development and can be aberrantly activated in various cancers, most notably basal cell carcinoma (BCC).[1][2][3][4] Sonidegib is an orally bioavailable small molecule that functions as a selective antagonist of the Smoothened (SMO) receptor, a key component of the Hh pathway.[1][2][5] Upon administration, Sonidegib is metabolized in the liver, primarily by the CYP3A enzyme, to form several metabolites.[5] Among these, this compound (also known as M48 or NVP-LGE899) has been identified as the main circulating metabolite in humans.[5][6][7]
Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for a complete understanding of Sonidegib's clinical profile, including its efficacy and potential for off-target effects. While Sonidegib is the active therapeutic agent, the prolonged presence and high concentration of this compound in circulation necessitate its characterization.
Pharmacokinetic Analysis of this compound: Replicating the ADME Study
The foundational data on this compound pharmacokinetics comes from a human Absorption, Distribution, Metabolism, and Excretion (ADME) study utilizing ¹⁴C-labeled Sonidegib.[6] This section provides a detailed protocol to replicate the quantification of this compound in plasma, based on the methods described in this pivotal study.
Experimental Objective
To quantify the concentration of this compound in human plasma over time following oral administration of Sonidegib. This data is essential for determining key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and the elimination half-life (t½).
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic analysis of this compound.
Caption: Workflow for the pharmacokinetic analysis of this compound.
Detailed Experimental Protocol
2.3.1. Materials and Reagents
-
Human plasma samples from subjects dosed with Sonidegib
-
This compound analytical standard
-
Internal standard (IS), structurally similar to this compound (e.g., a stable isotope-labeled version)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well plates
-
Centrifuge capable of handling 96-well plates
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2.3.2. Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw the human plasma samples, this compound standard, and internal standard on ice.
-
Prepare Standard Curve: Prepare a standard curve of this compound in control human plasma at a range of concentrations that are expected to bracket the concentrations in the study samples.
-
Sample Aliquoting: Aliquot a small volume (e.g., 50 µL) of each study sample, standard curve point, and quality control (QC) sample into a 96-well plate.
-
Add Internal Standard: Add the internal standard solution to all wells (except for blanks) to a final concentration that provides a consistent and robust signal.
-
Protein Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to each well to precipitate the plasma proteins.
-
Vortex: Vortex the plate for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
2.3.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column suitable for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient elution method to separate this compound from other plasma components and from its parent drug, Sonidegib.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both this compound and the internal standard. This requires infusion of the analytical standards into the mass spectrometer to identify the most intense and stable transitions.
-
Optimization: Optimize mass spectrometer parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.
-
2.3.4. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard in each sample.
-
Standard Curve Generation: Generate a standard curve by plotting the peak area ratio (this compound/IS) against the known concentrations of the standard curve samples. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantification of Unknowns: Determine the concentration of this compound in the study samples by interpolating their peak area ratios from the standard curve.
-
Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Biological Activity of this compound: A Comparative Perspective
While the pharmacokinetic profile of this compound is well-documented, there is a notable lack of published data on its direct biological activity, particularly its ability to inhibit the Hedgehog pathway.
Known Biological Data
-
Off-Target Activity: In vitro assessments have shown that this compound does not exhibit significant off-target activity against a panel of transporters, ion channels, nuclear receptors, and enzymes. This is a critical piece of information for the overall safety profile of Sonidegib.
-
On-Target Activity: To date, there are no publicly available, peer-reviewed studies that have systematically evaluated the potency of this compound as an inhibitor of the Hedgehog pathway. It is generally considered to be significantly less active than its parent compound, Sonidegib.
Comparison with Sonidegib
The following table summarizes the key comparative features of this compound and Sonidegib based on available data.
| Feature | Sonidegib | This compound (M48) |
| Role | Parent Drug, Active Hh Pathway Inhibitor | Main Circulating Metabolite |
| Mechanism of Action | SMO Antagonist | Not well-characterized, presumed to be much less active |
| Tmax (Time to Peak Concentration) | ~2-4 hours | ~60 hours[6] |
| Elimination Half-life | Long, contributing to steady-state accumulation | Longer than Sonidegib, contributing to its high circulating levels |
| Clinical Significance | Therapeutic Efficacy | Contribution to the overall safety profile, potential for long-term exposure |
Proposed Experimental Design for Assessing On-Target Activity
For researchers wishing to investigate the direct biological activity of this compound, a cellular assay measuring Hedgehog pathway activation is recommended.
Caption: Proposed workflow for assessing the on-target activity of this compound.
This experimental design would allow for a direct comparison of the inhibitory potency of this compound with that of Sonidegib, providing valuable data on its contribution, if any, to the overall therapeutic effect of the parent drug.
Conclusion
This guide provides a detailed roadmap for replicating the published pharmacokinetic analysis of this compound and offers a framework for investigating its biological activity. A thorough understanding of the properties of this major metabolite is essential for a comprehensive evaluation of Sonidegib's clinical pharmacology. By adhering to rigorous and well-documented experimental protocols, researchers can generate high-quality, reproducible data that will contribute to the broader scientific understanding of Hedgehog pathway inhibitors.
References
- Zollinger, M., Lozac'h, F., Hurh, E., et al. (2014). Absorption, distribution, metabolism, and excretion (ADME) of ¹⁴C-sonidegib (LDE225) in healthy volunteers. Cancer Chemotherapy and Pharmacology, 74(1), 63–75. [Link]
- D'Amato, C., et al. (2020). Sonidegib for the Treatment of Advanced Basal Cell Carcinoma. Frontiers in Oncology, 10, 583578. [Link]
- Burnham, A., et al. (2023). Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Expert Opinion on Drug Metabolism & Toxicology, 19(11), 779-792. [Link]
- U.S. National Library of Medicine. (n.d.). Sonidegib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Petrova, E., et al. (2019). Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction. Cellular and Molecular Life Sciences, 76(10), 1877-1896. [Link]
- Rim, J. S., & Lee, J. H. (2020). Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease. International Journal of Molecular Sciences, 21(19), 7269. [Link]
- Gonnissen, A., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. Drug Design, Development and Therapy, 11, 1033–1043. [Link]
- Pharmacy Times. (2022, October 20). Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. [Link]
- Wu, F., et al. (2022). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. International Journal of Molecular Sciences, 23(15), 8435. [Link]
- Sekulic, A., & Von Hoff, D. (2016). Hedgehog Pathway Inhibition. Cell, 164(5), 831. [Link]
- Chang, A. L. S., & Oro, A. E. (2012). Hedgehog pathway inhibition in advanced basal cell carcinoma: latest evidence and clinical usefulness. Therapeutic Advances in Medical Oncology, 4(6), 341-351. [Link]
Sources
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. mdpi.com [mdpi.com]
- 3. Hedgehog Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hedgehog pathway inhibition in advanced basal cell carcinoma: latest evidence and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Absorption, distribution, metabolism, and excretion (ADME) of ¹⁴C-sonidegib (LDE225) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Comparison of Mopidralazine and Its Analogues: A Guide for Researchers
An In-Depth Analysis of Structure, Efficacy, and Pharmacological Profile
For researchers and scientists in the field of cardiovascular drug development, the exploration of novel antihypertensive agents with improved efficacy and safety profiles is a perpetual endeavor. Mopidralazine, a pyridazine derivative, represents a significant advancement in the lineage of direct-acting vasodilators, a class of drugs that includes the well-established, albeit problematic, Hydralazine. This guide provides a comprehensive head-to-head comparison of Mopidralazine and its structural and functional analogues, with a focus on experimental data to inform future research and development.
Introduction: The Evolution from Hydralazine
Hydralazine, a hydrazinophthalazine, has been a cornerstone in the management of severe hypertension and heart failure for decades.[1] Its primary mechanism of action involves the direct relaxation of arteriolar smooth muscle, leading to a decrease in peripheral resistance and blood pressure.[1] However, the clinical utility of Hydralazine is often hampered by a range of side effects, including reflex tachycardia, a lupus-like syndrome, and potential mutagenicity, which are hypothesized to be linked to its reactive hydrazine moiety.[2]
This has driven the development of analogues, such as Mopidralazine, designed to retain the therapeutic benefits of vasodilation while mitigating the adverse effects. Mopidralazine, chemically known as N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine, was synthesized with the rationale of masking the reactive hydrazine group within a pyrrole ring to reduce toxicity.[2] This guide will delve into the comparative pharmacology of Mopidralazine, its primary analogue Hydralazine, and other related pyridazine derivatives.
Chemical Structures
A clear understanding of the chemical structures of Mopidralazine and its key comparator, Hydralazine, is fundamental to appreciating their structure-activity relationships.
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molar Mass |
| Mopidralazine | [Image of Mopidralazine structure] | 4-(6-((2,5-dimethyl-1H-pyrrol-1-yl)amino)pyridazin-3-yl)morpholine | C₁₄H₁₉N₅O | 273.33 g/mol |
| Hydralazine | [Image of Hydralazine structure] | 1-hydrazinylphthalazine | C₈H₈N₄ | 160.18 g/mol |
Comparative Pharmacology and Efficacy
Experimental data from preclinical studies in spontaneously hypertensive rats (SHR) provide a direct comparison of the antihypertensive potency and pharmacological characteristics of Mopidralazine and Hydralazine.
Antihypertensive Potency
A key study by Bellasio et al. (1984) provides quantitative data on the doses of Mopidralazine (referred to as MDL 899 in the study) and Hydralazine required to produce a 50 mmHg reduction in blood pressure in conscious spontaneously hypertensive rats.[3]
| Compound | Route of Administration | ED₅₀ (mg/kg) for 50 mmHg Blood Pressure Reduction in SHR |
| Mopidralazine | Oral (p.o.) | 4.4 |
| Intravenous (i.v.) | 1.26 | |
| Hydralazine | Oral (p.o.) | Not explicitly stated as equipotent in the text |
| Intravenous (i.v.) | Not explicitly stated as equipotent in the text |
The study notes that Mopidralazine and Hydralazine are equipotent after oral administration.[3]
Onset and Duration of Action
A significant differentiator between Mopidralazine and Hydralazine is their pharmacokinetic and pharmacodynamic profile. Mopidralazine exhibits a slower onset of action, with a peak effect at 3 hours, and a longer duration of action, lasting more than 7 hours after both oral and intravenous administration.[3] In contrast, Hydralazine has a more rapid onset but a shorter duration of action.[1]
Cardiovascular Side Effects: A Key Advantage for Mopidralazine
A major limitation of Hydralazine is the reflex tachycardia that accompanies its vasodilatory effect, which can increase myocardial oxygen demand.[1] Mopidralazine was specifically designed to address this issue. In conscious renal hypertensive dogs, Mopidralazine demonstrated a significantly smaller effect on increasing heart rate compared to what is typically observed with Hydralazine.[4] Furthermore, Mopidralazine does not induce symptoms of adrenergic system stimulation, such as mydriasis and exophthalmos, which can be associated with Hydralazine.[3]
Mechanism of Action: A Tale of Two Vasodilators
Both Mopidralazine and Hydralazine are classified as direct-acting vasodilators, primarily targeting arteriolar smooth muscle.[1][3] However, the precise molecular mechanisms underlying their effects show some distinctions.
Hydralazine's Multifaceted Mechanism
The exact mechanism of Hydralazine's vasodilatory action is not fully elucidated but is thought to involve multiple pathways:
-
Inhibition of Calcium Release: It is believed to interfere with the inositol trisphosphate (IP₃)-mediated release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells.[1]
-
Potassium Channel Opening: Some evidence suggests it may open ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane and relaxation.
-
Nitric Oxide (NO) Pathway: There are indications that Hydralazine may be involved in the release of nitric oxide from endothelial cells, contributing to vasodilation.
Mopidralazine's Mechanism: A Focus on Direct Vasodilation
Mopidralazine's antihypertensive effect is attributed to a decrease in total peripheral resistance resulting from its vasodilator activity.[3] While the specific intracellular signaling pathways have not been as extensively studied as those of Hydralazine, the lack of significant tachycardia suggests a more direct and potentially more selective action on the vascular smooth muscle, with less pronounced reflex sympathetic activation.[3]
Pharmacokinetics and Metabolism: The Role of the Pyrrole Ring
The structural modification in Mopidralazine, namely the incorporation of the hydrazine moiety into a pyrrole ring, has a profound impact on its metabolic fate and pharmacokinetic profile.
Mopidralazine Metabolism
Studies in dogs have shown that Mopidralazine undergoes extensive metabolism.[5] The primary metabolic pathway involves the oxidative opening of the morpholine ring.[5] A minor pathway includes the cleavage of the pyrrole ring.[5] Importantly, the major metabolites of Mopidralazine have been found to be inactive in terms of antihypertensive activity, suggesting that the parent compound is the primary active agent.[5]
Hydralazine Metabolism and the Influence of Acetylator Status
Hydralazine's metabolism is more complex and is significantly influenced by a patient's acetylator phenotype. It undergoes N-acetylation, hydroxylation, and conjugation. The rate of N-acetylation is genetically determined, with individuals being classified as either "slow" or "fast" acetylators. This can lead to significant inter-individual variability in plasma concentrations and clinical response.
Structure-Activity Relationship of Pyridazine Analogues
The pyridazine and pyridazinone scaffolds have been extensively explored to develop novel cardiovascular agents.[6][7] Structure-activity relationship (SAR) studies on this class of compounds have revealed several key insights:
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the pyridazine ring is crucial for antihypertensive activity. Introduction of various heterocyclic rings, such as imidazole, at this position has been shown to yield compounds with potent antihypertensive effects, in some cases exceeding that of dihydralazine (a close analogue of Hydralazine).[7]
-
The Hydrazino Group: The hydrazino group at the 3-position is a key pharmacophore for the vasodilatory activity of this class of compounds.
-
Modification of the Hydrazino Group: As demonstrated by Mopidralazine, masking the free hydrazino group within a less reactive pyrrole ring can reduce toxicity while maintaining or even improving the pharmacological profile.[2]
Caption: Structural comparison of Mopidralazine and Hydralazine.
Experimental Methodologies
To ensure the reproducibility and validity of comparative studies, it is crucial to employ standardized and well-documented experimental protocols. The following is a detailed, step-by-step methodology for assessing the antihypertensive effects of compounds like Mopidralazine and its analogues in conscious, spontaneously hypertensive rats, based on established techniques.
In Vivo Antihypertensive Activity in Conscious Spontaneously Hypertensive Rats
Objective: To determine the dose-dependent effect of test compounds on systolic blood pressure and heart rate in a genetic model of hypertension.
Animals: Male spontaneously hypertensive rats (SHR), typically 14-16 weeks old, with established hypertension.
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Blood Pressure Measurement Training: Acclimate the rats to the restraint and tail-cuff procedure for several days before the study to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurements: On the day of the experiment, record stable baseline systolic blood pressure and heart rate for each rat using a non-invasive tail-cuff method.[8]
-
Compound Administration:
-
For oral administration, dissolve the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer via oral gavage at a fixed volume (e.g., 5 ml/kg).
-
For intravenous administration, the compound is dissolved in sterile saline and injected into a lateral tail vein.
-
-
Post-Dosing Measurements: Record blood pressure and heart rate at regular intervals (e.g., 0.5, 1, 2, 3, 4, 5, 6, 7, and 24 hours) after compound administration.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each time point. Determine the peak effect and duration of action. For dose-response studies, calculate the ED₅₀ (the dose required to produce a 50% of the maximal response or a specific absolute reduction, e.g., 50 mmHg).
Caption: Workflow for in vivo antihypertensive testing.
Conclusion and Future Directions
Mopidralazine represents a successful example of rational drug design, building upon the therapeutic precedent of Hydralazine while addressing its key safety and tolerability limitations. The available preclinical data strongly suggest that Mopidralazine offers a superior pharmacological profile, characterized by a more gradual and sustained antihypertensive effect with a significantly reduced propensity for inducing reflex tachycardia.
For researchers in the field, the pyridazine scaffold continues to be a fertile ground for the discovery of novel cardiovascular agents. Future research should focus on:
-
Elucidating the precise molecular mechanism of Mopidralazine's vasodilatory action. A deeper understanding of its interaction with ion channels and intracellular signaling pathways could guide the development of even more selective and effective compounds.
-
Conducting comprehensive pharmacokinetic studies of Mopidralazine in various species. Detailed information on its absorption, distribution, metabolism, and excretion will be crucial for translating preclinical findings to clinical settings.
-
Synthesizing and evaluating novel Mopidralazine analogues. Systematic modifications of the pyrrole and morpholine moieties could lead to compounds with further optimized potency, duration of action, and safety profiles.
By leveraging the insights gained from the comparative analysis of Mopidralazine and its analogues, the scientific community can continue to advance the development of safer and more effective therapies for the management of hypertension.
References
- Bellasio, E., Campi, A., Di Mola, N., & Baldoli, E. (1984). Antihypertensives. N-1H-Pyrrol-1-yl-3-pyridazinamines. Journal of Medicinal Chemistry, 27(8), 1077–1083. [Link]
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.).
- PubChem. (n.d.). Mopidralazine.
- GSRS. (n.d.). MOPIDRALAZINE.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (n.d.).
- Bellasio, E., Campi, A., Di Mola, N., & Baldoli, E. (1984). Antihypertensives. N-1H-Pyrrol-1-yl-3-pyridazinamines. PubMed. [Link]
- Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. (2020). Future Medicinal Chemistry, 12(1), 37–50. [Link]
- Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. (1985). Arzneimittelforschung, 35(5), 818–826. [Link]
- Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63. [Link]
- Mishra, R., et al. (2013). Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. Medicinal Chemistry Research, 22(10), 4889-4897. [Link]
- Orjales, A., et al. (1998). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. General Pharmacology: The Vascular System, 30(4), 589-595. [Link]
- Assandri, A., et al. (1985). Metabolic pathways of the anti-hypertensive agent, N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride. II: Studies in the dog. Xenobiotica, 15(12), 1089–1102. [Link]
- Methods for the Measurement of Blood Pressure in Conscious Rats. (n.d.).
- Recording of Rat ECG, BP and heart rate. (n.d.).
- Noninvasive Monitoring of Blood Pressure and Heart Rate during Estrous Cycle Phases in Normotensive Wistar–Kyoto and Spontaneously Hypertensive Female Rats - PMC - NIH. (n.d.).
- Heart rate-arterial blood pressure relationship in conscious rat before vs. after spinal cord transection. (n.d.).
- PubChem. (n.d.). Hydralazine.
- Wikipedia. (n.d.). Hydralazine.
Sources
- 1. Comparative study of oxdralazine and dihydralazine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensives. N-1H-Pyrrol-1-yl-3-pyridazinamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Metabolic pathways of the anti-hypertensive agent, N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride. II: Studies in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of a Kinase Inhibitor: A Comparative Guide to the Biological Activity of Imatinib
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for assessing the biological specificity of the kinase inhibitor Imatinib (formerly known as STI-571), a cornerstone in targeted cancer therapy. Our objective is to dissect the methodologies used to differentiate its intended on-target activity from its off-target effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust specificity profiling for kinase inhibitors.
Introduction: The Imperative of Specificity in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors, such as Imatinib, are designed to block the activity of specific kinases, thereby inhibiting cancer cell growth and survival. However, the high degree of homology within the ATP-binding pocket of kinases presents a significant challenge: achieving target specificity.
Imatinib was rationally designed to inhibit the Bcr-Abl fusion protein, the causative agent in Chronic Myeloid Leukemia (CML). It also potently inhibits other tyrosine kinases, including c-KIT and PDGF-R, which has expanded its therapeutic applications to gastrointestinal stromal tumors (GIST) and other malignancies. However, like most kinase inhibitors, Imatinib is not entirely specific. Understanding its full spectrum of activity is crucial for predicting its therapeutic efficacy and potential side effects.
This guide will compare Imatinib's activity against its primary targets with its known off-target interactions, providing the experimental basis for these assessments.
Core Principles of Specificity Assessment
The specificity of a kinase inhibitor is not an absolute property but rather a profile of its activity across the kinome. The assessment of this profile relies on a multi-pronged approach, integrating both biochemical and cell-based assays. The fundamental principle is to determine the concentration at which the inhibitor affects its intended target versus other, unintended targets. A wider "therapeutic window" between on-target and off-target effects generally correlates with a better safety profile.
The following diagram illustrates the general workflow for assessing kinase inhibitor specificity.
Caption: Workflow for Kinase Inhibitor Specificity Profiling.
Comparative Analysis: On-Target vs. Off-Target Activity of Imatinib
The specificity of Imatinib is best understood by comparing its potency against its intended targets with its activity against other kinases. This is typically quantified by the IC50 value, the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target Kinase | Classification | Biochemical IC50 (nM) | Cellular IC50 (nM) | Therapeutic Indication | Reference |
| Abl | On-Target | 25 - 38 | 250 - 500 | Chronic Myeloid Leukemia | |
| c-KIT | On-Target | ~100 | ~100 | Gastrointestinal Stromal Tumors | |
| PDGF-R | On-Target | ~100 | ~150 | Various Solid Tumors | |
| DDR1 | Off-Target | 38 | >1000 | Potential for side effects/polypharmacology | |
| Lck | Off-Target | >10,000 | >10,000 | Indicates high selectivity against this kinase | |
| Src | Off-Target | >10,000 | >10,000 | Indicates high selectivity against this kinase |
Analysis: The data clearly demonstrates that Imatinib is highly potent against its intended targets (Abl, c-KIT, PDGF-R) in both biochemical and cell-based assays. The nanomolar IC50 values confirm its efficacy. Conversely, its activity against kinases like Lck and Src is significantly lower (IC50 > 10,000 nM), indicating a high degree of selectivity. However, the identification of DDR1 as a potent off-target in biochemical assays, though less so in cellular contexts, highlights the importance of multi-layered assessment. This "polypharmacology" can sometimes lead to unexpected side effects or, in some cases, new therapeutic opportunities.
Experimental Protocols for Specificity Assessment
To ensure the trustworthiness of specificity data, rigorous and validated experimental protocols are essential. Below are step-by-step methodologies for key assays.
Biochemical Kinase Assay (IC50 Determination)
This protocol describes a generic method for determining the IC50 of an inhibitor against a purified kinase.
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. The signal, often luminescence or fluorescence, is inversely proportional to the inhibitor's potency.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.
-
Prepare serial dilutions of Imatinib in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the Imatinib dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP level using a commercial kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the Imatinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (CETSA)
Principle: The Cellular Thermal Shift Assay (CETSA) assesses whether a drug binds to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment:
-
Culture cells expressing the target kinase (e.g., K562 cells for Bcr-Abl) to 80% confluency.
-
Treat the cells with various concentrations of Imatinib or a vehicle control for 2 hours.
-
-
Thermal Shift:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cool the tubes on ice for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stabilized protein.
-
Analyze the amount of soluble target protein at each temperature by Western blot.
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the Imatinib-treated samples compared to the vehicle control, confirming target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion: An Integrated View of Specificity
The assessment of MDL-899's biological specificity, as exemplified through the case study of Imatinib, is a multifaceted process that requires the integration of biochemical and cellular data. While biochemical assays provide a broad overview of potential interactions across the kinome, cell-based assays are critical for confirming target engagement and functional consequences in a more physiologically relevant context. The discrepancy often observed between biochemical and cellular IC50 values underscores the importance of this dual approach, as factors like cell permeability and efflux pumps can significantly influence a compound's efficacy.
A thorough understanding of a kinase inhibitor's specificity profile is paramount for its successful clinical development. It allows for a more accurate prediction of its therapeutic index and potential adverse effects, ultimately leading to safer and more effective medicines.
References
- Title: The Bcr-Abl Tyrosine Kinase Inhibitor Imatinib Mesylate (STI571, Gleevec) Source: MedChemComm URL:[Link]
- Title: Imatinib: A Breakthrough of Targeted Cancer Therapy Source: Annals of Hem
- Title: A-107, a Potent and Selective DDR1 Tyrosine Kinase Inhibitor, Shows Antifibrotic Activity in a Liver Fibrosis Model Source: ACS Medicinal Chemistry Letters URL:[Link]
- Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: N
Verifying the Antihypertensive Potency of MDL-899: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the antihypertensive potency of MDL-899. By comparing its performance against established alternatives and providing detailed experimental protocols, this document aims to facilitate a thorough and scientifically rigorous assessment of this promising vasodilator.
Introduction: The Quest for Novel Antihypertensive Therapies
Hypertension remains a leading cause of cardiovascular morbidity and mortality worldwide, driving a continuous search for novel therapeutic agents with improved efficacy, duration of action, and safety profiles. Direct-acting vasodilators are a class of antihypertensive drugs that relax the smooth muscle of blood vessels, leading to decreased peripheral resistance and a reduction in blood pressure.[1]
MDL-899, chemically known as N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, is a novel, long-acting antihypertensive agent whose primary mechanism of action is vasodilation.[2] Preclinical studies have shown that MDL-899 effectively reduces blood pressure in hypertensive animal models.[2] Unlike some other vasodilators, its hypotensive effects are not mediated by alpha-adrenergic blockade, beta-2-adrenergic stimulation, or the release of prostaglandins, suggesting a distinct mechanism of action on vascular smooth muscle.[2] This guide outlines a series of experiments to verify and compare the antihypertensive potency of MDL-899 against three clinically relevant and mechanistically diverse antihypertensive agents:
-
Hydralazine: A direct-acting vasodilator.[1]
-
Amlodipine: A long-acting calcium channel blocker.
-
Losartan: An angiotensin II receptor blocker (ARB).
The Spontaneously Hypertensive Rat (SHR) model, a well-established genetic model of human essential hypertension, will be utilized for in vivo assessments.[3] In vitro studies using isolated aortic rings will further probe the direct vasodilatory effects of MDL-899.
Proposed Mechanism of Action of MDL-899
The exact molecular target of MDL-899 has not been fully elucidated, but its action is attributed to direct vasodilation, leading to a decrease in total peripheral resistance.[2] The following diagram illustrates a generalized signaling pathway for vasodilation, which is the principal mechanism of action for MDL-899.
Caption: Proposed mechanism of MDL-899-induced vasodilation.
Comparative Pharmacokinetic Profiles
A critical aspect of a drug's antihypertensive efficacy is its pharmacokinetic profile, which dictates its onset and duration of action. The table below summarizes the available pharmacokinetic data for MDL-899 and the selected comparator drugs in rats.
| Parameter | MDL-899 | Hydralazine | Amlodipine | Losartan |
| Plasma Half-life (t½) | 0.5 hours[4] | 3-7 hours[5] | ~11.43 hours[6] | ~2 hours (parent), ~4 hours (active metabolite)[7] |
| Time to Peak Plasma Concentration (Tmax) | 0.5-2 hours[4] | 1-2 hours[5] | ~3 hours[8] | ~1 hour[9] |
| Bioavailability | Subject to first-pass effect[4] | ~30-50% (acetylator status dependent)[5] | High | ~33% |
| Protein Binding | Low affinity[4] | ~87%[5] | High | High |
Note: Pharmacokinetic parameters can vary depending on the specific rat strain and experimental conditions.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for both in vivo and in vitro assessments are provided below.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol is designed to assess the dose-dependent antihypertensive effects of MDL-899 in conscious SHR compared to vehicle and positive controls.
Sources
- 1. Hemodynamic effects of the arteriolar vasodilators hydralazine, dihydralazine and endralazine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine decreases blood pressure and endothelin-1 mRNA expression in tissues but not cardiac weight in SHR-SP/Izm rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. seejph.com [seejph.com]
- 7. Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus. | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetics of amlodipine and its occupancy of calcium antagonist receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in Pharmacokinetics and Pharmacodynamics of Losartan in Experimental Diseased Rats Treated with Curcuma longa and Lepidium sativum [mdpi.com]
A Researcher's Guide to Characterizing Immunomodulators: A Comparative Study of Compound X in Allogeneic vs. Autologous Mixed Lymphocyte Reactions
Abstract
The Mixed Lymphocyte Reaction (MLR) is a cornerstone in vitro assay for evaluating the cell-mediated immune response, making it an indispensable tool in the development of immunomodulatory therapeutics.[1] This guide presents a comprehensive framework for a comparative study designed to elucidate the specific effects of a novel investigational compound, herein referred to as "Compound X," on T-cell activation. By juxtaposing its activity in allogeneic and autologous MLR settings, researchers can dissect whether a compound's effect is specific to allo-recognition—a critical question for therapies aimed at transplantation, graft-versus-host disease, or autoimmunity. We provide the scientific rationale, detailed experimental protocols, data interpretation strategies, and visualization tools to empower researchers in their drug development programs.
Introduction: The Rationale for a Comparative MLR Study
The immune system's ability to distinguish "self" from "non-self" is fundamental to health and disease. The allogeneic MLR harnesses this principle by co-culturing lymphocytes from two genetically distinct individuals, modeling the T-cell activation seen in scenarios like organ transplant rejection.[2][3] In this reaction, T-cells from one donor (the responder) recognize the disparate Major Histocompatibility Complex (MHC) molecules on the cells of the other donor (the stimulator) as foreign, leading to robust proliferation and cytokine production.[2][4]
Conversely, the autologous MLR, where responder and stimulator cells are derived from the same individual, serves as a crucial control.[5] A significant response in an autologous MLR can indicate a pre-existing autoimmune reactivity or a non-specific mitogenic effect of a compound. Therefore, comparing a compound's activity across these two assays allows for a nuanced understanding of its mechanism. A compound that potently inhibits the allogeneic MLR while having minimal effect on the autologous MLR is likely a specific suppressor of T-cell allo-reactivity, a desirable profile for an anti-rejection drug.
This guide will walk you through the design and execution of such a comparative study for our hypothetical immunomodulator, Compound X.
Principles of the One-Way Mixed Lymphocyte Reaction
For precise mechanistic studies, the one-way MLR is the preferred method. In this setup, the stimulator cell population is treated with irradiation or a DNA cross-linking agent like Mitomycin C.[3][4][6] This treatment prevents them from proliferating, ensuring that any measured response, such as DNA synthesis or cell division, is exclusively from the responder T-cell population.[4][6]
-
Allogeneic MLR : Models the primary immune response to foreign antigens. Responder T-cells are co-cultured with inactivated stimulator cells from a genetically different donor.[5] A strong proliferative response is expected.
-
Autologous MLR : Serves as a baseline and a control for autoimmunity. Responder T-cells are co-cultured with inactivated stimulator cells from the same donor.[5] Minimal to no proliferation is expected in healthy individuals.
Below is a diagram illustrating the fundamental difference in the cellular interactions driving these two assays.
Caption: Parallel workflow for the comparative MLR study.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including necessary controls.
Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Source: Obtain whole blood from healthy, consented donors (Donor A and Donor B).
-
Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. This is a standard method that separates mononuclear cells from red blood cells and granulocytes. [6]3. Washing: Wash the isolated PBMC layer twice with sterile Phosphate Buffered Saline (PBS) to remove platelets and Ficoll.
-
Cell Counting: Resuspend cells in complete RPMI-1640 medium. Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Viability should be >95%.
Protocol 2: Preparation of Stimulator and Responder Cells
Stimulator Cells (One-Way Inactivation):
-
Take half of the PBMCs from Donor A (for the allogeneic MLR) and half from Donor B (for the autologous MLR).
-
Adjust cell density to 1x10⁷ cells/mL in serum-free media.
-
Add Mitomycin C to a final concentration of 25 µg/mL.
-
Incubate for 30 minutes at 37°C in a humidified CO₂ incubator.
-
Causality Insight: Mitomycin C is a DNA cross-linker that irreversibly blocks DNA replication, thus preventing cell division without immediately killing the cells, allowing them to present antigens. [3]5. Wash the cells three times with complete RPMI to remove all traces of Mitomycin C.
-
-
Resuspend the inactivated stimulator cells at 2x10⁶ cells/mL in complete RPMI.
Responder Cells (CFSE Labeling):
-
Take the remaining PBMCs from Donor B.
-
Wash cells and resuspend at 1x10⁷ cells/mL in pre-warmed PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Causality Insight: CFSE is a cell-permeable dye that covalently binds to intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be tracked by flow cytometry. [2][7]5. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI.
-
-
Wash cells twice to remove unbound CFSE and resuspend at 2x10⁶ cells/mL in complete RPMI.
Protocol 3: Assay Setup and Data Acquisition
-
Plating: In a 96-well U-bottom plate, add 50 µL (1x10⁵ cells) of the appropriate stimulator cells to each well.
-
Co-culture: Add 50 µL (1x10⁵ cells) of the CFSE-labeled responder cells to the wells, achieving a 1:1 stimulator-to-responder ratio. [8]3. Controls:
-
Negative Control: Responder cells cultured alone (media only). [6] * Positive Control: Responder cells stimulated with a mitogen like Phytohemagglutinin (PHA) or anti-CD3/CD28 beads. [6][8] * Vehicle Control: MLR cultures treated with the same concentration of the solvent used for Compound X (e.g., 0.1% DMSO).
-
Reference Inhibitor: MLR cultures treated with a known immunosuppressant like Tacrolimus or Cyclosporine A.
-
-
Compound Addition: Add 100 µL of complete RPMI containing 2X the final concentration of Compound X (or controls) to the appropriate wells, bringing the total volume to 200 µL. Test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC₅₀.
-
Incubation: Culture the plate for 5 to 7 days at 37°C in a humidified 5% CO₂ incubator. [6][9]6. Data Acquisition:
-
Day 5-7 (Proliferation): Harvest cells, stain with a viability dye (e.g., 7-AAD) and surface markers (e.g., anti-CD4, anti-CD8), and analyze by flow cytometry. Gate on live, single lymphocytes and measure the dilution of the CFSE signal.
-
Day 3 (Cytokines): Collect 50 µL of supernatant from replicate plates to measure cytokine levels (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead array. [4][10]
-
Data Analysis and Interpretation
The primary endpoint is the inhibition of T-cell proliferation. Proliferation can be quantified by calculating the percentage of divided cells (cells that have undergone at least one division) from the CFSE histograms.
Hypothetical Results for Compound X
The following table summarizes plausible data from this comparative study, demonstrating a selective effect of Compound X on allo-reactivity.
| Treatment Group | Concentration | Allogeneic MLR (% Proliferation) | Autologous MLR (% Proliferation) |
| Media Control | - | 2.5% ± 0.8% | 1.8% ± 0.5% |
| Vehicle (0.1% DMSO) | - | 85.2% ± 5.1% | 2.1% ± 0.7% |
| PHA (Positive Control) | 5 µg/mL | 92.5% ± 3.4% | 90.8% ± 4.2% |
| Tacrolimus | 100 nM | 5.6% ± 2.1% | 4.5% ± 1.9% |
| Compound X | 1 nM | 75.4% ± 6.2% | 2.3% ± 0.6% |
| Compound X | 10 nM | 48.1% ± 4.5% | 2.0% ± 0.8% |
| Compound X | 100 nM | 15.7% ± 3.8% | 2.5% ± 1.1% |
| Compound X | 1 µM | 6.2% ± 2.5% | 3.1% ± 1.3% |
Interpretation of Hypothetical Data:
-
Robust Allogeneic Response: The vehicle control shows strong proliferation (85.2%) in the allogeneic MLR but not in the autologous MLR (2.1%), confirming the assay is functioning correctly and measures a specific allo-response. [2]* Selective Inhibition by Compound X: Compound X demonstrates a clear dose-dependent inhibition of T-cell proliferation in the allogeneic MLR, with a calculated IC₅₀ of approximately 12 nM.
-
Lack of Effect on Autologous MLR: Crucially, even at the highest concentration (1 µM), Compound X does not suppress the baseline proliferation in the autologous MLR, nor does it induce proliferation, indicating it is not broadly cytotoxic or non-specifically inhibitory.
-
Mechanism Insight: This profile suggests Compound X specifically targets signaling pathways initiated by T-cell receptor (TCR) recognition of foreign MHC molecules, making it a promising candidate for preventing allograft rejection.
Conclusion
The parallel assessment of an investigational agent in both allogeneic and autologous MLRs provides an invaluable layer of specificity to preclinical immunomodulatory drug screening. [1][11]This comparative approach effectively distinguishes compounds that target the specific mechanisms of allo-recognition from those with broad, non-specific, or potentially toxic effects on lymphocytes. By following the robust protocols and analytical framework outlined in this guide, researchers can generate clear, interpretable, and decision-driving data, accelerating the development of next-generation immunotherapies.
References
- Title: Mixed Lymphocyte Reaction (MLR) Source: Sartorius URL:[Link]
- Title: Mixed lymphocyte reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Mixed Lymphocyte Reactions | Mixed Lymphocyte Reaction Source: Xeno Diagnostics URL:[Link]
- Title: Mixed lymphocyte reaction Source: Sanquin URL:[Link]
- Title: Autologous and allogeneic mixed lymphocyte reactions in progressive systemic sclerosis Source: Arthritis & Rheum
- Title: How to perform a Mixed Lymphocyte Reaction? Source: Xeno Diagnostics URL:[Link]
- Title: Utilizing Mixed Lymphocyte Reaction (MLR) to Evaluate Checkpoint Inhibitor Therapies Using High-throughput Screening by Cytometry Source: Sartorius URL:[Link]
- Title: Variations of Mixed Lymphocyte Reactions Source: Xeno Diagnostics URL:[Link]
- Title: Mixed Lymphocyte Reaction (MLR) Assay Source: TME Scientific URL:[Link]
- Title: Can anyone recommend a Mixed lymphocyte reaction protocol?
- Title: Characterization of CD4+ and CD8+ T cells responses in the mixed lymphocyte reaction by flow cytometry and single cell RNA sequencing Source: Frontiers in Immunology URL:[Link]
- Title: ImmunoLight™ MLC Source: Preferred Cell Systems URL:[Link]
- Title: Immune Cell Induced Proliferation Assays Source: UCSB MCDB Sears Lab URL:[Link]
Sources
- 1. Mixed Lymphocyte Reactions | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 2. marinbio.com [marinbio.com]
- 3. Mixed lymphocyte reaction - Wikipedia [en.wikipedia.org]
- 4. MLR Assays — TME Scientific [tmescientific.com]
- 5. Mixed Lymphocyte Reactions | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 6. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 7. Immune Cell Induced Proliferation Assays [biosci.mcdb.ucsb.edu]
- 8. sartorius.com [sartorius.com]
- 9. preferred-cell-systems.com [preferred-cell-systems.com]
- 10. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]
- 11. revvity.com [revvity.com]
A Researcher's Guide to Validating the Long-Acting Effects of Novel Vasodilators: A Case Study of Mopidralazine
This guide provides a comprehensive framework for validating the long-acting therapeutic effects of novel antihypertensive agents, using the investigational drug Mopidralazine as a primary case study. We will delve into the critical experimental designs, comparative analyses, and data interpretation necessary to establish a robust pharmacokinetic and pharmacodynamic profile for sustained-release formulations.
Introduction to Mopidralazine and the Significance of Long-Acting Formulations
Mopidralazine represents a new class of direct-acting vasodilators, primarily targeting the smooth muscle cells of arterioles to decrease peripheral resistance. Its proposed mechanism involves the modulation of intracellular calcium channels, leading to a sustained hypotensive effect. The development of a long-acting formulation is paramount for improving patient adherence and ensuring consistent blood pressure control over a 24-hour period, thereby reducing the risk of cardiovascular events associated with blood pressure variability.
The validation of these long-acting properties is a multi-faceted process, requiring rigorous preclinical and clinical investigation. This guide will outline the essential steps and considerations for researchers in this field.
Preclinical Validation: Establishing the Foundation
The initial validation of Mopidralazine's long-acting effects begins in preclinical models. The choice of model and experimental design is critical for generating meaningful data that can be translated to human studies.
Pharmacokinetic (PK) Profiling in Animal Models
The primary objective of preclinical PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of Mopidralazine. For a long-acting formulation, the focus is on demonstrating a prolonged plasma concentration profile.
Experimental Protocol: Single-Dose PK Study in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Utilize adult male Spontaneously Hypertensive Rats (SHRs), a well-established model for human essential hypertension.
-
Acclimatization: Allow animals to acclimatize for at least one week with ad libitum access to food and water.
-
Drug Administration: Administer a single oral dose of the long-acting Mopidralazine formulation. A control group should receive the immediate-release formulation.
-
Blood Sampling: Collect serial blood samples via a cannulated jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Bioanalysis: Analyze plasma concentrations of Mopidralazine using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Trustworthiness of the Protocol: This protocol incorporates a control group (immediate-release formulation) to directly compare the pharmacokinetic profiles and establish the long-acting nature of the new formulation. The use of a validated bioanalytical method ensures the accuracy and reliability of the concentration measurements.
Pharmacodynamic (PD) Assessment: Linking Drug Levels to Efficacy
PD studies aim to correlate the plasma concentration of Mopidralazine with its therapeutic effect, in this case, blood pressure reduction.
Experimental Protocol: Continuous Blood Pressure Monitoring in SHRs
-
Telemetry Implantation: Surgically implant radiotelemetry transmitters in SHRs to allow for continuous, stress-free monitoring of blood pressure and heart rate.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to drug administration.
-
Drug Administration: Administer a single oral dose of the long-acting Mopidralazine formulation.
-
Continuous Monitoring: Continuously monitor blood pressure and heart rate for at least 72 hours post-dose.
-
Data Analysis: Correlate the time course of blood pressure reduction with the plasma concentration profile obtained from the PK study.
Expertise & Experience: The use of telemetry is crucial for obtaining high-quality, continuous PD data without the confounding effects of handling stress, which can significantly impact blood pressure. This approach provides a more accurate representation of the drug's effect over time.
Workflow for Preclinical Validation
Caption: Preclinical workflow for validating long-acting effects.
Comparative Analysis: Mopidralazine vs. Other Long-Acting Antihypertensives
A critical component of validating a new drug is to compare its performance against existing alternatives. For Mopidralazine, relevant comparators would include established long-acting vasodilators such as amlodipine and sustained-release formulations of nifedipine.
| Parameter | Mopidralazine (Long-Acting) | Amlodipine | Nifedipine (Sustained-Release) |
| Time to Peak Plasma Concentration (Tmax) | ~12 hours | ~6-12 hours | ~6 hours |
| Elimination Half-Life (t1/2) | ~36-48 hours | ~30-50 hours | ~7 hours |
| Duration of Action | >24 hours | ~24 hours | ~12-24 hours |
| Trough-to-Peak Ratio | >0.6 | >0.5 | ~0.3-0.5 |
Authoritative Grounding: The trough-to-peak ratio is a key regulatory metric for assessing the consistency of a long-acting antihypertensive's effect over the dosing interval. A ratio greater than 0.5 is generally considered acceptable. The data presented for Mopidralazine is hypothetical, while the data for amlodipine and nifedipine are based on established clinical findings.
Clinical Validation: Human Studies
The principles of preclinical validation are extended to human clinical trials, with a greater emphasis on safety and tolerability.
Phase I: First-in-Human Studies
Phase I studies are conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of Mopidralazine. A single ascending dose design is typically employed, followed by a multiple-dose study to evaluate steady-state kinetics.
Phase II/III: Efficacy and Safety in Hypertensive Patients
Later-phase clinical trials are designed to confirm the efficacy and safety of the long-acting Mopidralazine formulation in the target patient population.
Experimental Protocol: Ambulatory Blood Pressure Monitoring (ABPM) Study
-
Study Population: Recruit patients with mild to moderate essential hypertension.
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group design is the gold standard.
-
Intervention: Patients are randomized to receive once-daily long-acting Mopidralazine, a placebo, or an active comparator.
-
Efficacy Endpoint: The primary efficacy endpoint is the change from baseline in mean 24-hour ambulatory systolic and diastolic blood pressure after a specified treatment period (e.g., 8 weeks).
-
Data Collection: ABPM devices are used to record blood pressure at regular intervals (e.g., every 20-30 minutes) over a 24-hour period.
-
Data Analysis: The 24-hour blood pressure profile is analyzed to determine the consistency of blood pressure control and the trough-to-peak ratio.
Trustworthiness of the Protocol: ABPM is considered the most reliable method for assessing the efficacy of antihypertensive drugs as it provides a comprehensive picture of blood pressure control throughout the day and night, minimizing the "white coat effect." The double-blind, placebo-controlled design minimizes bias.
Signaling Pathway of Vasodilation
Caption: Proposed mechanism of Mopidralazine-induced vasodilation.
Conclusion
The validation of the long-acting effects of Mopidralazine requires a systematic and rigorous approach, from preclinical PK/PD modeling to large-scale clinical trials utilizing ABPM. By employing the robust experimental designs outlined in this guide, researchers can generate the high-quality data necessary to establish the therapeutic value and safety profile of this novel antihypertensive agent. The ultimate goal is to provide patients with a reliable and convenient treatment option for the long-term management of hypertension.
References
- Spontaneously Hypertensive Rat Models.
- Guidance for Industry: Bioanalytical Method Validation. U.S.
- Ambulatory Blood Pressure Monitoring.
- Trough-to-Peak Ratio and the Evaluation of Antihypertensive Agents. Journal of Hypertension. [Link]
Independent Verification of MDL-899 Research Findings: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the research findings concerning the antihypertensive agent MDL-899. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare its performance against the established vasodilator, hydralazine. This document adheres to the principles of scientific integrity, providing detailed, evidence-based protocols and objective comparisons to support informed decision-making in drug development pipelines.
Introduction: The Rationale for Independent Verification
The reproducibility of scientific findings is a cornerstone of drug development. Before committing significant resources to advancing a compound, it is imperative to independently verify its purported efficacy and safety profile. MDL-899, chemically known as N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, emerged from research aimed at developing a vasodilator with an improved safety profile compared to existing treatments like hydralazine.[1] The primary hypothesis was that by modifying the hydrazino group of hydralazine, associated with side effects such as mutagenicity and a lupus-like syndrome, a safer antihypertensive agent could be developed.[1] This guide outlines the necessary steps to validate these claims.
Mechanism of Action: A Comparative Overview
Both MDL-899 and hydralazine are classified as direct-acting arteriolar vasodilators.[2] Their primary mechanism involves the relaxation of smooth muscle in the arterial walls, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.
MDL-899: Research suggests that MDL-899 acts as a direct arteriolar vasodilator, leading to a decrease in total peripheral resistance. This vasodilation is accompanied by a reflex increase in heart rate and cardiac output.[2] Preclinical studies have indicated that its hypotensive effect is not due to alpha-blocking, beta-2-stimulating, or prostaglandin-releasing activities.[2]
Hydralazine: Similarly, hydralazine directly relaxes arteriolar smooth muscle. The precise molecular mechanism is thought to involve the modulation of intracellular calcium levels, which are crucial for muscle contraction.
The following diagram illustrates the proposed signaling pathway for direct-acting arteriolar vasodilators.
Caption: Proposed mechanism of action for MDL-899 and Hydralazine.
Comparative Efficacy and Safety Profile
The primary rationale for developing MDL-899 was to create a vasodilator with a superior safety profile to hydralazine. A key preclinical study provides a direct comparison of the two compounds.[2]
| Parameter | MDL-899 | Hydralazine | Reference |
| Onset of Action | Slower | Faster | [2] |
| Duration of Action | Longer | Shorter | [2] |
| Adrenergic System Stimulation | Devoid | Present | [2] |
| Toxicity | Less Toxic | More Toxic | [2] |
| Mutagenicity | Non-mutagenic | Potentially Mutagenic | [1][2] |
| Oral Potency | Equipotent | Equipotent | [2] |
Clinical data for MDL-899, although limited, showed significant reductions in both supine and standing blood pressure in patients with essential hypertension who were inadequately controlled on a beta-blocker and diuretic combination.[3] The most common side effect reported was headache.[3]
Protocols for Independent Verification
To independently verify the research findings on MDL-899 and its comparison to hydralazine, a two-stage approach is recommended: a preclinical (in vivo) study followed by a Phase IIa clinical trial.
Preclinical Verification Protocol: Head-to-Head Comparison in Spontaneously Hypertensive Rats (SHR)
This protocol is designed to replicate and expand upon the initial preclinical comparisons between MDL-899 and hydralazine.
Objective: To compare the antihypertensive efficacy, duration of action, and effect on heart rate of MDL-899 and hydralazine in a validated animal model of hypertension.
Experimental Workflow:
Caption: Preclinical verification workflow.
Detailed Steps:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established model for essential hypertension, should be used.
-
Telemetry Implantation: For continuous and stress-free measurement of blood pressure and heart rate, implantable telemetry devices are essential.
-
Dosing: Based on the original research, an oral dose of 4.4 mg/kg for MDL-899 was shown to reduce blood pressure by 50 mmHg in SHR.[2] An equipotent dose of hydralazine should be used for comparison. A vehicle control group is mandatory.
-
Outcome Measures:
-
Primary: Change in Mean Arterial Pressure (MAP) from baseline over 24 hours.
-
Secondary: Change in Heart Rate (HR) from baseline, time to peak antihypertensive effect, and duration of action (time for MAP to return to 50% of peak reduction).
-
-
Statistical Analysis: A one-way ANOVA with a suitable post-hoc test (e.g., Dunnett's or Tukey's) should be used to compare the treatment groups.
Clinical Verification Protocol: Phase IIa, Randomized, Double-Blind, Placebo-Controlled, Crossover Study
This protocol is designed to provide a preliminary assessment of the efficacy and safety of MDL-899 in human subjects with mild to moderate essential hypertension.
Objective: To evaluate the antihypertensive effect of a single oral dose of MDL-899 compared to placebo in patients with essential hypertension.
Experimental Workflow:
Caption: Clinical verification workflow.
Detailed Steps:
-
Study Population: Patients with mild to moderate essential hypertension. A thorough screening process is required to ensure patient safety and data integrity.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is optimal for this stage to minimize inter-patient variability.
-
Intervention: Based on initial clinical findings, a 5 mg oral dose of MDL-899 is a reasonable starting point.[3]
-
Outcome Measures:
-
Primary: The difference in the change from baseline in 24-hour mean ambulatory systolic and diastolic blood pressure between MDL-899 and placebo.
-
Secondary: Safety and tolerability, assessed by recording adverse events, vital signs, ECGs, and laboratory parameters.
-
-
Statistical Analysis: The primary efficacy endpoint should be analyzed using a mixed-effects model for repeated measures (MMRM) to account for the crossover design.
Conclusion
The available preclinical data suggests that MDL-899 may offer a favorable safety profile compared to hydralazine, particularly concerning the lack of adrenergic stimulation and mutagenicity, while maintaining equivalent antihypertensive potency.[2] However, the clinical data for MDL-899 is limited. The protocols outlined in this guide provide a robust framework for the independent verification of these initial findings. Rigorous adherence to these methodologies will enable a comprehensive assessment of MDL-899's potential as a novel antihypertensive agent and inform its future development trajectory.
References
- Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899)
- Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension. Journal of Cardiovascular Pharmacology. [Link]
- Antihypertensives. N-1H-Pyrrol-1-yl-3-pyridazinamines. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Antihypertensives. N-1H-Pyrrol-1-yl-3-pyridazinamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Safe Disposal of Lge-899: A Framework for Potent Small Molecule Inhibitors
A Note on This Guide: The compound "Lge-899" is a designated placeholder for a potent, biologically active research compound whose toxicological and environmental profiles are not fully characterized. This guide synthesizes field-proven best practices for handling such potent or cytotoxic agents. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and the official Safety Data Sheet (SDS) for any compound you handle. This document is designed to supplement, not replace, official institutional and regulatory procedures.
The Foundational Principle: Proactive Hazard Assessment & Waste Characterization
The safe disposal of any novel research compound begins long before the first vial is opened. A thorough understanding of the agent's potential hazards dictates every subsequent handling and disposal step. For a potent molecule like this compound, we must operate under the precautionary principle: treat it as hazardous and cytotoxic in the absence of complete data.
Causality of Protocol: Why is this initial assessment critical? Potent compounds can exert biological effects at very low concentrations. Failure to characterize and segregate the waste at its point of generation can lead to cross-contamination of less hazardous waste streams, endangering personnel and incurring significant disposal costs.[1][2][3] The entire disposal workflow is built upon this initial characterization.
Immediate Steps Before Generating Waste:
-
Obtain and Scrutinize the SDS: The Safety Data Sheet is the primary source of information. Pay close attention to sections covering toxicological properties, personal protective equipment (PPE), and disposal considerations.
-
Identify All Potential Waste Streams: Proactively map out every type of waste your workflow will generate. This includes:
-
Solid Waste: Contaminated PPE (gloves, lab coats), weigh papers, pipette tips, vials, and bench paper.[4]
-
Liquid Waste: Unused stock solutions, experimental solutions (e.g., in DMSO or aqueous buffers), and solvent rinses from contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.[1]
-
-
Consult Institutional EHS: Engage with your EHS department. They will provide institution-approved containers, labels, and pickup schedules, ensuring compliance with local and federal regulations like those from the Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA).[5][6][7]
Segregation at the Source: The Cornerstone of Safe Disposal
The most critical operational step in managing this compound waste is meticulous segregation at the point of generation.[1][2] Mixing cytotoxic waste with general or other chemical waste streams is a serious breach of safety protocol.[8][9]
Workflow for Waste Segregation:
Protocol for Solid Waste Disposal (Trace Contamination)
This stream includes gloves, disposable gowns, bench paper, and pipette tips with minimal residual this compound.
-
Designated Container: Place a clearly labeled, leak-proof container with a lid exclusively for this compound solid waste inside the chemical fume hood or designated work area.[1][10] This container should be lined with a durable plastic bag (often yellow or red for cytotoxic waste).[1]
-
Immediate Disposal: As items are contaminated, place them directly into this container. Do not allow them to accumulate on the bench.
-
Container Closure: Keep the container lid closed when not actively adding waste.[11] When the bag is three-quarters full, securely tie it, close the container lid, and prepare it for EHS pickup.
Protocol for Liquid Waste Disposal
This includes unused solutions, solvent washes, and other liquids containing this compound.
-
Select a Compatible Container: Use a dedicated, chemically resistant container (e.g., a high-density polyethylene or glass bottle) provided by EHS.[12] Never use food or beverage containers.
-
Proper Labeling is Mandatory: Before adding the first drop of waste, affix a "Hazardous Waste" label.[11][13] Clearly write the full chemical name "this compound," all solvent components with percentages (e.g., "90% Acetonitrile, 10% Water"), and the accumulation start date.[13][14] Do not use abbreviations.[8][9]
-
Secondary Containment: Always keep the liquid waste container within a larger, shatter-proof secondary container (like a plastic tub) to contain any potential leaks or spills.[15]
-
Safe Accumulation: Add waste carefully using a funnel. Do not leave the funnel in the container.[11] The container must remain sealed at all other times to prevent the release of vapors.[8][15] Do not overfill; leave at least 10% headspace for expansion.
Protocol for Sharps Waste Disposal
-
Dedicated Sharps Container: All needles, syringes, and contaminated glass must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.[1][10]
-
No Recapping: Never recap needles. Dispose of the entire syringe-needle assembly directly into the sharps container.
-
Secure Storage: Like other waste streams, the sharps container should be sealed when not in use and stored securely within the lab.
Storage and Removal: The Final Steps Within the Lab
Proper management of the accumulated waste until it is collected is a key part of the self-validating safety system.
Satellite Accumulation Areas (SAAs): Your laboratory's designated waste collection point is an EPA-regulated Satellite Accumulation Area.[11][13][16]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][13] Waste should not be stored in hallways or public areas.[8][9]
-
Segregation: Within the SAA, continue to segregate waste types. Do not store incompatible waste streams together (e.g., keep acids away from bases and flammables).[8][11][13]
-
Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste and/or 1 quart of acutely hazardous waste).[13][17]
Requesting Pickup: When a waste container is 90% full or the accumulation time limit (often 6-12 months) is approaching, submit a pickup request to your EHS department through their designated system.[13][14]
Quantitative Data and Decontamination
While specific quantitative data for this compound is hypothetical, the principles of handling potent compounds are universal. The table below outlines general thresholds and considerations that must be verified against the specific SDS and local regulations.
| Parameter | Guideline / Consideration | Rationale & Authoritative Source |
| Acutely Hazardous Waste Threshold | 1 quart (liquid) or 1 kg (solid) accumulation limit in SAA. | Defines a more stringent category of hazardous waste requiring stricter control.[18] |
| Empty Container Rinsing | Triple rinse with a suitable solvent. | To be considered "empty" by the EPA, containers of acute hazardous waste must be triple rinsed. The rinsate must be collected and disposed of as hazardous waste.[19] |
| Surface Decontamination | A validated bleach solution (e.g., sodium hypochlorite) or another EHS-approved agent. | Chemical inactivation may be necessary for decontaminating surfaces after work or in case of a spill. The choice of deactivating agent is chemical-specific.[1] Incineration is the most common final disposal method for the waste itself.[20] |
| Personnel Exposure Limits | Refer to Section 8 of the SDS (Occupational Exposure Limits). | Determines the required level of engineering controls (e.g., fume hood) and PPE to prevent operator exposure. |
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large or highly volatile spills, evacuate the area and contact EHS or the institutional emergency line.[8][15]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemotherapy-rated gloves.
-
Contain the Spill: Use absorbent pads from a cytotoxic spill kit to surround and cover the spill, working from the outside in.
-
Clean the Area: Once absorbed, carefully collect all contaminated materials and place them in the designated cytotoxic solid waste container. Decontaminate the surface area with an appropriate agent as recommended by your EHS department.[1]
References
- Hazardous Waste Disposal Procedures.Environmental Health and Safety, University of Chicago.[Link]
- NIH Waste Disposal Guide.
- Properly Managing Chemical Waste in Labor
- NIH Waste Disposal Guide 2022 - Chemical Waste.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.CDMS.[Link]
- NIH Waste Disposal Guide 2022.
- NIH Waste Disposal Guide 2022.
- OSHA Regulations and Hazardous Waste Disposal: What To Know.Clean Management Environmental Group, Inc.[Link]
- NIH Chemical Safety Guide 2015.Montgomery College.[Link]
- Hazardous Chemical Waste Management Guidelines.Columbia University Research.[Link]
- Management of Waste.
- Hazardous Waste Disposal Guide.Oregon State University, Environmental Health and Safety.[Link]
- Disposal of Cytotoxic Waste.YouTube, Waste Management Technical Services.[Link]
- Cytotoxic Substances – Waste Management.University of British Columbia, Safety & Risk Services.[Link]
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Hazardous Waste - Overview.
- Chemical and Hazardous Waste.Harvard University, Environmental Health and Safety.[Link]
- Chemical Waste Management Reference Guide.The Ohio State University, Environmental Health and Safety.[Link]
- Introduction to Hazardous Waste Management.University of Colorado, Environmental Health and Safety.[Link]
- Hazardous Waste Management in the Labor
- Regulation of Laboratory Waste.American Chemical Society.[Link]
- Lab Waste Management and RCRA Updates for Colleges and Universities.NY.gov.[Link]
- Laboratory Waste Management: The New Regulations.
- Regulations for Hazardous Waste Generated at Academic Laboratories.US Environmental Protection Agency.[Link]
- Hazardous Waste Disposal Guide.Northwestern University, Research Safety.[Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Safe handling of hazardous drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 8. mwcog.org [mwcog.org]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. research.columbia.edu [research.columbia.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Request Rejected [montgomerycollege.edu]
- 16. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 17. epa.gov [epa.gov]
- 18. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Comprehensive Guide to Personal Protective Equipment for Handling Lge-899
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a novel and potent cytotoxic agent, Lge-899 presents significant handling challenges that necessitate a robust and meticulously followed personal protective equipment (PPE) protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation rooted in scientific principles. Our goal is to empower your research with the highest level of safety, ensuring that the focus remains on scientific advancement, free from concerns of occupational exposure.
The Foundational Principle: Hazard Containment and Personal Protection
The primary risk associated with this compound is exposure to the fine, potent powder, which can occur through inhalation, dermal contact, or ingestion. Therefore, our PPE strategy is built on the principle of creating a series of barriers to prevent any contact with the substance. This involves a multi-layered approach, combining engineering controls with a comprehensive PPE ensemble.
Core Personal Protective Equipment (PPE) Ensemble for this compound
The selection of appropriate PPE is the cornerstone of safe handling.[1][2] The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Component | Specifications | Rationale for Use with this compound |
| Gloves | Double-gloving with nitrile gloves | The use of two pairs of gloves provides an added layer of protection against potential tears or punctures in the outer glove, minimizing the risk of dermal exposure to the cytotoxic powder. |
| Eye Protection | Chemical splash goggles | Standard safety glasses are insufficient as they do not provide a seal around the eyes.[2] Chemical splash goggles are essential to protect against airborne particles and accidental splashes. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator | Due to the fine powder nature of this compound, respiratory protection is critical to prevent inhalation. An N95 respirator will filter out at least 95% of airborne particles. |
| Lab Coat | Disposable, cuffed lab coat | A disposable lab coat prevents the contamination of personal clothing. The cuffs provide a seal around the wrists, preventing particles from entering through the sleeves. |
| Shoe Covers | Disposable, non-slip shoe covers | Shoe covers prevent the tracking of any spilled powder out of the designated handling area, minimizing the risk of secondary contamination. |
Operational Plan: Donning and Doffing PPE for this compound Handling
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself. An incorrect sequence can lead to self-contamination.
Donning Procedure
-
Hand Hygiene: Thoroughly wash and dry your hands.
-
Shoe Covers: Sit down and put on the first shoe cover, then the second.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the disposable lab coat, ensuring it is fully fastened.
-
Respirator: Perform a seal check to ensure your N95 respirator is properly fitted.
-
Eye Protection: Put on the chemical splash goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.
Doffing Procedure (to be performed in a designated doffing area)
-
Outer Gloves: Carefully remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Shoe Covers: Sit down and remove the shoe covers, being careful not to touch the contaminated exterior. Dispose of them in the hazardous waste container.
-
Lab Coat: Unfasten the lab coat and roll it outwards, away from your body, containing the contaminated surface. Dispose of it in the hazardous waste container.
-
Eye Protection: Remove the goggles by handling the strap, avoiding contact with the front. Place them in a designated area for decontamination.
-
Respirator: Remove the respirator by the straps, without touching the front. Dispose of it in the hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Thoroughly wash and dry your hands.
Visualizing the PPE Workflow
The following diagram illustrates the logical flow of the donning and doffing procedures for handling this compound.
Caption: Workflow for Donning and Doffing PPE for this compound.
Disposal Plan for this compound Contaminated Materials
All disposable PPE and any materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Disposal Protocol
-
Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound contaminated waste.
-
Immediate Disposal: Dispose of all single-use PPE immediately after doffing in the designated hazardous waste container.
-
Container Handling: When the hazardous waste container is three-quarters full, it should be securely sealed.
-
Waste Removal: Follow your institution's established procedures for the removal and disposal of hazardous chemical waste.[3] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Exposure: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air.
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and your institution's environmental health and safety department.
By adhering to these comprehensive guidelines, you can confidently and safely work with this compound, ensuring both your personal well-being and the integrity of your research.
References
- Occupational Safety and Health Administration. Personal Protective Equipment - Overview. [Link]
- LG Electronics. (2022-10-07). Guidelines for hazardous substance management in products. [Link]
- Control, Handling, and Disposal of Hazardous Waste Procedure Number 36221-C, Rev 13.1. (2005-06-29). [Link]
- Lead - Safety D
- Occupational Safety and Health Administration. Personal Protective Equipment. [Link]
- Mumm, J. R., et al. (2021). Personal protective equipment preservation strategies in the covid-19 era: A narrative review. PMC - PubMed Central. [Link]
- Farmers NZ. Home Products For Sale Online. [Link]
- Fyle. What Expense Category Does Personal Protective Equipment (PPE) Come Under?. [Link]
- Eckert Seamans. (2024-12-17). New OSHA Rule on Construction PPE. [Link]
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
